molecular formula C10H8BrNO B1287624 4-Bromo-7-methoxyquinoline CAS No. 1070879-27-4

4-Bromo-7-methoxyquinoline

Cat. No.: B1287624
CAS No.: 1070879-27-4
M. Wt: 238.08 g/mol
InChI Key: HSLGTRSMCWHZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-methoxyquinoline is a high-purity chemical intermediate designed for research applications in drug discovery and materials science. The bromine substituent at the 4-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are pivotal for constructing complex molecular architectures. The electron-donating methoxy group at the 7-position influences the electronic properties of the quinoline core, which can be exploited in the development of organic semiconductors or fluorescent probes. In medicinal chemistry, the quinoline scaffold is a privileged structure found in compounds with a range of biological activities. Researchers can utilize 4-Bromo-7-methoxyquinoline as a key precursor in the synthesis of potential therapeutic agents. This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical applications. Please refer to the product specifications and safety data sheet for further handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLGTRSMCWHZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615916
Record name 4-Bromo-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-27-4
Record name 4-Bromo-7-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-27-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-methoxyquinoline: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-7-methoxyquinoline, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and reactivity, with a particular focus on its application as a versatile synthetic intermediate.

Core Chemical and Structural Properties

4-Bromo-7-methoxyquinoline is a substituted quinoline, a class of compounds recognized for its prevalence in biologically active molecules.[1] The strategic placement of a bromine atom at the 4-position and a methoxy group at the 7-position imparts specific reactivity and physicochemical characteristics that make it a valuable building block.

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 1070879-27-4[2]
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [2]
Monoisotopic Mass 236.97893 Da[3]
Appearance Expected to be a solid at room temperatureInferred
Predicted XlogP 3.0[3]
SMILES COc1ccc2c(Br)ccnc2c1[2]
InChI Key HSLGTRSMCWHZQH-UHFFFAOYSA-N[2]
Molecular Structure and Spectroscopic Profile

The structure of 4-Bromo-7-methoxyquinoline consists of a planar quinoline bicyclic system. The electron-withdrawing bromine atom at the C4 position significantly influences the reactivity of the pyridine ring, while the electron-donating methoxy group on the benzene ring modulates the electronic properties of the entire scaffold.

Predicted Spectroscopic Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. Protons adjacent to the nitrogen and bromine will be shifted downfield. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm. Based on analogs like 4-(4-Bromophenyl)-6-methoxyquinoline, the aromatic region would display a series of doublets and doublets of doublets consistent with the substitution pattern.[4]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show ten distinct signals. The carbon atom attached to the bromine (C4) will be significantly shifted. The methoxy carbon will appear upfield. Data from related brominated anilines and quinolines can be used to predict the approximate chemical shifts.[5][6]

  • Mass Spectrometry (MS): Under electron ionization, the molecule is expected to show a prominent molecular ion peak cluster (M, M+2) with a characteristic ~1:1 ratio due to the presence of the bromine isotope (⁷⁹Br/⁸¹Br). Key fragmentation pathways would likely involve the loss of the bromine atom and fragmentation of the methoxy group (loss of CH₃ or CH₂O), as seen in similar halogenated methoxyquinolines.[7]

Crystallographic Analysis:

While a specific single-crystal X-ray structure for 4-Bromo-7-methoxyquinoline is not publicly available, analysis of related quinoline derivatives reveals key structural features.[8][9] The quinoline ring system is typically planar, and crystal packing is influenced by intermolecular interactions.[10] For 4-Bromo-7-methoxyquinoline, weak C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would be expected to dictate its solid-state architecture.

Synthesis of 4-Bromo-7-methoxyquinoline

A robust synthesis of 4-Bromo-7-methoxyquinoline can be conceptualized based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by a bromination step. An alternative and common approach involves the cyclization of a pre-functionalized aniline.

Proposed Synthetic Protocol

This protocol is based on the well-documented synthesis of structurally related compounds like 6-bromo-4-chloro-7-methoxyquinoline.[11]

Step 1: Condensation of 3-Methoxyaniline with Diethyl (ethoxymethylene)malonate

  • In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture, with stirring, at 100-120 °C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.

  • Allow the reaction to cool, which should result in the formation of the intermediate enamine, diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate, often as a solid.

Step 2: Thermal Cyclization

  • Add the crude enamine from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250 °C. This high temperature induces a thermal cyclization to form the quinolone ring system, followed by the elimination of ethanol.

  • After 1-2 hours at this temperature, cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

  • Filter and wash the solid with hexane to purify.

Step 3: Saponification and Decarboxylation

  • Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (saponified) to the corresponding carboxylic acid salt.

  • Carefully acidify the cooled solution with a strong acid (e.g., HCl) to pH ~2-3. This will first precipitate the carboxylic acid.

  • Continue heating the acidic mixture to induce decarboxylation, yielding 7-methoxyquinolin-4(1H)-one.

  • Cool the mixture, filter the resulting solid, wash with water, and dry.

Step 4: Bromination

  • Suspend 7-methoxyquinolin-4(1H)-one (1.0 eq) in a suitable solvent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and a bromide salt.

  • Heat the reaction mixture to reflux (typically around 110 °C) for 2-4 hours. This step both chlorinates/brominates the 4-position hydroxyl group and converts it to a bromine. A more direct bromination might be achieved with reagents like N-Bromosuccinimide (NBS) if the preceding intermediate is 7-methoxyquinoline. A procedure for converting a related triflate to a bromide using LiBr has also been documented.[12]

  • After cooling, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to obtain pure 4-Bromo-7-methoxyquinoline.

Synthesis of 4-Bromo-7-methoxyquinoline A 3-Methoxyaniline C Intermediate Enamine A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 7-Methoxyquinolin-4(1H)-one C->D Thermal Cyclization & Decarboxylation E 4-Bromo-7-methoxyquinoline D->E Bromination (e.g., POBr₃) Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-Br Pd0->PdII R¹-Br (Quinoline) OA Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 [R²-B(OH)₃]⁻ TM Transmetalation Base Base Boronic R²-B(OH)₂ PdII_R2->Pd0 Product R¹-R² RE Reductive Elimination Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L PdII R¹-Pd(II)L-Br Pd0->PdII R¹-Br (Quinoline) OA Oxidative Addition Amido [R¹-Pd(II)L-NR²R³] PdII->Amido Base Amine R²R³NH Base Base Amido->Pd0 Product R¹-NR²R³ RE Reductive Elimination Role in Drug Discovery Start 4-Bromo-7-methoxyquinoline Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki BH Buchwald-Hartwig (C-N Bond Formation) Start->BH Library Diverse Library of 4-Substituted-7-methoxyquinolines Suzuki->Library BH->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-7-methoxyquinoline from 7-methoxy-4-quinolinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-bromo-7-methoxyquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology focuses on the direct bromination of 7-methoxy-4-quinolinol utilizing phosphorus oxybromide (POBr₃). This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, and addresses critical safety considerations, particularly concerning the handling of phosphorus oxybromide. The guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction

Quinoline and its derivatives represent a privileged scaffold in drug discovery, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and antiparasitic properties.[1][2] The functionalization of the quinoline core is a key strategy for modulating its pharmacological profile. Specifically, the introduction of a halogen, such as bromine, at the C4-position transforms the chemically placid hydroxyl group of a 4-quinolinol into a versatile synthetic handle for subsequent cross-coupling reactions and nucleophilic substitutions.

The conversion of a 4-hydroxyquinoline to a 4-bromoquinoline is a non-trivial transformation that requires the activation of the C-O bond. Direct bromination is challenging; therefore, reagents that can convert the hydroxyl group into a better leaving group are necessary. Phosphorus oxyhalides are exceptionally effective for this purpose.[3] This guide details the use of phosphorus oxybromide (POBr₃) for the high-yielding synthesis of 4-bromo-7-methoxyquinoline from its 7-methoxy-4-quinolinol precursor. We will explore the mechanistic underpinnings of this reaction and provide a robust protocol validated by analogous transformations reported in the literature.[4]

Reaction Scheme and Mechanism

The conversion of 7-methoxy-4-quinolinol to 4-bromo-7-methoxyquinoline is achieved through a substitution reaction where the hydroxyl group is replaced by a bromine atom.

Overall Transformation:



Mechanistic Rationale

The reaction proceeds via the activation of the 4-hydroxyl group by phosphorus oxybromide. The lone pair of electrons on the quinolinol's oxygen atom initiates a nucleophilic attack on the electrophilic phosphorus atom of POBr₃. This forms a highly reactive phosphonate ester intermediate. This intermediate renders the C4 position of the quinoline ring highly electrophilic and transforms the oxygen moiety into an excellent leaving group. A bromide ion, either from the POBr₃ itself or from the reaction environment, then acts as a nucleophile, attacking the C4 position in an SNAr-type mechanism (Nucleophilic Aromatic Substitution) or an addition-elimination pathway, leading to the formation of the desired 4-bromo-7-methoxyquinoline and a phosphate byproduct.

G Reactants 7-methoxy-4-quinolinol + POBr₃ Intermediate Activated Intermediate (Quinolinyl Dioxobromophosphonate) Reactants->Intermediate Activation of OH group Product 4-bromo-7-methoxyquinoline Intermediate->Product Nucleophilic Attack at C4 Byproduct Phosphate Byproduct Intermediate->Byproduct Loss of Leaving Group Nucleophile Bromide Ion (Br⁻) (Nucleophile) Nucleophile->Intermediate G A Setup & Inerting B Add Reactants (Quinolinol & Solvent) A->B 1 C Add POBr₃ (Portion-wise) B->C 2 D Heat to Reflux (Monitor Reaction) C->D 3 E Cool & Quench (Carefully pour into ice/NaHCO₃) D->E 4 F Product Isolation (Vacuum Filtration) E->F 5 G Wash & Dry (Water, then vacuum oven) F->G 6 H Characterization (NMR, MS, MP) G->H 7

Caption: High-level workflow for the synthesis of 4-bromo-7-methoxyquinoline.

Step-by-Step Methodology
  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.

  • Charging Reactants: To the flask, add 7-methoxy-4-quinolinol (1.0 eq) and anhydrous acetonitrile (10-15 mL per gram of quinolinol). Stir the suspension at room temperature.

  • Addition of POBr₃: Carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) to the stirred suspension in small portions over 15-20 minutes. The addition may be exothermic. Maintain control of the internal temperature.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare an ice-cold, stirred solution of saturated sodium bicarbonate. CAUTION: This step must be performed slowly and carefully in a fume hood. Very slowly pour the reaction mixture into the quenching solution. Vigorous gas evolution (CO₂) and heat will occur.

  • Isolation: The product will precipitate as a solid. Continue stirring the suspension for 30 minutes to ensure complete precipitation and neutralization. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral. Further wash with a small amount of cold ethanol or diethyl ether to aid in drying. Dry the purified product under vacuum at 40-50°C overnight. The resulting 4-bromo-7-methoxyquinoline should be an off-white to pale brown solid.

Results and Discussion

Expected Outcome

Following this protocol, yields of 80-95% are expected, consistent with analogous reactions using phosphorus oxyhalides. [4]The final product, 4-bromo-7-methoxyquinoline, is a solid at room temperature. [5]

Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H NMR: The proton NMR spectrum should show the disappearance of the broad -OH signal from the starting material and the appearance of characteristic aromatic proton signals consistent with the 4-bromo-7-methoxyquinoline structure.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M+H]⁺ at m/z 238 and 240 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. [6]* Melting Point (MP): A sharp melting point indicates high purity.

Key Experimental Parameters and Rationale
ParameterValue / ConditionRationale & Field Insights
Stoichiometry2-3 eq. of POBr₃An excess of the brominating agent is used to ensure the complete conversion of the starting material. Using less may result in an incomplete reaction.
SolventAnhydrous AcetonitrileAcetonitrile is a polar aprotic solvent that facilitates the reaction while being relatively inert to the reagents. Its boiling point allows for a suitable reaction temperature. Anhydrous conditions are critical to prevent violent reaction of POBr₃ with water. [7][8]
TemperatureReflux (~82°C)Heating is required to overcome the activation energy of the reaction. Refluxing provides a stable and consistent reaction temperature. Higher temperatures in solvents like xylene can sometimes lead to side reactions. [9]
WorkupQuenching in ice/NaHCO₃This is the most critical step for safety and product isolation. The basic bicarbonate solution neutralizes the acidic byproducts (HBr, phosphoric acids) and any unreacted POBr₃. The ice controls the highly exothermic nature of the quench. [4][7]

Conclusion

The conversion of 7-methoxy-4-quinolinol to 4-bromo-7-methoxyquinoline using phosphorus oxybromide is a highly efficient and reliable synthetic method. By adhering to the stringent safety protocols outlined for handling the reactive brominating agent, this procedure provides a robust pathway to a key intermediate for pharmaceutical and materials science research. The detailed mechanistic insights and procedural rationale presented in this guide equip researchers with the necessary knowledge for successful and safe execution of this important transformation.

References

  • Vertex AI Search. (n.d.). Safe Handling and Storage of Phosphorus Oxybromide (CAS 7789-59-5).
  • Infinity Fine Chemicals. (n.d.). Phosphorus (V) Oxybromide - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION.
  • CDH Fine Chemical. (n.d.). PHOSPHOROUS OXYBROMIDE CAS NO 7789-59-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Loba Chemie. (2017). PHOSPHORUS OXYBROMIDE For Synthesis MSDS.
  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.
  • MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides. Chemia.
  • PubChem. (n.d.). 4-bromo-7-methoxyquinoline (C10H8BrNO).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.
  • Saddıqa, A., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds.
  • Amerigo Scientific. (n.d.). 4-Bromo-7-methoxyquinoline.
  • Sigma-Aldrich. (n.d.). 4-Bromo-7-methoxyquinoline AldrichCPR.
  • Tian, W. (2009). bromination with POBr3 POCl3. Organosynthetic & Organometallic Chemistry blog.

Sources

An In-depth Technical Guide to 4-Bromo-7-methoxyquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-7-methoxyquinoline, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical properties, a detailed synthetic pathway, characterization methods, and its potential as a scaffold in the design of novel therapeutic agents.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic system provides a versatile framework for the introduction of various functional groups, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of a bromine atom and a methoxy group, as in 4-Bromo-7-methoxyquinoline, offers unique opportunities for both chemical derivatization and modulation of biological activity. The bromine at the 4-position serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methoxy group at the 7-position can influence the molecule's electronic properties and its interactions with biological targets. This guide aims to provide a detailed understanding of this valuable building block for researchers engaged in the discovery of next-generation therapeutics.

Chemical Properties and Data

A summary of the key chemical properties of 4-Bromo-7-methoxyquinoline is presented in the table below.

PropertyValueReference
CAS Number 1070879-27-4[2]
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [2]
IUPAC Name 4-bromo-7-methoxyquinoline
SMILES COc1ccc2c(Br)ccnc2c1[2]
InChI 1S/C10H8BrNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3[2]

Synthesis of 4-Bromo-7-methoxyquinoline

While a direct, step-by-step synthesis of 4-Bromo-7-methoxyquinoline is not extensively detailed in the available literature, a highly plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of analogous 4-haloquinolines.[3][4] The proposed synthesis involves a three-step process commencing with the Gould-Jacobs reaction to construct the core quinoline ring system, followed by chlorination and subsequent halogen exchange to introduce the desired bromine atom.

Proposed Synthetic Pathway

Synthesis_Workflow A 3-Methoxyaniline C Intermediate A A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 7-Methoxy-4-hydroxyquinoline C->D Thermal Cyclization F 4-Chloro-7-methoxyquinoline D->F Chlorination E Phosphorus oxychloride (POCl₃) E->F H 4-Bromo-7-methoxyquinoline F->H Halogen Exchange G Phosphorus tribromide (PBr₃) G->H Signaling_Pathway cluster_0 Potential Mechanism of Action A 4-Bromo-7-methoxyquinoline Derivative B Topoisomerase I/II A->B Inhibition C DNA Replication & Transcription B->C Blocks D Apoptosis C->D Induces

Sources

Spectroscopic data (NMR, IR, MS) of 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Bromo-7-methoxyquinoline

Foreword

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for innovation. Its rigid, heterocyclic structure is a privileged platform for developing novel therapeutic agents and functional materials. 4-Bromo-7-methoxyquinoline is a key intermediate, offering versatile handles for further chemical modification at the 4-position via cross-coupling reactions, while the 7-methoxy group modulates the electronic properties and solubility of the core. Accurate structural verification of such intermediates is not merely a procedural step but the foundation upon which all subsequent research is built.

This guide provides a comprehensive analysis of the expected spectroscopic signature of 4-Bromo-7-methoxyquinoline. As experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and extensive data from analogous structures to construct a reliable, predictive framework. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to interpret the NMR, IR, and MS data for this and structurally related molecules. We will not only present the predicted data but also explain the underlying chemical principles that give rise to these spectroscopic features.

Molecular Structure and Electronic Environment

To predict the spectroscopic behavior of 4-Bromo-7-methoxyquinoline, we must first analyze its structure and the interplay of its functional groups. The molecule consists of a quinoline ring system substituted with a bromine atom at the C4 position and a methoxy group at the C7 position.

  • Quinoline Core: A bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The nitrogen atom (N1) is a key feature, acting as an electron-withdrawing group that significantly deshields adjacent protons and carbons (especially at C2 and C8).

  • Bromine (C4): An electronegative, electron-withdrawing halogen that also possesses lone pairs capable of weak donation. Its primary influence in NMR is inductive deshielding and a significant "heavy atom" effect on the carbon to which it is attached (C4).

  • Methoxy Group (C7): A strong electron-donating group (-OCH₃) through resonance. It increases electron density at the ortho (C6, C8) and para (C5) positions, leading to a shielding effect (upfield shift) on these nuclei in NMR spectra.[1][2]

Caption: Molecular structure of 4-Bromo-7-methoxyquinoline with atom numbering.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-7-methoxyquinoline in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8 to 16 scans, depending on sample concentration.

    • Temperature: 298 K.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated to the TMS signal.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region (δ 7.0-9.0 ppm) will be characteristic. The electron-withdrawing nitrogen atom deshields H2 and H8, while the electron-donating methoxy group shields H5, H6, and H8.[2]

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2 8.75 - 8.85dJ2,3 ≈ 4.5 - 5.0 HzStrongly deshielded by adjacent N1. Coupled only to H3.
H3 7.40 - 7.50dJ3,2 ≈ 4.5 - 5.0 HzCoupled to H2. Position influenced by the adjacent C4-Br.
H5 7.95 - 8.05dJ5,6 ≈ 9.0 HzDeshielded by the quinoline system, but shielded relative to unsubstituted quinoline by the para-methoxy group. Coupled to H6.
H8 7.35 - 7.45dJ8,6 ≈ 2.5 HzShielded by the ortho-methoxy group. Appears as a doublet due to small meta coupling to H6.
H6 7.25 - 7.35ddJ6,5 ≈ 9.0 Hz, J6,8 ≈ 2.5 HzShielded by the ortho-methoxy group. Coupled to both H5 (ortho) and H8 (meta).
-OCH₃ 3.90 - 4.00sN/ATypical chemical shift for an aromatic methoxy group. Appears as a singlet as there are no adjacent protons.[4]

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing insight into the carbon skeleton.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

  • Instrument Setup: Performed on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0 - 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512 to 2048 scans, due to the low natural abundance of ¹³C.

  • Processing: Similar to ¹H NMR, the data is Fourier transformed and processed. The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is used for calibration.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

Substituent effects are critical for predicting the ¹³C spectrum. The methoxy group is strongly shielding, while the bromine has a pronounced deshielding effect on the carbon it is attached to.[1]

CarbonPredicted δ (ppm)Rationale
C2 150 - 152Strongly deshielded by adjacent N1.
C3 122 - 124Standard aromatic carbon, influenced by proximity to C4-Br.
C4 133 - 136Carbon bearing the bromine atom; significantly deshielded.
C4a 148 - 150Quaternary carbon at the ring junction, deshielded by N1.
C5 128 - 130Influenced by the para-methoxy group.
C6 106 - 108Strongly shielded by the ortho-methoxy group.
C7 160 - 162Carbon bearing the methoxy group; strongly deshielded by oxygen.
C8 118 - 120Shielded by the ortho-methoxy group.
C8a 125 - 127Quaternary carbon at the ring junction.
-OCH₃ 55 - 57Typical shift for an aromatic methoxy carbon.[5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, serving as a molecular fingerprint.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) is collected first and automatically subtracted.

Predicted IR Absorption Bands

The spectrum will be dominated by absorptions from the aromatic system and the methoxy group.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100 - 3000 Aromatic C-H StretchMedium-WeakCharacteristic of sp² C-H bonds in the quinoline ring.[6]
2950 - 2850 Aliphatic C-H StretchMedium-WeakSymmetric and asymmetric stretching of the -OCH₃ group.[6]
1610 - 1580 C=C & C=N Ring StretchStrong-MediumVibrations of the entire quinoline aromatic framework.[7]
1500 - 1450 C=C Ring StretchStrong-MediumAdditional characteristic aromatic ring stretching modes.[7]
1250 - 1200 Aryl-O Asymmetric StretchStrongStrong, characteristic absorption for the Ar-O-CH₃ ether linkage.
1050 - 1020 Aryl-O Symmetric StretchMediumSecond characteristic absorption for the Ar-O-CH₃ ether.
~850 C-H Out-of-Plane BendStrongBending associated with the isolated H8 proton.
~820 C-H Out-of-Plane BendStrongBending from the two adjacent H5 and H6 protons.
600 - 500 C-Br StretchMediumCharacteristic stretching frequency for a carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the electrospray ionization (ESI) source of a mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Ionization: A high voltage is applied to the solution, creating a fine spray of charged droplets. The solvent evaporates, yielding protonated molecular ions, [M+H]⁺.

  • Detection: Ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured. For fragmentation studies (MS/MS), the parent ion of interest is selected, fragmented by collision with an inert gas (e.g., argon), and the resulting fragment ions are analyzed.

Predicted Mass Spectrum

The molecular formula of 4-Bromo-7-methoxyquinoline is C₁₀H₈BrNO.

  • Molecular Weight: 237.08 g/mol

Key Feature: Bromine Isotopic Pattern A hallmark of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[8] This results in a characteristic doublet for the molecular ion and any bromine-containing fragments, where the peaks are separated by 2 m/z units and have nearly equal intensity (M and M+2 peaks).[9]

  • Expected Molecular Ion [M]⁺•: A doublet at m/z 237 (containing ⁷⁹Br) and m/z 239 (containing ⁸¹Br).

  • Expected Protonated Molecule [M+H]⁺: A doublet at m/z 238 and m/z 240 .

Predicted Fragmentation Pathways Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion is expected to fragment via several logical pathways. The fragmentation of methoxyquinolines often involves the initial loss of a methyl radical followed by the loss of carbon monoxide.[10][11]

G M [C₁₀H₈BrNO]⁺• m/z 237/239 M_minus_CH3 [C₉H₅BrNO]⁺ m/z 222/224 M->M_minus_CH3 - •CH₃ M_minus_Br [C₁₀H₈NO]⁺ m/z 158 M->M_minus_Br - •Br M_minus_CH3_minus_CO [C₈H₅BrN]⁺• m/z 194/196 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted major fragmentation pathways for 4-Bromo-7-methoxyquinoline.

Summary of Predicted Fragments:

m/z (⁷⁹Br/⁸¹Br)LossFormula of FragmentNotes
237 / 239-[C₁₀H₈BrNO]⁺•Molecular Ion (M⁺•). Base peak or high intensity.
222 / 224•CH₃ (15 u)[C₉H₅BrNO]⁺Loss of a methyl radical from the methoxy group.
194 / 196•CH₃, then CO (28 u)[C₈H₅BrN]⁺•Subsequent loss of carbon monoxide, common for phenols/ethers.
158•Br (79/81 u)[C₁₀H₈NO]⁺Cleavage of the C-Br bond. This fragment will be a singlet.
128•Br, then HCN (27 u)[C₉H₇]⁺Loss of HCN from the quinoline ring is a common pathway for this heterocyclic system.

Conclusion

This guide establishes a robust predictive framework for the spectroscopic analysis of 4-Bromo-7-methoxyquinoline. By integrating fundamental principles with data from analogous compounds, we can anticipate the key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra with high confidence. The predicted ¹H NMR spectrum is characterized by a set of distinct aromatic signals and a methoxy singlet. The ¹³C NMR will show ten unique carbon signals, with C4 and C7 being significantly influenced by their respective substituents. The IR spectrum will be defined by strong absorptions from the aromatic ring and the aryl-ether linkage. Finally, the mass spectrum will be unmistakably identified by the M/M+2 isotopic pattern at m/z 237/239 and predictable fragmentation losses of methyl and bromine radicals. This comprehensive spectroscopic signature serves as a critical tool for the unambiguous identification and quality control of this important chemical intermediate.

References

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. BenchChem.
  • Clugston, D. M., & MacLean, D. B. (1965). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 43(4), 781-791.
  • UNCW Institutional Repository. (n.d.).
  • Canadian Science Publishing. (n.d.).
  • ResearchGate. (n.d.). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
  • Filo. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?.
  • PubMed. (2014).
  • TSI Journals. (n.d.).
  • PubMed. (2013).
  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • BenchChem. (2025). Mass spectrometry fragmentation of 2-Bromo-2-methylpropan-1-amine hbr. BenchChem.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy.
  • SpectraBase. (2025). 4-Bromo-isoquinoline - Optional[13C NMR] - Chemical Shifts.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • The Royal Society of Chemistry. (n.d.).
  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N)....
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF.
  • ResearchGate. (n.d.). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • YouTube. (2022).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731).
  • ChemicalBook. (n.d.). 7-Methoxy-4-methylcoumarin(2555-28-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 4-methylquinoline(491-35-0) 13C NMR spectrum.
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • American Chemical Society. (2026).
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline.
  • ResearchGate. (2025).
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (2025). Synthesis and Spectral Data of Quinoline Products Obtained by Reaction of N-(4-Pyridinyliden)anilines and N-Benzylidenaniline with 2,2-Dimethoxypropane (Kametani Reaction).
  • Wikipedia. (n.d.).
  • University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Bromo-7-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted quinoline, it belongs to a class of compounds known for a wide array of biological activities.[1][2] The precise physicochemical properties of this molecule, particularly its solubility and stability, are critical determinants of its suitability for further development. Poor aqueous solubility can severely limit bioavailability, while instability can compromise shelf-life and lead to the formation of potentially toxic degradants. This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for characterizing the solubility and stability of 4-Bromo-7-methoxyquinoline, offering field-proven insights to inform experimental design and data interpretation.

Physicochemical Properties: A Predictive Assessment

A thorough understanding of the inherent physicochemical properties of 4-Bromo-7-methoxyquinoline is fundamental to designing robust solubility and stability studies.

1.1. Structural Features and Their Implications

The structure of 4-Bromo-7-methoxyquinoline, featuring a quinoline core substituted with a bromine atom and a methoxy group, dictates its behavior in solution. The quinoline core itself is a weak base due to the lone pair of electrons on the nitrogen atom. The bromine atom is an electron-withdrawing group, which can influence the pKa of the quinoline nitrogen. The methoxy group, a common substituent in many approved drugs, can impact ligand-target binding, physicochemical properties, and metabolic parameters.[3]

1.2. Predicted Physicochemical Parameters

While experimental determination is the gold standard, in-silico prediction provides a valuable starting point for experimental design.

ParameterPredicted Value/RangeImplication for Experimental Design
pKa (of the conjugate acid) 3.5 - 4.5The compound will be more soluble in acidic conditions (pH < pKa) due to the formation of the protonated, more polar quinolinium ion. Solubility is expected to decrease significantly as the pH approaches and exceeds the pKa.
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5The positive logP value suggests a lipophilic nature and likely poor aqueous solubility. This necessitates the use of co-solvents for preparing stock solutions and highlights the potential for bioavailability challenges.
Aqueous Solubility (intrinsic) Low (µg/mL range)High-throughput screening methods for kinetic solubility will be useful for initial assessment, followed by more rigorous thermodynamic solubility determination for lead optimization.

Determination of Solubility: Methodologies and Rationale

The solubility of a compound can be assessed from two perspectives: thermodynamic and kinetic. Both provide valuable, albeit different, insights into the compound's behavior.[4]

2.1. Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the most reliable technique for its determination.[5]

Experimental Protocol: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Bromo-7-methoxyquinoline to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, DMSO, acetonitrile). The excess solid ensures that equilibrium is reached.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation:

    • Allow the vials to stand undisturbed to allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification:

    • Analyze the concentration of 4-Bromo-7-methoxyquinoline in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Causality Behind Experimental Choices:
  • Choice of Buffers: A range of pH values is crucial to understand the pH-dependent solubility profile, which is particularly important for ionizable compounds like quinolines.[1]

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.

  • Equilibration Time: Sufficient time is necessary to ensure the system has reached a true thermodynamic equilibrium.

  • Validated Analytical Method: Accurate quantification of the dissolved compound is paramount for reliable solubility data.

Caption: Workflow for Thermodynamic Solubility Determination.

2.2. Kinetic Solubility: High-Throughput Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic stock solution into an aqueous buffer. This method is well-suited for early-stage drug discovery due to its high-throughput nature.[7][8]

Experimental Protocol: Nephelometric Assay
  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of 4-Bromo-7-methoxyquinoline in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).

  • Measurement of Light Scattering:

    • Use a nephelometer to measure the light scattering in each well. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

Causality Behind Experimental Choices:
  • DMSO Stock Solution: DMSO is a common solvent for high-throughput screening due to its ability to dissolve a wide range of compounds.

  • Rapid Dilution: This mimics the conditions often encountered in in vitro biological assays where a compound is introduced from a concentrated stock.

  • Nephelometry: This technique provides a rapid and sensitive detection of precipitate formation.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10][11] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling.

3.1. Rationale for Stress Conditions

The choice of stress conditions is guided by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)) and the chemical nature of 4-Bromo-7-methoxyquinoline.[9]

Stress ConditionRationale
Acidic Hydrolysis To assess the stability of the ether linkage and the quinoline ring in an acidic environment.
Basic Hydrolysis To evaluate the stability in an alkaline environment, where the quinoline ring system may be susceptible to degradation.
Oxidation To determine the susceptibility of the molecule to oxidative degradation, which can be a common pathway for electron-rich aromatic systems.
Photostability To assess the potential for photodegradation upon exposure to light, a common issue for aromatic compounds.
Thermal Stress To evaluate the stability at elevated temperatures, which can accelerate degradation reactions.

3.2. Experimental Protocols for Forced Degradation

A stock solution of 4-Bromo-7-methoxyquinoline in a suitable solvent (e.g., acetonitrile/water) should be prepared and subjected to the following conditions:

  • Acidic Hydrolysis: Treat with 0.1 M HCl at 60°C for up to 24 hours.

  • Basic Hydrolysis: Treat with 0.1 M NaOH at 60°C for up to 24 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for up to 24 hours.

  • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., option 2 in ICH Q1B guidelines) for a specified duration. A dark control should be run in parallel.

  • Thermal Degradation: Heat the solution at 60°C for up to 48 hours.

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[9]

Caption: Forced Degradation Study Workflow.

3.3. Predicted Degradation Pathways

Based on the structure of 4-Bromo-7-methoxyquinoline, several degradation pathways can be anticipated:

  • Hydrolysis: Under harsh acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group, forming 4-bromo-7-hydroxyquinoline.

  • Oxidation: The quinoline ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Exposure to light could potentially lead to dehalogenation (loss of the bromine atom) or other complex rearrangements.[12]

Analytical Methodologies: The Key to Accurate Quantification

The development of robust and validated analytical methods is crucial for both solubility and stability studies.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for quantifying 4-Bromo-7-methoxyquinoline and its potential degradation products.

Recommended HPLC Method Parameters
ParameterSuggested ConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar to nonpolar compounds like substituted quinolines.[13]
Mobile Phase Acetonitrile and water (with 0.1% formic acid)A common mobile phase for reverse-phase chromatography of basic compounds. Formic acid helps to protonate the quinoline nitrogen, leading to better peak shape.
Detection Wavelength ~254 nm and ~320 nmQuinoline systems typically have strong UV absorbance at these wavelengths. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications or when higher sensitivity and selectivity are required, LC-MS/MS is the method of choice.[2][14][15]

Key Considerations for LC-MS/MS Method Development
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is expected to be optimal due to the basic nature of the quinoline nitrogen.

  • Precursor and Product Ions: The precursor ion will likely be the protonated molecule [M+H]⁺. Product ions for multiple reaction monitoring (MRM) will need to be determined by infusing a standard solution of the compound into the mass spectrometer.

  • Matrix Effects: When analyzing samples from biological matrices, it is crucial to evaluate and minimize matrix effects to ensure accurate quantification.

Data Interpretation and Reporting

5.1. Solubility Data

Solubility should be reported in standard units such as mg/mL or µM. For thermodynamic solubility, the pH and temperature of the measurement must be clearly stated. For kinetic solubility, the percentage of co-solvent in the final solution should be reported.

5.2. Stability Data

The stability report should include:

  • The percentage of 4-Bromo-7-methoxyquinoline remaining at each time point under each stress condition.

  • The rate of degradation, if it can be determined.

  • Chromatograms showing the separation of the parent compound from its degradation products.

  • A summary of the identified degradation products and their proposed structures.

Conclusion

A thorough characterization of the solubility and stability of 4-Bromo-7-methoxyquinoline is a critical step in its evaluation as a potential drug candidate. This guide has outlined a systematic approach, grounded in established scientific principles and regulatory expectations, to generate high-quality, reliable data. By carefully considering the physicochemical properties of the molecule and employing robust experimental and analytical methodologies, researchers can make informed decisions and advance the development of promising new therapeutic agents.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023, June 7). Emery Pharma. [Video].
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018, May 24). Taylor & Francis Online.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). PubMed.
  • Advancements in lc-ms/ms bioanalytical method valid
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (n.d.). Taylor & Francis Online.
  • Generic approach to validation of small‑molecule LC–MS/MS biomarker assays. (n.d.). Bioanalysis.
  • In vitro solubility assays in drug discovery. (n.d.). PubMed.
  • ICH GUIDELINES: STRESS DEGRAD
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023, June 7). YouTube.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • 5-Bromo-8-methoxy-2-methylquinoline | Properties, Uses, Safety, Supplier China. (n.d.). Alchemist-chem.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10).
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Thermodynamic solubility. (n.d.).
  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (2004, October). BMG LABTECH.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Shake-Flask Solubility Assay. (n.d.). Bienta.
  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020, July 2). Stanford University Mass Spectrometry.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (n.d.). SIELC Technologies.
  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9).
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem.
  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. (2015, November 7). PubMed.
  • The role of the methoxy group in approved drugs. (2024, July 5). PubMed. drugs. (2024, July 5). PubMed.

Sources

An In-depth Technical Guide to the Potential Biological Activities of 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-7-methoxyquinoline, a halogenated quinoline derivative with significant potential in drug discovery and development. We will explore its synthesis, physicochemical properties, and delve into its putative biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical experimental frameworks.

Introduction to 4-Bromo-7-methoxyquinoline: A Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1] The inherent chemical properties of the quinoline nucleus, including its aromaticity and the presence of a nitrogen heteroatom, allow for diverse functionalization, leading to compounds with tailored biological activities. 4-Bromo-7-methoxyquinoline belongs to this esteemed class of molecules. The presence of a bromine atom at the C4 position and a methoxy group at the C7 position is of particular interest. The bromine substituent can act as a handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of analogues.[2] The methoxy group, on the other hand, can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

Synthesis and Physicochemical Properties

Table 1: Physicochemical Properties of 4-Bromo-7-methoxyquinoline (Predicted)

PropertyValueSource
Molecular FormulaC10H8BrNO-
Molecular Weight238.08 g/mol -
XlogP (Predicted)2.9PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

Potential Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[1] Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4][5] The structural features of 4-Bromo-7-methoxyquinoline suggest a strong potential for anticancer efficacy.

Proposed Mechanism of Action: Kinase Inhibition

A compelling hypothesis for the anticancer activity of 4-Bromo-7-methoxyquinoline is its potential to act as a kinase inhibitor. The structurally similar compound, 4-chloro-7-methoxyquinoline-6-carboxamide, is a known intermediate in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor.[2] This suggests that the 4-substituted-7-methoxyquinoline core can effectively bind to the ATP-binding pocket of various kinases. Dysregulation of kinase signaling pathways is a hallmark of many cancers, and inhibitors of these pathways have proven to be effective therapeutic agents.[6]

anticancer_mechanism 4-Bromo-7-methoxyquinoline 4-Bromo-7-methoxyquinoline Tyrosine Kinase Tyrosine Kinase 4-Bromo-7-methoxyquinoline->Tyrosine Kinase Binds to ATP pocket Substrate Protein Substrate Protein Tyrosine Kinase->Substrate Protein Phosphorylation ATP ATP ATP->Tyrosine Kinase Blocked Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling->Cell Proliferation, Survival, Angiogenesis

Caption: Proposed mechanism of anticancer action for 4-Bromo-7-methoxyquinoline.

Experimental Protocol: In Vitro Anticancer Activity Assessment

A robust assessment of the in vitro anticancer activity of 4-Bromo-7-methoxyquinoline can be achieved through a series of well-defined experiments.[7][8]

Step 1: Cell Line Selection

  • Select a panel of cancer cell lines representing different tumor types (e.g., HCT116 for colon cancer, A549 for lung cancer, MCF-7 for breast cancer).[9]

  • Include a non-malignant cell line (e.g., Vero cells) to assess selectivity.[10]

Step 2: Cytotoxicity Assay (MTT Assay) [9]

  • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with a range of concentrations of 4-Bromo-7-methoxyquinoline (e.g., 0.1 µM to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Step 3: Data Analysis

  • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Determine the selectivity index (SI) by dividing the IC50 in the non-malignant cell line by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.[8]

Table 2: Hypothetical Anticancer Activity Data for 4-Bromo-7-methoxyquinoline

Cell LineIC50 (µM)Selectivity Index (SI)
HCT1165.29.6
A5498.75.7
MCF-712.14.1
Vero50.0-

Potential Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest antimalarial drugs belonging to this class.[11] Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are responsible for DNA replication and repair.[4]

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The planar, aromatic structure of the quinoline ring is well-suited for intercalation into bacterial DNA and interaction with the active sites of DNA gyrase and topoisomerase IV. By inhibiting these enzymes, 4-Bromo-7-methoxyquinoline could prevent bacterial DNA replication, leading to bacterial cell death.

antimicrobial_mechanism 4-Bromo-7-methoxyquinoline 4-Bromo-7-methoxyquinoline DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV 4-Bromo-7-methoxyquinoline->DNA_Gyrase_Topo_IV Inhibits Bacterial_DNA Bacterial DNA DNA_Gyrase_Topo_IV->Bacterial_DNA Acts on DNA_Replication_Repair DNA Replication & Repair Bacterial_DNA->DNA_Replication_Repair Blocked Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Repair->Bacterial_Cell_Death

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of 4-Bromo-7-methoxyquinoline can be determined using standard methods such as broth microdilution to find the Minimum Inhibitory Concentration (MIC).[12][13][14]

Step 1: Bacterial Strain Selection

  • Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Step 2: Broth Microdilution Assay [14]

  • Prepare a two-fold serial dilution of 4-Bromo-7-methoxyquinoline in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 3: Hypothetical Antimicrobial Activity Data for 4-Bromo-7-methoxyquinoline

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Potential Anti-inflammatory Activity

Certain quinoline derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX).[15] The anti-inflammatory potential of 4-Bromo-7-methoxyquinoline warrants investigation.

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators

4-Bromo-7-methoxyquinoline may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. This could be achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it might modulate inflammatory signaling pathways such as NF-κB.[16]

antiinflammatory_mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage NF_kB_Pathway NF-κB Pathway Macrophage->NF_kB_Pathway iNOS_COX2_Expression iNOS & COX-2 Expression NF_kB_Pathway->iNOS_COX2_Expression NO_Prostaglandins NO & Prostaglandins iNOS_COX2_Expression->NO_Prostaglandins Inflammation Inflammation NO_Prostaglandins->Inflammation Compound 4-Bromo-7-methoxyquinoline Compound->NF_kB_Pathway Inhibits

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of 4-Bromo-7-methoxyquinoline can be evaluated by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[16][17]

Step 1: Cell Culture

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

Step 2: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of 4-Bromo-7-methoxyquinoline for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • A reduction in nitrite levels indicates inhibition of NO production.

Step 3: Inhibition of Protein Denaturation Assay [18]

  • Prepare a reaction mixture containing bovine serum albumin (BSA) and 4-Bromo-7-methoxyquinoline at different concentrations.

  • Induce heat-denaturation of the BSA.

  • Measure the turbidity of the solution spectrophotometrically.

  • Inhibition of protein denaturation is a marker of anti-inflammatory activity.

Table 4: Hypothetical Anti-inflammatory Activity Data for 4-Bromo-7-methoxyquinoline

AssayIC50 (µM)
Inhibition of NO Production (LPS-stimulated RAW 264.7)25.6
Inhibition of Protein Denaturation45.2

Conclusion and Future Directions

4-Bromo-7-methoxyquinoline is a promising chemical entity with a high potential for exhibiting diverse biological activities. Based on the well-established pharmacology of the quinoline scaffold and the specific structural features of this compound, it is a strong candidate for further investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential therapeutic properties. Future research should focus on the synthesis and purification of 4-Bromo-7-methoxyquinoline, followed by the comprehensive in vitro and in vivo studies proposed herein. Structure-activity relationship (SAR) studies, through the synthesis and testing of analogues, will also be crucial in optimizing the potency and selectivity of this promising scaffold.

References

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-240.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • O'Connor, P. M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug discovery today, 20(10), 1195-1200.
  • Singh, R., & Kumar, P. (2022). Quinoline derivative and their pharmacological & medicinal potential. Neliti.
  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity.
  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(1).
  • Vranic, S., & Males, A. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules, 25(19), 4479.
  • de Almeida, L., da Silva, S. A., de Souza, M. C., & de Castro, S. L. (2018). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. European journal of medicinal chemistry, 157, 108-118.
  • Tenover, F. C. (2017). Antimicrobial Susceptibility Testing.
  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Rolinson, G. N. (1971). New Method for Antibiotic Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 1(1), 51-57.
  • Slideshare. (n.d.).
  • Calzada, F., Bautista, E., & Barbosa, E. (2021).
  • ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents.
  • Pharmacognosy. (n.d.).
  • Loux, J. J., Smith, S., & Salem, H. (1977). Antiinflammatory Activity: Evaluation of a New Screening Procedure.
  • Current Medicinal Chemistry. (2013).
  • ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • Uddin, M. S., Al-Mamun, A., & Rahman, M. A. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules, 28(19), 6834.
  • BenchChem. (n.d.). 4-Bromo-7-methoxyquinoline-6-carboxamide | 2089310-92-7.
  • Guidechem. (n.d.). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.
  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.
  • Uckun, F. M., Venkatachalam, T. K., & Erp, M. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical cancer research, 4(6), 1405-1414.
  • ChemicalBook. (n.d.). 4-BROMO-7-BROMOQUINOLINE synthesis.
  • National Institutes of Health. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ChemicalBook. (n.d.). 4-Chloro-7-methoxyquinoline synthesis.
  • Biosynth. (n.d.). 4-Bromo-7-methoxyquinoline-6-carboxamide | 2089310-92-7 | PID31092.
  • PubChemLite. (n.d.). 4-bromo-7-methoxyquinoline-6-carboxamide (C11H9BrN2O2).
  • National Institutes of Health. (2016).
  • MDPI. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Amerigo Scientific. (n.d.). 4-Bromo-7-methoxyquinoline.
  • MDPI. (2023).
  • BenchChem. (n.d.). Comparative Analysis of 7-Bromo-4-hydroxy-2-phenylquinoline Analogs: A Guide for Researchers.
  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
  • National Institutes of Health. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
  • ResearchGate. (n.d.). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells.
  • National Institutes of Health. (2016). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.
  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line.
  • MDPI. (2020).
  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial agents and chemotherapy, 64(5), e02073-19.
  • MDPI. (2021). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms.
  • Sci-Hub. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
  • National Institutes of Health. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
  • University of Juiz de Fora. (2016).
  • National Institutes of Health. (2020).
  • ResearchGate. (n.d.). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
  • MDPI. (2020).
  • ResearchGate. (n.d.).

Sources

The Versatile Cornerstone: A Technical Guide to 4-Bromo-7-methoxyquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 11, 2026 – In the intricate world of organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of complex, biologically active molecules. Among these foundational scaffolds, 4-Bromo-7-methoxyquinoline has emerged as a cornerstone, offering a unique combination of reactivity and structural features that empower chemists to forge novel pathways in medicinal chemistry. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, properties, and extensive applications of this versatile intermediate.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's fundamental characteristics is the bedrock of its effective application. 4-Bromo-7-methoxyquinoline is a solid at room temperature with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol .[1] Its quinoline core, a fused bicyclic aromatic system containing nitrogen, imparts a degree of rigidity and specific electronic properties that are often sought in drug candidates.

Table 1: Physicochemical Properties of 4-Bromo-7-methoxyquinoline

PropertyValueReference
CAS Number 1070879-27-4[1]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Appearance Solid[2]
SMILES COc1ccc2c(Br)ccnc2c1[1]
InChI 1S/C10H8BrNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3[1]

Safety and Handling: As with any halogenated heterocyclic compound, appropriate safety precautions must be observed when handling 4-Bromo-7-methoxyquinoline. It is classified as a non-combustible solid.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 4-Bromo-7-methoxyquinoline: A Strategic Approach

The efficient synthesis of 4-Bromo-7-methoxyquinoline is crucial for its widespread application. A plausible and commonly employed synthetic strategy involves a multi-step sequence starting from readily available precursors. This approach ensures a reliable supply of the building block for further synthetic elaborations.

A logical synthetic pathway commences with the construction of the quinoline core, followed by sequential halogenations. This strategy allows for precise control over the substitution pattern.

Step 1: Synthesis of 7-Methoxyquinolin-4-ol

The initial step involves the synthesis of the quinoline core. One established method is the Conrad-Limpach reaction or a similar cyclization strategy starting from 3-methoxyaniline.[3][4] For instance, the reaction of 3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, yields the corresponding 4-hydroxyquinoline derivative.[3]

Step 2: Chlorination to 4-Chloro-7-methoxyquinoline

The hydroxyl group at the 4-position of the quinoline ring is a versatile handle for further functionalization. It can be readily converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3] This transformation is a key step, as the resulting 4-chloroquinoline is highly susceptible to nucleophilic substitution.

Step 3: Bromination to 4-Bromo-7-methoxyquinoline

The final step is the regioselective bromination of 4-chloro-7-methoxyquinoline.[5] However, a more direct and efficient route to 4-bromo-7-methoxyquinoline involves the direct bromination of 7-methoxyquinolin-4-ol, followed by chlorination or another functionalization at the 4-position if needed. The bromination of quinolin-4(1H)-ones can be achieved using reagents like N-bromosuccinimide (NBS) or molecular bromine.[6] The directing effects of the methoxy group and the quinolone oxygen influence the position of bromination.

Synthesis_of_4_Bromo_7_methoxyquinoline cluster_0 Plausible Synthetic Pathway cluster_1 Alternative & More Direct Route 3-Methoxyaniline 3-Methoxyaniline 7-Methoxyquinolin-4-ol 7-Methoxyquinolin-4-ol 3-Methoxyaniline->7-Methoxyquinolin-4-ol Cyclization 4-Chloro-7-methoxyquinoline 4-Chloro-7-methoxyquinoline 7-Methoxyquinolin-4-ol->4-Chloro-7-methoxyquinoline Chlorination (e.g., POCl₃) 4-Bromo-7-methoxyquinoline 4-Bromo-7-methoxyquinoline 4-Chloro-7-methoxyquinoline->4-Bromo-7-methoxyquinoline Halogen Exchange/Further Modification (less common) 7-Methoxyquinolin-4-ol_alt 7-Methoxyquinolin-4-ol 4-Bromo-7-methoxyquinolin-4-ol 4-Bromo-7-methoxyquinolin-4-ol 7-Methoxyquinolin-4-ol_alt->4-Bromo-7-methoxyquinolin-4-ol Bromination (e.g., NBS) 4-Bromo-7-methoxyquinoline_alt 4-Bromo-7-methoxyquinoline 4-Bromo-7-methoxyquinolin-4-ol->4-Bromo-7-methoxyquinoline_alt Functionalization at C4

Figure 1: Plausible synthetic routes to 4-Bromo-7-methoxyquinoline.

The Power of Palladium: Cross-Coupling Reactions

The synthetic utility of 4-Bromo-7-methoxyquinoline lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of diverse molecular scaffolds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.[7] 4-Bromo-7-methoxyquinoline can be readily coupled with various aryl and heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 4-aryl-7-methoxyquinolines.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-7-methoxyquinoline with Phenylboronic Acid

  • To a reaction vessel, add 4-Bromo-7-methoxyquinoline (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-7-methoxyquinoline.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the synthesis of arylamines from aryl halides.[8][9] 4-Bromo-7-methoxyquinoline can be efficiently coupled with a wide range of primary and secondary amines to produce 4-amino-7-methoxyquinoline derivatives, which are prevalent motifs in many biologically active compounds.[10]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-7-methoxyquinoline with Aniline

  • In an inert atmosphere glovebox, combine 4-Bromo-7-methoxyquinoline (1.0 eq.), aniline (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield 4-anilino-7-methoxyquinoline.

Heck Reaction: Olefin Functionalization

The Heck reaction provides a means to form substituted alkenes by coupling aryl halides with olefins.[11][12] This reaction allows for the introduction of vinyl groups at the 4-position of the quinoline ring, opening up further synthetic possibilities.

Experimental Protocol: Heck Reaction of 4-Bromo-7-methoxyquinoline with Styrene

  • To a Schlenk flask, add 4-Bromo-7-methoxyquinoline (1.0 eq.), styrene (1.5 eq.), a palladium source like palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), a phosphine ligand such as tri(o-tolyl)phosphine (0.1 eq.), and a base like triethylamine (2.0 eq.).

  • Add a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Degas the mixture and heat under an inert atmosphere at 80-120 °C.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography to obtain 7-methoxy-4-styrylquinoline.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[1] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates and structural motifs in various functional materials and biologically active molecules.

Experimental Protocol: Sonogashira Coupling of 4-Bromo-7-methoxyquinoline with Phenylacetylene

  • To a reaction flask, add 4-Bromo-7-methoxyquinoline (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05 eq.).

  • Add a solvent mixture of an amine base (e.g., triethylamine) and a co-solvent like tetrahydrofuran (THF).

  • Degas the solution with an inert gas.

  • Add phenylacetylene (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent and water.

  • Separate the organic layer, dry, and concentrate.

  • Purify the crude product via column chromatography to yield 7-methoxy-4-(phenylethynyl)quinoline.

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Product Scaffolds Start 4-Bromo-7-methoxyquinoline Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig Amination (+ R₂NH) Start->Buchwald Heck Heck Reaction (+ Alkene) Start->Heck Sonogashira Sonogashira Coupling (+ Alkyne) Start->Sonogashira Aryl 4-Aryl-7-methoxyquinolines Suzuki->Aryl Amino 4-Amino-7-methoxyquinolines Buchwald->Amino Alkenyl 4-Alkenyl-7-methoxyquinolines Heck->Alkenyl Alkynyl 4-Alkynyl-7-methoxyquinolines Sonogashira->Alkynyl

Figure 2: Versatility of 4-Bromo-7-methoxyquinoline in cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[13] The derivatives of 4-Bromo-7-methoxyquinoline are of significant interest due to their potential biological activities, particularly in the realm of oncology.[13][14]

A prime example of the importance of the 7-methoxyquinoline core is its presence in the structure of Lenvatinib, a multi-tyrosine kinase inhibitor used in the treatment of various cancers.[15] The key intermediate in the synthesis of Lenvatinib is 4-chloro-7-methoxyquinoline-6-carboxamide, a close analogue of our title compound.[15] This underscores the value of the 7-methoxyquinoline framework in the design of potent enzyme inhibitors.

Furthermore, numerous studies have demonstrated the potent anticancer activities of 4-anilinoquinoline derivatives.[10] The ability to readily synthesize a library of such compounds via the Buchwald-Hartwig amination of 4-Bromo-7-methoxyquinoline makes it an invaluable tool for structure-activity relationship (SAR) studies in the quest for novel and more effective cancer therapeutics. The diverse functionalities that can be introduced at the 4-position through cross-coupling reactions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Conclusion

4-Bromo-7-methoxyquinoline has firmly established itself as a versatile and indispensable building block in modern organic synthesis. Its robust synthetic accessibility and its amenability to a wide array of powerful palladium-catalyzed cross-coupling reactions provide a gateway to a vast chemical space of novel quinoline derivatives. For researchers and professionals in drug discovery and development, a deep understanding of the chemistry and applications of this cornerstone molecule is not just advantageous—it is essential for driving innovation and advancing the frontiers of medicinal chemistry.

References

Click to expand

Sources

An In-depth Technical Guide to 4-Bromo-7-methoxyquinoline: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, historical synthesis, and contemporary significance of 4-Bromo-7-methoxyquinoline. As a key intermediate in medicinal chemistry, understanding the origins and synthetic evolution of this compound is crucial for the development of novel therapeutics. This document delves into the foundational principles of quinoline synthesis and extrapolates a logical pathway to 4-Bromo-7-methoxyquinoline, supported by detailed experimental protocols and visual aids.

The Historical Context: The Dawn of Quinoline Synthesis

The story of 4-Bromo-7-methoxyquinoline is intrinsically linked to the broader history of quinoline chemistry. The quinoline scaffold, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1834.[1] However, it was the development of synthetic methodologies in the late 19th century that unlocked its vast potential in chemistry and medicine.

Early methods, such as the Skraup synthesis (1880) and the Combes quinoline synthesis , laid the groundwork for constructing the fundamental quinoline ring system from anilines.[2][3] The Skraup synthesis, for instance, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to form a quinoline.[2][4] These classical reactions, though often harsh, were pivotal in establishing the field of heterocyclic chemistry and paved the way for the synthesis of a myriad of substituted quinolines.

The development of more refined and regioselective methods, such as the Conrad-Limpach synthesis , allowed for the specific placement of substituents on the quinoline ring. This reaction, which utilizes anilines and β-ketoesters, is particularly relevant to the synthesis of 4-hydroxyquinolines (also known as 4-quinolinols or quinolin-4-ones), which are direct precursors to 4-haloquinolines.[3][5]

The Synthetic Pathway to 4-Bromo-7-methoxyquinoline: A Logical Elucidation

While a singular "discovery" paper for 4-Bromo-7-methoxyquinoline is not prominent in the historical literature, its synthesis can be logically deduced from established and well-documented chemical transformations of quinoline precursors. The most probable synthetic route proceeds through the key intermediate, 7-methoxy-4-quinolinol .

The overall synthetic strategy can be visualized as a two-step process starting from 3-methoxyaniline.

Synthesis_Overview 3-Methoxyaniline 3-Methoxyaniline 7-Methoxy-4-quinolinol 7-Methoxy-4-quinolinol 3-Methoxyaniline->7-Methoxy-4-quinolinol Conrad-Limpach or similar cyclization 4-Bromo-7-methoxyquinoline 4-Bromo-7-methoxyquinoline 7-Methoxy-4-quinolinol->4-Bromo-7-methoxyquinoline Halogenation

Caption: Overview of the likely synthetic pathway to 4-Bromo-7-methoxyquinoline.

Step 1: Synthesis of 7-Methoxy-4-quinolinol

The formation of the quinoline core is the foundational step. The Conrad-Limpach reaction and its variations provide a reliable method for the synthesis of 4-hydroxyquinolines. A modern and scalable approach, detailed in patent literature, involves the reaction of 3-methoxyaniline with a malonic acid derivative, followed by a high-temperature cyclization.[6]

Step1_Synthesis cluster_reactants Reactants 3-Methoxyaniline 3-Methoxyaniline Intermediate Enamine Intermediate 3-Methoxyaniline->Intermediate Condensation Dimethyl malonate Dimethyl malonate Dimethyl malonate->Intermediate 7-Methoxy-4-quinolinol 7-Methoxy-4-quinolinol Intermediate->7-Methoxy-4-quinolinol Thermal Cyclization (e.g., in Diphenyl ether)

Caption: Synthetic scheme for the preparation of 7-Methoxy-4-quinolinol.

Experimental Protocol: Synthesis of 7-Methoxy-4-quinolinol

This protocol is adapted from established methods for the synthesis of 4-hydroxyquinolines.

  • Part A: Formation of the Enamine Intermediate

    • In a reaction vessel equipped with a stirrer and a reflux condenser, combine 3-methoxyaniline and dimethyl malonate in a suitable solvent such as methanol.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to yield the crude enamine intermediate.

  • Part B: Thermal Cyclization

    • In a separate high-boiling point solvent, such as diphenyl ether, heat the solvent to a high temperature (e.g., 250 °C).

    • Slowly add the crude enamine intermediate from Part A to the hot solvent.

    • Maintain the high temperature for a short period to effect cyclization.

    • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

    • Collect the solid by filtration, wash with hexane, and dry to obtain 7-methoxy-4-quinolinol.

Step 2: Halogenation to 4-Bromo-7-methoxyquinoline

The conversion of the 4-hydroxyl group of 7-methoxy-4-quinolinol to a bromine atom is a critical step. This transformation is typically achieved using a brominating agent. While phosphorus oxychloride (POCl₃) is commonly used to synthesize 4-chloroquinolines, phosphorus tribromide (PBr₃) or a combination of reagents that generate a brominating species in situ are employed for the bromo derivative.

Step2_Halogenation 7-Methoxy-4-quinolinol 7-Methoxy-4-quinolinol 4-Bromo-7-methoxyquinoline 4-Bromo-7-methoxyquinoline 7-Methoxy-4-quinolinol->4-Bromo-7-methoxyquinoline PBr₃ or other brominating agent

Sources

Safety, handling, and storage of 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Bromo-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-methoxyquinoline is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[][2] Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules. The strategic placement of a bromine atom and a methoxy group allows for diverse chemical modifications, such as cross-coupling and nucleophilic substitution reactions, making it an important intermediate in the synthesis of novel therapeutic agents.[3][4]

Given its reactive nature and potential biological activity, a thorough understanding and strict adherence to safety protocols are paramount for professionals handling this compound. This guide provides a comprehensive overview of the essential safety, handling, and storage procedures for 4-Bromo-7-methoxyquinoline, grounded in established chemical safety principles and regulatory standards. The objective is to empower researchers to work with this compound confidently and safely, minimizing risks to both personnel and the laboratory environment.

Hazard Identification and Risk Assessment

A foundational aspect of safe chemical handling is a comprehensive understanding of the potential hazards. 4-Bromo-7-methoxyquinoline is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[5][6] The primary risks associated with this compound involve irritation and acute toxicity.

GHS Classification

The GHS classification provides a standardized framework for communicating the hazards of chemical products.[7] For 4-Bromo-7-methoxyquinoline and its close structural analogs, the following classifications are consistently reported.[5][8][9][10]

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4

Warning H302: Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 2

Warning H315: Causes skin irritation.[8][11]
Serious Eye Damage/IrritationCategory 2A / 1


Warning / Danger H319: Causes serious eye irritation.[5] / H318: Causes serious eye damage.[9]
Specific Target Organ Toxicity - Single ExposureCategory 3

Warning H335: May cause respiratory irritation.[8][11]

Note: The specific classification for eye irritation can vary between suppliers, ranging from serious irritation (Category 2A) to serious damage (Category 1).[5][9] It is prudent to adopt precautions suitable for the more severe classification.

The Causality Behind the Hazards
  • Oral Toxicity (H302): Ingestion of 4-Bromo-7-methoxyquinoline can lead to harmful systemic effects. This necessitates strict prohibitions on eating, drinking, or smoking in laboratory areas and underscores the importance of thorough handwashing after handling.[12]

  • Skin Irritation (H315): Direct contact with the solid or solutions of the compound can cause inflammation, redness, itching, and dryness.[11] This is why the use of appropriate chemical-resistant gloves and protective clothing is mandatory.[8]

  • Eye Irritation/Damage (H319/H318): The eyes are particularly sensitive to this chemical. Contact can result in significant irritation or irreversible damage.[5][9] This hazard makes the use of safety glasses with side shields or, preferably, chemical splash goggles, a non-negotiable requirement.[13]

  • Respiratory Irritation (H335): As a solid powder, 4-Bromo-7-methoxyquinoline can become airborne, especially during weighing and transfer.[8] Inhalation of this dust can irritate the lungs and respiratory system, leading to coughing and discomfort.[11] This is the primary rationale for handling the compound within a certified chemical fume hood or a ventilated enclosure.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach to minimizing exposure involves a multi-layered strategy known as the "Hierarchy of Controls." This principle prioritizes the most effective control measures first.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (PPE) (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures.

For 4-Bromo-7-methoxyquinoline, elimination and substitution are generally not feasible as it is the specific molecule of interest. Therefore, the focus lies on robust engineering controls, administrative procedures, and PPE.

Engineering Controls
  • Chemical Fume Hood: All handling of 4-Bromo-7-methoxyquinoline in its solid form or as a volatile solution must be conducted in a properly functioning and certified chemical fume hood.[3][14] This is the most critical engineering control to prevent inhalation of dust or vapors.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[13]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[15][16] The selection of PPE must be based on a thorough risk assessment.[17]

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5][13] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[16][18]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[5][19] Avoid touching the glove's outer surface during removal to prevent cross-contamination.[5] Contaminated gloves must be disposed of as hazardous waste.[5]

    • Protective Clothing: A full-length laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or a complete protective suit should be considered.[5][19]

  • Respiratory Protection: When engineering controls are not sufficient or during a large-scale spill cleanup, a NIOSH-approved air-purifying respirator with appropriate particulate filters (e.g., P95 or P100) should be used.[5]

Safe Handling Procedures

Adherence to a standardized workflow is crucial for minimizing exposure and preventing accidents. The following protocol outlines the key steps for safely handling solid 4-Bromo-7-methoxyquinoline.

cluster_workflow Safe Handling Workflow prep 1. Preparation - Verify fume hood function - Don all required PPE weigh 2. Weighing - Use anti-static weigh boat - Minimize dust generation prep->weigh Proceed to hood transfer 3. Transfer & Dissolution - Add solid to solvent slowly - Keep container closed weigh->transfer Careful transfer cleanup 4. Cleanup - Decontaminate work surface - Dispose of waste properly transfer->cleanup After use

Caption: A standardized workflow for handling the solid compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE: lab coat, chemical safety goggles, and appropriate gloves.[20]

    • Assemble all necessary equipment (spatula, weigh paper/boat, glassware, solvent) inside the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer:

    • Tare the balance with a clean weigh boat.

    • Carefully open the 4-Bromo-7-methoxyquinoline container. Avoid creating dust clouds.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat.

    • Securely close the primary container immediately after dispensing.[20]

  • Dissolution:

    • Place the receiving flask containing the solvent on a stir plate within the fume hood.

    • Carefully add the weighed solid to the solvent. If the solid is fine, it can be added via a powder funnel to prevent material from adhering to the neck of the flask.

    • Rinse the weigh boat with a small amount of solvent to ensure a quantitative transfer.

  • Post-Handling and Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or towel.

    • Dispose of all contaminated disposable materials (weigh boats, gloves, wipes) in a designated solid hazardous waste container.[20]

    • Wash hands thoroughly with soap and water after removing gloves.[12]

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • General Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12][20] Some suppliers recommend storage at 2-8°C or in a freezer to ensure long-term stability.[5][20] Always follow the specific storage temperature recommendations on the supplier's label and safety data sheet.

  • Container Integrity: Ensure the container is properly sealed to prevent exposure to moisture and air.[11]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[12][21] Incompatible materials can lead to vigorous reactions, compromising safety and product quality.

  • Security: The container should be stored in a locked cabinet or a secure area to restrict access to authorized personnel only.[11]

Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always have the Safety Data Sheet (SDS) available for emergency responders.[22]

  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air.[11][23] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][11]

  • Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with plenty of soap and water for at least 15 minutes.[8][23] If skin irritation persists, get medical advice.[11]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][23] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5] Call a poison center or doctor immediately.

Spill Response

A calm and systematic response to a chemical spill is crucial to prevent further contamination and exposure.

spill Spill Occurs assess Assess Spill Is it large or small? Are you trained to handle it? spill->assess evacuate Evacuate Area Alert Supervisor Call Emergency Response assess->evacuate No / Large contain Contain Spill (Small & Manageable) assess->contain Yes / Small ppe Don Appropriate PPE (Respirator if needed) contain->ppe cleanup Clean Up - Cover with inert absorbent - Use non-sparking tools - Place in sealed container ppe->cleanup decon Decontaminate Area Wash with soap & water cleanup->decon

Caption: Decision workflow for responding to a chemical spill.

Protocol for a Small, Manageable Spill:

  • Alert: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is outside of a fume hood.[14]

  • Contain: Prevent further spread. For a solid spill, carefully sweep or vacuum (with HEPA filter) the material.[11] For a liquid spill, cover with an inert, non-combustible absorbent material like sand or vermiculite.[12][14]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[13][14]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[14]

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[11]

For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][24][25]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[11][25]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][24]

Disposal Considerations

Chemical waste must be managed in compliance with all federal, state, and local environmental regulations.

  • Waste Classification: 4-Bromo-7-methoxyquinoline and any materials contaminated with it (e.g., gloves, absorbent materials) should be treated as hazardous waste.

  • Containment: Store waste in clearly labeled, sealed containers that are compatible with the chemical.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.[11]

Conclusion

4-Bromo-7-methoxyquinoline is a compound of significant interest in chemical research and development. While it possesses valuable chemical properties, it also presents tangible hazards that demand respect and careful management. By integrating a deep understanding of its risk profile with the consistent application of engineering controls, appropriate personal protective equipment, and standardized handling and storage protocols, researchers can mitigate these risks effectively. A proactive safety culture, built on the principles outlined in this guide, is the cornerstone of responsible and successful scientific advancement.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Bromo-7-methoxyquinoline. Retrieved from [Link]

  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • University of Hawaii at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • ChemSafetyPro. (2016, January 6). GHS Hazard Class and Hazard Category. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-7-methoxyquinoline (C10H8BrNO). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Bromo-7-methoxyquinoline. Retrieved from [Link]

  • PubChem. (2026, January 3). 7-bromo-4-N-methoxyquinoline-3,4-diamine. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-1-methylquinolin-4(1H)-one. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-bromo-7-nitroquinoline. Retrieved from [Link]

Sources

The Reactivity Profile of the Bromine Atom in 4-Bromo-7-methoxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-7-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a common motif in a plethora of biologically active compounds, and the presence of a bromine atom at the 4-position provides a versatile handle for a wide range of chemical transformations. This guide offers a comprehensive exploration of the reactivity profile of the bromine atom in 4-Bromo-7-methoxyquinoline, providing researchers, scientists, and drug development professionals with a detailed understanding of its synthetic potential. We will delve into the electronic effects governing its reactivity and provide an in-depth analysis of key reaction classes, complete with mechanistic insights and practical experimental protocols.

Electronic Landscape of 4-Bromo-7-methoxyquinoline: The Interplay of Substituents

The reactivity of the bromine atom at the C-4 position of the quinoline ring is intricately governed by the electronic properties of the heterocyclic system and the influence of the methoxy substituent at the C-7 position.

The quinoline ring system itself is electron-deficient due to the presence of the electronegative nitrogen atom. This inherent electron-withdrawing nature activates the ring towards certain types of reactions. The nitrogen atom particularly influences the electron density at the C-2 and C-4 positions, making them more electrophilic.

The methoxy group at the 7-position is an electron-donating group (EDG) through resonance, which can increase the electron density of the benzene portion of the quinoline ring. However, its effect on the C-4 position is more nuanced. While it enriches the overall aromatic system, the primary electronic influence on the C-4 bromine's reactivity stems from the electron-withdrawing character of the quinoline nitrogen. This makes the C-4 position susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy group can, however, modulate the overall reactivity and may influence the reaction conditions required for certain transformations compared to unsubstituted 4-bromoquinoline.[1][2]

Key Transformations of the 4-Bromo Substituent

The bromine atom in 4-Bromo-7-methoxyquinoline serves as an excellent leaving group in a variety of synthetic transformations, most notably in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 4-position of the quinoline ring makes 4-Bromo-7-methoxyquinoline a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions.[3] In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing quinoline nitrogen. Subsequent elimination of the bromide ion restores the aromaticity of the ring.[4][5]

Common nucleophiles that can displace the bromine atom include amines, alkoxides, and thiols, providing access to a diverse range of 4-substituted-7-methoxyquinolines.[3] The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the HBr generated.

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism 4-Bromo-7-methoxyquinoline 4-Bromo-7-methoxyquinoline Meisenheimer-like Intermediate Meisenheimer-like Intermediate 4-Bromo-7-methoxyquinoline->Meisenheimer-like Intermediate + Nu⁻ 4-Substituted-7-methoxyquinoline 4-Substituted-7-methoxyquinoline Meisenheimer-like Intermediate->4-Substituted-7-methoxyquinoline - Br⁻

Caption: General mechanism of SNAr on 4-Bromo-7-methoxyquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of 4-Bromo-7-methoxyquinoline. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[6][7] 4-Bromo-7-methoxyquinoline is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 4-position.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8][9]

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-R(L₂) OxAdd->Transmetalation Transmetalation (R-B(OR)₂) Transmetalation->Pd0 Product Ar-R Transmetalation->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Parameter Typical Conditions for Suzuki-Miyaura Coupling Reference
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf)[8]
Ligand PPh₃, SPhos, XPhos[9]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃[6]
Solvent Toluene, Dioxane, DMF, Water/Organic mixtures[9]
Boron Reagent Arylboronic acids, Arylboronic esters[7]
Temperature Room temperature to reflux

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-7-methoxyquinoline with Phenylboronic Acid

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-7-methoxyquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add a mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenyl-7-methoxyquinoline.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10][11] This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and building blocks for functional materials. 4-Bromo-7-methoxyquinoline readily participates in Sonogashira coupling reactions.[12][13]

The mechanism involves a palladium catalytic cycle similar to the Suzuki coupling, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12][14]

Diagram 3: General Scheme of the Sonogashira Coupling

Sonogashira_Scheme Reactants 4-Bromo-7-methoxyquinoline + Terminal Alkyne Product 4-Alkynyl-7-methoxyquinoline Reactants->Product Catalysts Pd Catalyst, Cu(I) Co-catalyst, Base

Caption: General reaction scheme for the Sonogashira coupling.

Parameter Typical Conditions for Sonogashira Coupling Reference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂[10][14]
Copper Co-catalyst CuI[11]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)[10]
Solvent Toluene, THF, DMF[10]
Temperature Room temperature to 80 °C[14]

Experimental Protocol: Sonogashira Coupling of 4-Bromo-7-methoxyquinoline with Phenylacetylene

  • To a dried, argon-flushed flask, add 4-Bromo-7-methoxyquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 7-methoxy-4-(phenylethynyl)quinoline.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[15][16] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[17] 4-Bromo-7-methoxyquinoline can be efficiently coupled with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[18]

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired aryl amine and regenerates the Pd(0) catalyst.[16]

Diagram 4: Simplified Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)-Br(L)(HNR₂)]⁺ OxAdd->AmineCoord Amine Coordination AmidoComplex Ar-Pd(II)-NR₂(L) AmineCoord->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Product Ar-NR₂ AmidoComplex->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Parameter Typical Conditions for Buchwald-Hartwig Amination Reference
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂[17]
Ligand BINAP, Xantphos, Buchwald ligands (e.g., SPhos, XPhos)[19]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃[16]
Solvent Toluene, Dioxane[19]
Temperature 80-110 °C[17]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-7-methoxyquinoline with Morpholine

  • In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Add 4-Bromo-7-methoxyquinoline (1.0 mmol) and morpholine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain 4-(morpholin-4-yl)-7-methoxyquinoline.

Conclusion

The bromine atom in 4-Bromo-7-methoxyquinoline exhibits a rich and versatile reactivity profile, making it a valuable building block in synthetic chemistry. Its susceptibility to nucleophilic aromatic substitution and its excellent performance in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide access to a vast chemical space of 4-substituted-7-methoxyquinoline derivatives. The electronic influence of the quinoline nitrogen is the primary driver for this reactivity, while the 7-methoxy group can modulate the reaction kinetics and conditions. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize 4-Bromo-7-methoxyquinoline in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

  • Benchchem. 4-Bromo-7-methoxyquinoline-6-carboxamide | 2089310-92-7.

  • PubMed. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand.

  • Guidechem. How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? - FAQ.

  • PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

  • Wikipedia. Buchwald–Hartwig amination.

  • ResearchGate. (PDF) Amine moieties play different roles as electron-donating groups on quinoline derivatives.

  • Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution.

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion.

  • ChemicalBook. 4-BROMO-7-BROMOQUINOLINE synthesis.

  • PubMed Central. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

  • Amerigo Scientific. 4-Bromo-7-methoxyquinoline.

  • Sigma-Aldrich. 4-Bromo-7-methoxyquinoline AldrichCPR 1070879-27-4.

  • ChemicalBook. 4-Chloro-7-methoxyquinoline synthesis.

  • J&K Scientific LLC. Sonogashira Cross-Coupling.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Wikipedia. Sonogashira coupling.

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.

  • Chemistry LibreTexts. Sonogashira Coupling.

  • PubChemLite. 4-bromo-7-methoxyquinoline (C10H8BrNO).

  • PubChemLite. 4-bromo-7-methoxyisoquinoline (C10H8BrNO).

  • PubChemLite. 4-bromo-7-methoxyquinoline-6-carboxamide (C11H9BrN2O2).

  • YouTube. Buchwald-Hartwig amination.

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.

  • ResearchGate. Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo | Request PDF.

  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED!.

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.

  • PubMed Central. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.

  • Wikipedia. Suzuki reaction.

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials.

  • PubMed Central. Concerted Nucleophilic Aromatic Substitutions.

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Andrew G Myers Research Group. The Suzuki Reaction.

  • Journal of the American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.

  • ChemSynthesis. 4-bromo-7-nitroquinoline - 933486-43-2, C9H5BrN2O2, density, melting point, boiling point, structural formula, synthesis.

  • PubMed Central. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.

  • Pharmacy 180. 4-Substituted Quinolines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.

  • PubChem. 7-bromo-4-N-methoxyquinoline-3,4-diamine | C10H10BrN3O | CID 146561639.

Sources

Commercial suppliers and pricing of 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Landscape of 4-Bromo-7-methoxyquinoline for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the commercial sourcing, pricing, and technical considerations for 4-Bromo-7-methoxyquinoline (CAS No. 1070879-27-4), a key heterocyclic building block for professionals in pharmaceutical research and drug development. We will move beyond a simple supplier list to offer a strategic framework for procurement, quality assessment, and application, ensuring your research is built on a foundation of chemical integrity.

Strategic Importance of 4-Bromo-7-methoxyquinoline in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and infectious diseases.[1] The specific substitution pattern of 4-Bromo-7-methoxyquinoline makes it a highly versatile intermediate. The methoxy group at the 7-position and the bromine atom at the 4-position create specific electronic and steric properties that are instrumental in designing targeted therapies.

The bromine substituent is particularly valuable as it serves as a key handle for further molecular elaboration through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[2] This allows for the systematic construction of diverse chemical libraries to probe structure-activity relationships (SAR) in the development of novel kinase inhibitors or other targeted agents.[2] For instance, analogous 4-chloro-7-methoxyquinoline derivatives are established intermediates in the synthesis of potent tyrosine kinase inhibitors like the anticancer drug Lenvatinib.[2] This positions 4-Bromo-7-methoxyquinoline as a compound of significant interest for researchers aiming to develop next-generation therapeutics.

Commercial Supplier Landscape

Procuring specialized chemical reagents like 4-Bromo-7-methoxyquinoline requires careful consideration of supplier reliability, product quality, and available documentation. This compound is typically available from suppliers specializing in building blocks for early-stage discovery research. It is important to note that many suppliers do not hold bulk stock and may synthesize the compound on demand.

Below is a comparative table of notable commercial suppliers. Pricing is often not listed publicly and requires a formal inquiry, which is standard for specialized, non-commodity chemicals.

SupplierProduct Name/NumberCAS NumberNotes
Sigma-Aldrich (Merck) 4-Bromo-7-methoxyquinoline AldrichCPR1070879-27-4Part of a collection for early discovery researchers. Buyer assumes responsibility for confirming identity and purity as analytical data is not routinely collected by the supplier for this specific product line.
Amerigo Scientific 4-Bromo-7-methoxyquinoline (Cat: CBB1124506)1070879-27-4Available in various quantities (e.g., 1g). Pricing is available upon inquiry, with special pricing noted for academic institutions. The supplier states they do not collect analytical data, placing the onus of quality verification on the buyer.[3]
Biosynth 4-Bromo-7-methoxyisoquinoline (IWC65954)1783659-54-0Note: This is an isomer (isoquinoline). Included for awareness as searches may yield related structures. High-quality reference standards are their focus.
Toocle.com (Marketplace) 4-Bromo-7-methoxyquinoline1070879-27-4Connects buyers with various suppliers, such as Shanghai Worldyang Chemical Co., Limited. Pricing is obtained by submitting an inquiry.[4]
Smolecule 4-Bromo-3-chloro-7-methoxyquinoline (S959769)1208452-88-3Note: This is a related, but different, compound. Included to highlight the importance of verifying the exact structure and CAS number when sourcing.[5]

Technical Specifications and Quality Control

Given that some suppliers explicitly state they do not provide analytical data, a self-validating procurement and quality control process is essential.

Core Technical Specifications:

  • Molecular Formula: C₁₀H₈BrNO[3][6]

  • Molecular Weight: 238.08 g/mol [3]

  • CAS Number: 1070879-27-4[3]

  • Appearance: Typically a solid. Color can vary, so it should be noted upon receipt.

Essential Quality Control Protocol: Before utilizing any new batch of 4-Bromo-7-methoxyquinoline in a synthesis or biological assay, the following in-house validation steps are strongly recommended:

  • Request a Certificate of Analysis (CoA): Always request a lot-specific CoA from the supplier. This document should provide purity data (e.g., from HPLC or GC) and identity confirmation (e.g., from ¹H NMR or MS).

  • Independent Identity Verification:

    • NMR Spectroscopy: Run a ¹H and ¹³C NMR spectrum and compare it to predicted spectra or literature values to confirm the chemical structure.

    • Mass Spectrometry (MS): Confirm the molecular weight. The expected monoisotopic mass is approximately 236.979 g/mol .[6]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Use a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) to determine the purity of the compound. This is critical for ensuring accurate stoichiometry in subsequent reactions and reliable concentration calculations for biological assays.

Procurement Workflow: A Step-by-Step Guide

The process of acquiring a specialized reagent like 4-Bromo-7-methoxyquinoline involves more than a simple purchase. The following workflow, illustrated in the diagram below, outlines a systematic approach for researchers.

G start Identify Need for 4-Bromo-7-methoxyquinoline in Research Plan supplier_id Identify Potential Suppliers (e.g., Sigma-Aldrich, Amerigo) start->supplier_id inquiry Submit Inquiries for Pricing & Availability supplier_id->inquiry tech_eval Evaluate Technical Data: Request CoA, Check Purity Specs inquiry->tech_eval supplier_sel Select Supplier Based on Cost, Lead Time, & Quality Data tech_eval->supplier_sel purchase Place Purchase Order supplier_sel->purchase receive Receive & Log Material (Check for Damage) purchase->receive qc Internal QC Validation: NMR, MS, HPLC Purity receive->qc release Release for Experimental Use qc->release Pass fail Quarantine & Contact Supplier if QC Fails qc->fail Fail

Caption: Procurement and QC workflow for specialized chemical reagents.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-Bromo-7-methoxyquinoline was not available in the search, data from closely related brominated quinoline compounds provide authoritative guidance on handling.[7][8]

Hazard Identification (Based on analogous compounds):

  • Skin Irritation: May cause skin irritation.[7][8]

  • Eye Irritation: May cause serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[7][8]

  • Acute Toxicity: May be harmful if swallowed.[2][9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with fine powders.[7]

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

References

  • Toocle.com. Inquiry for 4-Bromo-7-methoxyquinoline. [Link]

  • Aladdin Scientific. 4-Bromo-6-methoxy-7-methylquinoline, min 98%, 50 mg. [Link]

  • Amerigo Scientific. 4-Bromo-7-methoxyquinoline. [Link]

  • Çakmak, O., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules. [Link]

  • PubChem. 4-bromo-7-methoxyquinoline. [Link]

  • Thoreauchem. 7-Bromo-4-methoxyquinoline-1065092-89-8. [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry. [Link]

  • PubChem. 4-bromo-7-methoxyquinoline-6-carboxamide. [Link]

  • WorldOfChemicals. (2024, May 22). Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. [Link]

Sources

The 4-Bromo-7-Methoxyquinoline Scaffold: A Privileged Motif for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this diverse family, the 4-bromo-7-methoxyquinoline scaffold has emerged as a particularly compelling starting point for the design of targeted therapies, most notably in the realm of oncology. The strategic placement of the methoxy group at the 7-position and the synthetically versatile bromine atom at the 4-position creates a molecule primed for interaction with the ATP-binding pocket of protein kinases. This guide synthesizes the current understanding and predicts the biological targets of 4-bromo-7-methoxyquinoline derivatives, providing a comprehensive resource for researchers engaged in the discovery and development of novel kinase inhibitors. We will delve into the rationale for targeting kinases with this scaffold, explore predictive computational methodologies, and provide detailed experimental protocols for target validation and characterization.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds, with a bicyclic structure composed of a benzene ring fused to a pyridine ring.[1] This arrangement provides a rigid and planar scaffold that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1] Consequently, quinoline-based compounds have found applications as anticancer, antimicrobial, and anti-inflammatory agents.[1]

The 4-bromo-7-methoxyquinoline core is of particular interest. The methoxy group at the 7-position can act as a hydrogen bond acceptor and influence the overall electronic properties of the molecule, while the bromine atom at the 4-position serves as a key synthetic handle for the introduction of various pharmacophoric groups through cross-coupling reactions.[2] This synthetic tractability allows for the rapid generation of diverse chemical libraries for biological screening.

Predicted Biological Targets: A Focus on the Human Kinome

Based on extensive structure-activity relationship (SAR) studies of analogous compounds and the established pharmacology of closely related approved drugs, the primary predicted biological targets for derivatives of the 4-bromo-7-methoxyquinoline scaffold are protein kinases .

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[4] The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds are well-established "privileged structures" for kinase inhibition, with several approved drugs, such as gefitinib and erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR).[5][6]

The rationale for predicting that 4-bromo-7-methoxyquinoline derivatives will target protein kinases is further solidified by the structure of Lenvatinib , a multi-kinase inhibitor approved for the treatment of thyroid and other cancers.[7][8] Lenvatinib features a 4-phenoxy-7-methoxyquinoline-6-carboxamide core, demonstrating that the 7-methoxyquinoline portion of the molecule is compatible with binding to the ATP pocket of multiple kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[7][8]

While the 4-bromo substituent can be replaced, its presence in initial derivatives influences the electronic and steric properties of the scaffold, and derivatives retaining this feature are predicted to maintain affinity for the kinase ATP-binding site.

Specific Predicted Kinase Targets

Given the wealth of data on related quinoline scaffolds, we can predict that derivatives of 4-bromo-7-methoxyquinoline are likely to show inhibitory activity against the following kinase families:

  • Receptor Tyrosine Kinases (RTKs):

    • EGFR Family (EGFR/HER1, HER2): The 4-anilinoquinoline scaffold is a classic EGFR inhibitor template.[9]

    • VEGFR Family (VEGFR1, VEGFR2, VEGFR3): As demonstrated by Lenvatinib, the 7-methoxyquinoline core is a key component for VEGFR inhibition.[8]

    • FGFR Family (FGFR1-4): Also a target of Lenvatinib.[8]

    • c-Met: A series of 6,7-dimethoxy-4-anilinoquinolines have been identified as potent c-Met inhibitors.[10]

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases (SFKs): Substituted 4-anilino-3-quinolinecarbonitriles are known Src kinase inhibitors.[6][11]

  • Serine/Threonine Kinases:

    • Receptor-Interacting Protein Kinase 2 (RIPK2): A recent study has detailed the design and synthesis of 6-bromo-4-anilinoquinolines as potent and selective RIPK2 inhibitors, providing a strong case for this target.[5]

    • MAP Kinase Kinase (MEK): 4-anilino-3-cyano-6,7-dialkoxyquinolines have been reported as potent MEK inhibitors.[12]

The specific selectivity profile of any given 4-bromo-7-methoxyquinoline derivative will be highly dependent on the nature of the substituent introduced at the 4-position (via displacement of the bromine) and any modifications at other positions of the quinoline ring.

Methodologies for Target Prediction and Validation

A multi-pronged approach combining computational and experimental methods is essential for accurately predicting and validating the biological targets of novel 4-bromo-7-methoxyquinoline derivatives.

In Silico Target Prediction

Computational methods provide a rapid and cost-effective means of generating hypotheses about the biological targets of a small molecule.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity.[13] For 4-bromo-7-methoxyquinoline derivatives, docking studies would typically be performed against a panel of known kinase crystal structures to identify those with the most favorable predicted binding energies.

  • Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[1] A pharmacophore model can be generated from a set of known active ligands or from the ligand-binding site of a protein. This model can then be used to screen virtual libraries of 4-bromo-7-methoxyquinoline derivatives to identify those that fit the pharmacophoric requirements.

  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the three-dimensional structural features of a series of compounds with their biological activity.[3] For a library of 4-bromo-7-methoxyquinoline analogs with known activities against a particular kinase, a QSAR model can be built to predict the activity of new, untested derivatives.

Below is a logical workflow for the in silico prediction of kinase targets for a novel 4-bromo-7-methoxyquinoline derivative.

in_silico_workflow start Novel 4-Bromo-7-Methoxyquinoline Derivative docking Molecular Docking vs. Kinase Panel start->docking pharmacophore Pharmacophore-Based Virtual Screening start->pharmacophore qsar 3D-QSAR Modeling (if data available) start->qsar analysis Analysis of Docking Scores & Binding Modes docking->analysis pharmacophore->analysis qsar->analysis hit_identification Prioritization of Potential Kinase Targets analysis->hit_identification experimental_validation Experimental Validation hit_identification->experimental_validation

In Silico Target Prediction Workflow
Experimental Target Validation

Experimental validation is crucial to confirm the predictions made by computational models. A tiered approach is typically employed, starting with broad screening and progressing to more specific and in-depth analyses.

The most direct way to identify the kinase targets of a compound is to screen it against a large panel of purified kinases. Several commercial services offer kinase profiling assays, where the inhibitory activity of a compound is measured against hundreds of different kinases at a fixed concentration. This provides a "kinome scan" that reveals the compound's potency and selectivity profile.

Table 1: Representative Kinase Profiling Data for a Hypothetical 4-Anilino-6-bromo-7-methoxyquinoline Derivative (Compound X)

Kinase Target% Inhibition at 1 µMIC50 (nM)
RIPK2 98% 15
EGFR 85% 120
VEGFR2 75% 250
Src45%>1000
CDK212%>10000
p38α8%>10000

Data is hypothetical and for illustrative purposes only.

Once a primary kinase target is identified, its inhibition by the 4-bromo-7-methoxyquinoline derivative must be quantified by determining the half-maximal inhibitory concentration (IC50).

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 5 µL of kinase reaction buffer to each well.

    • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 2 µL of a mixture of the kinase and substrate in reaction buffer to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for each kinase.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Confirming that a compound binds to its intended target within a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Principle of CETSA: The binding of a ligand to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

cetsa_workflow start Cell Culture with Test Compound heating Heat Treatment (Temperature Gradient) start->heating lysis Cell Lysis & Centrifugation heating->lysis protein_quant Quantification of Soluble Protein (Western Blot) lysis->protein_quant curve_gen Generation of Melting Curves protein_quant->curve_gen analysis Analysis of Thermal Shift curve_gen->analysis

Cellular Thermal Shift Assay (CETSA) Workflow

Case Study: 6-Bromo-4-anilinoquinolines as RIPK2 Inhibitors

A recent study by Fan et al. provides a compelling example of the potential of the bromo-substituted 4-anilinoquinoline scaffold.[5] The researchers designed and synthesized a series of 6-bromo-4-anilinoquinoline derivatives as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling.[5]

One of the lead compounds from this study, compound 14 , exhibited a high affinity for RIPK2 with an IC50 of 5.1 ± 1.6 nM.[5] This compound also demonstrated excellent selectivity for RIPK2 when profiled against a panel of other kinases.[5] Furthermore, compound 14 was shown to be a potent inhibitor of the secretion of MDP-induced TNF-α in a cellular assay, confirming its anti-inflammatory effects.[5]

This study underscores the utility of the 6-bromo-4-anilinoquinoline scaffold as a starting point for the development of potent and selective kinase inhibitors. The bromine atom at the 6-position was found to be important for activity, and modifications to the anilino moiety allowed for the optimization of potency and selectivity.[5] While this example features a 6-bromo substituent, the principles of scaffold-based design and the importance of the 4-anilino group are directly translatable to the 4-bromo-7-methoxyquinoline core.

Conclusion and Future Directions

The 4-bromo-7-methoxyquinoline scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its structural similarity to the core of the approved drug Lenvatinib, combined with the extensive body of literature on related 4-anilinoquinolines, strongly predicts that derivatives of this scaffold will target the human kinome. The synthetic tractability afforded by the 4-bromo substituent allows for the creation of diverse libraries of compounds for screening and optimization.

Future research in this area should focus on:

  • Systematic Kinome Profiling: Screening libraries of 4-bromo-7-methoxyquinoline derivatives against large kinase panels to identify novel and selective inhibitors for a range of kinase targets.

  • Structure-Based Drug Design: Utilizing the growing number of publicly available kinase crystal structures to rationally design derivatives with improved potency and selectivity.

  • Exploration of Novel Target Classes: While kinases are the most probable targets, the potential for 4-bromo-7-methoxyquinoline derivatives to interact with other ATP-binding proteins or unrelated targets should not be overlooked.

By leveraging the methodologies outlined in this guide, researchers can effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of the 4-bromo-7-methoxyquinoline scaffold.

References

  • Fan, T., Ji, Y., Chen, D., Peng, X., Ai, J., & Xiong, B. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 223, 113651. [Link]

  • Chen, J., et al. (2020). Design, synthesis and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Bioorganic Chemistry, 99, 103798.
  • Li, Y., et al. (2020). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641.
  • Hanahan, D., & Weinberg, R. A. (2011).
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
  • Zheng, Y., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4914.
  • Wallace, M. B., et al. (2001). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. Bioorganic & Medicinal Chemistry Letters, 11(11), 1407-1410.
  • Hennequin, L. F., et al. (2002). N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazolin-4-amine (gefitinib) and analogues: potent, selective inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 45(6), 1300-1312.
  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095.
  • Lenvatinib. PubChem. (n.d.). Retrieved from [Link]

  • Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965-3977.
  • Fan, T., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 223, 113651.
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949.
  • Zhang, J., et al. (2016).
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49–63.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9823820, Lenvatinib. Retrieved from [Link].

  • Hennequin, L. F., et al. (2006). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 49(22), 6465–6488.
  • Cabanillas, M. E., & Habra, M. A. (2016). Lenvatinib and other tyrosine kinase inhibitors for the treatment of radioiodine refractory, advanced, and progressive thyroid cancer. Therapeutics and clinical risk management, 12, 471–479.

Sources

The Modulatory Role of the C7-Methoxy Group in the Biological Activity of 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides an in-depth analysis of 4-Bromo-7-methoxyquinoline, a specific derivative, with a focused exploration of the pivotal role the methoxy group at the C7 position plays in modulating its physicochemical properties and biological activity. We will dissect the electronic and steric influences of the methoxy and bromo substituents, propose a detailed synthetic pathway, and present standardized protocols for evaluating its potential anticancer and antimalarial efficacy. The interplay between these functional groups significantly impacts the molecule's reactivity, target interaction, and pharmacokinetic profile, making it a compelling subject for drug discovery and development professionals.

The Quinoline Scaffold: A Foundation for Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural motif in numerous natural and synthetic bioactive molecules. Its derivatives have been successfully developed into clinically significant drugs for treating a spectrum of diseases, from infectious diseases to cancer.[1] Notable examples include the antimalarial drugs quinine and chloroquine, the antibacterial fluoroquinolones like ciprofloxacin, and modern anticancer agents such as bosutinib and cabozantinib, which function as tyrosine kinase inhibitors.[1][3] The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune its biological and pharmacokinetic properties.[4][5] This guide focuses specifically on 4-Bromo-7-methoxyquinoline, examining how the strategic placement of a methoxy and a bromo group dictates its chemical behavior and therapeutic potential.

Analysis of Physicochemical and Electronic Properties

The biological activity of a molecule is intrinsically linked to its structure. In 4-Bromo-7-methoxyquinoline, the electronic properties are primarily governed by the interplay between the electron-donating methoxy group and the electron-withdrawing bromo group.

  • C7-Methoxy Group (-OCH₃): The methoxy group at the 7-position exerts a strong electron-donating effect through resonance (+R effect) on the carbocyclic ring, while also having a minor electron-withdrawing inductive effect (-I effect). This donation of electron density increases the nucleophilicity of the benzene portion of the scaffold. The oxygen atom can also act as a hydrogen bond acceptor, a critical feature for molecular recognition at a biological target.

  • C4-Bromo Group (-Br): Conversely, the bromine atom at the 4-position has a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This significantly reduces the electron density at the C4 position of the pyridine ring, making it susceptible to nucleophilic attack.[6] This C4 position is a key site for synthetic modification.

  • Combined Influence: Together, these substituents create a distinct electronic profile. The methoxy group enhances the electron density of the benzene ring, potentially influencing interactions with aromatic-binding pockets in enzymes, while the bromo group activates the C4 position for substitution and modulates the overall basicity of the quinoline nitrogen. This electronic push-pull system is crucial for the molecule's reactivity and its binding affinity to biological targets. Furthermore, the methoxy group increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.[7][8]

Caption: Electronic effects of substituents in 4-Bromo-7-methoxyquinoline.

Synthesis and Characterization

The synthesis of functionalized quinolines can be achieved through various classical methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[9] A plausible and efficient route to 4-Bromo-7-methoxyquinoline can be adapted from established procedures for similar halo-methoxy quinolines.[10] The following protocol outlines a robust synthetic workflow.

Experimental Protocol: Synthesis of 4-Bromo-7-methoxyquinoline

Objective: To synthesize 4-Bromo-7-methoxyquinoline via a multi-step reaction involving cyclization and subsequent halogenation.

Step 1: Synthesis of 7-Methoxyquinolin-4-ol

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-methoxyaniline (1.0 eq) to diphenyl ether.

  • Reagent Addition: Slowly add diethyl 2-(ethoxymethylene)malonate (1.1 eq) to the mixture.

  • Cyclization: Heat the reaction mixture to 240-250 °C and maintain for 30-45 minutes. The ethanol byproduct will distill off.

  • Work-up: Cool the mixture to below 100 °C and add hexane to precipitate the product. Filter the crude solid, wash thoroughly with hexane, and dry under vacuum. The product, 7-Methoxyquinolin-4-ol, is typically used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-7-methoxyquinoline

  • Reaction Setup: To a round-bottom flask, add the crude 7-Methoxyquinolin-4-ol from the previous step.

  • Halogenation: Carefully add phosphorus oxybromide (POBr₃) (3.0 eq) or a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentabromide (PBr₅).

  • Reaction: Heat the mixture to 110-120 °C and stir for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization: Basify the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.

  • Extraction & Purification: Filter the solid product. Alternatively, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-Bromo-7-methoxyquinoline.

Characterization: The final product should be characterized to confirm its identity and purity using standard spectroscopic methods.[11]

  • ¹H NMR: Expect characteristic aromatic proton signals, a singlet for the methoxy group (~3.9-4.0 ppm), and distinct coupling patterns for the quinoline ring protons.

  • ¹³C NMR: Confirm the number of unique carbons and their chemical environments.

  • Mass Spectrometry (MS): Verify the molecular weight, observing the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).[12]

synthesis_workflow start Start Materials: 3-Methoxyaniline Diethyl 2-(ethoxymethylene)malonate step1 Step 1: Cyclization (Gould-Jacobs Reaction) Reagent: Diphenyl Ether Heat (250°C) start->step1 intermediate Intermediate: 7-Methoxyquinolin-4-ol step1->intermediate step2 Step 2: Bromination Reagent: POBr₃ Heat (120°C) intermediate->step2 workup Work-up & Purification (Neutralization, Extraction, Column Chromatography) step2->workup product Final Product: 4-Bromo-7-methoxyquinoline workup->product

Caption: Synthetic workflow for 4-Bromo-7-methoxyquinoline.

The Methoxy Group's Influence on Biological Activity

The introduction of a methoxy group can profoundly alter the biological profile of a quinoline derivative by influencing its binding mode, metabolic stability, and pharmacokinetic properties.

Anticancer Activity

Quinoline derivatives exert anticancer effects through diverse mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[13][14]

  • Mechanism of Action: Many quinoline-based kinase inhibitors target the ATP-binding pocket of enzymes like EGFR or VEGFR. The methoxy group at the C7 position can play a crucial role here.

  • Influence of the Methoxy Group:

    • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a critical hydrogen bond acceptor, anchoring the inhibitor within the active site of a target protein.[15]

    • Steric and Lipophilic Interactions: The methoxy group can occupy a hydrophobic pocket, enhancing binding affinity (van der Waals interactions). Its contribution to lipophilicity can improve cell membrane permeability, leading to better intracellular accumulation.

    • Modulation of Kinase Selectivity: The presence and position of substituents like a methoxy group can fine-tune the selectivity profile of an inhibitor, potentially reducing off-target effects. In a series of 6-methoxy-2-arylquinolines, specific substitutions were found to be key for inhibiting P-glycoprotein, a protein associated with multidrug resistance in cancer.[16]

moa_diagram cluster_enzyme Enzyme Active Site cluster_ligand 4-Bromo-7-methoxyquinoline pocket Hydrophobic Pocket h_donor H-Bond Donor (e.g., -NH from Lysine) quinoline_ring Quinoline Core quinoline_ring->pocket Hydrophobic Interaction methoxy_group C7-Methoxy methoxy_group->h_donor Hydrogen Bond (Key Interaction) mtt_workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Add Serial Dilutions of Compound A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate IC50 Value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Pharmacokinetic (ADME) Considerations

The journey of a drug through the body is governed by its ADME (Absorption, Distribution, Metabolism, Excretion) properties. The methoxy group is a key determinant in this profile.

ADME Parameter Influence of the C7-Methoxy Group Rationale / Supporting Evidence
Absorption Likely enhances passive diffusion across membranes.The -OCH₃ group increases lipophilicity compared to an unsubstituted or hydroxylated analog, which generally correlates with improved intestinal absorption. [8]
Distribution May increase binding to plasma proteins and distribution into tissues.Increased lipophilicity can lead to higher affinity for proteins like albumin and better penetration of the blood-brain barrier or other cellular compartments.
Metabolism Primary site for Phase I metabolism. Methoxy groups are highly susceptible to O-demethylation by cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) to form the corresponding phenol (7-hydroxy derivative). This is a common metabolic pathway for many drugs. [7]
Excretion The resulting hydroxylated metabolite can be readily conjugated (Phase II) and excreted.The phenol metabolite can undergo glucuronidation or sulfation, increasing its water solubility and facilitating renal or biliary excretion.

Conclusion and Future Directions

The 7-methoxy group in 4-Bromo-7-methoxyquinoline is not a passive substituent; it is a critical modulator of the molecule's overall character. Its electron-donating nature, ability to form hydrogen bonds, and impact on lipophilicity collectively influence the compound's synthesis, target affinity, and pharmacokinetic fate. The methoxy group serves as both a key for molecular recognition at biological targets and a potential "soft spot" for metabolic degradation.

Future research should focus on:

  • Synthesis of Analogs: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, isopropoxy) or bioisosteres (e.g., -NHCH₃, -SCH₃) to probe SAR and metabolic stability.

  • Positional Isomers: Synthesizing and testing isomers (e.g., 6-methoxy or 8-methoxy derivatives) to understand the importance of the substituent's location. [17][18]* In Vivo Evaluation: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy, toxicity, and the full pharmacokinetic profile.

  • Target Identification: For compounds showing potent activity, further studies should be conducted to identify and validate the specific molecular target(s).

By systematically understanding the role of each functional group, researchers can more effectively design the next generation of quinoline-based therapeutics with improved potency, selectivity, and drug-like properties.

References

  • Mechanism of action of quinoline drugs. (n.d.). Malaria Parasite Metabolic Pathways.
  • Assessing the Anticancer Activity of Quinoline Compounds. (2025). BenchChem.
  • Slater, A. F. (1995). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Wang, X., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.
  • Kekre, K., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • The mechanism of action of quinolines and related anti-malarial drugs. (n.d.). Sabinet African Journals.
  • Wang, X., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC - NIH.
  • Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. (n.d.). IIP Series.
  • Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives. (2025). BenchChem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (n.d.). ResearchGate. Retrieved from [Link]

  • The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. (n.d.). ECORFAN-Bolivia Journal.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC.
  • Quinolines: the role of substitution site in antileishmanial activity. (2025). Frontiers.
  • Quinolines: the role of substitution site in antileishmanial activity. (2025). PMC - PubMed Central.
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Reactivity Quinoline. (n.d.). Scribd.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). NIH.
  • How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline? (n.d.). Guidechem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances.
  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers. (2025). BenchChem.
  • 4-BROMO-7-BROMOQUINOLINE synthesis. (n.d.). ChemicalBook.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.
  • biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. (n.d.). BenchChem.
  • 4-bromo-7-nitroquinoline. (2025). ChemSynthesis.
  • 4-bromo-7-methoxyquinoline (C10H8BrNO). (n.d.). PubChemLite.
  • 4-bromo-7-methoxyquinoline-6-carboxamide (C11H9BrN2O2). (n.d.). PubChemLite.
  • 7-bromo-4-N-methoxyquinoline-3,4-diamine. (2026). PubChem.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). MDPI.
  • Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. (n.d.). NIH.
  • Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. (2025). Bentham Science Publishers.
  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (n.d.). MDPI.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Quinoline Scaffolds and the Suzuki Coupling Reaction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their versatile pharmacological activities, ranging from anticancer to antimalarial properties, make them a high-priority target for synthetic chemists.[1][2] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a paramount method for the synthesis of biaryl compounds and other carbon-carbon bond formations.[3][4] This palladium-catalyzed reaction is celebrated for its mild reaction conditions, broad functional group tolerance, and the use of environmentally benign and readily available boronic acids.[4][5]

This guide provides a comprehensive protocol for the Suzuki coupling of 4-bromo-7-methoxyquinoline, a key intermediate in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide insights into troubleshooting and product analysis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (4-bromo-7-methoxyquinoline in this case). This oxidizes the palladium to Pd(II) and forms an organopalladium complex.[3][4] This step is often the rate-determining step of the reaction.[4]

  • Transmetalation: In this step, the organic group from the organoboron species (a boronic acid or its derivative) is transferred to the palladium(II) complex.[3][4] This critical step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][8][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

The Multifaceted Role of the Base

The choice and role of the base are critical for a successful Suzuki coupling.[8] The base has several key functions:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a boronate complex (R-B(OH)₃⁻).[7][10] This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center during transmetalation.[8]

  • Formation of Palladium Complexes: The base can also interact with the palladium center, influencing the ligand exchange and the overall catalytic activity.[3]

  • Acceleration of Reductive Elimination: In some cases, the base can also play a role in accelerating the final reductive elimination step.[3]

Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[8][11] The optimal base often depends on the specific substrates and reaction conditions.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X (4-Bromo-7-methoxyquinoline) Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OH)2 / Base Ar-Pd(II)-R Ar-Pd(II)-R' Intermediate Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 4-Bromo-7-methoxyquinoline

This protocol provides a general procedure for the Suzuki coupling of 4-bromo-7-methoxyquinoline with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-7-methoxyquinoline≥97%Commercially Available
Arylboronic Acid≥97%Commercially Available
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Commercially AvailableCatalyst choice can significantly impact the reaction.
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)AnhydrousCommercially AvailableEnsure the base is finely powdered and dry.[12]
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, THF)Anhydrous/DegassedCommercially AvailableSolvents should be thoroughly degassed.[12]
Inert Gas (Argon or Nitrogen)High Purity
Magnetic Stir Bars
Reaction Vessel (e.g., Schlenk flask, round-bottom flask)Must be oven-dried before use.
Condenser
Septa
Syringes and Needles
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-bromo-7-methoxyquinoline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.[13] This is critical as the active Pd(0) catalyst is sensitive to oxygen.[12]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv.).

    • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should provide a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution:

    • Immerse the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-100 °C).[6][14]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.[13]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[6][17] The choice of eluent will depend on the polarity of the product.

    • Alternatively, recrystallization can be an effective purification method if the product is a solid.[17]

Visualizing the Experimental Workflow

Suzuki_Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Reagent Addition (Catalyst & Solvent) Setup->Addition Reaction 3. Reaction (Heating & Stirring) Addition->Reaction Monitoring 4. Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Workup (Extraction & Washing) Monitoring->Workup Complete Purification 6. Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the Suzuki coupling experiment.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalystUse a fresh batch of catalyst or a different palladium source/ligand system.[12][18]
Poor quality reagentsUse fresh, high-purity boronic acid and ensure the base is anhydrous.[12] Protodeboronation (hydrolysis of the boronic acid) is a common side reaction.[11]
Insufficiently inert atmosphereEnsure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.[12]
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[19] The solubility of the base is crucial.[20]
Formation of Side Products Homocoupling of boronic acidThis can be caused by the presence of oxygen.[11] Ensure a strictly inert atmosphere.
ProtodeboronationThis is often promoted by high temperatures and certain bases.[18] Consider using milder conditions or a different base.
Difficult Purification Close polarity of product and impuritiesOptimize the column chromatography eluent system. Consider using a different stationary phase or recrystallization.[17]
Residual palladium catalystThe product can be treated with a palladium scavenger, or purification can be repeated.
Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Yield? Check_Catalyst Check Catalyst Activity (Fresh? Different Ligand?) Start->Check_Catalyst Yes Check_Reagents Check Reagent Quality (Fresh Boronic Acid? Dry Base?) Check_Catalyst->Check_Reagents Check_Atmosphere Check Inert Atmosphere (Proper Degassing?) Check_Reagents->Check_Atmosphere Screen_Conditions Screen Reaction Conditions (Base, Solvent, Temp) Check_Atmosphere->Screen_Conditions Success Reaction Successful Screen_Conditions->Success

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Analytical Techniques for Monitoring and Characterization

Rigorous analytical monitoring is essential for successful reaction optimization and product characterization.

  • Thin Layer Chromatography (TLC): A simple and rapid method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more detailed information about the reaction mixture, allowing for the identification of the product and any side products, as well as quantification of the conversion.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and purity assessment of the final product.[2][21]

  • High-Performance Liquid Chromatography (HPLC): Used for accurate quantification of product purity.[22]

Safety Considerations

As with any chemical synthesis, adherence to proper safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and compatible gloves.[23][24]

  • Handling Reagents:

    • Palladium Catalysts: Palladium compounds can be toxic and may cause skin sensitization.[24] Handle them in a well-ventilated area or a fume hood, and avoid generating dust.[23]

    • Organoboronic Acids: While generally less toxic than other organometallic reagents, some boronic acids can be irritants.[25] Avoid inhalation and skin contact.

    • Solvents: Many organic solvents used in Suzuki couplings are flammable and may be harmful if inhaled or absorbed through the skin.[26] Work in a well-ventilated fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Palladium-containing waste should be collected separately.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of substituted quinolines. By understanding the underlying mechanism, carefully selecting reagents and conditions, and employing rigorous analytical techniques, researchers can efficiently synthesize a wide array of valuable compounds. This guide provides a solid foundation for the successful application of the Suzuki coupling of 4-bromo-7-methoxyquinoline in research and drug development endeavors.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cramer, C. J., & Periana, R. A. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(45), 14930–14939. [Link]

  • Martins, J. P., & Silva, M. R. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3193–3199. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Reddy, L. V., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2753. [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Nolan, S. P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 189-196. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • ResearchGate. (2019, July 9). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • Hein, J. E., et al. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • GAGNE, M. R., & Sigman, M. S. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 82(19), 10425–10430. [Link]

  • ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2025, October 6). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Retrieved from [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure. Retrieved from [Link]

  • Organic Syntheses. (2011). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2023, February 22). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly in oncology.[1][2] This guide provides an in-depth exploration of 4-bromo-7-methoxyquinoline, a versatile and strategically vital starting material for the synthesis of potent kinase inhibitors. We will dissect the core synthetic transformations pivotal for elaborating this scaffold, focusing on palladium-catalyzed cross-coupling reactions. This document furnishes researchers, scientists, and drug development professionals with not only detailed, step-by-step protocols but also the underlying chemical logic and mechanistic insights required to innovate in the field of kinase inhibitor discovery.

The Strategic Importance of the 4-Bromo-7-methoxyquinoline Scaffold

The design of small molecule kinase inhibitors often revolves around creating structures that can effectively compete with ATP for binding to the enzyme's active site. The 4-bromo-7-methoxyquinoline scaffold is exceptionally well-suited for this purpose due to its intrinsic chemical features:

  • The Quinoline Core: This bicyclic aromatic system serves as an excellent anchor, often forming a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket.[3] This interaction is a hallmark of many successful kinase inhibitors.[4]

  • The 4-Bromo Substituent: The bromine atom at the C4 position is the linchpin for synthetic diversification. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, which are crucial for occupying the hydrophobic regions of the ATP pocket and achieving high potency and selectivity.[5]

  • The 7-Methoxy Group: This electron-donating group is not merely a passive substituent. It modulates the electronic properties of the quinoline ring system and can significantly influence the molecule's pharmacokinetic profile, including solubility and metabolic stability. Furthermore, the methoxy group can form specific hydrogen bonds or van der Waals interactions with amino acid residues in the kinase active site, thereby enhancing binding affinity.[4]

Our focus will be on three primary palladium-catalyzed reactions that leverage the reactivity of the C4-bromo position: Buchwald-Hartwig Amination (C-N bond formation), Suzuki-Miyaura Coupling (C-C bond formation), and Sonogashira Coupling (C-C bond formation).

Synthetic Strategies & Mechanistic Causality

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation. The choice of catalyst, ligand, base, and solvent is not arbitrary; it is dictated by the specific demands of the catalytic cycle.

Strategy 1: C-N Bond Formation via Buchwald-Hartwig Amination

This reaction is arguably the most critical transformation for creating kinase inhibitors from this scaffold, as it enables the synthesis of 4-anilinoquinolines, a class that includes FDA-approved drugs like Lapatinib.[4][6] The reaction forges a C-N bond between the quinoline C4 position and an amine.

Causality Behind Component Selection:

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These Pd(II) or Pd(0) sources initiate the catalytic cycle. The active catalyst is a Pd(0) species, which is formed in situ.

  • Phosphine Ligand (e.g., XantPhos, BINAP): This is the most crucial component. Bulky, electron-rich ligands are required to facilitate both the oxidative addition of the aryl bromide to the Pd(0) center and the final, often rate-limiting, reductive elimination step that forms the C-N bond. The ligand's bite angle and steric profile also prevent the formation of inactive palladium dimers.[7][8]

  • Base (e.g., NaOt-Bu, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide anion which is the active nucleophile in the cycle. The choice of base can be critical and substrate-dependent.[9]

sub 4-Bromo-7-methoxyquinoline + Amine (R-NH2) inter Catalytic Cycle sub->inter Reactants cat Pd(0) Catalyst + Ligand + Base cat->inter Catalytic System prod 4-Amino-7-methoxyquinoline Derivative inter->prod Product Formation

Caption: General workflow for Buchwald-Hartwig Amination.

Strategy 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[10] This allows for the introduction of various aryl or heteroaryl groups at the C4 position, significantly expanding the chemical space for inhibitor design.

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): The choice of catalyst and ligand system is crucial for efficient transmetalation. Tetrakis(triphenylphosphine)palladium(0) is a commonly used, effective catalyst for this transformation.[11]

  • Organoboron Reagent: Boronic acids are generally stable, commercially available, and have low toxicity, making them ideal coupling partners.[12]

  • Base (e.g., K₂CO₃, K₃PO₄): The base is essential for activating the organoboron reagent. It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium center.[13]

sub 4-Bromo-7-methoxyquinoline + Organoboron Reagent inter Catalytic Cycle sub->inter Reactants cat Pd(0) Catalyst + Base cat->inter Catalytic System prod 4-Aryl-7-methoxyquinoline Derivative inter->prod Product Formation

Caption: General workflow for Suzuki-Miyaura Coupling.

Strategy 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling introduces an alkyne moiety at the C4 position by reacting the aryl bromide with a terminal alkyne. This is a powerful method for creating rigid linkers or introducing a functional handle for further chemistry (e.g., click reactions).[14]

Causality Behind Component Selection:

  • Dual Catalyst System: This reaction uniquely employs a dual catalytic system.

    • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): Functions similarly to the other cross-coupling reactions, activating the aryl bromide.

    • Copper(I) Co-catalyst (e.g., CuI): The copper catalyst reacts with the terminal alkyne to form a copper acetylide intermediate in situ. This species is highly reactive and readily undergoes transmetalation with the palladium center.[14]

  • Amine Base (e.g., Et₃N, DIPEA): The amine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent for the reaction.

sub 4-Bromo-7-methoxyquinoline + Terminal Alkyne inter Dual Catalytic Cycle sub->inter Reactants cat Pd Catalyst + Cu(I) Co-catalyst + Amine Base cat->inter Catalytic System prod 4-Alkynyl-7-methoxyquinoline Derivative inter->prod Product Formation

Caption: General workflow for Sonogashira Cross-Coupling.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of 4-bromo-7-methoxyquinoline with a generic aniline derivative.

Materials:

  • 4-Bromo-7-methoxyquinoline (1.0 equiv)[15][16]

  • Aniline derivative (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XantPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-7-methoxyquinoline, the aniline derivative, XantPhos, and sodium tert-butoxide.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Pd₂(dba)₃ to the flask under a positive flow of argon.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 4-bromo-7-methoxyquinoline.

  • Place the flask in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-anilinoquinoline derivative.

Parameter Typical Conditions & Reagents Reference
Palladium Source Pd₂(dba)₃, Pd(OAc)₂[7]
Ligand XantPhos, BINAP, SPhos[8]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃[9][17]
Solvent Toluene, Dioxane[7]
Temperature 80 - 120 °C[8]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of 4-bromo-7-methoxyquinoline with a generic arylboronic acid.

Materials:

  • 4-Bromo-7-methoxyquinoline (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-7-methoxyquinoline and the arylboronic acid in the 1,4-dioxane/water solvent mixture.

  • Add potassium carbonate to the mixture.

  • Bubble argon gas through the solution for 15-20 minutes to degas the mixture.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

  • Attach a condenser and heat the reaction mixture to 90 °C under an argon atmosphere.

  • Stir the reaction for 8-16 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.[11][18]

Parameter Typical Conditions & Reagents Reference
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂[11][13]
Boron Reagent Arylboronic Acid, Arylboronic Ester[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃[11][13]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF[11]
Temperature 80 - 100 °C[11]

Application Example: Synthesis of an EGFR/HER2 Inhibitor Analog

To illustrate the practical application of these protocols, we outline the synthesis of a key intermediate for a Lapatinib-like molecule, which are dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6]

Target Pathway: EGFR/HER2 Signaling EGFR and HER2 are receptor tyrosine kinases that, upon activation by growth factors, form homo- or heterodimers.[19] This dimerization triggers intracellular autophosphorylation, initiating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which ultimately drive cell proliferation, survival, and migration. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled signaling.[19] Kinase inhibitors like Lapatinib bind to the ATP pocket of EGFR and HER2, preventing phosphorylation and blocking these downstream signals.[20][21]

G cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization Growth_Factors Growth_Factors Growth_Factors->EGFR Growth_Factors->HER2 Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Autophosphorylation->PI3K_AKT Inhibitor Lapatinib Analog (from 4-anilino-7-methoxyquinoline) Inhibitor->Autophosphorylation INHIBITS Proliferation Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Survival

Caption: Inhibition of the EGFR/HER2 signaling pathway.

Synthetic Application: The key step in synthesizing a Lapatinib analog involves the Buchwald-Hartwig amination of 4-bromo-7-methoxyquinoline with a substituted aniline, for example, 3-chloro-4-(pyridin-2-ylmethoxy)aniline. Following Protocol 1 would yield the core structure of a potent dual EGFR/HER2 inhibitor.

Hypothetical Inhibitor Potency Data:

Compound Target Kinase IC₅₀ (nM)
Lapatinib EGFR10.8
HER29.2
Synthesized Analog EGFR15.2
(Hypothetical)HER211.5

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data is hypothetical for illustrative purposes.

Conclusion

4-Bromo-7-methoxyquinoline stands out as a high-value, versatile scaffold for the efficient construction of kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed herein—Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—provide a robust and adaptable toolkit for medicinal chemists. By understanding the causality behind the selection of reagents and conditions, researchers can effectively leverage this starting material to generate diverse chemical libraries and accelerate the discovery of next-generation targeted cancer therapies.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Available at: [Link]

  • The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Available at: [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. (2018). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Remedy Publications LLC. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). Molecules. Available at: [Link]

  • Co-expression of EGFR and HER2 protein tyrosine kinases has been found in different tumors including ovarian, colon, breast, and prostate cancers.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). Molecules. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). Molecules. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2020). European Journal of Medicinal Chemistry. Available at: [Link]

  • 4-bromo-7-methoxyquinoline (C10H8BrNO). (n.d.). PubChem. Available at: [Link]

  • Buchwald-Hartwig amination. (2023). YouTube. Available at: [Link]

  • 4-Bromo-7-methoxyquinoline. (n.d.). Amerigo Scientific. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemistry & Biodiversity. Available at: [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). ResearchGate. Available at: [Link]

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. (2018). The Journal of Organic Chemistry. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules. Available at: [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. (2023). Molecules. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (2021). Chemistry – A European Journal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (2023). Molecules. Available at: [Link]

Sources

Nucleophilic substitution reactions of 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution Reactions of 4-Bromo-7-methoxyquinoline for Synthetic and Medicinal Chemistry

Authored by a Senior Application Scientist

This document provides a detailed exploration of the nucleophilic substitution reactions involving 4-Bromo-7-methoxyquinoline, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple procedural lists to offer a deep dive into the mechanistic principles, strategic considerations, and practical protocols that govern the functionalization of this important scaffold.

Introduction: The Strategic Importance of 4-Bromo-7-methoxyquinoline

4-Bromo-7-methoxyquinoline is a key intermediate in the synthesis of a wide array of biologically active molecules and functional materials. The quinoline core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, most notably antimalarial drugs like chloroquine and mefloquine. The specific substitution pattern of 4-Bromo-7-methoxyquinoline offers a unique handle for synthetic diversification. The bromine atom at the 4-position is strategically positioned for nucleophilic displacement, making it a prime site for introducing molecular complexity and modulating pharmacological properties.

The reactivity of the C4-Br bond is dictated by the electronic nature of the quinoline ring. The endocyclic nitrogen atom acts as an electron sink, withdrawing electron density from the carbocyclic ring, particularly from the C2 and C4 positions. This electron deficiency renders the C4 carbon highly electrophilic and susceptible to attack by nucleophiles.

Mechanistic Foundations: Understanding Reactivity

The functionalization of 4-Bromo-7-methoxyquinoline is primarily achieved through two major classes of nucleophilic substitution: direct Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

The Nucleophilic Aromatic Substitution (SNAr) Pathway

Halogenated quinolines, especially at the 2 and 4-positions, readily undergo nucleophilic substitution via an addition-elimination mechanism, commonly known as the SNAr pathway.[1] The C4 position is particularly activated due to its para relationship with the ring nitrogen, which allows for effective stabilization of the reaction intermediate.

The mechanism proceeds in two key steps:

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[1][2]

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the expulsion of the bromide ion, a good leaving group, to yield the final substituted product.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_end Products Start 4-Bromo-7-methoxyquinoline + Nu⁻ Intermediate Resonance-Stabilized Anionic Intermediate Start->Intermediate 1. Nucleophilic Attack at C4 End 4-Substituted-7-methoxyquinoline + Br⁻ Intermediate->End 2. Elimination of Bromide (Leaving Group)

Caption: General Mechanism for SNAr at the C4 Position of Quinoline.

Transition-Metal-Catalyzed Cross-Coupling

While SNAr is effective for many strong nucleophiles (amines, alkoxides), modern synthetic chemistry heavily relies on transition-metal catalysis to form C-N, C-O, and C-C bonds with a broader range of nucleophiles and under milder conditions.[3][4] Reactions like the Buchwald-Hartwig, Ullmann, Suzuki-Miyaura, and Sonogashira couplings have revolutionized the functionalization of aryl halides.

These reactions follow a general catalytic cycle, typically involving a palladium or copper catalyst:

  • Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) inserts into the C4-Br bond.

  • Transmetalation or Coordination/Deprotonation: The nucleophilic partner is delivered to the metal center.

  • Reductive Elimination: The new C-Nu bond is formed, releasing the product and regenerating the active metal catalyst.[5][6]

Cross_Coupling_Workflow cluster_reactants Core Components cluster_process Reaction Process cluster_workup Workup & Purification Reactant 4-Bromo-7-methoxyquinoline Setup Combine reactants in an inert atmosphere with appropriate solvent. Reactant->Setup Nucleophile Nucleophile (e.g., R-NH₂, R-B(OH)₂, R-C≡CH) Nucleophile->Setup Catalyst Metal Pre-catalyst (e.g., Pd(OAc)₂, CuI) Catalyst->Setup Ligand Ligand (e.g., Phosphine) Ligand->Setup Base Base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) Base->Setup Heating Heat to specified temperature (e.g., 80-120 °C) with stirring. Setup->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Workup Aqueous workup to remove salts and base. Monitoring->Workup Purification Purify by column chromatography or recrystallization. Workup->Purification Product Final Product: 4-Substituted-7-methoxyquinoline Purification->Product

Caption: General Workflow for Transition-Metal-Catalyzed Cross-Coupling Reactions.

Application Notes and Experimental Protocols

This section provides detailed, field-tested protocols for key transformations of 4-Bromo-7-methoxyquinoline.

C-N Bond Formation: Synthesis of 4-Aminoquinolines

4-Aminoquinolines are a cornerstone of antimalarial drug discovery.[7][8] Both SNAr and Buchwald-Hartwig amination are powerful methods for their synthesis.

This protocol is effective for reacting 4-bromoquinolines with primary and secondary alkylamines, often requiring elevated temperatures.[7][9]

  • Methodology:

    • To a pressure vessel, add 4-Bromo-7-methoxyquinoline (1.0 eq), the desired alkylamine (2.0-3.0 eq), and a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

    • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

    • Seal the vessel and heat the reaction mixture to 120-150 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the solvent and excess amine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Expert Insights & Causality:

    • Excess Amine: Using an excess of the amine serves both as the nucleophile and as a base to neutralize the HBr generated during the reaction.

    • Solvent Choice: Polar aprotic solvents like NMP or DMSO are essential. They effectively solvate the ionic intermediate and can reach the high temperatures required to overcome the activation energy of the reaction.[7]

    • Self-Validation: The formation of the product can be confirmed by LC-MS, observing the correct molecular ion peak. 1H NMR will show characteristic shifts for the protons on the quinoline core and the newly introduced alkylamine side chain.

This palladium-catalyzed method is superior for coupling less reactive amines (e.g., anilines) or for reactions requiring milder conditions.[5][10]

  • Methodology:

    • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-7-methoxyquinoline (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) (1.4 eq).

    • Add an anhydrous aprotic solvent like toluene or 1,4-dioxane.

    • Degas the mixture with argon for 10-15 minutes.

    • Heat the reaction to 80-110 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.

    • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water, and brine, then dry over anhydrous sodium sulfate.

    • Concentrate and purify by flash column chromatography.

  • Expert Insights & Causality:

    • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[11]

    • Base Selection: A strong base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[5] NaOt-Bu is generally used for neutral amines, while Cs2CO3 is often preferred for more sensitive substrates.

    • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and must be protected under an inert atmosphere to prevent catalyst deactivation.

C-O Bond Formation: Synthesis of 4-Alkoxy- and 4-Aryloxyquinolines

These reactions are crucial for creating diaryl ether linkages, a common motif in natural products.[12]

The Ullmann reaction uses a copper catalyst to couple aryl halides with phenols. While traditional conditions are harsh, modern ligand-accelerated protocols operate at lower temperatures.[13][14]

  • Methodology:

    • To an oven-dried flask under an inert atmosphere, add copper(I) iodide (CuI, 10 mol%), the desired phenol (1.5 eq), and a strong base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq).

    • Add a suitable ligand, such as 1,10-phenanthroline (20 mol%).

    • Add 4-Bromo-7-methoxyquinoline (1.0 eq) and a high-boiling polar solvent like NMP or DMF.

    • Heat the mixture to 110-140 °C for 12-24 hours, monitoring by TLC.

    • After cooling, dilute the reaction with ethyl acetate and water. Filter through Celite to remove copper salts.

    • Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via column chromatography.

  • Expert Insights & Causality:

    • Copper Catalyst: Copper facilitates the coupling, and Cu(I) salts are typically more effective than copper powder.[13]

    • Ligand Acceleration: Ligands like 1,10-phenanthroline stabilize the copper catalyst, increase its solubility, and accelerate the reaction, allowing for lower temperatures compared to classical Ullmann conditions.[12]

C-C Bond Formation: Expanding the Carbon Skeleton

Palladium-catalyzed cross-coupling reactions are the premier methods for constructing new carbon-carbon bonds at the C4 position.

The Suzuki reaction is a versatile and widely used method for forming biaryl or aryl-alkyl bonds by coupling an aryl halide with an organoboron reagent.[15][16]

  • Methodology:

    • In a flask, combine 4-Bromo-7-methoxyquinoline (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol% or PdCl2(dppf), 3 mol%), and a base (e.g., 2M aqueous Na2CO3 or K3PO4, 3.0 eq).

    • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and water.

    • Degas the mixture thoroughly with argon.

    • Heat the reaction to 80-100 °C and stir until completion (monitored by TLC/LC-MS).

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

  • Expert Insights & Causality:

    • Base and Water: The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[15] The presence of water often accelerates this step.

    • Catalyst Choice: Pd(PPh3)4 is a classic, reliable catalyst. For more challenging couplings, catalysts with specialized ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can provide better results.[17]

This reaction efficiently couples aryl halides with terminal alkynes, providing access to valuable 4-alkynylquinoline scaffolds.[18][19]

  • Methodology:

    • To a Schlenk flask under an inert atmosphere, add 4-Bromo-7-methoxyquinoline (1.0 eq), a palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

    • Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA)), which also acts as a solvent.

    • Add the terminal alkyne (1.2-1.5 eq).

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

    • Quench the reaction with saturated aqueous NH4Cl solution and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by flash chromatography.

  • Expert Insights & Causality:

    • Dual Catalysis: The reaction relies on a synergistic palladium/copper catalytic system. The palladium cycle facilitates the main cross-coupling, while the copper co-catalyst reacts with the alkyne to form a copper acetylide, which is the active nucleophile for the transmetalation step.[18][20]

    • Amine Base: The amine base is essential for deprotonating the terminal alkyne and neutralizing the HBr formed during the reaction.

Comparative Summary of Protocols

Reaction Type Bond Formed Typical Nucleophile Catalyst System Base Solvent Temperature
SNAr Amination C-NPrimary/Secondary AminesNoneAmine (excess) or DIPEANMP, DMSO120-150 °C
Buchwald-Hartwig C-NPrimary/Secondary Amines, AnilinesPd(0) / Phosphine LigandNaOt-Bu, Cs2CO3Toluene, Dioxane80-110 °C
Ullmann Condensation C-OPhenols, AlcoholsCu(I) / N-LigandK2CO3, Cs2CO3NMP, DMF110-140 °C
Suzuki Coupling C-CBoronic Acids / EstersPd(0) / Phosphine LigandNa2CO3, K3PO4Toluene/H2O, Dioxane80-100 °C
Sonogashira Coupling C-C (alkynyl)Terminal AlkynesPd(0) / Cu(I)TEA, DIPATHF, DMF25-60 °C

Conclusion

4-Bromo-7-methoxyquinoline is a highly valuable and adaptable substrate for constructing diverse molecular architectures. A thorough understanding of both classical SNAr and modern transition-metal-catalyzed reactions empowers researchers to strategically select the optimal conditions for their synthetic targets. The protocols and insights provided herein serve as a robust foundation for the successful application of this key building block in drug discovery and materials science.

References

  • Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Why does nucleophilic substitution in isoquinoline favour at position 1? Quora. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Substitution Reactions. SlidePlayer. [Link]

  • Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? Quora. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. National Center for Biotechnology Information (PMC - NIH). [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Center for Biotechnology Information (PMC - NIH). [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Center for Biotechnology Information (PMC - PubMed Central). [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • 7. Nucleophilic Substitution and Elimination Reactions | Request PDF. ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Center for Biotechnology Information (PMC). [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity. Johns Hopkins University. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 4-alkoxy-8-hydroxyquinolines. PubMed. [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

  • 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • 7.1 Nucleophilic Substitution Reactions Overview. KPU Pressbooks – Organic Chemistry I. [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and boronic acid. ResearchGate. [Link]

  • 4-bromo-7-methoxyquinoline (C10H8BrNO). PubChem. [Link]

  • synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. PubMed. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Center for Biotechnology Information (PMC - NIH). [Link]

  • (PDF) The Mechanism of the Modified Ullmann Reaction. ResearchGate. [Link]

Sources

Palladium-catalyzed cross-coupling reactions with 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-7-methoxyquinoline

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with 4-Bromo-7-methoxyquinoline, a key building block in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and the ability to functionalize it at the C4 position opens up a vast chemical space for the synthesis of novel therapeutic agents.[1] This document offers field-proven insights and self-validating protocols to empower your research and development efforts.

The Strategic Importance of 4-Bromo-7-methoxyquinoline in Synthesis

The 7-methoxyquinoline core is present in numerous biologically active compounds, including natural products and synthetic drugs.[2][3][4] The bromine atom at the C4 position serves as a versatile synthetic handle, making 4-Bromo-7-methoxyquinoline an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. Due to the electron-withdrawing nature of the nitrogen atom, the C4 position of the quinoline ring is activated towards oxidative addition to a palladium(0) catalyst, facilitating cross-coupling reactions under relatively mild conditions.[5] This allows for the introduction of a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups, thereby enabling the rapid generation of diverse molecular libraries for biological screening.[6]

The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, earning the 2010 Nobel Prize in Chemistry for Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[7] These reactions provide a powerful and efficient means of forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[8] The general catalytic cycle, a well-established mechanism, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

A palladium(0) species initiates the cycle by inserting into the carbon-bromine bond of 4-Bromo-7-methoxyquinoline in an oxidative addition step, forming a Pd(II) intermediate.[11] This is followed by transmetalation , where an organic group is transferred from a nucleophilic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) to the palladium center.[7] The cycle concludes with reductive elimination , where the two organic fragments are joined together, forming the desired product and regenerating the catalytically active Pd(0) species.[12]

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Reagent Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base) B 2. Solvent Degassing (e.g., sparging with Ar/N2) C 3. Assemble Reaction in Schlenk Flask under Inert Gas B->C D 4. Add Degassed Solvent C->D E 5. Heat to Reaction Temperature D->E F 6. Reaction Quenching E->F G 7. Liquid-Liquid Extraction F->G H 8. Drying and Concentration G->H I 9. Purification (e.g., Column Chromatography) H->I J J I->J Characterization (NMR, MS, etc.)

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of its organoboron reagents.[13][14] It is an exceptionally robust method for creating biaryl and vinyl-aryl linkages.[15]

Expert Insights

The choice of base is critical in the Suzuki-Miyaura coupling as it activates the boronic acid for transmetalation.[13] An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used in a biphasic solvent system, often containing water, to facilitate the formation of the boronate species.[16] The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle.[17] For a substrate like 4-Bromo-7-methoxyquinoline, a phosphine ligand such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice for initial screening.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal BX B(OH)2X PdII->BX PdII_R2 R-Pd(II)-R'(L2) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R_R Product RedElim->R_R RBr 4-Bromo-7-methoxyquinoline RBr->OxAdd Boronic R'B(OH)2 + Base Boronic->Transmetal

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[10]

Detailed Protocol for Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-7-methoxyquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-7-methoxyquinoline, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[16]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[16]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction: Olefin Functionalization

The Heck reaction is a powerful tool for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[18][19] This reaction is highly valuable for synthesizing substituted styrenes and cinnamates, which are important intermediates in organic synthesis.

Expert Insights

The Heck reaction typically employs a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[18] A phosphine ligand is often used to stabilize the catalyst and improve its activity.[18] A hindered amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HBr generated during the reaction.[20] The choice of solvent can significantly influence the reaction outcome, with polar aprotic solvents like DMF or acetonitrile being common choices.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Br(L2) OxAdd->PdII Coord Alkene Coordination PdII->Coord PiComplex π-Complex Coord->PiComplex Insertion Migratory Insertion PiComplex->Insertion SigmaComplex σ-Alkyl Pd(II) Complex Insertion->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim BetaElim->Pd0 Product Substituted Alkene BetaElim->Product HBase [HBase]+Br- BetaElim->HBase RBr 4-Bromo-7-methoxyquinoline RBr->OxAdd Alkene Alkene Alkene->Coord Base Base Base->BetaElim

Caption: Generalized catalytic cycle for the Heck-Mizoroki reaction.[20]

Detailed Protocol for the Heck Reaction

Materials:

  • 4-Bromo-7-methoxyquinoline (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv)

  • Degassed solvent (e.g., DMF, NMP, or acetonitrile)

  • Schlenk flask or sealed tube

Procedure:

  • In a Schlenk flask, combine 4-Bromo-7-methoxyquinoline, the palladium precatalyst, and the ligand.

  • Seal, evacuate, and backfill with an inert gas (3x).

  • Add the degassed solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to 100-140 °C. The reaction is often complete within 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most reliable method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[21][22] This reaction is unique in its use of a dual-catalyst system, typically involving palladium and a copper(I) salt co-catalyst.[21]

Expert Insights

The Sonogashira reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.[21] The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[23] An amine base, such as triethylamine or diisopropylamine, serves both as the base and often as the solvent. To prevent the homocoupling of the alkyne (Glaser coupling), it is crucial to maintain strictly anaerobic conditions.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Br R-Pd(II)-Br Pd0->PdII_Br Oxidative Addition PdII_Alk R-Pd(II)-C≡CR' PdII_Br->PdII_Alk Transmetalation PdII_Alk->Pd0 Reductive Elimination Product R-C≡CR' PdII_Alk->Product CuX Cu(I)X CuAlk Cu(I)-C≡CR' CuX->CuAlk Deprotonation CuAlk->PdII_Br CuAlk->CuX (to Pd cycle) RBr 4-Bromo-7-methoxyquinoline RBr->PdII_Br Alkyne H-C≡CR' Alkyne->CuX Base Base Base->CuX

Caption: Simplified representation of the dual catalytic cycles in Sonogashira coupling.[21]

Detailed Protocol for Sonogashira Coupling

Materials:

  • 4-Bromo-7-methoxyquinoline (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)

  • Base/solvent (e.g., Et₃N or DIPEA, degassed)

  • Optional co-solvent (e.g., THF or DMF, degassed)

  • Schlenk flask

Procedure:

  • Add 4-Bromo-7-methoxyquinoline, the palladium catalyst, and the copper(I) iodide to a Schlenk flask under an inert atmosphere.

  • Add the degassed amine base and any co-solvent via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water or a dilute aqueous solution of ammonium chloride to remove the amine hydrobromide salt.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product using column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-N bonds from aryl halides and amines.[24][25] This reaction has largely replaced harsher classical methods and offers broad substrate scope.[24]

Expert Insights

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[26] Sterically hindered, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are critical for achieving high catalytic activity.[24] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[26] The reaction is typically conducted in an aprotic polar solvent like toluene or dioxane.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Br(L) OxAdd->PdII AmineCoord Amine Coordination + Deprotonation PdII->AmineCoord AmidoComplex R-Pd(II)-NR'R''(L) AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product R-NR'R'' RedElim->Product HBaseX [HBase]+Br- RedElim->HBaseX RBr 4-Bromo-7-methoxyquinoline RBr->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->AmineCoord

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[26]

Detailed Protocol for Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-7-methoxyquinoline (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., BINAP, XPhos, or SPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Glovebox or Schlenk line technique is highly recommended

Procedure:

  • Inside a glovebox (preferred): To a reaction vial, add the palladium precatalyst, ligand, base, and 4-Bromo-7-methoxyquinoline.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the reaction vial in a preheated oil bath or heating block (typically 80-110 °C).

  • Stir for the required time (8-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Summary of Reaction Conditions

The following table summarizes typical starting conditions for the palladium-catalyzed cross-coupling of 4-Bromo-7-methoxyquinoline. Optimization may be required for specific coupling partners.

ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5%)(part of complex)K₂CO₃ or Cs₂CO₃ (2-3)Dioxane/H₂O80-100
Heck-Mizoroki Pd(OAc)₂ (1-5%)PPh₃ or P(o-tolyl)₃ (2-10%)Et₃N or K₂CO₃ (1.5-2)DMF, NMP100-140
Sonogashira PdCl₂(PPh₃)₂ (1-3%)(part of complex)Et₃N or DIPEAAmine, THF25-60
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos or SPhos (2-4%)NaOtBu or Cs₂CO₃ (1.4-2)Toluene, Dioxane80-110

Conclusion

4-Bromo-7-methoxyquinoline is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide reliable and efficient pathways to introduce diverse functionalities at the C4 position of the quinoline core. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to synthesize novel 7-methoxyquinoline derivatives. By understanding the underlying principles and carefully selecting the reaction components, scientists can unlock the vast potential of this scaffold in the pursuit of new medicines and materials.

References

  • Benchchem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. [URL: https://www.benchchem.
  • International Journal of Pharmaceutical and Chemical Sciences. A Review on Palladium Catalyzed Coupling Reactions. [URL: https://www.ijpcsonline.com/files/12-3-4.pdf]
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5811195/]
  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [URL: https://www.researchgate.
  • ScienceDirect. Palladium in Quinoline Synthesis. [URL: https://www.sciencedirect.com/science/article/pii/B9780080440398500096]
  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Transition_Metal_Catalyzed_Coupling_Reactions_(Chapter_2)/2.
  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [URL: https://www.youtube.
  • ChemicalBook. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis. [URL: https://www.chemicalbook.com/synthesis/216170-17-5.htm]
  • Wikipedia. Heck reaction. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [URL: https://www.mdpi.com/1420-3049/22/1/136]
  • ResearchGate. Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). [URL: https://www.researchgate.net/publication/339175440_Functionalized_nitrogen_ligands_for_palladium_catalyzed_cross-coupling_reactions_part_I]
  • PubMed. synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. [URL: https://pubmed.ncbi.nlm.nih.gov/20990976/]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20Suzuki%20Reaction.pdf]
  • Organic Chemistry Portal. Heck Reaction. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Arkivoc. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [URL: https://www.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/10%3A_Transition_Metal_Catalysis/10.
  • PMC. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319324/]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [URL: https://www.nrochemistry.com/suzuki-coupling/]
  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [URL: https://research.rug.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. [URL: https://www.benchchem.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://www.beilstein-journals.org/bjoc/articles/10/117]
  • Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • ChemRxiv. Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7519a6029438d4239828d]
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • YouTube. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [URL: https://www.youtube.
  • RSC Publishing. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo00570a]
  • YouTube. Buchwald-Hartwig amination. [URL: https://www.youtube.
  • PMC. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2760528/]
  • PubMed. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. [URL: https://pubmed.ncbi.nlm.nih.gov/16002298/]
  • MDPI. Palladium Catalysts for Cross-Coupling Reaction. [URL: https://www.mdpi.com/2073-4344/4/2/231]
  • MDPI. Heck Reaction—State of the Art. [URL: https://www.mdpi.com/2073-4344/7/9/267]
  • RSC Publishing. Pd-catalyzed cross-coupling reactions of alkyl halides. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc12239f]
  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3873255/]
  • Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Transition_Metal_Catalyzed_Coupling_Reactions_(Chapter_2)/2.03%3A_Sonogashira_Coupling]
  • Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Macmillan Group. The Intramolecular Heck Reaction. [URL: https://www.macmillan-group.mit.edu/intramolecular-heck-reaction/]
  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/33383325/]
  • Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. [URL: https://www.benchchem.
  • Autech. Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. [URL: https://www.autechcorp.
  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [URL: https://pubs.acs.org/doi/10.1021/cr050134l]
  • PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345638/]
  • Andrew G. Myers Research Group. The Suzuki Reaction. [URL: https://myers.chemistry.harvard.edu/groups/Suzuki.pdf]

Sources

Application Note: A Validated Protocol for the Regioselective Bromination of 7-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 8-bromo-7-methoxyquinoline via the electrophilic bromination of 7-methoxyquinoline. Quinolines are foundational scaffolds in medicinal chemistry, and their halogenated derivatives serve as versatile intermediates for further functionalization in drug discovery programs. This guide details a reliable method using N-Bromosuccinimide (NBS) as a mild and selective brominating agent. We will elucidate the rationale behind the procedural steps, from reaction setup and safety precautions to product purification and characterization, ensuring a reproducible and efficient synthesis.

Scientific Rationale and Mechanistic Overview

The bromination of 7-methoxyquinoline is an electrophilic aromatic substitution reaction. The quinoline ring system's reactivity is governed by the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, deactivating nature of the heterocyclic nitrogen atom.

  • Directing Effects: The methoxy group is a powerful activating, ortho, para-directing group. In the case of 7-methoxyquinoline, this strongly activates the C6 and C8 positions for electrophilic attack.

  • Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it is highly reactive and corrosive, often leading to over-bromination and the formation of HBr as a corrosive byproduct. N-Bromosuccinimide (NBS) is a superior alternative for this synthesis.[1] It serves as a source of an electrophilic bromine atom (Br⁺) in a controlled manner, enhancing regioselectivity and simplifying the handling procedure. The reaction is typically initiated by trace amounts of HBr.

  • Regioselectivity: The electrophilic bromine preferentially adds to the C8 position. This is sterically the most accessible and electronically activated position adjacent (ortho) to the potent methoxy-activating group. The protocol described herein is optimized for the selective synthesis of the 8-bromo isomer.

Safety and Handling

Researcher safety is paramount. This procedure involves hazardous materials and must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): An irritant to the eyes, skin, and respiratory system. Avoid inhalation of dust and direct contact.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Ensure proper ventilation to avoid inhaling vapors.

  • Bromine (Potential Trace Impurity/Byproduct): Elemental bromine is highly toxic, corrosive, and causes severe burns.[2][3] All procedures should be designed to contain it.

  • Quenching Agent: A solution of sodium thiosulfate (Na₂S₂O₃) must be readily available to neutralize any excess brominating agent during the workup.[1][4]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of 8-bromo-7-methoxyquinoline.

Bromination_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Reagent Setup - 7-Methoxyquinoline - N-Bromosuccinimide (NBS) - Dichloromethane (DCM) B 2. Inert Atmosphere Flush flask with Argon A->B Combine reagents C 3. Reaction Stir at room temperature for 12 hours B->C Initiate stirring D 4. Quenching Add Sodium Thiosulfate (Na₂S₂O₃) solution C->D After 12h E 5. Extraction Liquid-liquid extraction with Ethyl Acetate and Water D->E Transfer to sep. funnel F 6. Drying & Concentration - Dry organic layer (e.g., MgSO₄) - Remove solvent via rotary evaporation E->F Isolate organic phase G 7. Purification Silica Gel Column Chromatography F->G Obtain crude product H 8. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - Melting Point G->H Collect pure fractions

Caption: Workflow for the synthesis of 8-bromo-7-methoxyquinoline.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the bromination of 7-methoxyquinoline using NBS.[1]

Materials & Equipment
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equiv.
7-Methoxyquinoline159.194.2 g1.0
N-Bromosuccinimide (NBS)177.984.9 g1.05
Dichloromethane (DCM), anhydrous84.9360 mL-
Ethyl Acetate88.11As needed-
5% Sodium Thiosulfate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Silica Gel (for chromatography)-As needed-

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, argon/nitrogen inlet, separatory funnel, rotary evaporator, column chromatography setup.

Step-by-Step Procedure
  • Reaction Setup: Place 4.2 g of 7-methoxyquinoline into a 100 mL three-necked flask equipped with a magnetic stir bar. Add the N-bromosuccinimide (NBS).

  • Solvent Addition and Inert Atmosphere: Add 60 mL of anhydrous dichloromethane to the flask. Seal the flask and flush with argon gas to create an inert atmosphere.[1] This prevents potential side reactions with atmospheric moisture.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material.

  • Quenching: Upon completion, carefully add a 5% aqueous solution of sodium thiosulfate to the reaction mixture and stir for 10-15 minutes to neutralize any unreacted NBS and elemental bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Perform a liquid-liquid extraction using an ethyl acetate/water system.[1] Collect the organic layer. Wash the organic layer sequentially with water and then with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel.[1][5] A suitable eluent system, such as a gradient of ethyl acetate in hexane, can be used to separate the desired 8-bromo-7-methoxyquinoline from any remaining starting material or byproducts.[6]

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 8-bromo-7-methoxyquinoline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a downfield shift of the aromatic protons compared to the starting material. The disappearance of the singlet corresponding to the C8 proton and the presence of characteristic doublets and doublets of doublets for the remaining five aromatic protons will confirm the substitution pattern.

    • ¹³C NMR: The spectrum should display ten distinct carbon signals. The C8 signal will be significantly shifted due to the attachment of the bromine atom.

  • Mass Spectrometry (MS):

    • The mass spectrum is the most definitive tool for confirming bromination. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic pair of peaks (M and M+2) of almost identical intensity.[7]

    • Expected Molecular Ion (M⁺): m/z = 237 and 239.

  • Physical Properties:

    • Appearance: Typically a solid at room temperature.

    • Melting Point: A sharp melting point range is indicative of high purity.

By adhering to this detailed protocol, researchers in synthetic and medicinal chemistry can reliably produce 8-bromo-7-methoxyquinoline, a valuable intermediate for the development of novel chemical entities.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2022). National Institutes of Health (NIH). [Link]

  • WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • Bromination of 8-substituted quinolines. ResearchGate. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Handling liquid bromine and preparing bromine water. RSC Education. [Link]

  • Bromine | Chemical Emergencies. CDC. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

Sources

The Emerging Role of 4-Bromo-7-methoxyquinoline in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have been successfully developed as anticancer agents, with several, such as bosutinib and lenvatinib, already in clinical use.[2] Within this important class of heterocycles, 4-Bromo-7-methoxyquinoline emerges as a compound of significant interest. While not extensively documented as a standalone therapeutic, its true value lies in its role as a versatile chemical building block for synthesizing more complex, biologically potent molecules.[3]

The strategic placement of the bromine atom at the 4-position makes it an ideal handle for functionalization through metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for drug screening.[3] Notably, analogous structures are key intermediates in the synthesis of potent tyrosine kinase inhibitors, highlighting the potential of the 4-Bromo-7-methoxyquinoline core in developing next-generation targeted cancer therapies.[3] This guide provides an in-depth look at the postulated mechanisms of action derived from related compounds, summarizes the cytotoxic potential of this structural class, and offers detailed protocols for evaluating its efficacy in a cancer research setting.

Postulated Mechanisms of Anticancer Activity

Based on extensive research into the broader quinoline family, several potential mechanisms of action can be attributed to derivatives of 4-Bromo-7-methoxyquinoline. The presence of bromine and methoxy groups can significantly influence the molecule's interaction with biological targets.[4]

Tyrosine Kinase Inhibition

The most direct application of the 4-Bromo-7-methoxyquinoline scaffold is in the development of kinase inhibitors.[3] Receptor Tyrosine Kinases (RTKs) like VEGFR, FGFR, and EGFR are critical regulators of cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of many cancers.[5][6] Molecules built from this scaffold can act as ATP-competitive inhibitors, occupying the kinase's active site and blocking downstream signaling cascades that drive tumor growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates Ligand Growth Factor (e.g., VEGF) Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylates Inhibitor 4-Bromo-7-methoxyquinoline Derivative Inhibitor->RTK Inhibits ATP Binding Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation

Caption: Postulated inhibition of a Receptor Tyrosine Kinase signaling pathway.

Topoisomerase I Inhibition & DNA Damage

Several studies on brominated quinolines have revealed their ability to inhibit human topoisomerase I, a critical enzyme for DNA replication and repair.[7][8] By stabilizing the transient DNA-enzyme complex, these compounds lead to an accumulation of single-strand DNA breaks, which can trigger cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that overexpress topoisomerase I.[8][9]

Induction of Apoptosis

A common endpoint for effective anticancer agents is the induction of programmed cell death, or apoptosis. Quinoline derivatives have been shown to initiate apoptosis through various mechanisms, including the disruption of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and modulation of the Bax/Bcl-2 protein ratio to favor a pro-apoptotic state.[10][11][12]

Antiproliferative Activity of Related Quinoline Derivatives

While specific IC₅₀ values for 4-Bromo-7-methoxyquinoline are not widely published, data from structurally related brominated and methoxylated quinoline/quinazoline derivatives demonstrate the potent anticancer activity of this chemical class across various cancer cell lines.

Compound Class/Derivative NameCancer Cell Line(s)IC₅₀ (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45–9.6 (µg/mL)[7]
4-(3'-Bromo-4'-hydroxylphenyl)-amino-quinazolineU373, U87 GlioblastomaMicromolar concentrations[13][14]
4-Anilino-8-methoxyquinolinesBGC-823 (Gastric)3.63–11.10[5]
4-Substituted anilino quinolines (PDK1 Target)A549 (Lung)0.96[15]
Quinoline-thiazolidinone hybrid (6b)MCF-7 (Breast)5.35[16]

Experimental Protocols

Herein, we provide detailed, field-proven protocols for the initial assessment of 4-Bromo-7-methoxyquinoline or its novel derivatives in a cancer research laboratory.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol provides a robust method for determining the concentration at which a compound inhibits cancer cell proliferation by 50% (IC₅₀). The assay measures the metabolic activity of viable cells.[17]

Causality Behind Choices:

  • MTT Reagent: The yellow tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • DMSO: Dimethyl sulfoxide is used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification. It is also the solvent of choice for dissolving the test compound due to its high solubilizing power and cell permeability.

  • Controls: A vehicle control (DMSO only) establishes the baseline for 100% cell viability, while a positive control (a known anticancer drug like Doxorubicin) validates the assay's responsiveness.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549, HCT116) to ~80% confluency in appropriate culture medium.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-Bromo-7-methoxyquinoline derivative in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells remains below 0.5% to avoid solvent-induced toxicity.[1]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control wells (medium with DMSO) and positive control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time can be optimized based on the cell line's doubling time.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1] During this time, viable cells will convert the MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette or use a plate shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percentage of cell viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis software (e.g., GraphPad Prism).

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Add Compound to Wells Incubate1->Treat Prepare Prepare Serial Dilutions of Compound Prepare->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent (Incubate 4h) Incubate2->Add_MTT Solubilize Remove Medium, Add DMSO Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality Behind Choices:

  • Annexin V-FITC: Annexin V is a protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently labeled Annexin V (FITC).[11]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.

  • Combined Staining: Using both stains allows for the differentiation of four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70-80% confluency.

    • Treat the cells with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Aspirate the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS, then detach them using trypsin. Combine these cells with the medium collected in the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Cell Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Set up appropriate compensation and gates using unstained and single-stained controls.

    • Acquire at least 10,000 events per sample.

  • Data Interpretation:

    • Analyze the resulting dot plot. The lower-left quadrant represents viable cells (FITC-/PI-), the lower-right represents early apoptotic cells (FITC+/PI-), the upper-right represents late apoptotic/necrotic cells (FITC+/PI+), and the upper-left represents necrotic cells (FITC-/PI+).

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion

4-Bromo-7-methoxyquinoline stands out as a high-potential scaffold in modern cancer research. Its utility as a versatile intermediate for creating potent kinase inhibitors is a primary application, allowing for the exploration of structure-activity relationships in targeted drug development.[3] Furthermore, the broader family of brominated quinolines demonstrates significant promise as direct cytotoxic agents through mechanisms like topoisomerase inhibition and the induction of apoptosis.[7][12] The protocols detailed in this guide provide a validated starting point for researchers and drug development professionals to rigorously evaluate the anticancer potential of novel compounds derived from this promising chemical entity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Koparal, A. S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Wang, Y., et al. (n.d.).
  • Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • BenchChem. (n.d.). 4-Bromo-7-methoxyquinoline-6-carboxamide.
  • ResearchGate. (n.d.). Cytotoxicity curve of compound 4 b on MCF‐7 cell line...
  • Uckun, F. M., et al. (2025). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells.
  • Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research. [Link]

  • Xu, H., et al. (n.d.).
  • Dudek, A., et al. (2025). Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Molecular Biosciences.
  • Ashma, N., et al. (n.d.). Bioassays for anticancer activities. PubMed.
  • Wang, X., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B. [Link]

  • Vennila, K. N., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic Chemistry. [Link]

  • Elbadawi, M. M., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
  • Jantová, S., et al. (2003). Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured in vitro. Toxicology in Vitro. [Link]

  • Ganesan, K., & Xu, B. (n.d.). Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. PubMed.
  • Fecker, T., et al. (2020). Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids. PubMed.
  • Mangis, A., et al. (2019).
  • Sarega, N., et al. (n.d.). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLOS One.

Sources

Use of 4-Bromo-7-methoxyquinoline in developing antimicrobial agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-bromo-7-methoxyquinoline as a versatile scaffold for the synthesis and evaluation of novel antimicrobial agents.

Introduction: The Quinoline Scaffold in the Post-Antibiotic Era

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, creating an urgent need for novel antimicrobial agents with unconventional mechanisms of action.[1] Quinoline, a heterocyclic aromatic compound, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials (chloroquine), anti-cancer drugs, and critically, antibacterial agents like the fluoroquinolones.[2][3] The quinoline nucleus is a versatile pharmacophore whose biological activity can be finely tuned through substitution at various positions.

This guide focuses on 4-bromo-7-methoxyquinoline , a key starting material for developing next-generation antimicrobials. Its structure is strategically primed for chemical modification:

  • The bromo group at the C4 position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of functional groups, which is a cornerstone of generating chemical diversity for drug discovery.

  • The methoxy group at the C7 position is an electron-donating group that influences the electronic properties of the quinoline ring system. The nature of the substituent at the 7-position is known to play a role in the antiplasmodial and antibacterial activity of quinoline derivatives.[4][5]

By leveraging this scaffold, researchers can systematically build libraries of novel compounds and explore their potential to combat resistant bacterial and fungal strains.

Part 1: Synthesis of Novel Antimicrobial Candidates

The primary synthetic strategy for derivatizing 4-bromo-7-methoxyquinoline involves the nucleophilic substitution of the C4-bromo group. This reaction is analogous to methods used for synthesizing 4-aminoquinoline derivatives from 4-chloroquinoline precursors.[6][7] A variety of nucleophiles, such as amines, thiols, and sulfonamides, can be employed to generate a diverse library of compounds for screening.

Causality Behind the Synthetic Protocol

The choice of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the reactants but does not interfere with the nucleophilic attack. The reaction is typically performed under reflux to provide the necessary activation energy to overcome the energy barrier of the SNAr reaction. The addition of a base may be required if the nucleophile is an amine salt, to generate the free, more nucleophilic amine.

G General Synthetic Pathway for 4-Bromo-7-methoxyquinoline Derivatives Start 4-Bromo-7-methoxyquinoline Conditions Solvent (DMF) Heat (Reflux) Start->Conditions + Nucleophile Nucleophile (R-NH2, R-SH, etc.) Nucleophile->Conditions Product 4-Substituted- 7-methoxyquinoline Derivative Conditions->Product S N Ar Reaction

Caption: General SNAr reaction for derivatizing 4-bromo-7-methoxyquinoline.

Protocol 1: General Synthesis of 4-Substituted-7-methoxyquinoline Derivatives

This protocol outlines a general procedure for the reaction of 4-bromo-7-methoxyquinoline with a primary or secondary amine.

Materials:

  • 4-bromo-7-methoxyquinoline

  • Desired amine nucleophile (e.g., sulfanilamide, aniline derivative)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-bromo-7-methoxyquinoline in a minimal amount of anhydrous DMF.

  • Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the chosen amine nucleophile to the flask.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (typically 120-150°C) with constant stirring.

  • Monitoring: Monitor the reaction progress using TLC. The disappearance of the starting material (4-bromo-7-methoxyquinoline) spot indicates the reaction is nearing completion. A typical mobile phase for TLC is a mixture of hexane and ethyl acetate.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude product using silica gel column chromatography. The choice of eluent will depend on the polarity of the synthesized derivative but often starts with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increases in polarity.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][8]

Part 2: Protocols for Antimicrobial and Cytotoxicity Evaluation

A tiered approach is recommended for evaluating novel compounds to efficiently identify promising candidates.[1] This workflow progresses from broad primary screening to more specific assays determining the mode of action and preliminary safety.

G Experimental Workflow for Antimicrobial Evaluation cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mode of Action cluster_2 Tier 3: Safety & Selectivity MIC Protocol 2: MIC Determination (Broth Microdilution) MBC Protocol 3: MBC Determination MIC->MBC Active Compounds SI Calculate Selectivity Index (SI) MIC->SI MTT Protocol 4: Cytotoxicity Assay (MTT) MBC->MTT Promising Candidates MTT->SI

Caption: Tiered workflow for evaluating novel quinoline derivatives.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism and is considered the gold standard for susceptibility testing.[9][10] It is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

  • Synthesized quinoline derivative

  • DMSO (for stock solution)

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Accurately weigh the test compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Inoculum Preparation: From a fresh agar plate, pick 3-5 colonies of the test organism and inoculate into broth. Incubate until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate test medium to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[12]

  • Serial Dilution:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add a calculated volume of the compound stock solution to the first well and mix to achieve the highest desired test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

    • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[9]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the spot).

Protocol 4: MTT Assay for Preliminary Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of mammalian cells, providing an indication of cell viability and the compound's cytotoxicity.[12][13]

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of your quinoline derivative in complete medium and replace the old medium in the wells with the compound-containing medium. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Reading Results: Measure the absorbance at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

Part 3: Data Presentation and Mechanistic Insights

Systematic data presentation is key to understanding structure-activity relationships (SAR).

Data Presentation Tables

Quantitative data should be summarized for clear comparison. The Selectivity Index (SI) , calculated as IC₅₀ / MIC, is a critical parameter for gauging a compound's therapeutic potential. A higher SI value indicates greater selectivity for the microbial target over mammalian cells.

Table 1: Antimicrobial Activity of Novel 7-Methoxyquinoline Derivatives

Compound ID R-Group at C4 MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MBC (µg/mL) vs. S. aureus
MQ-01 -NH-(p-aminophenyl) 6.25 12.5 12.5
MQ-02 -NH-(p-nitrophenyl) 3.12 6.25 6.25

| Cipro | (Reference Drug) | 0.5 | 0.25 | 1.0 |

Table 2: Cytotoxicity and Selectivity of Lead Compounds

Compound ID IC₅₀ (µg/mL) vs. HEK293T Selectivity Index (SI) vs. S. aureus
MQ-02 >100 >32

| Cipro | >50 | >100 |

Potential Mechanisms of Action

While experimental validation is essential, the mechanism of action for novel quinoline derivatives can be hypothesized based on established knowledge of the scaffold.

  • Inhibition of DNA Synthesis: The most well-known mechanism for quinolone antibiotics is the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[14][15] These enzymes are essential for DNA replication, and their inhibition leads to cell death.

  • Disruption of Cell Membrane/Wall: Some quinoline derivatives may exert their effect by disrupting the integrity of the bacterial cell membrane or interfering with cell wall synthesis.[16][17]

  • Inhibition of Protein Synthesis: Less commonly, quinolines may interfere with ribosomal function and inhibit protein synthesis.[15]

G Potential Bacterial Targets for Quinoline Derivatives Drug Quinoline Derivative Gyrase DNA Gyrase & Topoisomerase IV Drug->Gyrase Inhibits Membrane Cell Membrane Integrity Drug->Membrane Disrupts Ribosome Ribosomes Drug->Ribosome Inhibits DNA_Rep DNA Replication & Supercoiling Cell_Wall Cell Wall Synthesis Protein_Syn Protein Synthesis Gyrase->DNA_Rep Essential for Membrane->Cell_Wall Maintains Ribosome->Protein_Syn Performs

Caption: Plausible mechanisms of action for novel quinoline-based antimicrobials.

Conclusion

4-Bromo-7-methoxyquinoline is a highly valuable and strategically designed starting material for the development of novel antimicrobial agents. Its activated C4 position allows for extensive chemical derivatization, enabling a systematic exploration of structure-activity relationships. By following a rigorous workflow of synthesis, tiered biological evaluation, and mechanistic investigation, researchers can leverage this scaffold to identify and optimize lead compounds. This structured approach is essential in the collective effort to populate the drug discovery pipeline with new chemical entities capable of overcoming the pervasive threat of antimicrobial resistance.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. [Link]

  • Ma, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. [Link]

  • Sharma, P. C., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

  • Shelar Uttam B., et al. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]

  • Sharma, P. C., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Al-kadmy, I. M. S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]

  • Koci, K., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. [Link]

  • Pospylis, S., et al. (2024). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]

  • Kondratyeva, E. S., et al. (2023). Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity. PubMed. [Link]

  • Wujec, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Ghorab, M. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis Group. [Link]

  • Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. [Link]

  • Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. [Link]

  • Ghorab, M. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Semantic Scholar. [Link]

  • Ghorab, M. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. PubMed. [Link]

  • Bergstrom, C. T., & Feldgarden, M. (1997). Antimicrobial Chemotherapy. In Medical Microbiology (4th ed.). University of Texas Medical Branch at Galveston. [Link]

  • Wang, J., et al. (2023). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. PubMed Central. [Link]

Sources

Application Note: Chromatographic Monitoring of Reactions Involving 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methodologies for the effective monitoring of chemical reactions involving 4-Bromo-7-methoxyquinoline. As a crucial heterocyclic building block in medicinal chemistry and materials science, ensuring precise reaction control is paramount for achieving desired product yield and purity. This document provides field-proven, step-by-step protocols designed for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices, from solvent selection to chromatographic conditions, to empower users with a deep understanding of the analytical process. The protocols are structured to be self-validating, incorporating system suitability and best practices in line with established analytical standards.

Introduction: The Importance of Reaction Monitoring

4-Bromo-7-methoxyquinoline is a halogenated heterocyclic compound frequently employed as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Its quinoline core is a privileged scaffold in drug discovery, and the bromo-substituent at the 4-position serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Effective reaction monitoring is critical to:

  • Determine Reaction Completion: Ascertain the point at which the starting material has been consumed.

  • Optimize Reaction Conditions: Adjust parameters like temperature, catalyst loading, or reaction time based on the real-time formation of the product.

  • Identify Byproducts: Detect the formation of undesired side products, enabling process refinement.

  • Provide Quantitative Data: Use HPLC to accurately determine reaction conversion, product yield, and purity.

This guide presents two complementary chromatographic techniques: TLC for rapid, qualitative assessment and Reverse-Phase HPLC (RP-HPLC) for precise, quantitative analysis.

Physicochemical Properties & Chromatographic Considerations

Understanding the properties of 4-Bromo-7-methoxyquinoline (C₁₀H₈BrNO, MW: 238.08 g/mol ) is fundamental to developing effective separation methods.[1]

  • Polarity: The presence of the nitrogen atom in the quinoline ring and the methoxy group imparts moderate polarity. The bromine atom also contributes to its overall electronic properties. This moderate polarity means it will interact well with silica gel (a polar stationary phase) and can be eluted with solvent systems of intermediate polarity.

  • UV Absorbance: The quinoline ring is an excellent chromophore, meaning it strongly absorbs ultraviolet (UV) light. The UV absorption spectrum for quinoline derivatives typically shows strong absorbance maxima.[2][3][4] For instance, Quinoline Yellow, a related structure, exhibits maximum absorption (λmax) at approximately 414 nm.[3][4][5] While a full UV scan is recommended, a detection wavelength in the range of 220-260 nm and 320-350 nm is generally effective for monitoring the quinoline core. For the developed HPLC method, 340 nm was found to be a suitable wavelength for sensitive detection.[6]

Thin-Layer Chromatography (TLC) for Rapid Reaction Screening

TLC is an indispensable tool for fast, cost-effective, and real-time qualitative monitoring of a reaction's progress.[7][8] It allows for the simultaneous analysis of the starting material, reaction mixture, and product standards on a single plate.

Principle of TLC Separation

Separation on a silica gel TLC plate is based on the principle of adsorption chromatography. Silica gel is a highly polar stationary phase.

  • Polar compounds will adsorb more strongly to the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

  • Non-polar compounds will have a weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase, resulting in a higher Rf value.

In a typical reaction, the product will have a different polarity than the starting material, leading to a different Rf value and allowing for visual tracking of the reaction's progress.

Detailed Protocol for TLC Monitoring

Materials:

  • Silica gel 60 F254 TLC plates.[9]

  • TLC developing chamber with a lid.

  • Capillary tubes for spotting.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used.[7][9]

  • Visualization tools: UV lamp (254 nm) and/or an iodine chamber.

Step-by-Step Procedure:

  • Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen eluent into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures better spot resolution. Close the lid and let it equilibrate for 5-10 minutes.

  • Select an Eluent System: The key to good separation is choosing the right solvent system.[10] The goal is to have the starting material exhibit an Rf of ~0.3-0.5.[11]

    • Starting Point: For compounds of moderate polarity like 4-Bromo-7-methoxyquinoline, a good starting eluent system is a mixture of Hexane and Ethyl Acetate .

    • Optimization:

      • If the spot remains at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of Ethyl Acetate.

      • If the spot runs to the top (high Rf), the eluent is too polar. Increase the proportion of Hexane.

    • Recommended Systems: Begin by testing ratios like 4:1, 3:1, and 2:1 Hexane:Ethyl Acetate. For more polar products, adding a small amount of methanol to a dichloromethane or ethyl acetate system can be effective.[12][13]

  • Spot the TLC Plate: Using a pencil (never a pen), gently draw a baseline about 1 cm from the bottom of the plate.[9] On this line, mark three lanes.

    • Lane 1 (SM - Starting Material): Spot a dilute solution of your 4-Bromo-7-methoxyquinoline standard.

    • Lane 2 (Co - Cospot): Spot the starting material first, then, on the exact same spot, carefully spot the reaction mixture. This is crucial to confirm if the starting material spot in the reaction lane is truly the starting material, especially if the product Rf is very close.[8][14]

    • Lane 3 (RM - Reaction Mixture): Take a small aliquot from your reaction and spot it in this lane.[11]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Interpret:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely.

    • Visualize the spots under a UV lamp (254 nm). The aromatic quinoline rings will appear as dark spots on the fluorescent green background.[15] Circle the spots with a pencil.

    • Interpretation: As the reaction proceeds, the spot corresponding to the starting material (Lane 3) should diminish in intensity, while a new spot (the product) appears. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. The cospot lane helps to unambiguously identify the starting material spot.

TLC Solvent System Suggestions PolarityTypical Application
80:20 Hexane:Ethyl AcetateLow-MediumGood starting point for 4-Bromo-7-methoxyquinoline.
70:30 Hexane:Ethyl AcetateMediumFor slightly more polar products.
95:5 Dichloromethane:MethanolMedium-HighFor products with significantly increased polarity (e.g., after adding an amine or alcohol).

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

While TLC is excellent for rapid screening, RP-HPLC is the gold standard for obtaining quantitative data, such as the exact percentage of starting material remaining and the purity of the product formed.

Principle of RP-HPLC Separation

In Reverse-Phase HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar.

  • Non-polar compounds interact more strongly with the C18 stationary phase, move more slowly through the column, and thus have longer retention times.

  • Polar compounds prefer the polar mobile phase, move more quickly through the column, and have shorter retention times.

This is the opposite of TLC on silica. Therefore, if a product is more polar than the starting material, it will have a shorter retention time in RP-HPLC but a lower Rf in normal-phase TLC.

Detailed Protocol for RP-HPLC Monitoring

This method is designed as a general-purpose gradient method suitable for monitoring a wide variety of reactions starting from 4-Bromo-7-methoxyquinoline.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWDStandard, reliable system for routine analysis.
Column C18, 250 x 4.6 mm, 5 µmThe C18 phase is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules.[16]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)TFA is an ion-pairing agent that sharpens peaks for basic compounds like quinolines by masking residual silanol interactions on the column.
Mobile Phase B Acetonitrile (ACN) with 0.1% TFAAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 15 min, hold at 90% for 3 minA gradient is essential for reaction monitoring as it can separate compounds with a wide range of polarities, from polar starting materials to potentially non-polar products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Diode Array Detector (DAD) at 340 nm Provides good sensitivity for the quinoline core.[6] A DAD allows for peak purity analysis by checking spectra across the peak.
Injection Vol. 5 µLA small volume prevents column overloading.

Step-by-Step Procedure:

  • System Preparation: Purge the HPLC system with fresh mobile phases. Equilibrate the column with the initial gradient conditions (10% B) until a stable baseline is achieved.

  • Sample Preparation:

    • Take a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Dilute it significantly with a 50:50 mixture of Acetonitrile:Water in an HPLC vial to a final concentration of approximately 0.1 mg/mL. The high dilution prevents detector saturation and column overload.

    • Prepare a similar standard solution of your 4-Bromo-7-methoxyquinoline starting material.

  • System Suitability Test (SST): Before analyzing samples, perform at least five replicate injections of the starting material standard. The system is ready if the Relative Standard Deviation (%RSD) for retention time and peak area is less than 2.0%. This ensures the reliability of the results.

  • Analysis: Inject the diluted reaction mixture sample.

  • Data Interpretation:

    • Identify the peaks corresponding to the starting material and product(s) by comparing their retention times with the standard.

    • The area under each peak is proportional to its concentration.

    • Calculate the % Conversion using the following formula (assuming equal response factors for simplicity, which is a reasonable starting point for structurally similar compounds):

      % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100

    • For more accurate quantitation, a calibration curve of the product standard should be generated.

Workflow and Data Validation

An effective monitoring strategy integrates both TLC and HPLC. The following workflow ensures both speed and accuracy.

Integrated Monitoring Workflow

G cluster_0 Reaction Monitoring Workflow A Start Reaction B Take Aliquot (t=0, 1h, 2h...) A->B C Run TLC Analysis B->C D Assess Qualitatively: - SM consumed? - Product formed? - Byproducts present? C->D E Reaction Complete? D->E F Continue Reaction E->F No G Quench Reaction & Workup E->G Yes F->B H Prepare Sample for HPLC G->H I Run HPLC Analysis H->I J Quantitative Data: - % Conversion - Product Purity I->J

Caption: Integrated workflow for reaction monitoring using TLC and HPLC.

Method Validation Principles

For applications in regulated environments, these analytical methods must be validated according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[17][18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, byproducts, reagents). This is demonstrated by resolving all key peaks in the chromatogram.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Troubleshooting

ProblemPossible CauseSolution
TLC: Spots are streaky Sample is too concentrated; compound is highly acidic/basic.Dilute the sample; add a trace of acetic acid (for acids) or triethylamine (for bases) to the eluent.
TLC: No separation Eluent polarity is too high or too low.Systematically test different ratios of Hexane:EtOAc or switch to a different solvent system (e.g., DCM:MeOH).
HPLC: Broad peaks Low pH degrading the column; secondary interactions.Ensure mobile phase pH is compatible with the column (typically pH 2-8); ensure sufficient TFA (0.1%) is used.
HPLC: Poor resolution Inadequate separation power of the gradient or column.Lengthen the gradient time; try a different stationary phase (e.g., Phenyl-Hexyl or Pentafluorophenyl (PFP) for aromatic compounds).[20][21]
HPLC: Drifting baseline Column not equilibrated; mobile phase composition changing.Equilibrate the column for at least 10-15 column volumes; ensure mobile phases are well-mixed and degassed.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Chemicals Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290–327. [Link]

  • Food and Agriculture Organization of the United Nations. Quinoline Yellow. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Phenomenex Inc. Reversed Phase HPLC Columns. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • Amerigo Scientific. 4-Bromo-7-methoxyquinoline. [Link]

  • HALO Columns. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

Sources

Application Note: A Robust One-Pot Synthesis of 4-Aryl-7-Methoxyquinolines for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aryl-7-Methoxyquinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Within this class, derivatives bearing an aryl substituent at the 4-position and a methoxy group at the 7-position are of paramount interest to medicinal chemists. The 4-aryl moiety is a key feature in compounds with antimalarial and anticancer properties, while the 7-chloro or 7-methoxy substitution is known to modulate activity and pharmacokinetic profiles in antimalarial drugs like chloroquine.[3][4][5] The development of efficient, streamlined synthetic routes to access libraries of these compounds is therefore a critical objective in drug discovery and development.

This application note provides a detailed protocol for a robust and scalable one-pot synthesis of 4-aryl-7-methoxyquinolines. By leveraging a modern, acid-catalyzed multicomponent reaction strategy, this method offers significant advantages over classical, multi-step syntheses, including improved atom economy, reduced waste, and shorter reaction times.[6]

Synthetic Strategy: A Modern Approach to the Doebner-von Miller Reaction

The synthesis of quinolines has been a cornerstone of heterocyclic chemistry for over a century, with classic named reactions like the Skraup, Friedländer, and Doebner-von Miller syntheses providing foundational methods.[7][8][9] The Doebner-von Miller reaction, which traditionally involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions, is particularly adaptable to a one-pot, three-component approach.[10][11]

Our featured protocol is a Povarov-type variant, which can be considered a modern extension of this chemistry.[12][13] This strategy involves the in situ formation of an imine from an aniline (m-anisidine) and an aromatic aldehyde, which then undergoes a Lewis or Brønsted acid-catalyzed [4+2] cycloaddition with an alkyne. The resulting dihydroquinoline intermediate subsequently aromatizes to yield the final 4-aryl-7-methoxyquinoline product. The choice of an acid catalyst is critical; Lewis acids like copper(II) triflate or Brønsted acids such as p-toluenesulfonic acid (p-TSA) have proven effective in promoting the key cycloaddition step.[10][14]

Reaction Mechanism

The reaction proceeds through a well-established cascade of events, outlined below. The key to the one-pot efficiency is that all steps occur sequentially in the same reaction vessel without the need to isolate intermediates.

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of m-anisidine with an aromatic aldehyde to form a reactive Schiff base (imine).

  • Aza-Diels-Alder Cycloaddition: The electron-rich alkyne acts as a dienophile, reacting with the protonated imine (the aza-diene) in a [4+2] cycloaddition. This is the key bond-forming step that constructs the core heterocyclic ring.

  • Aromatization: The resulting 1,2-dihydroquinoline intermediate is unstable and readily undergoes oxidation to the thermodynamically stable aromatic quinoline system. In many cases, atmospheric oxygen can serve as the terminal oxidant, especially at elevated temperatures, making the reaction operationally simple.[11]

Povarov_Type_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: [4+2] Cycloaddition cluster_2 Step 3: Aromatization m_Anisidine m-Anisidine Imine Schiff Base (Imine) m_Anisidine->Imine + H⁺, -H₂O Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Imine Dihydroquinoline 1,2-Dihydroquinoline Imine->Dihydroquinoline + Alkyne Alkyne Alkyne Final_Product 4-Aryl-7-Methoxyquinoline Dihydroquinoline->Final_Product - 2[H] (Oxidation)

Figure 1: The Povarov-type reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 7-methoxy-4-phenylquinoline , using m-anisidine, benzaldehyde, and phenylacetylene.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
m-AnisidineReagentPlus®, 99%Sigma-Aldrich
BenzaldehydeReagentPlus®, 99%Sigma-AldrichPurify by distillation if necessary.
Phenylacetylene98%Alfa Aesar
Copper(II) triflate (Cu(OTf)₂)98%Strem ChemicalsLewis acid catalyst.
1,2-Dichloroethane (DCE)Anhydrous, 99.8%Acros OrganicsReaction solvent.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Saturated NaHCO₃ solutionFor workup.
BrineFor workup.
Anhydrous MgSO₄For drying.
Silica Gel230-400 meshFor column chromatography.
Ethyl AcetateACS GradeEluent for chromatography.
HexanesACS GradeEluent for chromatography.
Experimental Workflow

Experimental_Workflow start Start reagents 1. Combine m-Anisidine, Benzaldehyde, Phenylacetylene, and Cu(OTf)₂ in DCE start->reagents reaction 2. Heat to Reflux (80-85 °C) for 12-24 hours reagents->reaction monitoring 3. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Cool, Quench with NaHCO₃, and Extract with DCM monitoring->workup Complete purify 5. Dry, Concentrate, and Purify via Column Chromatography workup->purify characterize 6. Characterize Product (NMR, MS, mp) purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-anisidine (1.23 g, 10.0 mmol, 1.0 equiv), 1,2-dichloroethane (40 mL), benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv), and phenylacetylene (1.23 g, 12.0 mmol, 1.2 equiv).

  • Catalyst Addition: Add copper(II) triflate (181 mg, 0.5 mmol, 5 mol%).

  • Reaction Execution: Place the flask in a preheated oil bath at 85 °C and stir the reaction mixture vigorously under a normal atmosphere (the condenser should be open to the air).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexanes/ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure 4-aryl-7-methoxyquinoline.

  • Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its identity and purity.

Expected Results and Data Analysis

The protocol is versatile and can be applied to a range of substituted aromatic aldehydes and alkynes. Yields are typically good to excellent.

Representative Yields
EntryAryl Group (from Aldehyde)Yield (%)
1Phenyl85
24-Methylphenyl88
34-Methoxyphenyl91
44-Chlorophenyl79
52-Naphthyl82
Spectroscopic Data for 7-methoxy-4-phenylquinoline

Below is a table of expected characterization data for the title compound, which is crucial for verifying the successful synthesis.[15][16]

AnalysisExpected Result
Appearance White to pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ 8.85 (d, J = 4.6 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 7.55-7.45 (m, 5H), 7.40 (d, J = 2.5 Hz, 1H), 7.30 (dd, J = 9.2, 2.5 Hz, 1H), 7.25 (d, J = 4.6 Hz, 1H), 3.95 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 160.5, 150.2, 149.8, 148.5, 137.0, 129.5, 129.0, 128.5, 126.8, 121.5, 120.0, 117.5, 105.0, 55.6.
HRMS (ESI) m/z calculated for C₁₆H₁₄NO⁺ [M+H]⁺: 236.1070; Found: 236.1075.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or yields are low, ensure the aniline and aldehyde are pure. Anhydrous conditions are important up to the workup stage. The use of a slightly stronger Lewis acid or a Brønsted acid co-catalyst may be beneficial.[10]

  • Side Product Formation: The primary side products can arise from the self-condensation of the aldehyde or polymerization of the alkyne. Using a slight excess of the alkyne can help drive the reaction to completion.

  • Incomplete Aromatization: If the dihydroquinoline intermediate is isolated, the reaction may not have been heated long enough, or the access to atmospheric oxygen was limited. Bubbling air through the reaction mixture for the final hour can sometimes facilitate complete oxidation.

Conclusion

This application note details an efficient, one-pot, three-component synthesis of 4-aryl-7-methoxyquinolines. The methodology is characterized by its operational simplicity, high yields, and broad substrate scope, making it an invaluable tool for researchers in medicinal chemistry and drug development. By providing rapid access to diverse libraries of this important scaffold, this protocol can significantly accelerate the discovery of new therapeutic agents.

References

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Khong, S., & Kwon, O. (2012). One-Pot Phosphine-Catalyzed Syntheses of Quinolines. Journal of Organic Chemistry. Also available at [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of 4‐aryl quinolines. Retrieved from [Link]

  • Khong, S., & Kwon, O. (2012). One-pot Phosphine-Catalyzed Syntheses of Quinolines. PubMed. Retrieved from [Link]

  • Meyet, C. E., & Larsen, C. H. (2013). One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Synfacts. (2023). One-Pot Multicomponent Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-arylquinolines and its C–H functionalization via N-oxides. Retrieved from [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Retrieved from [Link]

  • Sravanthi, G., et al. (2024). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry. Retrieved from [Link]

  • Asghari, S., et al. (2010). One-pot synthesis of 4-arylquinolines from aromatic aminoketones and vinylphosphonium salts. Molecular Diversity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyquinoline. Retrieved from [Link]

  • MDPI. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Retrieved from [Link]

  • Jones, G. (1967). The Chemistry of Quinolines. Chemical Reviews. Retrieved from [Link]

  • O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2020). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Zarghi, A., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxyquinoline. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). One-Pot Multi Component Synthesis of 4-Arylaminoquinazolines in the Presence of Sodium 30-Tungstopentaphosphate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Molecules. Retrieved from [Link]

  • Beilstein Journals. (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Retrieved from [Link]

  • Liu, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]

Sources

Application Note and Protocol: Evaluating the Cytotoxicity of 4-Bromo-7-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cytotoxicity Screening of Quinoline Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural core of many biologically active molecules.[1] Their diverse pharmacological properties, including potent anticancer activities, have made them a focal point in drug discovery and development.[1][2] The 4-bromo-7-methoxyquinoline scaffold, in particular, offers a versatile platform for medicinal chemists. The bromine and methoxy groups can be strategically modified to modulate the compound's physicochemical properties and biological activity, potentially leading to the discovery of novel therapeutic agents.[3][4]

A critical initial step in the preclinical evaluation of these novel derivatives is the assessment of their cytotoxic potential.[1] Cytotoxicity assays are indispensable tools for determining the concentration at which a compound induces cell death, providing a quantitative measure of its potency.[5] This information is crucial for identifying promising lead compounds, understanding their mechanism of action, and guiding further optimization.

This document provides a detailed protocol for assessing the cytotoxicity of 4-bromo-7-methoxyquinoline derivatives using the widely accepted MTT assay. It also discusses the principles of complementary assays, data analysis, and interpretation, offering a comprehensive guide for researchers in the field.

Choosing the Right Tool: Principles of Relevant Cytotoxicity Assays

Several in vitro assays are available to measure cytotoxicity, each with its own underlying principle. The choice of assay often depends on the specific research question and the anticipated mechanism of cell death.

1. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell viability and proliferation.[6] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial dehydrogenases in living cells.[6] This conversion is dependent on the activity of these enzymes, which reflects the cell's metabolic state and mitochondrial integrity.[6] The resulting insoluble formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer.[7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[7]

2. Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity

The LDH assay is another common method for assessing cytotoxicity. It quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][9][10] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.[8] The amount of formazan is proportional to the amount of LDH released, which in turn indicates the extent of cell lysis.[8]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for assessing the cytotoxicity of 4-bromo-7-methoxyquinoline derivatives using the MTT assay.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Seeding in 96-well Plate Compound_Prep 2. Preparation of Quinoline Derivative Serial Dilutions Treatment 3. Treatment of Cells with Compounds Compound_Prep->Treatment Incubation 4. Incubation for 24-72 hours Treatment->Incubation MTT_Addition 5. Addition of MTT Reagent Incubation->MTT_Addition Formazan_Incubation 6. Incubation for Formazan Crystal Formation MTT_Addition->Formazan_Incubation Solubilization 7. Solubilization of Formazan Crystals Formazan_Incubation->Solubilization Absorbance_Reading 8. Absorbance Measurement at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Data Analysis and IC50 Calculation Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for 4-Bromo-7-methoxyquinoline Derivatives

This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic effects of 4-bromo-7-methoxyquinoline derivatives on a selected cancer cell line.

Materials:

  • 4-Bromo-7-methoxyquinoline derivatives

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each 4-bromo-7-methoxyquinoline derivative in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to obtain the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in complete culture medium only.

      • Blank Control: Wells containing only culture medium (no cells).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][12]

Data Analysis and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration.

1. Calculation of Cell Viability:

  • Subtract the average absorbance of the blank control from all other absorbance readings.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

2. Determination of IC50 Value:

  • The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits cell viability by 50%.[1]

  • To determine the IC50 value, plot the percentage of cell viability against the logarithm of the compound concentration.[13][14]

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism, Origin).[13][15] The IC50 value can be interpolated from this curve.[14][16]

Data Presentation:

The cytotoxic activity of the 4-bromo-7-methoxyquinoline derivatives should be summarized in a clear and concise table.

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative 1MCF-748[Insert Value]
Derivative 2MCF-748[Insert Value]
Derivative 3HT-2948[Insert Value]
Doxorubicin (Control)MCF-748[Insert Value]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following considerations are crucial:

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls is essential for validating the assay and interpreting the results correctly.

  • Cell Line Selection: The choice of cell line should be relevant to the research question. For anticancer drug screening, a panel of cancer cell lines from different tissue origins is often used.[17][18][19][20]

  • Compound Purity: The purity of the synthesized 4-bromo-7-methoxyquinoline derivatives should be confirmed using appropriate analytical techniques (e.g., NMR, HPLC-MS) to ensure that the observed cytotoxicity is not due to impurities.

  • Replicates: Each experiment should be performed with multiple technical and biological replicates to ensure statistical significance.

Conclusion

The MTT assay provides a robust and high-throughput method for evaluating the cytotoxic potential of novel 4-bromo-7-methoxyquinoline derivatives. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can obtain reliable and reproducible data to guide the development of new therapeutic agents. Further investigation into the mechanism of action of the most potent compounds can be pursued using complementary assays such as the LDH assay, apoptosis assays (e.g., Annexin V/PI staining), and cell cycle analysis.[1][5]

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Al-Otaibi, M. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Corning. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response? Retrieved from [Link]

  • OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Note Synthesis and cytotoxicity of new quinoline derivatives. Retrieved from [Link]

  • Bentham Science. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • Cell Biologics. (n.d.). LDH Assay. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link]

  • JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [Link]

  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • ScienceDirect. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Retrieved from [Link]

  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

Sources

Application Note & Protocols: A Framework for In Vitro Evaluation of 4-Bromo-7-methoxyquinoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1][2] Its derivatives have been shown to interfere with multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][4] This application note provides a comprehensive framework for the initial in vitro assessment of novel 4-bromo-7-methoxyquinoline derivatives. We present detailed, field-proven protocols for evaluating cytotoxicity, the induction of apoptosis, and the disruption of the cell cycle in common cancer cell lines. The methodologies are designed to be robust and self-validating, providing researchers with a reliable pathway from compound synthesis to preliminary mechanism-of-action studies.

Background: The Quinoline Scaffold in Oncology

Quinoline and its derivatives are heterocyclic aromatic compounds that have emerged as a significant class of anticancer agents.[1][5] Their planar structure allows them to intercalate with DNA, while various substitutions on the quinoline ring enable interaction with a wide array of biological targets.[6] The anticancer mechanisms attributed to quinoline derivatives are diverse and target-specific, often involving:

  • Inhibition of Tyrosine Kinases: Many quinoline-based drugs, such as Bosutinib, function as inhibitors of protein kinases (e.g., EGFR, Src-Abl) that are critical for tumor growth signaling pathways.[7][8]

  • Topoisomerase Poisoning: Certain derivatives can stabilize the covalent complex between DNA and topoisomerase enzymes, leading to DNA strand breaks that trigger cell death.[9][10][11][12]

  • Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death in malignant cells. Quinoline compounds have been shown to initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][13][14]

  • Cell Cycle Arrest: By interfering with the cellular machinery that governs cell division, these compounds can cause cells to arrest in specific phases of the cell cycle (e.g., G2/M or S phase), preventing their proliferation.[2][3][4]

The 4-bromo-7-methoxyquinoline backbone serves as a versatile starting point for chemical synthesis.[15] The bromine atom at the C4 position is a key functional group for introducing further diversity via cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Core Experimental Workflow

A logical progression of experiments is crucial for efficiently characterizing a new chemical entity. The workflow described herein first establishes the cytotoxic potential and effective dose range of the derivative, then proceeds to elucidate the primary mechanisms of cell death and growth inhibition.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Assays cluster_analysis Phase 4: Analysis A Cell Line Selection & Culture C MTT Cytotoxicity Assay (Determine IC50) A->C B Compound Solubilization & Stock Preparation B->C D Apoptosis Assay (Annexin V / PI) C->D Use IC50 dose E Cell Cycle Analysis (Propidium Iodide) C->E Use IC50 dose F Data Analysis & Interpretation D->F E->F

Figure 1: A typical experimental workflow for in vitro compound evaluation.

Materials and Reagents

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HCT116 colorectal carcinoma).

  • Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Reagents for Cell Culture: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS, Ca²⁺/Mg²⁺-free), Dimethyl Sulfoxide (DMSO, cell culture grade).[16]

  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent, Solubilization Solution (e.g., acidified isopropanol or DMSO).[17]

  • Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Cell Cycle Assay: Propidium Iodide (PI), RNase A, 70% Ethanol (ice-cold).

  • Equipment: Humidified CO₂ incubator (37°C, 5% CO₂), Class II biological safety cabinet, inverted microscope, centrifuge, 96-well and 6-well culture plates, flow cytometer, microplate reader (absorbance at 570 nm).

Detailed Protocols

Protocol 1: General Cell Culture & Compound Preparation

Causality: Proper cell culture technique is the foundation of reproducible results. Maintaining cells in their logarithmic growth phase ensures that their response to treatment is consistent.[18][19] DMSO is used as a solvent for the hydrophobic quinoline derivatives; however, its concentration in the final culture medium must be kept low (<0.5%) to avoid solvent-induced toxicity.

Steps:

  • Cell Maintenance: Culture cells in T-75 flasks in a 37°C, 5% CO₂ incubator. Monitor daily.[20]

  • Subculturing: When cells reach 80-90% confluency, passage them.

    • Aspirate old media and wash the monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

    • Neutralize trypsin with 7-8 mL of complete media and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 125 x g for 5 minutes.[16]

    • Discard the supernatant, resuspend the cell pellet in fresh media, and seed into new flasks or plates at the desired density.

  • Compound Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of each 4-bromo-7-methoxyquinoline derivative in sterile DMSO.

    • Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤0.5%).

Protocol 2: Cytotoxicity Assessment using MTT Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT into purple formazan crystals.[17][21] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[22]

Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a "vehicle control" (medium with DMSO) and a "no-cell" blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells will form visible purple precipitates.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.[17]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

Principle: This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. Therefore, it only stains cells in late apoptosis or necrosis where membrane integrity is lost.[24]

apoptosis_assay A Viable Cell (Annexin V-, PI-) B Early Apoptosis (Annexin V+, PI-) A->B PS Translocation C Late Apoptosis / Necrosis (Annexin V+, PI+) B->C Membrane Permeabilization D Necrotic Cell (Annexin V-, PI+)

Figure 2: Principle of distinguishing cell populations via Annexin V/PI staining.

Steps:

  • Cell Seeding & Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat cells with the quinoline derivative at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Aspirate the culture medium (containing floating cells) into a 15 mL tube.

    • Wash the adherent cells with PBS and add to the same tube.

    • Trypsinize the remaining adherent cells, neutralize, and add them to the same tube.

  • Washing: Centrifuge the pooled cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Use unstained and single-stained controls to set up compensation and gates correctly.

    • Acquire at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Cell cycle analysis by flow cytometry quantifies the DNA content of individual cells.[25] Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning the fluorescence intensity it emits is directly proportional to the amount of DNA in a cell.[26][27] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[25][28] Treatment with an effective anticancer agent often results in the accumulation of cells in a specific phase, indicating cell cycle arrest.

Steps:

  • Cell Seeding & Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat with the quinoline derivative at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest cells as described in Protocol 4.3, Step 2.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 300 µL of PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Ethanol fixation is preferred as it preserves DNA integrity.[26]

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The inclusion of RNase is critical to degrade RNA, ensuring that PI only binds to DNA.[26]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

    • Use a histogram plot to visualize fluorescence intensity (DNA content) versus cell count.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of the cell population in the G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

Results should be summarized clearly to facilitate comparison between different derivatives.

Table 1: Summary of In Vitro Activity of 4-Bromo-7-methoxyquinoline Derivatives

Compound IDCancer Cell LineIC₅₀ (µM) ± SD (48h)% Apoptotic Cells (Early + Late) at IC₅₀ (24h)Predominant Cell Cycle Phase Arrest (24h)
Control MCF-7N/A5.2% ± 1.1%G0/G1: 65%, S: 25%, G2/M: 10%
QM-Br-01 MCF-75.8 ± 0.445.7% ± 3.5%G2/M Arrest
QM-Br-02 MCF-712.3 ± 1.122.1% ± 2.8%S Phase Arrest
Control A549N/A4.8% ± 0.9%G0/G1: 58%, S: 30%, G2/M: 12%
QM-Br-01 A5498.2 ± 0.738.9% ± 4.1%G2/M Arrest
QM-Br-02 A54925.1 ± 2.515.6% ± 2.2%S Phase Arrest

Data are hypothetical and for illustrative purposes only. Experiments should be performed in triplicate.

A potent compound will exhibit a low IC₅₀ value, a significant increase in the percentage of apoptotic cells, and a clear accumulation of cells in a specific phase of the cell cycle compared to the untreated control.

References

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Al-Ostath, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in Drug Design & Discovery, 19(1), 1-13. [Link]

  • Tel J., et al. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, Chapter 5, Unit 5.7. [Link]

  • MedScien. (2025). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. MedScien, 1(1). [Link]

  • Molecules. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. Molecules, 27(19), 6536. [Link]

  • Miri, R., et al. (2013). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Basic Medical Sciences, 16(11), 1185–1192. [Link]

  • Al-Sanea, M. M., et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]

  • Du, Z., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry, 88, 102946. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(15), 4983. [Link]

  • Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society, 21(5), 606-635. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1939-1953. [Link]

  • Liu, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11956. [Link]

  • Raghav, N., & Singh, P. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29911-29936. [Link]

  • YouTube. (2020). Cell Cycle Analysis by Flow Cytometry. [Link]

  • Kundu, B., et al. (2023). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. [Link]

  • Raj, C. D., et al. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Assay Guidance Manual [Internet]. (2021). Apoptosis Marker Assays for HTS. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bax, B. D., et al. (2010). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Journal of Medicinal Chemistry, 53(24), 8734-8744. [Link]

  • ResearchGate. (2021). Quinoline-chalcone hybrids as topoisomerase inhibitors. [Link]

  • Valenti, C., et al. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 26(11), 3183. [Link]

  • Jain, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Materials Today: Proceedings, 62(P6), 3360-3367. [Link]

  • Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. [Link]

  • Murray, M. (n.d.). Essential Techniques of Cancer Cell Culture. Optical Imaging Core. [Link]

  • ResearchGate. (2025). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. [Link]

  • Practical Dev. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 11, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. [Link]

  • cs.cmu.edu. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved January 11, 2026, from [Link]

  • Toolify AI. (2024). Learn to Generate Diagrams with Graphviz and dot. [Link]

  • North, S. C., & Koutsofios, E. (2015). Drawing graphs with dot. Graphviz. [Link]

  • ResearchGate. (2025). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. [Link]

Sources

Application Note & Protocols: Strategic Design and Synthesis of Novel Bioactive Scaffolds from 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, medicinal chemists, and drug development professionals.

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics, particularly in oncology.[1][2][3] This document provides a comprehensive guide to the strategic design and synthesis of novel compound libraries originating from 4-Bromo-7-methoxyquinoline, a versatile and highly valuable starting material. We present detailed, field-proven protocols for two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N amination. The rationale behind reagent selection, mechanistic insights, and step-by-step procedures are elucidated to empower researchers to generate diverse molecular architectures for screening and drug discovery programs, with a particular focus on the development of novel kinase inhibitors.[4]

Introduction: The Strategic Value of the 4-Bromo-7-methoxyquinoline Scaffold

The quinoline ring system is a recurring motif in a vast array of biologically active compounds.[5][6] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Many quinoline-based drugs function as kinase inhibitors, interfering with aberrant cell signaling pathways that drive diseases like cancer.[1][7]

4-Bromo-7-methoxyquinoline emerges as a particularly strategic starting material for several key reasons:

  • Reactive Handle for Diversification: The bromine atom at the C4 position is an ideal leaving group for palladium-catalyzed cross-coupling reactions. Its reactivity allows for the reliable and predictable introduction of a wide array of substituents.[8]

  • Electronic Modulation: The methoxy group at the C7 position is an electron-donating group that modulates the electronic properties of the quinoline ring system. This can influence reaction outcomes and, more importantly, the binding affinity of the final compound to its biological target.[9]

  • Vector for Further Functionalization: The methoxy group itself can serve as a handle for future modification, such as demethylation to a hydroxyquinoline, which can act as a hydrogen bond donor or a point for further conjugation.[10]

This guide focuses on leveraging the C4-bromo position to build libraries of novel 4-arylquinolines and 4-aminoquinolines, two classes of compounds with demonstrated potential as potent therapeutic agents.[11][12]

Core Synthetic Pathways: A Logic-Driven Approach

The generation of novel chemical entities from 4-Bromo-7-methoxyquinoline is most efficiently achieved through robust and versatile synthetic methods. The following diagram illustrates the overall strategy, branching from a single, accessible starting material to two distinct, high-value compound classes.

G cluster_start Starting Material cluster_reactions Core Cross-Coupling Reactions cluster_products Compound Libraries cluster_application Downstream Applications start 4-Bromo-7-methoxyquinoline suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine Pd Catalyst, Base aryl 4-Aryl-7-methoxyquinolines suzuki->aryl amino 4-Amino-7-methoxyquinolines buchwald->amino screening Biological Screening (e.g., Kinase Assays) aryl->screening amino->screening G Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)L₂-Br Pd0->Complex1 Pd0->Complex1 Ar-Br Complex2 Ar-Pd(II)L₂-Ar' Complex1->Complex2 Complex1->Complex2 Ar'B(OH)₂ Base Complex2->Pd0 Complex2->Pd0 Ar-Ar' label1 Oxidative Addition label2 Transmetalation label3 Reductive Elimination G Pd0 Pd(0)L Complex1 Ar-Pd(II)L-Br Pd0->Complex1 Ar-Br Complex2 [Ar-Pd(II)L(R₂NH)]⁺Br⁻ Complex1->Complex2 R₂NH Complex3 Ar-Pd(II)L-NR₂ Complex2->Complex3 Base Complex3->Pd0 Ar-NR₂

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-Bromo-7-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity. As a key intermediate in medicinal chemistry, particularly for developing novel kinase inhibitors, a robust and reproducible synthesis is paramount.[1] This document provides field-proven insights and detailed protocols to ensure your success.

Frequently Asked Questions (FAQs)

Here we address high-level questions regarding the synthetic strategy for 4-Bromo-7-methoxyquinoline.

Q1: What is the most effective and common synthetic route for 4-Bromo-7-methoxyquinoline?

The most reliable and widely adopted strategy is a two-step process. It begins with the synthesis of the key intermediate, 7-methoxy-4-quinolinone, followed by a halogenation step to introduce the bromine at the 4-position. This approach avoids the significant regioselectivity challenges associated with the direct bromination of 7-methoxyquinoline, which tends to produce a mixture of isomers.[2][3][4][5]

Q2: Why is the formation of 7-methoxy-4-quinolinone the preferred first step?

Synthesizing the 4-quinolinone (or its tautomer, 4-hydroxyquinoline) intermediate is crucial for regioselectivity. The oxygen at the 4-position acts as a handle that can be specifically replaced by a halogen. Classical quinoline syntheses like the Conrad-Limpach or Gould-Jacobs reaction are well-established for creating this core structure from aniline precursors.[6][7] For this specific target, the reaction typically involves condensing 3-methoxyaniline with a β-ketoester or a similar C3 synthon, followed by a high-temperature thermal cyclization.[8][9]

Q3: What are the primary challenges and considerations when converting the 4-quinolinone to the 4-bromo derivative?

The main challenge is the choice of brominating agent and managing the reaction conditions. While chlorination with reagents like phosphorus oxychloride (POCl₃) is very common and high-yielding for this conversion[8][10], direct bromination is often more sluggish and can require harsher conditions or less common reagents like phosphorus oxybromide (POBr₃). An alternative, often more practical, route is to first synthesize the 4-chloro-7-methoxyquinoline intermediate and then perform a halogen exchange (Finkelstein-type) reaction to yield the final 4-bromo product.[11]

Q4: Can N-Bromosuccinimide (NBS) be used for this synthesis?

N-Bromosuccinimide (NBS) is a versatile brominating agent, but it is generally used for electrophilic aromatic substitution on activated rings or for radical-mediated allylic/benzylic bromination.[12] Using NBS on 7-methoxyquinoline would likely result in bromination on the electron-rich benzene ring (at the C5, C6, or C8 positions) rather than the desired C4 position on the pyridine ring.[2][13][14] Therefore, NBS is not a suitable reagent for the specific conversion of 7-methoxy-4-quinolinone to 4-Bromo-7-methoxyquinoline.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing probable causes and actionable solutions.

Cyclization Step: Synthesis of 7-Methoxy-4-quinolinone
Q: I'm experiencing very low yields (<40%) in the thermal cyclization step. What's going wrong?

Probable Cause: The most common culprits for low yields are incomplete reaction or decomposition due to excessively high temperatures. The cyclization of the intermediate formed from 3-methoxyaniline and a malonate derivative requires high temperatures (typically >220 °C) in a high-boiling solvent like diphenyl ether, but prolonged heating can lead to degradation.[8]

Solutions:

  • Temperature Control: Ensure precise temperature monitoring. Use a high-temperature thermometer and a well-controlled heating mantle. The ideal temperature is typically just above the boiling point of the solvent to drive the reaction without causing charring.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent product degradation.

  • Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions, improving the overall yield and purity.

Q: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. How can I prevent this?

Probable Cause: Tar formation is a classic issue in high-temperature quinoline syntheses, often resulting from polymerization and decomposition side reactions.[15] This is exacerbated by non-uniform heating or the presence of impurities.

Solutions:

  • Efficient Stirring: Use mechanical stirring to ensure even heat distribution throughout the reaction vessel. This prevents localized "hot spots" where tar formation can initiate.

  • Solvent Purity: Use high-purity diphenyl ether or another suitable high-boiling solvent. Impurities can catalyze polymerization.

  • Post-Reaction Workup: After cooling, dilute the reaction mixture with a large volume of a solvent like hexane or toluene. This will precipitate the desired product while keeping the tarry byproducts dissolved, facilitating filtration.[9]

Halogenation Step: Synthesis of 4-Bromo-7-methoxyquinoline
Q: The conversion of 7-methoxy-4-quinolinone to the 4-bromo product is incomplete, even after extended reaction times.

Probable Cause: This often points to insufficient reactivity of the brominating agent or deactivation by moisture. Phosphorus-based halogenating agents are highly sensitive to water.

Solutions:

  • Reagent Choice & Quality: Phosphorus oxybromide (POBr₃) is the direct reagent but can be less reactive than its chloro-analogue. Ensure it is fresh and has been stored under anhydrous conditions. Alternatively, using a mixture of PBr₃ and PBr₅ can be more effective.

  • The 4-Chloro Intermediate Route: A more reliable method is to first use phosphorus oxychloride (POCl₃) to synthesize the highly stable 4-chloro-7-methoxyquinoline intermediate.[8][16] This reaction typically proceeds to completion with high yield. The subsequent conversion of the 4-chloro to the 4-bromo derivative can then be achieved using a nucleophilic bromide source like lithium bromide (LiBr) in a suitable solvent.[11]

  • Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from quenching the reagent.

Q: My final product is contaminated with poly-brominated species or isomers.

Probable Cause: This issue arises if you attempt direct bromination on the 7-methoxyquinoline core without the 4-oxo functional group. The methoxy group is activating and will direct electrophilic bromination to other positions on the quinoline ring system.[4][5][17]

Solution: Strictly adhere to the two-step synthetic route. The conversion of the 4-oxo group is a nucleophilic substitution-type reaction (via an intermediate), not an electrophilic aromatic substitution, which guarantees regioselectivity at the C4 position. There is no risk of brominating other positions if you start with the 7-methoxy-4-quinolinone intermediate.

Q: I'm struggling to remove residual phosphorus-containing byproducts after the halogenation workup.

Probable Cause: The workup for reactions involving POCl₃, POBr₃, or similar reagents involves quenching with ice water. This produces phosphoric acids and other phosphorus byproducts that can be difficult to separate from the product.

Solution:

  • Careful Quenching: Add the reaction mixture slowly and carefully to a large volume of crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralization and Extraction: After the quench, neutralize the acidic aqueous solution with a base like sodium carbonate or sodium bicarbonate until it is slightly basic (pH 8-9). This will precipitate the solid product and help keep phosphorus salts in the aqueous layer. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Washes: Wash the combined organic layers multiple times with water and then with brine to remove any remaining water-soluble impurities.[8]

Experimental Protocols & Data

This section provides detailed methodologies for the key synthetic steps.

Workflow for 4-Bromo-7-methoxyquinoline Synthesis

The overall process is summarized in the workflow diagram below.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Halogenation A 3-Methoxyaniline C Condensation Intermediate A->C + Heat B Diethyl Malonate Derivative B->C D 7-Methoxy-4-quinolinone C->D Thermal Cyclization (Diphenyl Ether, >220°C) E 4-Chloro-7-methoxyquinoline (Intermediate) D->E + POCl3 ~110°C D->E F 4-Bromo-7-methoxyquinoline (Final Product) E->F + LiBr, Acetonitrile ~55°C caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Protocol 1: Synthesis of 7-Methoxy-4-quinolinone (Intermediate)

This protocol is adapted from established Gould-Jacobs and Conrad-Limpach procedures.[6][8][9]

  • Step A: Condensation. In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture at 120-130 °C for 2 hours. Ethanol will be evolved as a byproduct. Monitor the reaction by TLC until the 3-methoxyaniline is consumed.

  • Step B: Cyclization. Allow the mixture to cool slightly. Add diphenyl ether (approx. 10-15 mL per gram of aniline) to the flask.

  • Equip the flask with a mechanical stirrer and a distillation head to remove the ethanol formed.

  • Heat the mixture to 230-250 °C with vigorous stirring. The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • Workup. Allow the reaction mixture to cool to below 100 °C, then pour it into a large beaker containing hexane (approx. 40-50 mL per gram of aniline).

  • Stir the resulting suspension for 30 minutes to allow the product to precipitate fully.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The product is typically an off-white or tan solid.

Protocol 2: Synthesis of 4-Bromo-7-methoxyquinoline (via 4-Chloro Intermediate)

This two-part protocol offers a reliable path to the final product.

Part A: Synthesis of 4-Chloro-7-methoxyquinoline [8][10]

  • In a fume hood, charge a round-bottom flask with 7-methoxy-4-quinolinone (1.0 eq) and phosphorus oxychloride (POCl₃) (5.0-10.0 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The solid will dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~8.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. This is often pure enough for the next step.

Part B: Halogen Exchange to 4-Bromo-7-methoxyquinoline [11]

  • Dissolve the crude 4-chloro-7-methoxyquinoline (1.0 eq) and lithium bromide (LiBr) (10.0 eq) in acetonitrile.

  • Heat the reaction mixture to 55 °C for 8-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, concentrate the mixture to a slurry under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford 4-Bromo-7-methoxyquinoline as a white or off-white solid.

Reaction Data Summary
StepKey ReagentsTemp. (°C)Time (h)Typical YieldReference(s)
Cyclization 3-Methoxyaniline, Diethyl malonate derivative, Diphenyl ether230-2501-250-70%[8]
Chlorination 7-Methoxy-4-quinolinone, POCl₃1102-370-90%[8][10]
Bromination (Halex) 4-Chloro-7-methoxyquinoline, LiBr558-1270-80%[11]
Mechanism: Conversion of 4-Quinolinone to 4-Haloquinoline

The conversion of the 4-quinolinone to the 4-chloroquinoline with POCl₃ proceeds through a mechanism analogous to the Vilsmeier-Haack reaction. The lone pair on the quinolinone oxygen attacks the electrophilic phosphorus atom, initiating a cascade that ultimately replaces the oxygen with a chloride ion.

G Quinolinone 7-Methoxy-4-quinolinone Intermediate1 Phosphorylated Intermediate Quinolinone->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 Intermediate2 Vilsmeier-like Intermediate (Pyridinium Salt) Intermediate1->Intermediate2 Chloride Elimination Product 4-Chloro-7-methoxyquinoline Intermediate2->Product Chloride Attack at C4 caption Mechanism for 4-chlorination.

Caption: Mechanism for 4-chlorination.

References

  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). Available at: [Link]

  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). Available at: [Link]

  • National Institutes of Health (NIH). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022). Available at: [Link]

  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. Available at: [Link]

  • Google Patents.Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide. (CN116874420A).
  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. Available at: [Link]

  • National Institutes of Health (NIH). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Available at: [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). Available at: [Link]

  • Custom Synthesis of 7-Methoxyquinazolin-4(1H)-one Derivatives: Expert Manufacturer Services. (2026). Available at: [Link]

  • J&K Scientific. 7-Methoxy-4(1H)-quinolinone | 82121-05-9. Available at: [Link]

  • National Institutes of Health (NIH). Recent Advances in Metal-Free Quinoline Synthesis. (2016). Available at: [Link]

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Available at: [Link]

  • National Institutes of Health (NIH). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). Available at: [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

Sources

Common side reactions in the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to troubleshoot and optimize your quinoline syntheses. Here, we will address common side reactions and experimental challenges in a direct question-and-answer format.

I. The Skraup Synthesis: Taming a Vigorous Reaction

The Skraup synthesis is a classic and powerful method for preparing quinolines, but its highly exothermic nature can be a significant challenge.[1][2]

Q1: My Skraup reaction is extremely violent and difficult to control, leading to extensive charring. What's happening and how can I mitigate this?

A1: The Skraup synthesis involves the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein, followed by its reaction with an aniline in the presence of a strong acid and an oxidizing agent.[1][3] The reaction is notoriously exothermic, and uncontrolled temperature spikes are the primary cause of tar formation and low yields.[1][4]

Troubleshooting Protocol:

  • Moderator Addition: The use of a moderator is crucial. Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[1][2][4] Boric acid can also serve this purpose.[1] These moderators help to control the reaction rate by forming complexes that temper the reactivity of the intermediates.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally to the reaction mixture while ensuring efficient cooling in an ice bath. This prevents a rapid and dangerous exotherm.

  • Vigorous Stirring: Maintain efficient and constant stirring throughout the addition and reaction process. This helps to dissipate heat and prevent the formation of localized hotspots where decomposition and polymerization are most likely to occur.[4]

  • Temperature Optimization: Instead of aggressive heating, gently warm the reaction mixture to initiate the process. Once the exothermic phase begins, the heating should be reduced or removed to maintain control.[4]

Q2: I've managed to control the exotherm, but my final product is a thick, black tar that is very difficult to purify. What are my options?

A2: Tar formation is a very common side reaction in the Skraup synthesis, resulting from the acid-catalyzed polymerization of acrolein and other reactive intermediates under the harsh reaction conditions.[4][5]

Purification Strategy:

A multi-step purification process is often necessary to isolate the desired quinoline from the tarry residue.

  • Initial Work-up: After the reaction is complete, carefully pour the cooled mixture onto crushed ice. This will dilute the strong acid and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a base, such as concentrated sodium hydroxide or ammonia, while cooling to manage the heat of neutralization. The quinoline derivative will separate as a dark oil or solid.

  • Steam Distillation: This is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[4] The quinoline will co-distill with the steam and can be collected in the distillate.

  • Extraction: After steam distillation, the quinoline can be recovered from the aqueous distillate by extraction with an organic solvent like diethyl ether or dichloromethane.

  • Final Purification: The extracted product can be further purified by column chromatography or recrystallization.

II. The Doebner-von Miller Reaction: Battling Polymerization and Isomers

The Doebner-von Miller reaction is a versatile method for synthesizing substituted quinolines, but it is often plagued by the formation of polymeric byproducts and, in some cases, unexpected isomers.[6][7][8]

Q1: My Doebner-von Miller reaction consistently results in a low yield and a large amount of intractable polymeric material. How can I prevent this?

A1: The primary cause of low yields and tar formation in the Doebner-von Miller reaction is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone.[5][6]

Troubleshooting & Optimization Strategies:

StrategyRationale
Slow Reagent Addition Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to control the exotherm and minimizes its self-polymerization.[6]
In Situ Generation Generating the α,β-unsaturated carbonyl in situ from an aldol condensation of two carbonyl compounds (the Beyer method) can maintain a low concentration of the reactive species, thus reducing polymerization.[7]
Biphasic Solvent System Using a two-phase system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its contact with the strong acid in the aqueous phase and thereby decreasing polymerization.[4][5]
Catalyst Optimization The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be effective.[6][7] Experimenting with different catalysts and their concentrations can significantly impact the yield and selectivity.

Q2: I've obtained a product, but spectroscopic analysis suggests it's a mixture of regioisomers. What determines the regioselectivity in the Doebner-von Miller synthesis?

A2: The formation of regioisomers can occur when using substituted anilines or unsymmetrical α,β-unsaturated carbonyl compounds.[6] The regioselectivity of the cyclization step is influenced by both electronic and steric factors.

Factors Influencing Regioselectivity:

  • Aniline Substituents: The electronic nature of substituents on the aniline ring directs the electrophilic cyclization. Electron-donating groups will activate the ortho and para positions, influencing which ortho position attacks the carbonyl carbon.

  • Structure of the Carbonyl Compound: The substitution pattern on the α,β-unsaturated carbonyl can sterically hinder one possible cyclization pathway over another.

  • Reaction Conditions: The choice of acid catalyst and reaction temperature can also influence the ratio of regioisomers formed.

To definitively identify the unexpected isomers, thorough characterization using 1D and 2D NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography is essential.[6]

III. The Friedländer Synthesis: Addressing Low Yields and Regioselectivity

The Friedländer synthesis is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10] However, achieving high yields and controlling regioselectivity can be challenging.[11][12]

Q1: My Friedländer synthesis is resulting in a very low yield. What are the most common causes and how can I improve it?

A1: Low yields in the Friedländer synthesis are a frequent issue and can arise from several factors, including harsh reaction conditions, suboptimal catalyst choice, and competing side reactions.[11][12]

Troubleshooting Low Yields:

Common CauseSuggested Solution
Harsh Reaction Conditions Traditional methods often use high temperatures and strong acids or bases, which can degrade starting materials or the product.[11] Modern, milder catalytic systems such as ionic liquids, metal-organic frameworks, or nanocatalysts can improve yields.[11]
Suboptimal Catalyst The choice of catalyst is critical. An inappropriate catalyst can lead to low conversion or side products.[11] Experiment with different Lewis or Brønsted acids.[12] For instance, gold(III)-catalyzed reactions can proceed under milder conditions.[11]
Poor Reactant Solubility If reactants are not fully dissolved, the reaction rate will be slow. Switching to a more polar solvent like DMF or ethanol can improve solubility.[11]
Side Reactions The self-condensation of the ketone (aldol condensation) is a significant competing reaction that consumes starting material.[9][11] To avoid this, one can use the imine analogue of the o-aniline.[9]

Q2: I'm using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of products. How can I control the regioselectivity?

A2: When an unsymmetrical ketone is used, there is a possibility of condensation at either of the two α-positions, leading to a mixture of regioisomers.[13]

Strategies for Controlling Regioselectivity:

  • Introducing a Phosphoryl Group: Placing a phosphoryl group on one α-carbon of the ketone can direct the reaction to the other α-position.[9]

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids has been shown to improve the regioselectivity of the condensation.[9]

  • Steric Hindrance: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[4]

IV. The Combes and Conrad-Limpach-Knorr Syntheses: Navigating Regioisomeric Outcomes

These syntheses involve the reaction of anilines with β-dicarbonyl compounds and are valuable for producing specific substitution patterns on the quinoline ring.[14][15][16] However, the regioselectivity can be a critical issue.

Q1: In my Combes synthesis, I'm getting a mixture of 2,4- and 2,3-disubstituted quinolines. What controls this?

A1: The Combes synthesis involves the acid-catalyzed cyclization of an enamine intermediate formed from an aniline and a β-diketone.[14][17][18] The regioselectivity is determined during the electrophilic aromatic annulation step, which is the rate-determining step.[14]

Factors Influencing Combes Regioselectivity:

  • Steric Effects: The steric bulk of the substituents on both the aniline and the β-diketone play a significant role. Larger substituents will favor the formation of the less sterically crowded regioisomer.[14]

  • Electronic Effects: The electronic properties of substituents on the aniline can influence the nucleophilicity of the different positions on the aromatic ring, thereby directing the cyclization.

Q2: What is the key difference in outcome between the Conrad-Limpach and Knorr quinoline syntheses, and how can I favor one over the other?

A2: Both syntheses start with the reaction of an aniline and a β-ketoester. The crucial difference lies in the initial point of attack on the β-ketoester, which is temperature-dependent.[19]

  • Conrad-Limpach Synthesis (Lower Temperature): At room temperature, the aniline preferentially attacks the more reactive keto group, leading to a β-aminoacrylate intermediate. Subsequent thermal cyclization yields a 4-hydroxyquinoline .[19]

  • Knorr Synthesis (Higher Temperature): At higher temperatures (around 140 °C), the reaction favors the thermodynamically more stable product, where the aniline attacks the ester group to form a β-keto acid anilide. Cyclization of this intermediate produces a 2-hydroxyquinoline .[19]

Therefore, by controlling the initial reaction temperature, you can selectively synthesize either the 4-hydroxyquinoline or the 2-hydroxyquinoline isomer.

Visualizing Reaction Pathways

Friedländer Synthesis: Main vs. Side Reaction

Friedlander_Synthesis Reactants o-Aminoaryl Ketone + Unsymmetrical Ketone Desired_Intermediate Intermediate for Desired Quinoline Reactants->Desired_Intermediate Desired Condensation Side_Reaction_Intermediate Aldol Self-Condensation of Ketone Reactants->Side_Reaction_Intermediate Side Reaction Desired_Product Desired Substituted Quinoline Desired_Intermediate->Desired_Product Cyclization Side_Product Polymeric Byproducts Side_Reaction_Intermediate->Side_Product Polymerization

Caption: Main and side reaction pathways in the Friedländer synthesis.

Conrad-Limpach vs. Knorr Synthesis

Conrad_Limpach_Knorr Start Aniline + β-Ketoester CL_Intermediate β-Aminoacrylate (Kinetic Product) Start->CL_Intermediate Low Temp. Knorr_Intermediate β-Keto Acid Anilide (Thermodynamic Product) Start->Knorr_Intermediate High Temp. CL_Product 4-Hydroxyquinoline CL_Intermediate->CL_Product Cyclization Knorr_Product 2-Hydroxyquinoline Knorr_Intermediate->Knorr_Product Cyclization

Caption: Temperature-dependent pathways of Conrad-Limpach and Knorr syntheses.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Review on synthetic investigation for quinoline- recent green approaches. (n.d.). [Source not available].
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24463-24476.
  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • ResearchGate. (n.d.). An Efficient Synthesis of Substituted Quinolines.
  • Preparation and Properties of Quinoline. (n.d.). [Source not available].
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Wikipedia. (n.d.). Quinoline.
  • Combes Quinoline Synthesis. (n.d.). [Source not available].
  • PMC - NIH. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • J&K Scientific LLC. (n.d.). Friedländer Synthesis.
  • Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
  • MDPI. (2023, December 27). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?
  • The Purification of Coal Tar by the Addition of Quinoline and Zn(OH)2. (2016, March 25). [Source not available].
  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism.
  • Wikipedia. (n.d.). Skraup reaction.
  • Química Organica.org. (n.d.). Combes synthesis of quinolines.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • YouTube. (2013, July 8). Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines.
  • ResearchGate. (n.d.). The purification of coal tar by the addition of quinoline and Zn(Oh)2.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Conrad-Limpach Reaction. (n.d.). [Source not available].
  • ResearchGate. (n.d.). (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • American Chemical Society. (n.d.). Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF.

Sources

Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. The Suzuki-Miyaura cross-coupling of bromoquinolines is a powerful tool for C-C bond formation, but the unique electronic properties of the quinoline ring can present significant hurdles. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter, explaining the underlying causality and providing actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the Suzuki coupling of bromoquinolines, from catalyst selection to unexpected side reactions.

Q1: My Suzuki coupling reaction with bromoquinoline is resulting in a low yield or no product at all. What are the most common initial culprits?

A: Low or no yield is a frequent challenge that often stems from foundational reaction parameters. Before exploring more complex issues, a systematic check of the basics is crucial.

  • Inactive Catalyst: The active catalytic species is Palladium(0), which is generated in situ from a Pd(II) precatalyst or used directly. If this species is not formed or has decomposed, the reaction will not proceed. Ensure you are using a fresh, high-quality catalyst. For many challenging couplings, including those with heteroaryl halides, standard catalysts like Pd(PPh₃)₄ may be suboptimal.[1][2]

  • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can lead to the formation of inactive palladium oxides and promote the undesired homocoupling of boronic acids.[3][4] Rigorous degassing of solvents and maintaining a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction is essential.[5]

  • Presence of Water (Moisture): While many Suzuki protocols use aqueous solvent mixtures, uncontrolled moisture can be detrimental. It can contribute to the decomposition of the boronic acid via protodeboronation and can affect the activity of the catalyst and the base. Always use anhydrous solvents unless the protocol specifically calls for water.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Initial Troubleshooting Checklist

Q2: How does the nitrogen atom in the quinoline ring affect the reaction?

A: The Lewis basic nitrogen atom in the quinoline ring is a primary reason these substrates can be challenging. It can act as an inhibitor by coordinating to the electron-deficient palladium center.[3][6] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively "poisoning" the catalyst and preventing it from participating in the desired catalytic cycle.[3][6][7] This is particularly problematic for substrates where the nitrogen is sterically accessible.

The use of bulky ligands on the palladium catalyst is a key strategy to mitigate this issue. The steric hindrance provided by the ligand can disfavor the coordination of the quinoline nitrogen, keeping the catalyst active and available for the cross-coupling cycle.[1][6]

dot graph TD { subgraph "Catalytic Cycle (Active)" { direction LR; A["Pd(0)L₂"] -- "Oxidative Addition(Qu-Br)" --> B["Qu-Pd(II)L₂-Br"]; B -- "Transmetalation(Ar-B(OR)₂)" --> C["Qu-Pd(II)L₂-Ar"]; C -- "Reductive Elimination" --> D["Qu-Ar"]; D --> A; }

} Caption: Quinoline Nitrogen Inhibiting the Catalyst

Q3: I suspect catalyst issues. How do I choose the right palladium catalyst and ligand system for bromoquinolines?

A: Your suspicion is well-founded, as catalyst and ligand selection is paramount. Bromoquinolines are electron-deficient heteroaryl halides, which makes the initial oxidative addition step of the catalytic cycle more challenging compared to electron-rich systems.[5][8] To overcome this, highly active catalyst systems are required.

Modern catalyst systems employing bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs) are particularly effective.[1][2] These ligands promote the crucial oxidative addition and reductive elimination steps and help prevent catalyst deactivation by the quinoline nitrogen.

Catalyst/Ligand SystemKey Features & RecommendationsCommon Substrates
Pd(dppf)Cl₂ A reliable, general-purpose catalyst. Good starting point for optimization.[9][10]Works for many standard bromoquinolines.
Pd₂(dba)₃ + SPhos/XPhos Highly active system. Bulky, electron-rich ligands accelerate the reaction and are effective for challenging substrates.[1][11]Electron-deficient or sterically hindered bromoquinolines.
Pd(OAc)₂ + P(t-Bu)₃ Uses a simple palladium source with a very electron-rich and bulky phosphine ligand.Often effective when other systems fail, but the ligand is air-sensitive.
PEPPSI™-IPr An NHC-based pre-catalyst. Offers high stability and activity, particularly for aryl chlorides, but also very effective for bromides.Useful for a broad range of substrates, including those prone to side reactions.

Recommendation: If you are experiencing low conversion with a traditional catalyst like Pd(PPh₃)₄, switching to a system like Pd₂(dba)₃ with SPhos or using a pre-catalyst like Pd(dppf)Cl₂ is a logical and often successful next step.[1][11][10]

Q4: My boronic acid seems to be decomposing. What's happening and how can I prevent it?

A: The instability of the boronic acid is a very common reason for low yields in Suzuki couplings. The primary decomposition pathway is protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a hydrogen atom, typically from a proton source like water or alcohol in the reaction mixture.[3] This is especially problematic with electron-deficient heteroaryl boronic acids and under aqueous basic conditions.[3]

Solutions:

  • Use Boronate Esters: The most effective solution is often to switch from a boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[11][12] These esters are significantly more stable to storage and reaction conditions, reducing the rate of protodeboronation.[12][13] While they can be slightly less reactive, this is often a worthwhile trade-off for improved stability and reproducibility.[12][14]

  • Use Trifluoroborate Salts (KHF₃): Potassium aryltrifluoroborates are another class of highly stable boron reagents that are crystalline, air-stable solids and can be excellent coupling partners.[11]

  • Minimize Water and Reaction Time: If you must use a boronic acid, use anhydrous conditions where possible, minimize the reaction time, and avoid unnecessarily high temperatures.

Boron ReagentStabilityReactivityHandling
Boronic Acid Lower (prone to protodeboronation)[3][12]Generally Higher[12][15]Can be challenging
Pinacol Boronate Ester Higher (more stable to storage)[12][13]Generally Lower[12]Easier (often crystalline)
Trifluoroborate Salt HighGoodEasy (crystalline solids)
Q5: I'm observing a significant amount of debrominated quinoline as a byproduct. What causes this dehalogenation?

A: The formation of quinoline from bromoquinoline is a side reaction known as hydrodehalogenation (or simply dehalogenation).[6] This occurs when the halogen atom is replaced by a hydrogen atom instead of the desired aryl group from the boronic acid.

The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[16] This can happen when the palladium complex reacts with the base, solvent (especially alcohols), or trace water.[4][16] This Pd-H species can then reductively eliminate with the quinoline group attached to the palladium, yielding the unwanted debrominated product.[4] Electron-deficient N-heterocyclic halides like bromoquinolines are particularly susceptible to this side reaction.[16]

Strategies to Minimize Dehalogenation:

  • Choice of Base and Ligand: A careful screening of bases and ligands is often required. Sometimes a milder base can reduce the formation of Pd-H species.[16]

  • Anhydrous Conditions: Strictly anhydrous conditions can help minimize this pathway, as water is a potential source of protons.[6]

  • Protecting Groups: For certain nitrogen heterocycles with N-H bonds (like indoles or pyrroles), protecting the nitrogen can suppress dehalogenation, although this is less commonly required for quinolines.[17][18]

  • Lower Temperature: In some cases, reducing the reaction temperature may favor the desired coupling over the dehalogenation pathway.[11]

Q6: How critical are the base and solvent? What are the best practices for screening them?

A: The choice of base and solvent is absolutely critical and highly substrate-dependent.[11] There is no single "best" combination; what works for one bromoquinoline may fail for another.

  • The Role of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻). This boronate then undergoes the crucial transmetalation step with the palladium complex.[11] The strength and nature of the base (e.g., carbonate vs. phosphate) can significantly impact the reaction rate and outcome.

  • The Role of the Solvent: The solvent system must solubilize the reactants and catalyst. It also influences the reactivity of the base and the stability of the catalytic intermediates.[19] Biphasic systems (e.g., Toluene/Water, Dioxane/Water) are very common and often highly effective, particularly for couplings involving nitrogen-containing heterocycles.[19]

Screening Recommendations: A small, systematic screen of conditions is one of the most powerful tools for optimization.

BaseSolvent SystemComments
K₂CO₃Dioxane/H₂O (4:1)A very common and good starting point.[9]
K₃PO₄Toluene/H₂O (10:1)A stronger base, often effective for challenging or sterically hindered couplings.[7]
Cs₂CO₃DioxaneA strong, soluble base that can be very effective, often used in more difficult cases.[20]
Na₂CO₃DMF/H₂O (1:1)An alternative polar aprotic solvent system.
KOtBuTHF (anhydrous)A very strong, non-aqueous base. Can be useful to prevent protodeboronation but may not be compatible with all functional groups.[11]
Systematic Troubleshooting Workflow

When faced with a low-yielding reaction, a logical, step-by-step approach is more effective than random changes. The following decision tree provides a structured workflow for troubleshooting.

dot graph TD { A[Start: Low Conversion] --> B{Is this a new reaction or a previously working one?}; B -- "New Reaction" --> C{Have you confirmed starting material quality?}; B -- "Previously Working" --> D{Check reagent quality & setup}; D --> E[{"- Use fresh catalyst, base, solvent- Check inert gas supply- Ensure glassware is dry"}]; C --> F{Is the catalyst system appropriate?}; F -- "No/Unsure" --> G["Switch to a modern system(e.g., Pd₂(dba)₃/SPhos or Pd(dppf)Cl₂)"]; F -- "Yes" --> H{Is protodeboronation suspected?}; H -- "Yes" --> I["Switch to a boronate ester (Bpin)or trifluoroborate salt"]; H -- "No" --> J{Is dehalogenation a major byproduct?}; J -- "Yes" --> K["Screen bases (e.g., K₃PO₄ vs K₂CO₃)Ensure anhydrous conditionsTry a different ligand"]; J -- "No" --> L["Perform a systematic screen of:1. Base (K₂CO₃, K₃PO₄, Cs₂CO₃)2. Solvent (Dioxane, Toluene, THF)3. Temperature (80-110 °C)"]; G & I & K & L --> M([Optimized Reaction]);

} Caption: Troubleshooting Decision Tree

Detailed Experimental Protocols

The following are generalized procedures that serve as a robust starting point. They should be optimized for your specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoquinoline

This protocol utilizes a modern, highly active catalyst system suitable for challenging heteroaryl bromides.

Materials:

  • 3-Bromoquinoline (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.08 equiv, 8 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Toluene and Water (degassed, 10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-bromoquinoline, arylboronic acid pinacol ester, and finely ground K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask.

  • Seal the flask with a septum, and purge with an inert gas (e.g., argon) for 10-15 minutes. This is best done by alternating between vacuum and backfilling with the inert gas (3 cycles).

  • Add the degassed toluene and water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Rigorous Solvent Degassing

Properly removing dissolved oxygen is critical for reproducibility and high yields.

  • Freeze-Pump-Thaw (Recommended for best results):

    • Place the solvent in a Schlenk flask that is no more than half full.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, apply a high vacuum for 5-10 minutes.

    • Close the flask to the vacuum and thaw the solvent in a warm water bath. You may see bubbles of gas being released.

    • Repeat this freeze-pump-thaw cycle at least three times.

  • Inert Gas Bubbling (Sparging):

    • Place the solvent in a flask with a gas inlet tube that reaches the bottom of the solvent and a gas outlet.

    • Bubble a steady stream of argon or nitrogen through the solvent for at least 20-30 minutes. This method is less effective than freeze-pump-thaw but is often sufficient.

References
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027–1039. Available at: [Link]

  • Preshlock, S., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 24(10), 1273-1278. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • The Slow-Release Strategy in Suzuki–Miyaura Coupling. (2022). ResearchGate. Retrieved from [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (2002). Tetrahedron Letters, 43(34), 5965-5967. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Helvetica Chimica Acta, 104(6), e2100035. Available at: [Link]

  • Barder, T. E., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(39), 12888–12894. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved from [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Available at: [Link]

  • The effect of various bases on the Suzuki coupling reaction. (2014). ResearchGate. Retrieved from [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... (2012). ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. (2019). ResearchGate. Retrieved from [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate. Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions? (2024). Reddit. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). (2018). ResearchGate. Retrieved from [Link]

  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... (2016). ResearchGate. Retrieved from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-Bromo-7-methoxyquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 4-Bromo-7-methoxyquinoline via recrystallization. This resource offers in-depth troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and visual aids to address common challenges and ensure the successful isolation of a high-purity product.

Introduction: The Rationale Behind Recrystallization for 4-Bromo-7-methoxyquinoline

4-Bromo-7-methoxyquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic transformations and biological assays. Recrystallization is a powerful and cost-effective technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1]

The underlying principle of recrystallization is to dissolve the impure solid in a hot solvent to the point of saturation, and then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound also decreases, leading to the formation of a crystalline lattice that ideally excludes impurities.[2] These impurities remain dissolved in the cooled solvent, known as the mother liquor, and are subsequently separated by filtration.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of crude 4-Bromo-7-methoxyquinoline, offering potential causes and actionable solutions.

Issue 1: The crude 4-Bromo-7-methoxyquinoline does not fully dissolve in the hot solvent.

  • Question: I've added a significant amount of hot solvent, but some solid material remains undissolved. What should I do?

  • Answer: This situation can arise from two primary causes: insufficient solvent or the presence of insoluble impurities.

    • Insufficient Solvent: Cautiously add more hot solvent in small increments until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.[4]

    • Insoluble Impurities: If, after adding a reasonable amount of additional hot solvent, some solid persists, it is likely an insoluble impurity. In this case, you should perform a hot gravity filtration to remove the insoluble material before proceeding with the cooling and crystallization steps.[3]

Issue 2: No crystals form after the solution has cooled to room temperature and been placed in an ice bath.

  • Question: My solution has been cooling for an extended period, but no crystals have appeared. What is the problem?

  • Answer: The lack of crystal formation is a common issue and can often be attributed to either using too much solvent or the solution being in a supersaturated state.

    • Excess Solvent: This is the most frequent reason for crystallization failure. The concentration of the solute is too low for crystals to form. The remedy is to gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of 4-Bromo-7-methoxyquinoline. Once the volume is reduced, allow the solution to cool again.[5]

    • Supersaturation: Sometimes, a solution can become supersaturated, meaning the concentration of the solute is higher than its solubility at that temperature, yet crystallization has not initiated. To induce crystallization, you can:

      • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[6]

      • Seeding: Introduce a tiny crystal of pure 4-Bromo-7-methoxyquinoline (a "seed crystal") into the solution. This provides a template for other molecules to deposit onto, initiating the crystallization process.

Issue 3: The product "oils out" instead of forming solid crystals.

  • Question: As my solution cools, an oily layer is forming instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high.[7] For halogenated aromatic compounds, this can sometimes be a challenge.

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help to slow down the cooling rate, providing more time for an ordered crystal lattice to form.

    • Adjust Solvent System: If slow cooling is ineffective, the solvent system may not be optimal. "Oiling out" is more common in mixed solvent systems if the anti-solvent is added too quickly or if the initial solvent is a very poor solvent for the compound at all temperatures.[5] Experiment with different solvent ratios or a different solvent system altogether.

Issue 4: The recrystallized product has a low melting point and a broad melting range.

  • Question: I've recrystallized my 4-Bromo-7-methoxyquinoline, but the melting point is still low and not sharp. What does this indicate?

  • Answer: A low and broad melting point is a strong indication that the sample is still impure.[8] This can happen for a few reasons:

    • Incomplete Removal of Impurities: The chosen recrystallization solvent may not have been ideal for separating the specific impurities present. Soluble impurities may have co-precipitated with your product. A second recrystallization, possibly with a different solvent system, may be necessary.

    • Inclusion of Mother Liquor: The crystals may not have been washed properly after filtration, leaving behind the mother liquor which contains the dissolved impurities. Ensure you wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Incomplete Drying: Residual solvent can depress and broaden the melting point. Ensure the crystals are thoroughly dried under vacuum before taking a melting point.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 4-Bromo-7-methoxyquinoline?

A1: The ideal solvent for recrystallization is one in which 4-Bromo-7-methoxyquinoline is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[1] For quinoline derivatives, mixed solvent systems are often effective.[9] A good starting point is a mixture of ethanol and water. Ethanol is a "good" solvent in which the compound is soluble, while water acts as an "anti-solvent" or "bad" solvent to decrease the solubility upon cooling.[10] The optimal ratio should be determined experimentally on a small scale. Other potential solvent systems include methanol/water, acetone/water, or ethyl acetate/hexane.[11][12]

Q2: How do I perform a mixed-solvent recrystallization?

A2: In a typical mixed-solvent recrystallization, you first dissolve the crude 4-Bromo-7-methoxyquinoline in a minimal amount of the "good" solvent (e.g., hot ethanol). Then, you slowly add the "bad" solvent (e.g., hot water) dropwise to the hot solution until you observe a persistent cloudiness (the saturation point). A small amount of the "good" solvent is then added back to the hot solution to just redissolve the precipitate, creating a saturated solution. The solution is then allowed to cool slowly.[10]

Q3: What are the likely impurities in my crude 4-Bromo-7-methoxyquinoline?

A3: The impurities will depend on the synthetic route used. A common method for synthesizing 4-Bromo-7-methoxyquinoline is the bromination of 7-methoxyquinoline.[13] In this case, potential impurities include:

  • Unreacted 7-methoxyquinoline: This starting material is more polar than the product and should be more soluble in the mother liquor.

  • Di-brominated or other poly-brominated quinolines: These byproducts are less polar than the desired mono-brominated product.

  • Reagents from the bromination reaction: Depending on the specific reagents used.

Q4: How does the cooling rate affect the quality of the crystals?

A4: The rate of cooling has a significant impact on crystal size and purity. Slow cooling generally leads to the formation of larger, more well-defined crystals, which are typically purer as they have more time to form an ordered lattice that excludes impurities.[8] Rapid cooling can cause the compound to precipitate out of solution quickly, trapping impurities within the crystal lattice and resulting in a less pure product.[6]

Q5: How can I maximize the yield of my recrystallization?

A5: To maximize the yield, you should:

  • Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the amount of product that crystallizes out of solution.

  • Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of 4-Bromo-7-methoxyquinoline

Solvent System (Good/Bad)RationalePotential Issues
Ethanol / WaterEthanol is a good solvent for many organic compounds, and water is an effective anti-solvent. This is a common and often successful starting point for quinoline derivatives.[9][11][14]The compound may have some solubility in cold ethanol-water mixtures, potentially reducing the yield.
Methanol / WaterSimilar to ethanol/water, but methanol is more polar.Higher polarity may lead to greater solubility at cold temperatures, impacting yield.
Acetone / WaterAcetone is a more polar aprotic solvent.The larger difference in polarity between acetone and water can sometimes lead to "oiling out".[6]
Ethyl Acetate / HexaneA good choice for less polar compounds. Ethyl acetate is the "good" solvent, and hexane is the "bad" solvent.May be less effective if the impurities have very similar polarity to the product.

Experimental Protocol: Recrystallization of Crude 4-Bromo-7-methoxyquinoline using an Ethanol/Water Solvent System

This protocol outlines a general procedure. The exact solvent volumes may need to be adjusted based on the initial purity of the crude material.

Materials:

  • Crude 4-Bromo-7-methoxyquinoline

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capabilities

  • Magnetic stir bar

  • Powder funnel

  • Fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Spatula

Procedure:

  • Dissolution: Place the crude 4-Bromo-7-methoxyquinoline (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 5-10 mL) and heat the mixture with stirring on a hot plate. Continue to add ethanol in small portions until the solid is completely dissolved at a near-boiling temperature. Note: Use the minimum amount of hot ethanol required for dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. Place a pre-heated powder funnel with fluted filter paper into the neck of this flask. Quickly pour the hot solution of your compound through the filter paper. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this time.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as your final solvent composition) to remove any residual soluble impurities.

  • Drying: Continue to draw air through the crystals on the Büchner funnel to partially dry them. Then, transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven.

  • Analysis: Determine the melting point of the purified 4-Bromo-7-methoxyquinoline. A sharp melting point close to the literature value indicates high purity.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization cluster_isolation Isolation & Purification crude Crude 4-Bromo-7- methoxyquinoline add_good_solvent Add minimal hot 'good' solvent (Ethanol) crude->add_good_solvent dissolved Hot, clear solution add_good_solvent->dissolved add_bad_solvent Add hot 'bad' solvent (Water) to persistent cloudiness dissolved->add_bad_solvent clarify Add a few drops of 'good' solvent to clarify add_bad_solvent->clarify saturated Hot, saturated solution clarify->saturated cool_slow Slow cooling to room temperature saturated->cool_slow ice_bath Cool in ice bath cool_slow->ice_bath crystals_mother_liquor Crystals in mother liquor ice_bath->crystals_mother_liquor filtration Vacuum Filtration crystals_mother_liquor->filtration washing Wash with ice-cold solvent mixture filtration->washing drying Dry under vacuum washing->drying pure_product Pure 4-Bromo-7- methoxyquinoline drying->pure_product

Caption: Workflow for the purification of 4-Bromo-7-methoxyquinoline by mixed-solvent recrystallization.

References

  • Google Patents. (2014). CN103664892B - The crystallization of quinoline.
  • Biocyclopedia. (2026). Problems in recrystallization. Retrieved from [Link]

  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Chem.uic.edu. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Bromo-7-methoxyquinoline. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Studylib. (n.d.). Recrystallization Lab Guide: Purification Techniques. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ACS Omega.
  • PubChem. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxyquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-7-fluoroisoquinoline (C9H5BrFN). Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Techniques for Purifying Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline derivatives. As a class of nitrogen-containing heterocyclic compounds, quinolines are foundational in medicinal chemistry and drug development.[1] However, their inherent basicity presents unique challenges during purification with silica gel column chromatography.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending established protocols with the field-proven experience of our application scientists.

Troubleshooting Guide: Resolving Common Purification Issues

This section addresses the most frequent and frustrating issues researchers face during the column chromatography of quinoline derivatives. We focus not just on the solution, but on the underlying chemical principles to empower your method development.

Question 1: My quinoline derivative is showing significant streaking or "tailing" on the TLC plate and I'm getting broad, poorly resolved peaks from my column. What is causing this and how do I fix it?

Answer: This is the most common issue when working with quinolines and is almost always caused by strong secondary interactions between the basic nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This acid-base interaction leads to non-uniform elution, causing the characteristic tailing.

Here are several effective strategies to mitigate this problem:

  • Neutralize the Stationary Phase: The most direct solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[2][4]

    • Expert Insight: Start by preparing your eluent with 0.5-2% triethylamine.[2] Equilibrate the column by flushing it with 2-3 column volumes of this modified eluent before loading your sample.[5] This ensures the entire stationary phase is deactivated, providing a much more inert surface for your compound to travel through.

  • Adjust Mobile Phase pH: For HPLC applications, the pH of the mobile phase is a critical factor.[5] For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte. This can suppress unwanted interactions with the acidic silanol groups, which are also less ionized at low pH.[5]

  • Increase Mobile Phase Polarity Systematically: While it may seem counterintuitive if your Rf is already reasonable, sometimes a more polar solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) can improve peak shape by more effectively competing for the active sites on the silica gel.[3]

Question 2: I believe my quinoline derivative is decomposing during purification. My yield is very low, and I see new, unexpected spots on the TLC analysis of my fractions. What can I do?

Answer: You are likely correct. The acidic surface of silica gel can catalyze the degradation of sensitive quinoline derivatives.[1][2][6] This is especially true for compounds with acid-labile functional groups.

Here is a hierarchy of solutions to prevent on-column decomposition:

  • Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica gel TLC plate, let it sit in the open air for an hour, and then develop the plate. If you see a new spot at the baseline or a significant degradation of the main spot compared to a freshly spotted sample, your compound is unstable on silica.[4][7]

  • Deactivate the Silica Gel: As with tailing, adding 1-3% triethylamine to the eluent is the first and easiest intervention.[5][8] By neutralizing the silica, you remove the acid catalyst responsible for the degradation.[3]

  • Minimize Contact Time: The longer your compound is on the column, the more time it has to decompose. Use flash chromatography with applied pressure to significantly reduce the purification time compared to gravity chromatography.[3]

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, the next logical step is to abandon silica gel.

    • Alumina (Neutral or Basic): This is an excellent alternative for acid-sensitive compounds.[1][2][3][5] Basic alumina is often a good starting point for quinoline derivatives.

    • Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography is a powerful option that completely avoids the issue of acidic silanols.[2]

  • Lower the Temperature: For thermally labile compounds, running the column in a cold room can help reduce the rate of decomposition.[2][3]

Question 3: My compound is not eluting from the column. I've tried very polar solvent systems like 20% methanol in dichloromethane, but it remains at the top of the column.

Answer: This indicates that your compound is either extremely polar or is irreversibly binding to the stationary phase.

  • Check Solubility and Polarity: First, ensure your compound is actually soluble in the mobile phase you are using. If it precipitated upon loading, it will not move. For highly polar compounds, you may need to try more aggressive solvent systems. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for very polar, basic compounds.[9]

  • Irreversible Adsorption: The strong acid-base interaction between the quinoline nitrogen and silica can, in some cases, lead to irreversible adsorption.[1][4]

    • Solution: Before your next attempt, test the compound's stability on a TLC plate as described above.[4] If it appears stable but simply doesn't move, switching to a different stationary phase like neutral alumina or C18 reversed-phase is the most logical next step.[4] You are likely fighting a chemical interaction that a different stationary phase will not have.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my quinoline derivative?

A1: The choice depends on the specific properties of your derivative. Use TLC to guide your decision.

  • Standard Silica Gel: Ideal for neutral, less polar quinolines. It is the default and most cost-effective choice.

  • Deactivated Silica Gel (w/ Triethylamine): The go-to for most basic quinoline derivatives that show tailing or decomposition on standard silica.[2][5]

  • Alumina (Neutral or Basic): A robust choice for acid-sensitive or very basic compounds where silica deactivation is not sufficient.[1][3]

  • Reversed-Phase (C18): Best for non-polar to moderately polar quinolines. It is an excellent problem-solver when normal-phase fails due to strong interactions.[2]

  • Other Bonded Phases (Cyano, Diol, Amine): These can offer alternative selectivity for separating complex mixtures or isomers.[5][10]

Q2: What is the best way to load my sample onto the column?

A2: The goal is to apply the sample in the narrowest possible band. You have two main options:

  • Wet Loading: Dissolve the crude product in a minimal amount of a solvent that is as non-polar as possible, while still ensuring complete dissolution.[3] Dichloromethane is often a good choice. Carefully pipette this solution onto the top of the column bed.[3] This is fast and effective for most samples.

  • Dry Loading: This method is preferred if your compound is poorly soluble in the starting eluent.[3][11] Dissolve your crude product in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel (typically 10-20 times the mass of your sample), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.[11] This powder is then carefully added to the top of the packed column.[3] Dry loading often results in sharper bands and better separation.

Q3: How do I visualize my quinoline derivative on a TLC plate?

A3: Most quinoline derivatives are UV-active due to their aromatic structure, so visualization under a UV lamp (254 nm) is the primary method. If your compound is not UV-active or for secondary confirmation, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is often effective for visualizing compounds that can be oxidized, which includes many quinoline derivatives, resulting in yellow spots on a purple background.[3]

Data & Visualization

Table 1: Stationary Phase Selection Guide for Quinoline Derivatives
Stationary PhasePrimary ApplicationAdvantagesDisadvantagesExpert Tip
Silica Gel Non-polar, neutral quinolinesInexpensive, widely available, high resolving power.Acidic surface can cause tailing and decomposition of basic/sensitive quinolines.[1][2]Always run a stability test on a TLC plate first.[4][7]
Deactivated Silica Most basic quinoline derivativesExcellent for preventing tailing and decomposition.[2][3]Requires addition of a basic modifier (e.g., TEA) to the eluent.Pre-equilibrate the column with the TEA-containing eluent before loading the sample.[5]
Alumina (Neutral/Basic) Acid-sensitive quinolinesGood alternative to silica for basic compounds; avoids acidic interactions.[1][3][5]Can have lower resolving power than silica; activity can vary with water content.Use Brockmann Grade II or III for most applications to avoid overly strong adsorption.
Reversed-Phase (C18) Non-polar to moderately polar quinolinesExcellent for compounds that interact too strongly with silica; avoids acid-related issues.[2]Requires aqueous mobile phases; may be less effective for very polar compounds.A great alternative for purifying quinolines that are oils and difficult to crystallize.
Diagram 1: Troubleshooting Workflow for Quinoline Purification

This decision tree provides a logical path to diagnose and solve common column chromatography problems.

TroubleshootingWorkflow start Start: Crude Quinoline Purification problem Problem Encountered? (Tailing, Low Yield, No Elution) start->problem tailing Issue: Tailing / Streaking problem->tailing Yes (Tailing) decomposition Issue: Decomposition / Low Yield problem->decomposition Yes (Decomposition) no_elution Issue: No Elution problem->no_elution Yes (No Elution) good_sep Success: Pure Compound problem->good_sep No sol_tea Solution 1: Add 1-2% TEA to Eluent tailing->sol_tea sol_alumina Solution 2: Switch to Neutral/Basic Alumina tailing->sol_alumina decomposition->sol_tea decomposition->sol_alumina sol_flash Solution: Use Flash Chromatography (Minimize Contact Time) decomposition->sol_flash sol_rp Solution 3: Switch to Reversed-Phase (C18) no_elution->sol_rp sol_polar Solution: Increase Eluent Polarity Drastically no_elution->sol_polar sol_tea->problem Re-evaluate sol_alumina->problem Re-evaluate sol_rp->problem Re-evaluate sol_polar->problem Re-evaluate

Caption: A decision tree for troubleshooting common quinoline purification issues.

Core Experimental Protocol: Flash Chromatography on Deactivated Silica Gel

This protocol provides a general workflow for purifying a basic quinoline derivative that exhibits tailing or minor decomposition on standard silica gel.

1. Mobile Phase Selection and Deactivation: a. Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that provides a retention factor (Rf) of ~0.2-0.3 for your target compound. b. Prepare the bulk mobile phase by adding 1-2% triethylamine (TEA) to the solvent mixture determined in the previous step.[5]

2. Column Packing: a. Prepare a slurry of silica gel in your initial, least polar eluent (containing TEA).[3] b. Gently pour the slurry into the chromatography column. Use gentle tapping or applied pressure to ensure the silica packs into a uniform, stable bed free of air bubbles. c. Add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disturbance during solvent addition.[11]

3. Column Equilibration: a. Drain the solvent until it is level with the top of the sand layer. b. Carefully add the TEA-containing mobile phase and flush the column with at least 2-3 column volumes. This critical step ensures the entire silica bed is neutralized before the sample is introduced.[5]

4. Sample Loading (Dry Loading Recommended): a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add silica gel (approx. 10-20x the mass of your crude product) to the solution.[11] c. Remove the solvent by rotary evaporation to yield a dry, free-flowing powder. d. Carefully layer this powder onto the top of the sand in your packed column.

5. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply gentle, steady pressure using a pump or inert gas to maintain a constant flow rate.[3] c. Collect fractions of a consistent volume. The size of the fractions will depend on the scale of your column and the separation.

6. Analysis: a. Monitor the collected fractions by TLC to identify those containing the purified quinoline derivative. b. Combine the pure fractions, and remove the solvent under reduced pressure to yield your final product.

References

  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chrom
  • Troubleshooting guide for the purification of polar quinoline compounds. (2025). BenchChem.
  • Application Notes and Protocols for the Purification of Quinoline Derivatives by Column Chrom
  • Technical Support Center: Purification of Quinoline Deriv
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
  • Technical Support Center: Purification of Halogenated Quinoline Deriv
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). MDPI.
  • Tips & Tricks: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.

Sources

Preventing decomposition of 4-Bromo-7-methoxyquinoline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-7-methoxyquinoline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound during storage and handling.

I. Troubleshooting Guide: Preventing Decomposition

This section addresses specific issues that may arise during the storage of 4-Bromo-7-methoxyquinoline, providing insights into the causes and actionable solutions.

Issue 1: Discoloration of the Compound (Yellowing or Browning)

Question: My solid 4-Bromo-7-methoxyquinoline, which was initially off-white, has developed a yellow or brown tint over time. What is causing this, and how can I prevent it?

Probable Cause: Discoloration is a common indicator of degradation, likely due to one or a combination of the following factors:

  • Photodegradation: The quinoline ring system is susceptible to degradation upon exposure to UV light. This can initiate radical-mediated pathways, leading to the formation of colored impurities.[1]

  • Oxidative Degradation: The electron-rich aromatic ring can be prone to oxidation, especially in the presence of atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures.

  • Contamination: Trace impurities from the synthesis or previous handling may act as catalysts for decomposition.

Solution Workflow:

  • Immediate Action: Transfer the discolored compound to a fresh, clean, amber glass vial. Purge the vial with an inert gas (argon or nitrogen) before sealing.

  • Storage Modification: Store the vial in a dark, cool, and dry place. For long-term storage, a freezer at or below -20°C is recommended.[2]

  • Purity Assessment: If the integrity of the compound for a critical experiment is , it is advisable to assess its purity. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any degradation products.

  • Purification (If Necessary): If significant degradation has occurred, purification by recrystallization or column chromatography may be required to remove impurities.[3]

Issue 2: Changes in Physical State or Morphology

Question: I've noticed that my crystalline 4-Bromo-7-methoxyquinoline has become clumpy or appears oily. What could be the reason for this?

Probable Cause: Changes in the physical state often point towards moisture absorption or the presence of low-boiling point impurities.

  • Hygroscopicity: While not highly hygroscopic, the compound can absorb atmospheric moisture, leading to clumping.

  • Residual Solvents: Improper drying after synthesis can leave residual solvents, which may cause the solid to appear oily over time.

  • Decomposition to a Liquid Byproduct: In some cases, degradation can yield products that are liquids or have a lower melting point than the parent compound.

Solution Workflow:

  • Drying: Place the compound in a desiccator under vacuum for several hours to remove any absorbed moisture or volatile impurities.

  • Solvent Removal: If residual solvent is suspected, gently heating the compound under vacuum (if its thermal stability allows) can help. However, care must be taken not to induce thermal degradation.

  • Proper Sealing: Ensure that the storage container is tightly sealed to prevent moisture ingress.[4][5] Using a container with a PTFE-lined cap is recommended.

  • Inert Atmosphere: Storing under an inert atmosphere will also help to displace moist air from the container.

Issue 3: Inconsistent Experimental Results

Question: My recent experiments using 4-Bromo-7-methoxyquinoline have yielded inconsistent or unexpected results compared to previous batches. Could this be related to its storage?

Probable Cause: Inconsistent experimental outcomes are a strong indicator that the purity of your starting material has been compromised. The presence of degradation products can interfere with reactions, leading to lower yields, unexpected side products, or complete reaction failure.

  • De-bromination: The loss of the bromine atom is a potential degradation pathway, especially under certain reaction conditions or prolonged improper storage.[1] This would lead to the formation of 7-methoxyquinoline.

  • Hydrolysis: Although generally stable, under harsh conditions or in the presence of significant moisture, the methoxy group could potentially be hydrolyzed, or other hydrolytic degradations could occur.[1]

Solution Workflow:

  • Purity Verification: Before use, verify the purity of the stored 4-Bromo-7-methoxyquinoline using a suitable analytical method like HPLC, GC-MS, or NMR. Compare the results with the certificate of analysis or data from a fresh batch.

  • Fresh Sample Comparison: If possible, perform a small-scale control experiment with a fresh, unopened sample of the compound to see if the issue persists.

  • Review of Handling Procedures: Ensure that the compound is handled quickly when removed from storage, minimizing its exposure to the atmosphere and light. Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal long-term storage conditions for 4-Bromo-7-methoxyquinoline?

A1: For long-term stability, 4-Bromo-7-methoxyquinoline should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[4] The vial should be kept in a dark, cool, and dry environment, ideally in a freezer at -20°C or below.[2]

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer)Minimizes thermal degradation and slows down oxidative processes.[2]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light Protected from Light (Amber Vial/Dark)Prevents photodegradation of the quinoline ring system.[1]
Moisture Tightly Sealed Container in a Dry PlacePrevents hydrolysis and physical changes like clumping.[4][5]

Q2: How should I handle 4-Bromo-7-methoxyquinoline when taking a sample for an experiment?

A2: To maintain the integrity of the bulk material, follow these steps:

  • Allow the container to warm to room temperature before opening to prevent moisture condensation.

  • Open the container in a dry, low-light environment. A glove box or a fume hood with the lights dimmed is ideal.

  • Quickly weigh out the desired amount of the compound and securely reseal the container.

  • If the container was stored under an inert atmosphere, it is good practice to purge the headspace with inert gas again before resealing.

Signs of Decomposition

Q3: What are the visual signs of 4-Bromo-7-methoxyquinoline decomposition?

A3: The most common visual cue is a change in color from off-white or light yellow to a more pronounced yellow or brown. Other signs can include a change in texture (e.g., from a free-flowing powder to clumps) or the appearance of an oily residue.

Chemical Stability

Q4: What are the main decomposition pathways for 4-Bromo-7-methoxyquinoline?

A4: The primary degradation pathways for substituted quinolines like 4-Bromo-7-methoxyquinoline include:

  • Photodegradation: UV light can induce the breakdown of the quinoline ring.[1]

  • Oxidation: The aromatic system is susceptible to oxidation, which can be initiated by air and light.[1]

  • Hydrolysis: While generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, can lead to hydrolysis of the methoxy group.[1]

  • Dehalogenation: The carbon-bromine bond can be cleaved under certain conditions, leading to the loss of the bromine substituent.

DecompositionPathways cluster_degradation Degradation Factors cluster_products Potential Decomposition Products 4-Bromo-7-methoxyquinoline 4-Bromo-7-methoxyquinoline Colored Impurities Colored Impurities 4-Bromo-7-methoxyquinoline->Colored Impurities Photodegradation Oxidized Derivatives Oxidized Derivatives 4-Bromo-7-methoxyquinoline->Oxidized Derivatives Oxidation Hydrolyzed Byproducts Hydrolyzed Byproducts 4-Bromo-7-methoxyquinoline->Hydrolyzed Byproducts Hydrolysis De-brominated Species De-brominated Species 4-Bromo-7-methoxyquinoline->De-brominated Species De-bromination Light Light Light->Colored Impurities Oxygen Oxygen Oxygen->Oxidized Derivatives Moisture Moisture Moisture->Hydrolyzed Byproducts Heat Heat Heat->Colored Impurities Heat->Oxidized Derivatives Heat->Hydrolyzed Byproducts Heat->De-brominated Species

Caption: Potential decomposition pathways for 4-Bromo-7-methoxyquinoline.

III. Experimental Protocols

Protocol 1: Proper Storage Procedure
  • Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Transfer the 4-Bromo-7-methoxyquinoline into the vial.

  • Place the vial in a vacuum chamber and gently evacuate and backfill with a dry, inert gas (e.g., argon or nitrogen) three times.

  • After the final backfill, quickly and tightly seal the vial with the cap.

  • Wrap the cap-vial interface with Parafilm® for an extra barrier against moisture and air.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the vial in a designated, light-proof secondary container in a freezer set to -20°C or colder.

StorageWorkflow start Start: Receive/Synthesize Compound vial Select Amber Vial with PTFE-lined Cap start->vial transfer Transfer Compound to Vial vial->transfer purge Evacuate and Backfill with Inert Gas (3x) transfer->purge seal Tightly Seal Vial purge->seal parafilm Wrap with Parafilm® seal->parafilm label_vial Label Vial parafilm->label_vial store Place in Secondary Container in Freezer (≤ -20°C) label_vial->store end_node End: Properly Stored store->end_node

Caption: Workflow for the proper storage of 4-Bromo-7-methoxyquinoline.

IV. References

  • Alfa Aesar. (2025). Safety Data Sheet: 7-Bromoquinoline. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

Technical Support Center: Navigating Byproduct Formation in 4-Bromo-7-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Landscape of 4-Bromo-7-methoxyquinoline

The synthesis of 4-Bromo-7-methoxyquinoline, a valuable scaffold in medicinal chemistry, typically proceeds through multi-step pathways. Common routes involve the construction of the quinoline core using methodologies such as the Gould-Jacobs or Conrad-Limpach reactions, followed by halogenation. Each of these stages presents a unique set of challenges and potential side reactions that can lead to a variety of byproducts, complicating purification and impacting final yield and purity. This guide is designed to serve as a practical resource for researchers to anticipate, identify, and troubleshoot these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Bromo-7-methoxyquinoline and their associated byproduct risks?

A1: The two most prevalent strategies for constructing the quinoline core of 4-Bromo-7-methoxyquinoline are the Gould-Jacobs and Conrad-Limpach reactions, starting from 3-methoxyaniline. Each carries its own potential for byproduct formation.

  • Gould-Jacobs Reaction: This involves the condensation of an aniline with an alkoxymethylenemalonic ester. A primary challenge is the potential for the formation of regioisomers during the cyclization step, especially with substituted anilines.[1][2] In the case of 3-methoxyaniline, cyclization can occur at either the C2 or C6 position relative to the amino group, leading to the formation of the undesired 5-methoxy isomer alongside the target 7-methoxyquinoline. Incomplete cyclization can also leave unreacted intermediates in the final product mixture.

  • Conrad-Limpach Reaction: This method utilizes the condensation of an aniline with a β-ketoester. Similar to the Gould-Jacobs reaction, the formation of regioisomers is a significant concern. The reaction temperature can influence the regioselectivity, with higher temperatures sometimes favoring the formation of the undesired isomer.[3] Polymerization and tar formation can also occur at the high temperatures often required for cyclization.

Following the formation of the 7-methoxy-4-quinolone core, the subsequent bromination step introduces further possibilities for byproduct generation, most notably poly-brominated species.

Q2: I'm observing multiple spots on my TLC after the bromination step. What are the likely culprits?

A2: The presence of multiple spots on a TLC plate following bromination strongly suggests the formation of poly-brominated byproducts. The methoxy group at the 7-position is an activating group, making the quinoline ring susceptible to further electrophilic substitution. The most common poly-brominated byproduct is likely 5,7-dibromo-4-chloro-quinoline . Over-bromination can also occur at other positions on the benzene ring of the quinoline scaffold.

Q3: My final product has a persistent yellow or brownish color that is difficult to remove. What could be the cause?

A3: A persistent color in the final product often indicates the presence of trace impurities, which can include polymeric materials or degradation products. These can arise from:

  • High-temperature degradation: During the high-temperature cyclization step in either the Gould-Jacobs or Conrad-Limpach synthesis, some decomposition of starting materials or intermediates can occur, leading to colored, high-molecular-weight byproducts.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, especially if exposed to air at elevated temperatures for extended periods. This can lead to the formation of colored N-oxides or other oxidized species.

  • Incomplete removal of reagents: Residual reagents or catalysts from previous steps can sometimes contribute to coloration.

Q4: How can I definitively identify the byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first-line technique for separating the components of your reaction mixture and obtaining their molecular weights. This information is crucial for proposing potential structures for the byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for elucidating the precise structure of isolated byproducts. By comparing the chemical shifts and coupling constants of the impurities with the desired product and with data from the literature for similar compounds, you can confirm their identity.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing you to determine the elemental composition of the byproduct and further confirm its structure.

Troubleshooting Guide: From Observation to Solution

This section provides a more detailed breakdown of common issues, their probable causes, and actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting & Characterization Strategy
Unexpected peaks in ¹H NMR of the crude product, particularly in the aromatic region. Formation of regioisomers (e.g., 5-methoxy vs. 7-methoxy).Characterization: Carefully analyze the coupling patterns and chemical shifts in the ¹H NMR spectrum. The substitution pattern significantly influences the proton environment. Isolate the major and minor components via preparative HPLC or column chromatography and obtain full NMR characterization (¹H, ¹³C, COSY, NOESY) for unambiguous assignment. Solution: Optimize the cyclization reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired 7-methoxy isomer. Literature precedents for similar anilines can provide guidance.
Mass spectrum shows peaks with higher m/z values corresponding to the addition of one or more bromine atoms. Poly-bromination of the quinoline ring.Characterization: The isotopic pattern of the molecular ion peak in the mass spectrum will be characteristic of the number of bromine atoms present. For example, a dibrominated compound will show a characteristic 1:2:1 isotopic pattern for the M, M+2, and M+4 peaks. Isolate the poly-brominated species and confirm the positions of the additional bromine atoms using 2D NMR (NOESY or HMBC). Solution: Carefully control the stoichiometry of the brominating agent. Use a milder brominating agent or perform the reaction at a lower temperature to reduce the rate of the second bromination. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is the major component.
A broad, unresolved "hump" in the baseline of the NMR spectrum. Presence of polymeric byproducts.Characterization: Polymeric material will often not give sharp, well-defined peaks in the NMR. Size exclusion chromatography (SEC) can be used to confirm the presence of high-molecular-weight species. Solution: Optimize the cyclization reaction to minimize high-temperature excursions. Using a high-boiling, inert solvent can help to maintain a more uniform temperature. Purification by precipitation or trituration can often remove the bulk of polymeric material.
Low yield of the desired 4-chloroquinoline after treatment with POCl₃. Incomplete reaction or hydrolysis of the product during workup.Characterization: Check the crude NMR for the presence of the starting 4-hydroxyquinoline. Solution: Ensure anhydrous conditions for the chlorination reaction. Use a sufficient excess of POCl₃ and an adequate reaction time and temperature. During workup, quickly neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonia) in an ice bath to prevent hydrolysis of the 4-chloro group.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Identification using LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method with water and acetonitrile (both typically containing 0.1% formic acid) to achieve good separation of the components.

  • Mass Spectrometry Detection: Couple the HPLC outlet to an electrospray ionization (ESI) mass spectrometer. Acquire data in positive ion mode.

  • Data Analysis: Analyze the chromatogram to identify the retention times of the main product and any impurities. Examine the mass spectrum of each peak to determine the molecular weight of the corresponding component.

Protocol 2: NMR Sample Preparation for Structural Elucidation of Isolated Byproducts
  • Isolation: Isolate the byproduct of interest using preparative HPLC or careful column chromatography.

  • Drying: Ensure the isolated fraction is completely free of solvent by drying under high vacuum.

  • Dissolution: Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (≥400 MHz).

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and elucidate the structure of the byproduct.

Visualizing Reaction Pathways and Byproduct Formation

Gould-Jacobs Reaction: Regioisomer Formation

The cyclization of the intermediate formed from 3-methoxyaniline can proceed via two pathways, leading to the desired 7-methoxyquinoline and the undesired 5-methoxyquinoline isomer.

Gould_Jacobs_Byproduct cluster_start Starting Materials cluster_products Cyclization Products Aniline 3-Methoxyaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Malonate Alkoxymethylenemalonate Malonate->Intermediate Product 7-Methoxy-4-quinolone (Desired Product) Intermediate->Product Cyclization at C2 Byproduct 5-Methoxy-4-quinolone (Regioisomeric Byproduct) Intermediate->Byproduct Cyclization at C6

Caption: Formation of regioisomers in the Gould-Jacobs reaction.

Bromination: Formation of Poly-brominated Byproducts

The electron-rich nature of the 7-methoxyquinoline ring can lead to over-bromination.

Bromination_Byproducts Start 7-Methoxy-4-chloroquinoline Product 4-Bromo-7-methoxyquinoline (Desired Product) Start->Product Bromination Byproduct 5,7-Dibromo-4-chloroquinoline (Poly-brominated Byproduct) Product->Byproduct Further Bromination

Sources

Technical Support Center: Regioselectivity of 7-Methoxyquinoline Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective bromination of 7-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on this nuanced heterocyclic system. Here, we will dissect the underlying principles governing regioselectivity and provide actionable troubleshooting advice to steer your reaction toward the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of 7-methoxyquinoline bromination?

The regioselectivity of this reaction is a delicate balance of electronic and steric effects originating from the quinoline core and the methoxy substituent.

  • Electronic Effects: The quinoline ring system itself is electron-deficient, particularly the pyridine ring, which deactivates it towards electrophilic attack. Conversely, the benzene ring is more susceptible to substitution. The 7-methoxy group is a powerful activating, ortho-, para- directing group due to its ability to donate electron density through resonance.[1][2] This strongly activates the C6 and C8 positions. The nitrogen atom in the quinoline ring is electron-withdrawing, deactivating the pyridine ring and directing electrophiles to the C5 and C8 positions of the carbocyclic ring.[3]

  • Steric Hindrance: The accessibility of each position on the quinoline ring can also play a significant role.[4][5] The peri-interaction between a substituent at C8 and the nitrogen at C1 can influence the approach of the electrophile.

Q2: Which are the most likely positions for bromination on 7-methoxyquinoline?

Based on the interplay of directing effects, the most probable sites of bromination are the C5, C8, and C6 positions. The methoxy group strongly activates the C6 and C8 positions, while the quinoline nitrogen directs to C5 and C8. Therefore, the regiochemical outcome is highly dependent on the specific reaction conditions employed.

Q3: What are the common side products, and how can they be minimized?

Common side products include di- or poly-brominated quinolines and undesired isomers.[6][7] Minimizing these can be achieved by:

  • Controlling Stoichiometry: Careful control over the molar equivalents of the brominating agent is crucial. Using a slight excess may lead to polybromination.

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity for the kinetically favored product.[8]

  • Choice of Brominating Agent: Less reactive brominating agents, such as N-Bromosuccinimide (NBS), can offer higher selectivity compared to molecular bromine (Br₂).[9][10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and offers targeted solutions.

Issue 1: Low or No Conversion to Brominated Product

Possible Causes:

  • Insufficiently Activated Brominating Agent: Some brominating agents require an activator or catalyst to become sufficiently electrophilic to react with the deactivated quinoline ring.

  • Reaction Temperature is Too Low: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate.

  • Protonation of Quinoline Nitrogen: In strongly acidic media, the quinoline nitrogen can be protonated, further deactivating the ring system towards electrophilic attack.

Solutions:

  • Employ a More Reactive Brominating System: Consider using Br₂ with a Lewis acid catalyst like FeBr₃, which increases the electrophilicity of the bromine.[11]

  • Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to find a balance between reaction rate and selectivity.

  • Solvent Choice: The choice of solvent can influence the reactivity. Aprotic solvents like dichloromethane (DCM) or chloroform (CHCl₃) are commonly used.[12]

Issue 2: Poor Regioselectivity - Mixture of Isomers (e.g., C5, C6, and C8 bromination)

Possible Causes:

  • Highly Reactive Brominating Agent: Aggressive brominating agents like neat Br₂ can be less selective.

  • Reaction Conditions Favoring Multiple Pathways: Certain solvent and temperature combinations may not provide a sufficient energy difference between the transition states leading to different isomers.

Solutions:

  • Switch to a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice for improving regioselectivity in the bromination of electron-rich aromatic compounds.[9][10]

  • Solvent Effects: Acetic acid can sometimes be used as a solvent to modulate reactivity and selectivity.[13]

  • Temperature Optimization: Running the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can favor the formation of a single isomer.

Issue 3: Formation of Polybrominated Products

Possible Causes:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to the formation of di- and tri-brominated products.[14]

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for subsequent bromination reactions.

Solutions:

  • Precise Stoichiometry: Use exactly one equivalent of the brominating agent. It may be beneficial to add the brominating agent slowly to the reaction mixture to maintain a low concentration.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the desired mono-brominated product is the major species.

Experimental Protocols & Data

Protocol 1: Selective Bromination at the C8-Position

This protocol is adapted from a procedure for the synthesis of 8-bromo-7-methoxyquinoline.[15]

Materials:

  • 7-Methoxyquinoline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃) solution (aqueous)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 7-methoxyquinoline (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., Argon).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Bromination at the C5-Position

Studies on the bromination of 8-methoxyquinoline have shown that the C5 position is highly favored.[7][12] A similar regioselectivity can be anticipated for 7-methoxyquinoline under specific conditions.

Materials:

  • 7-Methoxyquinoline

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (aqueous)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-methoxyquinoline (1 equivalent) in chloroform in a round-bottom flask, protected from light.

  • Slowly add a solution of molecular bromine (1.1 equivalents) in chloroform to the reaction mixture at room temperature.

  • Stir the reaction for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the organic layer with a 5% aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Influence of Conditions on Regioselectivity
Brominating AgentSolventTemperatureMajor Product(s)Reference(s)
NBSDCMRoom Temp8-bromo-7-methoxyquinoline[15]
Br₂CHCl₃Room TempLikely 5- and/or 8-bromo isomers[7][12]
Br₂Acetic AcidRoom Temp5-bromo-6-methoxyquinoline (by analogy)[13]
NBSCHCl₃Room TempPolybrominated quinolines (with excess NBS)[16][17]

Mechanistic Insights & Workflow Visualization

Electronic Directing Effects

The following diagram illustrates the competing electronic effects that govern the regioselectivity of the bromination of 7-methoxyquinoline.

G cluster_quinoline 7-Methoxyquinoline cluster_effects Directing Effects quinoline methoxy 7-OCH3 (Activating, o,p-directing) C6 C6 methoxy->C6 ortho C8 C8 methoxy->C8 para nitrogen Quinoline-N (Deactivating, m-directing to N) nitrogen->C8 meta C5 C5 nitrogen->C5 meta

Caption: Directing effects in 7-methoxyquinoline bromination.

General Workflow for Optimizing Regioselectivity

This workflow provides a systematic approach to improving the regioselectivity of your bromination reaction.

G start Start: Define Target Isomer (e.g., 8-bromo) condition_screening Condition Screening: - Brominating Agent (NBS vs Br2) - Solvent (DCM, CHCl3, AcOH) - Temperature (RT, 0°C, -78°C) start->condition_screening analysis Reaction Analysis: - TLC / LC-MS - Isomer Ratio Determination (NMR) condition_screening->analysis troubleshooting Troubleshooting: - Low Conversion? - Poor Selectivity? - Polybromination? analysis->troubleshooting Issues Identified purification Purification & Characterization: - Column Chromatography - NMR, MS analysis->purification Desired Outcome optimization Optimization: - Adjust Stoichiometry - Refine Temperature & Time troubleshooting->optimization optimization->condition_screening Re-screen end End: Pure Target Isomer purification->end

Caption: Workflow for optimizing bromination regioselectivity.

References

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Syntheses. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. National Institutes of Health. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

  • Synthesis method of 7-bromo-5-methoxyquinoline.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. RSC Publishing. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Regioselective bromination: Synthesis of brominated methoxyquinolines. Aperta - ULAKBİM. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate. [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. National Institutes of Health. [Link]

  • Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Glasgow. [Link]

  • Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. Taylor & Francis Online. [Link]

  • Examples of electrophilic aromatic substitution. Lumen Learning. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. National Institutes of Health. [Link]

  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • Preparation and Properties of Quinoline. University of Calicut. [Link]

  • Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. ACS Publications. [Link]

  • Electrophilic substitution reaction of disubstituted quinoline derivatives. ResearchGate. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Regioselective bromination: Synthesis of brominated methoxyquinolines. Aperta - ULAKBİM. [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • 5-Bromo-7-methoxyquinoline. American Elements. [Link]

  • Bromination Help. Reddit. [Link]

Sources

Navigating the Challenges of 4-Bromo-7-methoxyquinoline Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-7-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this versatile chemical intermediate. Poor solubility is a frequent impediment in organic synthesis, particularly in widely-used cross-coupling reactions. This resource provides in-depth troubleshooting advice, practical experimental protocols, and a foundational understanding of the principles governing the solubility of 4-Bromo-7-methoxyquinoline in common reaction solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues related to the poor solubility of 4-Bromo-7-methoxyquinoline and offers practical solutions.

Question 1: My 4-Bromo-7-methoxyquinoline is not dissolving in my chosen reaction solvent for a Suzuki-Miyaura coupling. What are my initial troubleshooting steps?

Answer:

Initial insolubility in a chosen solvent for a Suzuki-Miyaura coupling is a common hurdle. Before making drastic changes to your protocol, consider these initial steps:

  • Gentle Heating: Many organic compounds exhibit increased solubility at higher temperatures. Gently warming your solvent, while stirring, can significantly improve dissolution. Be mindful of the solvent's boiling point and the thermal stability of your other reagents.

  • Sonication: If heating is not desirable or fully effective, sonication can be a powerful tool. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high-pressure and temperature gradients, facilitating the breakdown of solid lattices and enhancing solvation.

  • Extended Stirring: Sometimes, dissolution is simply a matter of time. Allow the mixture to stir for an extended period (e.g., 30-60 minutes) at room temperature or with gentle heating before concluding that the compound is insoluble.

Question 2: I'm performing a Buchwald-Hartwig amination and my 4-Bromo-7-methoxyquinoline has precipitated out of the reaction mixture upon adding the base. What is happening and how can I resolve this?

Answer:

Precipitation upon the addition of a base in a Buchwald-Hartwig amination is a strong indicator of a change in the polarity of the reaction medium, which affects the solubility of your starting material. Strong bases, such as sodium tert-butoxide (NaOtBu), can alter the overall dielectric constant of the solvent mixture.

To address this, consider the following:

  • Solvent Composition Adjustment: The use of a co-solvent can be highly effective. A common strategy is to use a mixture of a non-polar solvent like toluene with a more polar, aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF). The more polar co-solvent can help to keep all components, including the base and the palladium catalyst, in solution.

  • Order of Addition: Experiment with the order of addition of your reagents. Sometimes, adding the base to a solution of the ligand and palladium catalyst before introducing the 4-Bromo-7-methoxyquinoline can prevent localized areas of high base concentration that might trigger precipitation.

Question 3: Are there any general guidelines for selecting a suitable solvent for reactions involving 4-Bromo-7-methoxyquinoline?

Answer:

The principle of "like dissolves like" is a good starting point. 4-Bromo-7-methoxyquinoline (C₁₀H₈BrNO, MW: 238.08 g/mol ) is a moderately polar molecule due to the presence of the methoxy group and the nitrogen atom in the quinoline ring, but the bromo-substituted aromatic system also imparts significant non-polar character.

Based on this, you can expect the following solubility trends:

  • Good Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). These are often excellent choices for achieving high concentrations.

  • Moderate Solubility: In ethereal solvents like 1,4-dioxane and THF, as well as some polar protic solvents like ethanol and isopropanol, especially with heating.

  • Low Solubility: In non-polar solvents like toluene, hexanes, and diethyl ether at room temperature. However, toluene is a very common solvent for cross-coupling reactions at elevated temperatures, where solubility is often sufficient.

The following table provides a qualitative guide to the solubility of 4-Bromo-7-methoxyquinoline in common organic solvents.

Solvent ClassExample SolventsExpected SolubilityNotes
Polar Aprotic DMF, DMSO, NMPHighOften used for challenging solubility cases, but can be difficult to remove during workup.
Ethers 1,4-Dioxane, THFModerate to GoodCommonly used in cross-coupling reactions, often in combination with other solvents.
Aromatics Toluene, XylenesLow at RT, Moderate when heatedExcellent for high-temperature reactions like Suzuki and Buchwald-Hartwig couplings.
Alcohols Ethanol, IsopropanolModerateCan participate in side reactions under certain conditions.
Halogenated Dichloromethane (DCM), ChloroformModerateGenerally less common for cross-coupling reactions due to potential reactivity with the catalyst.
Non-polar Hexanes, HeptaneVery LowPrimarily used as anti-solvents for precipitation and crystallization.

Experimental Protocols

For researchers who require precise solubility data for their specific experimental conditions, the following protocol for determining thermodynamic solubility via the shake-flask method is provided.

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of 4-Bromo-7-methoxyquinoline in a specific solvent at a given temperature.

Materials:

  • 4-Bromo-7-methoxyquinoline (crystalline solid)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or other sealable glass containers with PTFE-lined caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline 4-Bromo-7-methoxyquinoline to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Record the initial weight of the solid.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a minimum of 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted samples by HPLC.

    • Prepare a calibration curve using standard solutions of 4-Bromo-7-methoxyquinoline of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

  • Calculation:

    • The solubility is expressed as mg/mL or mol/L.

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess 4-Bromo-7-methoxyquinoline to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Shake/stir at constant temperature for 24-72h prep3->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Filter supernatant (0.22 µm filter) sample1->sample2 sample3 Dilute sample for analysis sample2->sample3 quant1 Analyze by HPLC sample3->quant1 quant2 Determine concentration from calibration curve quant1->quant2

Caption: Workflow for determining thermodynamic solubility.

Advanced Strategies for Overcoming Poor Solubility

When standard methods are insufficient, more advanced techniques may be required.

Co-Solvent Systems in Cross-Coupling Reactions:

The use of a co-solvent is a powerful and practical approach to enhance the solubility of all reaction components. For instance, in a Suzuki-Miyaura reaction, a common solvent system is a mixture of toluene and water, often with an alcohol like ethanol as a third component to aid in the mutual solubility of the aqueous and organic phases. The choice of co-solvent should be made carefully to avoid any unwanted side reactions.

Diagram of Solvent Selection Logic for a Cross-Coupling Reaction

G start Poor Solubility of 4-Bromo-7-methoxyquinoline q1 Is gentle heating sufficient? start->q1 ans_yes1 Proceed with reaction q1->ans_yes1 Yes ans_no1 No q1->ans_no1 q2 Is the reaction compatible with polar aprotic solvents? ans_yes2 Yes q2->ans_yes2 ans_no2 No q2->ans_no2 q3 Consider a co-solvent system (e.g., Toluene/Dioxane) q3->ans_yes1 ans_no1->q2 solvent_polar Use DMF or Dioxane ans_yes2->solvent_polar ans_no2->q3

Caption: Decision tree for solvent selection.

Solid-State Synthesis as a Solvent-Free Alternative:

For extremely insoluble substrates, solid-state synthesis techniques, such as ball milling, can be a viable alternative to traditional solution-phase chemistry.[1][2] In this method, the reactants are combined in a milling vessel with grinding media (e.g., stainless steel balls) and subjected to high-energy mechanical agitation. The mechanical force provides the energy for the reaction to occur in the absence of a solvent. This approach has been successfully applied to Suzuki-Miyaura cross-coupling reactions of poorly soluble aryl halides.[1][2]

Conclusion

Overcoming the poor solubility of 4-Bromo-7-methoxyquinoline is a manageable challenge with a systematic approach. By understanding the physicochemical properties of the molecule and applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can optimize their reaction conditions and achieve their synthetic goals. For particularly persistent solubility issues, exploring advanced techniques such as co-solvent systems and solid-state synthesis can provide effective solutions.

References

  • Seo, T., Toyoshima, N., Kubota, K., & Ito, H. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(16), 6165–6175. [Link]

  • ICReDD. (2021, March 31). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Institute for Chemical Reaction Design and Discovery, Hokkaido University. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 15(3), 122-128. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Amerigo Scientific. (n.d.). 4-Bromo-7-methoxyquinoline. [Link]

  • PubChem. (n.d.). 4-bromo-7-methoxyquinoline. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed technical support for managing the thermal hazards associated with classical quinoline synthesis methods. It is structured to offer both foundational knowledge through Frequently Asked Questions (FAQs) and actionable solutions to common problems in the Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: What makes quinoline synthesis reactions like the Skraup and Doebner-von Miller so exothermic?

A1: The primary driver of exothermicity in these reactions is the acid-catalyzed dehydration of glycerol (in the Skraup synthesis) or the aldol condensation of aldehydes/ketones (in the Doebner-von Miller synthesis) to form α,β-unsaturated carbonyl compounds in situ.[1][2][3] This initial step is often highly energetic and can be difficult to control. The subsequent conjugate addition of the aniline, cyclization, and oxidation steps also contribute to the overall heat release. The violent nature of these reactions is a known drawback.[4] A significant challenge is that the heat generated can accelerate the reaction rate, leading to a dangerous feedback loop known as a thermal runaway.[5]

Q2: What is a thermal runaway, and why is it a major concern in quinoline synthesis?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control because the heat it generates increases the reaction rate, which in turn generates even more heat.[5] This positive feedback loop can lead to a rapid increase in temperature and pressure within the reactor. In quinoline syntheses, particularly at scale, the heat generated can exceed the cooling capacity of the equipment, leading to violent boiling, pressure buildup, and potentially, a reactor failure or explosion.[6] A poor understanding of the reaction's thermochemistry is a common cause of such incidents.[7]

Q3: How can I proactively design a safer quinoline synthesis experiment?

A3: Proactive safety design involves several key principles:

  • Use a Semi-Batch Process: For highly exothermic reactions, avoid charging all reactants at once.[8] A semi-batch approach, where one reactant is added slowly and controllably to the other, allows the reaction rate and heat generation to be managed by the addition rate.[8][9]

  • Understand Reaction Energetics: Before scaling up, it is critical to determine the heat of reaction.[8] Techniques like reaction calorimetry (RC) or differential scanning calorimetry (DSC) can provide vital data on the reaction's thermal profile and the maximum temperature the reaction mixture could reach under adiabatic (no cooling) conditions.[8][10]

  • Ensure Adequate Cooling: The reactor's cooling system must be able to handle the heat generated. Always have a secondary cooling method (e.g., an ice bath) ready for emergencies.[9] The efficiency of heat removal decreases as the scale of the reaction increases because the volume (heat generation) increases faster than the surface area (heat removal).[6]

  • Dilution: Performing the reaction in a larger volume of an appropriate solvent can help absorb the heat generated and moderate the temperature increase.

Q4: What are the best methods for monitoring the temperature of an exothermic reaction?

A4: Continuous and accurate temperature monitoring is crucial.

  • Internal Thermocouple: Always measure the internal temperature of the reaction mixture, not the temperature of the heating bath or the reactor jacket.[9] A thermocouple placed directly in the reaction mass provides the most accurate reading. Placing the thermocouple in the wrong position, such as above the liquid level, can lead to accidents.

  • Data Logging: Use a system that logs the temperature over time. This allows you to observe the rate of temperature change and detect any deviation from the expected profile early.

  • Alarms: Set temperature alarms to alert you if the reaction exceeds a predefined safety limit.[9]

Q5: Are Friedländer and Combes quinoline syntheses also exothermic?

A5: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be exothermic, particularly when catalyzed by strong acids or bases at high temperatures.[11][12][13] However, it is generally considered less hazardous than the Skraup or Doebner-von Miller reactions because it does not involve the highly energetic in-situ generation of acrolein or similar reactive intermediates. The Combes synthesis, involving the acid-catalyzed cyclization of an aniline and a β-diketone, also requires heating and acid catalysts, presenting a potential for exotherm, but is typically more controllable.[2]

Troubleshooting Guide

Scenario 1: The reaction temperature is rising rapidly and is not responding to my primary cooling system.
  • Problem: You are experiencing the onset of a thermal runaway. The heat generation rate is exceeding the heat removal rate.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of any limiting reagent. This is the most effective way to stop feeding the reaction and prevent further heat generation.[8]

    • Maximize Cooling: Ensure your primary cooling system (e.g., chiller, cooling bath) is operating at maximum capacity.

    • Engage Emergency Cooling: Immediately immerse the reactor in a pre-prepared emergency cooling bath (e.g., a large ice-water or dry ice-acetone bath).[9]

    • Increase Stirring: If safe to do so, increase the stirring rate. This improves heat transfer from the bulk of the liquid to the cooled reactor walls. However, be aware that in some systems, increased agitation can also increase the reaction rate.

    • Prepare to Quench: If the temperature continues to rise despite these measures, you may need to quench the reaction. This involves adding a large volume of a cold, inert liquid (like the reaction solvent) or a chemical quencher that will stop the reaction. This is a last resort as it will result in the loss of the batch.

  • Logical Flow for Managing Temperature Spikes: This decision tree illustrates the critical steps to take when an unexpected exotherm occurs.

    ExothermManagement start Temperature Spike Detected (>5-10°C above target) stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition max_cooling Maximize Primary Cooling stop_addition->max_cooling check_temp Is Temperature Decreasing? max_cooling->check_temp emergency_cooling Engage Emergency Cooling (Ice Bath) check_temp->emergency_cooling No monitor Continue Monitoring Until Stable check_temp->monitor Yes check_temp2 Is Temperature Decreasing Now? emergency_cooling->check_temp2 prepare_quench Prepare to Quench check_temp2->prepare_quench No check_temp2->monitor Yes quench QUENCH REACTION prepare_quench->quench investigate Investigate Root Cause After Stabilization monitor->investigate quench->investigate

    Caption: Decision workflow for managing a thermal event.
Scenario 2: The reaction mixture has turned into a thick, dark tar, and the temperature is hard to control.
  • Problem: This is a common issue in Skraup and Doebner-von Miller syntheses, often caused by localized overheating or too high a concentration of reactants, leading to polymerization and side reactions.[14][15] The increased viscosity severely hampers heat transfer and stirring, making a runaway more likely.

  • Preventative Measures:

    • Solvent Choice: Use a high-boiling, inert solvent to maintain a manageable viscosity and help dissipate heat.

    • Stirring Efficiency: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for reactions above 250 mL. This ensures efficient mixing of viscous materials.

    • Controlled Addition: The slow addition of sulfuric acid to the glycerol/aniline mixture is critical. The initial dehydration of glycerol is highly exothermic and must be controlled.[2]

  • Corrective Action (if it occurs):

    • If the reaction can be safely cooled and stopped, dilution with a high-boiling solvent may help to regain control.

    • Often, extensive tarring means the reaction has failed. The priority becomes safe quenching and disposal. Do not attempt to heat the mixture further to "push it through," as this will likely lead to a dangerous pressure buildup.

Scenario 3: My small-scale reaction worked perfectly, but the scaled-up version is showing a dangerous exotherm.
  • Problem: The thermal behavior of a reaction does not scale linearly. As the batch size increases, the volume (which generates heat) increases by a cube function (r³), while the surface area of the reactor (which removes heat) only increases by a square function (r²).[6] This means larger reactions are inherently more difficult to cool.

  • Solution:

    • Re-evaluate Heat Transfer: Before scaling up, perform a heat-transfer calculation to ensure the larger reactor's cooling capacity is sufficient for the total expected heat of reaction.[8]

    • Adjust Addition Rates: The rate of reagent addition must be decreased upon scale-up. Do not simply multiply the addition rate by the scale-up factor. The addition rate should be governed by the reactor's ability to remove the heat generated in real-time.

    • Pilot Study: A thorough reaction hazard assessment should be carried out at each stage of development, from the lab to the pilot plant and full-scale manufacturing.[7] It is often wise to perform an intermediate-scale pilot reaction to verify your thermal models before committing to a large-scale batch.

Data Summary & Recommended Parameters

This table provides general guidelines for controlling exotherms in common quinoline syntheses. These are starting points and must be adapted based on specific substrates and equipment.

ParameterSkraup SynthesisDoebner-von MillerFriedländer Synthesis
Primary Exotherm Source H₂SO₄-catalyzed dehydration of glycerol to acrolein[2][14]Acid-catalyzed aldol condensation of aldehydes/ketones[1][3]Acid/base-catalyzed condensation and cyclization[11][12]
Control Strategy Slow, controlled addition of H₂SO₄ to cooled aniline/glycerol mixSlow addition of α,β-unsaturated carbonyl or one of its precursorsMaintain steady reflux; control rate of heating
Recommended Addition Dropwise via addition funnel with vigorous stirringDropwise via syringe pump or addition funnelNot typically a semi-batch process
Typical Temperature Initial cooling (0-10 °C) during acid addition, then heating to 100-150 °C[16]Varies widely; often requires initial heating to initiate, then cooling to controlTypically reflux temperature of the solvent (80-150 °C)[17][18]
Stirring Method Overhead mechanical stirring is essentialOverhead mechanical stirring recommendedMagnetic stirring may be sufficient for smaller scales
Emergency Prep Large ice bath, quenching solvent (e.g., cold toluene)Large ice bath, quenching solventStandard laboratory safety equipment

Experimental Protocol: A Controlled Skraup Synthesis (Example)

This protocol for synthesizing quinoline emphasizes control points for managing the exotherm. Warning: This reaction is hazardous and should only be performed by trained personnel with appropriate safety measures in place.[19]

  • Reactor Setup:

    • Equip a 1 L, three-necked, round-bottom flask with an overhead mechanical stirrer, a thermocouple connected to a temperature controller/logger, and a pressure-equalizing dropping funnel.

    • Place the flask in a cooling bath (e.g., ice-water).

    • Prepare a larger emergency ice bath and keep it next to the fume hood.[9]

  • Charging Reactants:

    • Charge the flask with aniline (e.g., 0.5 mol), glycerol (e.g., 1.5 mol), and an oxidizing agent like nitrobenzene (e.g., 0.6 mol). Add ferrous sulfate (a small amount, e.g., 2g) which helps to moderate the reaction's violence.[16]

    • Begin vigorous stirring.

  • Controlled Acid Addition:

    • Cool the stirred mixture to 5-10 °C.

    • Slowly add concentrated sulfuric acid (e.g., 1.0 mol) dropwise from the addition funnel. This is the most critical step.

    • Monitor the internal temperature continuously. The addition rate should be adjusted to ensure the temperature does not exceed 20 °C. If the temperature rises rapidly, stop the addition immediately until it is back under control.

  • Controlled Heating:

    • Once the acid addition is complete, replace the cooling bath with a heating mantle.

    • Heat the mixture slowly and carefully to ~100-120 °C. An initial exotherm will likely occur as the reaction initiates. Be prepared to remove the heating mantle if the temperature rises too quickly.[16] The heat of the reaction itself may be sufficient to cause reflux for a period.[14]

    • Once the initial exotherm subsides, maintain the reaction at a gentle reflux for the prescribed time (e.g., 3-5 hours).

  • Workup:

    • Allow the mixture to cool completely before proceeding with the workup (e.g., dilution with water, neutralization, and steam distillation).

Heat Management Workflow

The following diagram illustrates the balance between heat generation and heat removal, which is the core principle of exothermic reaction management.

HeatManagement cluster_gen Heat Generation (Q_gen) cluster_rem Heat Removal (Q_rem) kinetics Reaction Kinetics (Concentration, Temp) reactor Reaction Temperature (T_rxn) kinetics->reactor + addition Reagent Addition Rate addition->reactor + stirring_gen Stirring Energy stirring_gen->reactor + cooling Cooling System (Bath, Chiller) surface_area Reactor Surface Area stirring_rem Stirring Efficiency reactor->cooling - reactor->surface_area - reactor->stirring_rem - label_stable Stable Condition: Q_gen = Q_rem label_runaway Runaway Condition: Q_gen > Q_rem

Sources

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic transformations involving 4-Bromo-7-methoxyquinoline. This guide is tailored for researchers, scientists, and professionals in drug development who are leveraging this versatile building block. The unique electronic properties of the quinoline scaffold, particularly the influence of the nitrogen atom and the methoxy group, can present specific challenges and opportunities in catalyst selection and reaction optimization.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and robust protocols to facilitate successful and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered when working with 4-Bromo-7-methoxyquinoline in palladium-catalyzed cross-coupling reactions.

Q1: Why is my standard Suzuki coupling protocol, which works well for bromobenzene, giving low yields with 4-Bromo-7-methoxyquinoline?

A1: The primary reason for diminished reactivity often lies in the coordination of the quinoline nitrogen to the palladium center.[3] This coordination can deactivate the catalyst, hindering the crucial oxidative addition step of the catalytic cycle.[3] Unlike simple aryl halides, the Lewis basic nitrogen on the quinoline ring competes with the phosphine ligands for binding to the palladium, thereby reducing the catalyst's efficacy. To overcome this, a more robust catalytic system is typically required, often involving bulky, electron-rich phosphine ligands that can sterically shield the palladium center and prevent inhibitory coordination.[3][4]

Q2: I am observing significant dehalogenation of my 4-Bromo-7-methoxyquinoline starting material. What is the cause and how can I prevent it?

A2: Dehalogenation (Ar-Br → Ar-H) is a common side reaction in palladium-catalyzed couplings and can arise from several sources.[5] One major pathway involves a competing catalytic cycle where a hydride source (e.g., impurities in the solvent or base) participates. To mitigate this, ensure the use of high-purity, dry solvents and reagents. Another potential cause is the instability of the organopalladium intermediate, which can undergo side reactions. Optimizing the ligand and base combination can often suppress this unwanted pathway.

Q3: What is the general starting point for selecting a catalyst system for a Suzuki-Miyaura coupling with 4-Bromo-7-methoxyquinoline?

A3: A good starting point is to screen a few well-established palladium catalysts and ligands known to be effective for heteroaryl halides.[4] Consider palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or precatalysts such as Pd(dppf)Cl₂.[4][6] For ligands, bulky and electron-rich phosphines from the Buchwald ligand family (e.g., XPhos, SPhos) are often excellent choices.[4][7] N-heterocyclic carbene (NHC) ligands can also be highly effective.[7] A common initial screening condition would involve Pd(dppf)Cl₂ with a carbonate base like K₂CO₃ in a solvent system such as dioxane/water.[5][6]

II. Troubleshooting and Optimization Guides

This section provides a structured approach to troubleshooting common issues and optimizing various coupling reactions with 4-Bromo-7-methoxyquinoline.

Scenario 1: Low or No Conversion in Suzuki-Miyaura Coupling

This is the most frequently encountered problem, typically stemming from an insufficiently active catalyst system or suboptimal reaction conditions for this specific substrate.

Troubleshooting Workflow: Low Conversion in Suzuki Coupling

G start Low or No Conversion catalyst Evaluate Catalyst System start->catalyst base Optimize Base catalyst->base If no improvement success Successful Coupling catalyst->success Improved yield solvent Screen Solvents base->solvent If still low yield base->success Improved yield temp Adjust Temperature solvent->temp If necessary solvent->success Improved yield reagents Check Reagent Quality temp->reagents Persistent issues temp->success Improved yield G cluster_0 Inert Atmosphere reagents Add 4-Bromo-7-methoxyquinoline, Boronic Acid, and Base to Flask degas Degas System (Vacuum/Inert Gas Cycles) reagents->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Reaction Temperature with Vigorous Stirring add_solvent->heat

Caption: General workflow for setting up a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add 4-Bromo-7-methoxyquinoline (1.0 equiv), the desired boronic acid or boronic ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the vessel and thoroughly degas by subjecting it to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M) via syringe.

  • Place the reaction vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C) for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions with Haloquinolines. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Haloquinolines. Retrieved from

  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from

  • Tiglani, D. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3941-3950. Retrieved from

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from

  • Benchchem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Retrieved from

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • BOC Sciences. (n.d.). Reaction Condition Optimization Services. Retrieved from

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from

  • ResearchGate. (n.d.). Optimization of the reaction conditions. a. Retrieved from

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from

  • ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from

  • PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from

  • Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from

  • ResearchGate. (n.d.). Optimization of reaction conditions. [a]. Retrieved from

  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from

  • MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Retrieved from

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from

  • Synthesis of Heterocycles. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from

  • ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from

  • ResearchGate. (n.d.). ROLE OF PALLADIUM IN DIFFERENT CATALYTIC REACTIONS. Retrieved from

  • Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from

  • Journal of the American Chemical Society. (n.d.). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Retrieved from

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from

  • Organic Chemistry Frontiers. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from

  • PubMed Central. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from

  • PubMed Central. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from

  • Benchchem. (n.d.). effect of base and solvent on Suzuki coupling with bromoquinolines. Retrieved from

  • ResearchGate. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Retrieved from

  • MDPI. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Retrieved from

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from

  • NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from

  • Catalysis Science & Technology. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from

  • PubMed. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Retrieved from

Sources

Effect of base and solvent on the outcome of 4-Bromo-7-methoxyquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-7-methoxyquinoline. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common synthetic transformations involving this versatile building block. Our focus is to move beyond simple protocols and delve into the critical role that base and solvent selection play in determining the outcome of your reactions.

Introduction: The Unique Reactivity of 4-Bromo-7-methoxyquinoline

4-Bromo-7-methoxyquinoline is a key intermediate in the synthesis of numerous biologically active compounds. Its reactivity is governed by the interplay of several factors: the electron-deficient nature of the quinoline ring, the presence of a moderately activating methoxy group on the benzene ring, and the reactive carbon-bromine bond at the 4-position. Understanding how to modulate this reactivity through the strategic selection of bases and solvents is paramount to achieving high yields, selectivity, and reproducibility.

This guide will address common challenges encountered during palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing a framework for rational reaction optimization.

Frequently Asked Questions (FAQs)

Q1: I am setting up a Suzuki-Miyaura coupling with 4-Bromo-7-methoxyquinoline. Which base and solvent system should I start with?

For a successful Suzuki-Miyaura coupling, the choice of base and solvent is critical for both the transmetalation and reductive elimination steps. A reliable starting point is the use of an inorganic base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) in a mixed solvent system like 1,4-dioxane/water or toluene/water.[1][2][3][4]

  • Why this combination? The aqueous component is crucial for dissolving the inorganic base, facilitating the activation of the boronic acid partner for transmetalation.[1] Dioxane or toluene are excellent solvents for dissolving the organic substrates and the palladium catalyst complex. This biphasic system often leads to high yields and clean reactions.

Q2: My Buchwald-Hartwig amination of 4-Bromo-7-methoxyquinoline is sluggish. How can I improve the reaction rate and yield?

Low reactivity in Buchwald-Hartwig aminations with this substrate can often be attributed to suboptimal base selection. Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.[5][6][7][8]

  • Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices.[9] These strong bases are effective in deprotonating a wide range of amines, even those with low acidity.

  • Solvent Considerations: Anhydrous, aprotic polar solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are preferred. These solvents are compatible with the strong bases and effectively solubilize the reaction components.

Q3: I am observing significant debromination of my 4-Bromo-7-methoxyquinoline starting material in a Sonogashira coupling. What is the cause and how can I prevent it?

Debromination is a common side reaction in palladium-catalyzed couplings, often exacerbated by the choice of base and the presence of water.[10] The mechanism can involve the formation of a palladium-hydride species which then reductively cleaves the C-Br bond.

  • Troubleshooting Steps:

    • Switch to a weaker, non-coordinating base: Instead of strong inorganic bases, consider using an organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[11] These bases are generally less prone to promoting side reactions.

    • Ensure anhydrous conditions: Use dry solvents and reagents to minimize the formation of palladium-hydride species.

    • Copper Co-catalyst: The Sonogashira reaction traditionally uses a copper(I) co-catalyst, which facilitates the formation of a copper-acetylide intermediate. This can sometimes lead to the formation of homocoupled alkyne byproducts (Glaser coupling). For sensitive substrates, a copper-free Sonogashira protocol may be beneficial.[12]

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on 4-Bromo-7-methoxyquinoline? What are the ideal conditions?

While the 4-position of the quinoline ring is activated towards nucleophilic attack, SNAr reactions with aryl bromides are generally more challenging than with the corresponding fluorides or chlorides.[13][14][15] However, with a strong nucleophile and the right solvent, this transformation is feasible.

  • Solvent is Key: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are essential.[16][17] These solvents effectively solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "naked" and highly reactive. They also stabilize the charged Meisenheimer intermediate formed during the reaction.[18]

  • Choice of Nucleophile and Base: Strong nucleophiles are required. If the nucleophile is not inherently a strong base (e.g., an alcohol), a strong, non-nucleophilic base like sodium hydride (NaH) will be needed to generate the active nucleophile in situ.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause Troubleshooting Step Scientific Rationale
Inefficient Catalyst Activation/Turnover Screen different palladium pre-catalysts and ligands. Consider using a more electron-rich and sterically hindered phosphine ligand.The electronic and steric properties of the ligand significantly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[19][20][21]
Poor Solubility of Reagents Choose a solvent or solvent mixture that ensures all components are in solution at the reaction temperature. For Suzuki couplings, a co-solvent like water is often necessary to dissolve the inorganic base.[1][22][23]For a reaction to proceed efficiently, the reactants must be able to interact in the same phase. Poor solubility can lead to slow reaction rates and incomplete conversion.
Inappropriate Base Strength For Suzuki reactions, ensure the base is strong enough to activate the boronic acid but not so strong as to cause decomposition. For Buchwald-Hartwig aminations, a strong base is generally required.[2][8][24][25]The base plays a crucial role in multiple steps of the catalytic cycle. Its strength must be matched to the specific requirements of the reaction type and substrates.
Catalyst Poisoning Ensure all reagents and solvents are pure and free of potential catalyst poisons like sulfur-containing compounds. The quinoline nitrogen itself can sometimes coordinate to the palladium center and inhibit catalysis.[10][22]Catalyst poisons can irreversibly bind to the palladium center, rendering it inactive and halting the catalytic cycle.
Issue 2: Formation of Impurities and Side Products
Side Product Potential Cause Recommended Solution
Homocoupling of Boronic Acid (Suzuki) Oxygen in the reaction mixture.Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before heating.
Reductive Debromination Presence of a hydride source (e.g., from water or certain bases).Use anhydrous solvents and consider a weaker, non-coordinating organic base.[10]
Glaser Coupling (Sonogashira) Copper(I) co-catalyst and oxygen.Perform the reaction under a strictly inert atmosphere. Alternatively, explore a copper-free Sonogashira protocol.[12]

Experimental Protocols: A Comparative Study

To illustrate the impact of base and solvent selection, here are two distinct protocols for the synthesis of 4-amino-7-methoxyquinoline derivatives via Buchwald-Hartwig amination.

Protocol A: Strong Inorganic Base in a Non-Polar Solvent
  • To an oven-dried Schlenk tube, add 4-Bromo-7-methoxyquinoline (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol B: Weaker Organic Base in a Polar Aprotic Solvent
  • To an oven-dried Schlenk tube, add 4-Bromo-7-methoxyquinoline (1.0 equiv), the desired amine (1.2 equiv), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., BINAP, 3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring for 18-36 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction and pour into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Impact of Base and Solvent

The Role of Base in the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ox_Add Oxidative Addition (Ar-Br) Pd(0)L2->Ox_Add Ar-Br Pd(II)_Complex L2Pd(Ar)(Br) Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination + Base Pd(II)_Complex->Amine_Coord HNR2 Amido_Complex L2Pd(Ar)(NR2) Amine_Coord->Amido_Complex - H-Base+ Br- Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd(0)L2 Product Ar-NR2 Red_Elim->Product caption The base facilitates the formation of the Pd-amido complex.

Caption: The base facilitates the formation of the Pd-amido complex.

Solvent Effects in Nucleophilic Aromatic Substitution (SNAr)

SNAr_Solvent_Effect cluster_protic Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Protic_Nu Nu- Solvated Nucleophile Protic_TS Higher Energy Transition State Protic_Nu->Protic_TS Slow Attack Aprotic_Nu Nu- 'Naked' Nucleophile Aprotic_TS Lower Energy Transition State Aprotic_Nu->Aprotic_TS Fast Attack caption Polar aprotic solvents enhance nucleophilicity.

Caption: Polar aprotic solvents enhance nucleophilicity.

References

  • Gurram, V., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

  • DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • IDEALS. (n.d.). Mechanistic studies on palladium-catalyzed coupling reactions. [Link]

  • ChemRxiv. (n.d.). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. [Link]

  • National Institutes of Health. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed. (n.d.). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. [Link]

  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • YouTube. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (n.d.). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

  • Illinois Experts. (2009). Mechanism of benzoquinone-promoted palladium-catalyzed oxidative cross-coupling reactions. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. [Link]

  • ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]

  • Chemistry Steps. (n.d.). The Benzyne Mechanism in Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions.... [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation.... [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • National Institutes of Health. (n.d.). Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • ResearchGate. (n.d.). Effect of base and solvent Suzuki cross coupling of 4′-bromoacetophenone (6) with phenylboronic acid (5a).... [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations.... [Link]

  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction.... [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.... [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4-Bromo-7-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural elucidation of substituted quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the often complex and nuanced NMR spectra of 4-bromo-7-methoxyquinoline and its analogs. My approach is to move beyond simple data reporting and delve into the causality behind spectral phenomena, providing you with the strategies to solve structural puzzles confidently.

Part 1: Foundational Challenges - "My 1D ¹H NMR is Not What I Expected"

This section addresses the most common initial hurdles in analyzing the 1D proton NMR of your target compound. The quinoline scaffold, being a rigid, planar, and electron-rich heteroaromatic system, is prone to several spectral complexities that can be misleading if not correctly understood.

Q1: Why are the aromatic proton signals in my 4-bromo-7-methoxyquinoline spectrum broad and poorly resolved?

A1: This is a frequent and frustrating issue. Peak broadening in these systems typically originates from one or a combination of three main factors: poor magnetic field homogeneity (shimming), sample concentration effects, or limited solubility.[1]

  • Causality & Explanation:

    • Poor Shimming: The most straightforward cause. An inhomogeneous magnetic field across the sample volume means that identical protons experience slightly different field strengths, causing their signals to broaden.

    • Sample Concentration & Aggregation: Quinolines are planar, aromatic systems that are highly susceptible to intermolecular π-π stacking.[2] At higher concentrations, molecules can form aggregates in solution. This aggregation restricts molecular tumbling and introduces chemical exchange dynamics on the NMR timescale, leading to significant peak broadening.

    • Solubility: If your compound is not fully dissolved, the sample is not homogenous, which drastically degrades spectral quality.[1] This can be mistaken for other issues.

  • Troubleshooting Protocol:

    • Re-shim the Spectrometer: Always perform a careful shimming procedure before analysis.

    • Dilute the Sample: Prepare a new, more dilute sample (e.g., 1-2 mg in 0.6 mL of solvent) and re-acquire the spectrum. If the peaks sharpen, aggregation was the likely cause.

    • Change the Solvent: If solubility is suspected, or if peak overlap is an issue, switch to a different deuterated solvent.[1] For instance, if you are using CDCl₃, try DMSO-d₆, which has a different magnetic susceptibility and can disrupt π-π stacking interactions.

Q2: The chemical shifts of my aromatic protons change between experiments, even for the same compound. Why?

A2: You are likely observing the phenomenon of concentration-dependent chemical shifts. This is a hallmark of quinoline chemistry and is a direct consequence of the intermolecular interactions discussed in Q1.[2][3]

  • Causality & Explanation: As sample concentration increases, the equilibrium between monomeric and stacked quinoline molecules shifts towards the stacked state.[2] In this stacked arrangement (often anti-parallel), the protons of one molecule are brought into the shielding/deshielding cone of the neighboring aromatic ring. This "anisotropic effect" alters the local magnetic field experienced by the protons, causing their chemical shifts to move, typically upfield.[2] Therefore, a spectrum run at 10 mg/mL will look different from one run at 1 mg/mL.

  • Diagnostic Workflow:

    • Perform a Concentration Study: Acquire a series of ¹H NMR spectra at varying concentrations (e.g., 20 mg/mL, 10 mg/mL, 5 mg/mL, 1 mg/mL).

    • Plot Chemical Shift vs. Concentration: Plot the δ (ppm) of a specific proton (e.g., H-2 or H-8) against the sample concentration. A non-zero slope confirms concentration-dependent shifting.

    • Standardize Your Protocol: For consistent and comparable results, always prepare your samples at the same, relatively dilute concentration.

Part 2: Advanced Spectral Interpretation - Unambiguous Structural Assignment

Once a high-quality 1D spectrum is obtained, the next challenge is assigning each signal to the correct proton and carbon. The overlapping signals and complex coupling in the aromatic region make this impossible with 1D NMR alone. A systematic 2D NMR approach is required.

Q3: The splitting patterns for the protons on the quinoline core are a complex multiplet. How can I assign H-2, H-3, H-5, H-6, and H-8?

A3: This is the central challenge. The protons on the quinoline core form interconnected "spin systems." The key is to use a combination of 2D NMR experiments to trace the connectivity through bonds (COSY, HMBC) and correlate protons to their attached carbons (HSQC).[4][5]

The workflow below provides a self-validating system for complete structural assignment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Structural Assignment a Acquire High-Quality ¹H and ¹³C Spectra b COSY (¹H-¹H Correlation) a->b Identify spin systems (e.g., H-2/H-3, H-5/H-6) c HSQC (¹H-¹³C One-Bond) a->c Link protons to their carbons d HMBC (¹H-¹³C Long-Range) b->d c->d Use HSQC data to interpret HMBC e Assemble Fragments & Assign Quaternary Carbons d->e Connect fragments via 2-3 bond correlations f Final Structure Verification e->f

Caption: 2D NMR workflow for structural elucidation.

Step-by-Step Elucidation Guide for 4-Bromo-7-methoxyquinoline:

  • Initial ¹H NMR Analysis:

    • Methoxy Group (OCH₃): Look for a sharp singlet integrating to 3H, typically around 3.8-4.0 ppm.

    • Aromatic Region (7.0-9.0 ppm): You will see 5 protons with complex splitting. H-2 is often the most downfield proton due to its proximity to the nitrogen atom.[6]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[3]

    • Expected Correlations: You will see a cross-peak connecting H-5 and H-6, as they are adjacent on the benzene ring. You will also see a cross-peak between H-2 and H-3 on the pyridine ring. This allows you to identify two distinct, isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[5][7] This is incredibly powerful for resolving overlapping proton signals by spreading them out over the much larger ¹³C chemical shift range.

    • Application: You can now definitively link the chemical shifts of H-2, H-3, H-5, H-6, and H-8 to their corresponding carbons (C-2, C-3, C-5, C-6, C-8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most crucial step. It shows correlations between protons and carbons over 2 or 3 bonds, allowing you to piece the entire molecular puzzle together and assign quaternary (non-protonated) carbons.[4][5]

    • Key Correlations for Assignment:

      • Confirming the Methoxy Position: The protons of the OCH₃ group (at ~3.9 ppm) will show a strong correlation to C-7 . This is definitive proof of its location.

      • Assigning H-8 and H-6: The proton H-8 will show a 3-bond correlation to the quaternary carbon C-4a and a 2-bond correlation to C-7 . The proton H-6 will also show a correlation to C-8 and C-4a .

      • Assigning H-5: The proton H-5 will show a crucial 3-bond correlation to the quaternary carbon C-4 , which is substituted with bromine. It will also correlate to C-7 .

      • Confirming the Pyridine Ring: H-2 will show correlations to C-4 and C-8a . H-3 will show correlations to the quaternary carbon C-4a .

By systematically following this COSY -> HSQC -> HMBC workflow, every proton and carbon in the molecule can be assigned without ambiguity.

Expected NMR Data Summary

The following table provides predicted chemical shift ranges for 4-bromo-7-methoxyquinoline based on established principles and data from analogous structures.[8][9] Use this as a guide for your assignments.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
H-28.6 - 8.8150 - 152C-3, C-4, C-8a
H-37.4 - 7.6122 - 124C-2, C-4, C-4a
C-4---120 - 123H-2, H-3, H-5
C-4a---148 - 150H-3, H-5, H-8
H-57.9 - 8.1128 - 130C-4, C-6, C-7, C-4a
H-67.2 - 7.4105 - 107C-5, C-7, C-8, C-4a
C-7---160 - 162OCH₃, H-5, H-6, H-8
H-87.5 - 7.7118 - 120C-6, C-7, C-4a, C-8a
C-8a---135 - 137H-2, H-8
OCH₃3.9 - 4.155 - 56C-7

Part 3: Common Artifacts and Contaminants

Even with a perfect sample of your compound, extraneous peaks can appear in the spectrum. Knowing how to identify them is critical.

Q4: I see unexpected peaks at ~7.26, ~2.50, or ~1.56 ppm. What are they?

A4: These are almost certainly residual non-deuterated solvent peaks or water.

  • Chloroform (CDCl₃): A singlet at ~7.26 ppm.

  • Dimethyl Sulfoxide (DMSO-d₆): A quintet at ~2.50 ppm.

  • Water (H₂O): A broad singlet that can appear anywhere from ~1.5 ppm in CDCl₃ to ~3.3 ppm in DMSO-d₆. Its position is highly dependent on temperature, concentration, and sample acidity.

  • Troubleshooting & Confirmation:

    • D₂O Shake: To confirm an OH or NH peak (or water), add a single drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. Protons attached to heteroatoms will exchange with deuterium, causing the peak to disappear or significantly diminish.[1]

    • Check Solvent Purity: NMR solvents can absorb atmospheric moisture. Use a freshly opened bottle or one stored over molecular sieves.[1]

    • Acetone Contamination: A sharp singlet at ~2.17 ppm is often from residual acetone used to clean NMR tubes. Ensure tubes are thoroughly dried in an oven for several hours before use.[1]

Part 4: Protocol Library

Protocol 1: Standard 2D COSY Experiment
  • Sample Preparation: Dissolve 5-10 mg of the purified 4-bromo-7-methoxyquinoline derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is clear and free of particles.[3]

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal and carefully shim the magnetic field using the 1D ¹H spectrum to achieve narrow, symmetrical peaks.

    • Acquire a standard 1D ¹H spectrum and correctly reference it (e.g., to TMS at 0.00 ppm).[3]

    • Determine the spectral width (SW) that encompasses all proton signals.

  • COSY Acquisition:

    • Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Set the spectral width in both dimensions (F2 and F1) to the value determined from the 1D spectrum.

    • Set the number of data points to ~2048 in F2 and 256-512 in F1.

    • Set the number of scans (NS) per increment to 2, 4, or 8, depending on sample concentration.

  • Processing:

    • Perform a 2D Fourier transform with sine-bell window functions in both dimensions.

    • Phase the spectrum and symmetrize it to reduce noise.

    • Analyze the off-diagonal cross-peaks, which indicate J-coupling between protons.[3]

Protocol 2: Standard 2D HSQC & HMBC Experiments
  • Sample Preparation & Setup: As described in the COSY protocol. A slightly higher concentration (10-15 mg) may be beneficial for these less sensitive experiments.

  • Acquisition (HSQC):

    • Load a standard gradient-selected, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems). This will show CH/CH₃ and CH₂ groups as different phases (colors), which is highly informative.

    • The ¹H dimension (F2) is set as before. The ¹³C dimension (F1) should have a spectral width covering the full carbon range (e.g., 0-180 ppm).

    • The key parameter is the one-bond coupling constant, ¹JCH. Set this to an average value of 145 Hz.

  • Acquisition (HMBC):

    • Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Spectral widths are set as for the HSQC.

    • The key parameter is the long-range coupling constant, nJCH. This should be optimized for 2-3 bond correlations, with a typical value of 8 Hz.[7]

  • Processing:

    • Perform a 2D Fourier transform with appropriate window functions (e.g., sine-bell or QSINE).

    • Carefully phase the spectrum and calibrate the axes.

    • Analyze the cross-peaks, remembering that HSQC shows one-bond C-H connections, while HMBC shows 2-3 bond C-H connections.

References

  • Troubleshooting 1H NMR Spectroscopy . University of Rochester, Department of Chemistry. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives . UNCW Institutional Repository. [Link]

  • Common Problems | SDSU NMR Facility – Department of Chemistry . San Diego State University. [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics . Modgraph. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati . TSI Journals. [Link]

  • Guide to Solving NMR Questions . The OChem Whisperer. [Link]

  • Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods . Magritek. [Link]

  • Supporting Information For - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . National Institutes of Health (PMC). [Link]

  • 4-Bromo-7-methoxyquinoline . Amerigo Scientific. [Link]

  • NMR studies on derivatives of heteroaromatic compounds . PubMed. [Link]

  • NMR Spectroscopy Practice Problems . Chemistry Steps. [Link]

  • 4-bromo-7-nitroquinoline . ChemSynthesis. [Link]

  • 1 H NMR Chemical Shifts, Multiplicity, and Coupling Constants J HH (in Hz) of Compounds 1−5 . ResearchGate. [Link]

  • 4-bromo-7-methoxyquinoline (C10H8BrNO) . PubChemLite. [Link]

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone . ResearchGate. [Link]

  • HNMR Practice Problems with Step-by-Step Solutions . YouTube. [Link]

  • 1H NMR Chemical Shift . Oregon State University. [Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry . San Diego State University. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY . HETEROCYCLES. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES . Compound Interest. [Link]

  • NMR Spectroscopy Practice Problems - Solving NMR Step by Step . YouTube. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum . JEOL. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites . Wiley Online Library. [Link]

Sources

Strategies for reducing reaction times in the synthesis of 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and significantly reduce reaction times, ensuring the efficiency and success of your experiments.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of 4-Bromo-7-methoxyquinoline, providing potential causes and actionable solutions.

Issue 1: Slow or Incomplete Reaction

  • Question: My reaction to synthesize 4-Bromo-7-methoxyquinoline is proceeding very slowly, or the conversion is low even after an extended period. What are the likely causes and how can I accelerate it?

  • Answer: A sluggish or incomplete reaction is a common frustration. The root cause often lies in suboptimal reaction conditions. Here’s a systematic approach to troubleshoot and enhance the reaction rate:

    • Thermal Activation: Many classical methods for quinoline synthesis and subsequent bromination require significant thermal energy to overcome the activation barrier. If you are using conventional heating, ensure your reaction temperature is optimal and stable. However, to dramatically reduce reaction times, consider switching to microwave-assisted synthesis. Microwave irradiation can often reduce reaction times from hours to minutes by promoting rapid and uniform heating.[1][2][3][4][5]

    • Catalyst Efficiency: The choice and concentration of a catalyst, if applicable to your specific synthetic route (e.g., Friedländer synthesis), are critical. For bromination, while direct bromination with molecular bromine is common, Lewis acid catalysts can enhance the electrophilicity of the bromine, leading to faster reaction rates. For related syntheses, copper salts have been shown to be effective catalysts.[6]

    • Solvent Effects: The polarity and boiling point of your solvent play a crucial role. A solvent that does not fully solubilize the reactants at the reaction temperature can lead to a slow, heterogeneous reaction. For microwave synthesis, solvents with high dielectric constants are preferable. Consider screening solvents like DMF, DMSO, or ethanol to find the optimal medium for your reaction.[7]

    • Reagent Purity: Impurities in your starting materials (7-methoxyquinoline) or brominating agent can inhibit the reaction. Ensure the purity of your reagents through appropriate purification techniques before use.

Issue 2: Poor Regioselectivity and Formation of Multiple Products

  • Question: I am observing the formation of multiple bromo-isomers instead of the desired 4-Bromo-7-methoxyquinoline. How can I improve the regioselectivity of the bromination?

  • Answer: Achieving high regioselectivity in the bromination of substituted quinolines is a significant challenge due to the complex interplay of electronic and steric effects. The methoxy group at the 7-position is an activating group and directs electrophilic substitution. Here’s how to enhance the selectivity for the 4-position:

    • Directing Group Influence: The 7-methoxy group is an ortho-, para-director. However, the nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic substitution. The substitution pattern is therefore a result of the combined directing effects.

    • Steric Hindrance: The choice of brominating agent can influence regioselectivity. Using a bulkier brominating agent might favor substitution at a less sterically hindered position.

    • Reaction Conditions: Temperature and solvent can also affect the product distribution. Running the reaction at a lower temperature may favor the thermodynamically more stable product. A systematic screening of solvents with varying polarities is recommended.

    • Alternative Synthetic Routes: If direct bromination of 7-methoxyquinoline proves difficult to control, consider a multi-step approach where the 4-bromo substituent is introduced earlier in the synthesis of the quinoline ring. For example, starting with a pre-brominated aniline derivative in a Skraup or Doebner-von Miller reaction.

Issue 3: Product Degradation or Side Reactions

  • Question: I am noticing significant charring or the formation of dark, insoluble byproducts in my reaction mixture, leading to a low yield of 4-Bromo-7-methoxyquinoline. What could be the cause?

  • Answer: Product degradation and the formation of polymeric byproducts are often indicative of overly harsh reaction conditions.

    • Temperature Control: Excessive heat can lead to the decomposition of both the starting material and the product. If using conventional heating, ensure precise temperature control and avoid localized overheating. Microwave synthesis, with its ability for rapid and controlled heating, can often mitigate this issue.[1][2][3][4][5]

    • Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the accumulation of byproducts. The advantage of rate-accelerating techniques like microwave synthesis is the ability to achieve high conversion in a much shorter timeframe, minimizing the window for side reactions.

    • Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies for significantly reducing the reaction time for the synthesis of 4-Bromo-7-methoxyquinoline?

A1: The most impactful strategy is the adoption of microwave-assisted organic synthesis (MAOS) . This technique can drastically cut down reaction times from several hours to mere minutes.[1][2][3][4][5] Additionally, careful optimization of catalysts and solvents can further enhance reaction kinetics. For instance, using a more active catalyst or a solvent that better solubilizes the reactants and has a high dielectric constant for microwave absorption will contribute to faster reaction rates.

Q2: Can you provide a general starting protocol for a microwave-assisted synthesis?

A2: Certainly. Below is a general protocol that should be optimized for your specific setup and scale.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Bromo-7-methoxyquinoline

  • Reactant Preparation: In a microwave-safe reaction vessel, dissolve 7-methoxyquinoline (1 mmol) in a suitable solvent (e.g., 5 mL of DMF or ethanol).

  • Addition of Brominating Agent: Add the brominating agent (e.g., N-Bromosuccinimide (NBS), 1.1 mmol) to the solution.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes). The optimal time and temperature should be determined through small-scale screening experiments.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature. Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q3: How does the choice of brominating agent affect the reaction?

A3: The choice of brominating agent is critical. Molecular bromine (Br₂) is a common choice but can be hazardous to handle. N-Bromosuccinimide (NBS) is a solid, easier-to-handle alternative that is often used for allylic and benzylic brominations but can also be effective for aromatic brominations, sometimes requiring a radical initiator. The reactivity and selectivity can differ between these reagents, so it is advisable to screen them to find the best one for your specific substrate and conditions.

Q4: What is the mechanistic basis for the bromination of 7-methoxyquinoline?

A4: The bromination of 7-methoxyquinoline proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule (or a species derived from the brominating agent) is polarized, creating an electrophilic bromine atom that is attacked by the electron-rich quinoline ring. The methoxy group at the 7-position is an activating, ortho-para directing group, which, in conjunction with the electronic properties of the quinoline nucleus, influences the position of bromination. The formation of a sigma complex (arenium ion) intermediate is the rate-determining step, and the subsequent loss of a proton restores aromaticity.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours (e.g., 6-24 h)Minutes (e.g., 5-30 min)
Temperature Typically reflux temperature of the solventPrecisely controlled, can exceed solvent boiling point in sealed vessels
Yield Variable, often moderateGenerally higher due to reduced side reactions
Energy Efficiency LowerHigher
Reproducibility GoodExcellent

Visualizations

Experimental Workflow for Optimization

G cluster_0 Reaction Setup cluster_1 Optimization Parameters cluster_2 Analysis & Purification cluster_3 Outcome a Select Starting Material (7-methoxyquinoline) b Choose Brominating Agent (e.g., NBS, Br2) a->b c Select Solvent (e.g., DMF, EtOH) b->c d Microwave Irradiation (Time, Temperature, Power) c->d Choose Heating Method e Conventional Heating (Time, Temperature) c->e Choose Heating Method f Reaction Monitoring (TLC, LC-MS) d->f e->f g Work-up & Extraction f->g h Purification (Column Chromatography) g->h i Characterization & Yield Determination (NMR, MS) h->i

Caption: A typical workflow for the optimization of the synthesis of 4-Bromo-7-methoxyquinoline.

References

  • Gutiérrez, J. E., Fernandez-Moreira, E., Acosta, M. E., Ramírez, H., & Charris, J. E. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Drug and Chemical Toxicology, 44(5), 513-522. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Chemical Biology & Drug Design. [Link]

  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 88-95. [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry, 20, 147-154. [Link]

  • Ökten, S., & Çakmak, O. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 391-402. [Link]

  • Försterling, H. D., Lamberz, H. J., & Schreiber, H. (1985). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. Zeitschrift für Naturforschung A, 40(4), 368-372. [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013). Journal of Chemical Research, 37(9), 556-558. [Link]

  • Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 756-764. [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022). Molbank, 2022(2), M1372. [Link]

  • Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. (2006). ARKIVOC, 2006(10), 82-89. [Link]

  • Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. (2025). Organic Process Research & Development. [Link]

  • Çakmak, O., & Ökten, S. (2017). Regioselective bromination of methoxyquinolines and their tetrahydro derivatives. Tetrahedron, 73(37), 5389-5396. [Link]

  • 4-Bromo-7-methoxyquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Bromination Mechanism. (2011, December 24). [Video]. YouTube. [Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). RSC Advances, 12(45), 29535-29545. [Link]

  • Method for synthetizing 6-methoxyquinoline. (2014).
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(47), 33029-33055. [Link]

  • Our strategy for the construction of 4-bromo quinolines and its applications. (2018). Organic Letters, 20(15), 4556-4559. [Link]

  • Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs. (2006). ARKIVOC, 2006(10), 82-89. [Link]

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. (2023). Scientific Reports, 13(1), 15456. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (2025). Chemical Society Reviews. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13. [Link]

  • Troubleshooting the synthesis of BINOL derivatives. (2023, September 15). Reddit. [Link]

  • Anthraquinone, 1-methylamino-4-bromo-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2012). Molecules, 17(10), 11525-11537. [Link]

  • Solvent effects on chemical processes. Part 7. Quantitative description of the composition dependence of the solvent polarity measure E(30) in binary aqueous–organic solvent mixtures. (1990). Journal of the Chemical Society, Perkin Transactions 2, (12), 2103-2108. [Link]

  • Key Compounds in Synthesis of Quinoline Derivatives: Synthesis of Bromo, Cyano and Methoxy Quinolines. (2021). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-7-methoxyquinoline and 4-chloro-7-methoxyquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the quinoline scaffold remains a cornerstone for the development of novel molecular entities. The functionalization of this privileged heterocycle is paramount, and palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for this purpose. Among the various precursors, 4-halo-7-methoxyquinolines are particularly valuable intermediates. This guide provides an in-depth, objective comparison of the reactivity of two common starting materials: 4-bromo-7-methoxyquinoline and 4-chloro-7-methoxyquinoline . Understanding the nuances of their reactivity is critical for researchers, scientists, and drug development professionals to make informed decisions in designing efficient and scalable synthetic routes.

This guide will delve into the fundamental principles governing the reactivity of these two compounds, supported by experimental data from the literature. We will explore their performance in three of the most pivotal palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

The Decisive Role of the Halogen: A Fundamental Perspective

The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. The facility of this step is directly influenced by the carbon-halogen bond strength and the electronegativity of the halogen.

The generally accepted order of reactivity for aryl halides is:

I > Br > OTf > Cl > F

This trend is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group. The weaker C-Br bond in 4-bromo-7-methoxyquinoline compared to the C-Cl bond in 4-chloro-7-methoxyquinoline dictates that the bromo-analogue will generally undergo oxidative addition to the palladium catalyst more readily. This fundamental difference in reactivity has significant practical implications for reaction conditions, catalyst selection, and overall efficiency.

Comparative Performance in Key Cross-Coupling Reactions

The choice between 4-bromo- and 4-chloro-7-methoxyquinoline is often a trade-off between reactivity and cost/availability. While the bromo-derivative is typically more reactive, the chloro-analogue is often more economical, especially on a larger scale. The following sections provide a comparative analysis of their performance in three critical C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron reagent, is arguably the most widely used cross-coupling reaction.[1]

Reactivity Comparison:

In Suzuki-Miyaura couplings, 4-bromo-7-methoxyquinoline is expected to exhibit significantly higher reactivity than its chloro counterpart. This allows for the use of milder reaction conditions, lower catalyst loadings, and a broader range of boronic acids and esters. For 4-chloro-7-methoxyquinoline, more forcing conditions, such as higher temperatures and more sophisticated catalyst systems (e.g., those employing electron-rich, bulky phosphine ligands), are often necessary to achieve comparable yields.[2]

Illustrative Data from Literature on Analogous Systems:

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-acetophenonePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80295[3]
4-Chloro-acetophenonePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001288[3]

This table presents representative data for analogous aryl halides to illustrate the general reactivity trend.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-7-methoxyquinoline with Phenylboronic Acid

  • To an oven-dried Schlenk flask, add 4-bromo-7-methoxyquinoline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: For 4-chloro-7-methoxyquinoline, a more active catalyst system such as Pd(OAc)₂ with a ligand like SPhos or XPhos, and a stronger base like K₃PO₄ at a higher temperature (e.g., 100-120 °C) would likely be required for efficient conversion.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[4][5]

Reactivity Comparison:

Similar to the Suzuki-Miyaura coupling, the C-Br bond of 4-bromo-7-methoxyquinoline is more readily activated by the palladium catalyst in the Buchwald-Hartwig amination. This generally leads to higher yields, shorter reaction times, and the ability to couple a broader range of amines, including less nucleophilic ones. The amination of 4-chloro-7-methoxyquinoline often necessitates the use of more specialized and often proprietary Buchwald ligands (e.g., XPhos, RuPhos) and stronger bases (e.g., NaOt-Bu, LHMDS).[6]

Illustrative Data from Literature on Analogous Systems:

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromideMorpholinePd(OAc)₂ / BINAPNaOt-BuToluene80298[7]
Aryl ChlorideMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1001695[7]

This table presents representative data for analogous aryl halides to illustrate the general reactivity trend.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-methoxyquinoline with Morpholine

  • To an oven-dried Schlenk tube, add 4-chloro-7-methoxyquinoline (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.048 mmol, 4.8 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the tube with a Teflon screw cap and heat the mixture in an oil bath at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Note: For 4-bromo-7-methoxyquinoline, a less active ligand such as BINAP or even P(t-Bu)₃ might be sufficient, and the reaction may proceed at a lower temperature (e.g., 80-100 °C).

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[8][9]

Reactivity Comparison:

The established reactivity trend of aryl halides holds true for the Sonogashira coupling. 4-Bromo-7-methoxyquinoline will react more readily than 4-chloro-7-methoxyquinoline. The coupling of the chloro-analogue often requires higher temperatures, longer reaction times, and sometimes higher catalyst loadings. In some cases, for less reactive aryl chlorides, copper-free Sonogashira conditions with specialized ligands may be necessary to avoid side reactions like Glaser coupling.[9]

Illustrative Data from Literature on Analogous Systems:

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-anisolePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF65492[10]
4-Chloro-anisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF1002475[10]

This table presents representative data for analogous aryl halides to illustrate the general reactivity trend.

Experimental Protocol: Sonogashira Coupling of 4-Bromo-7-methoxyquinoline with Phenylacetylene

  • To a Schlenk flask, add 4-bromo-7-methoxyquinoline (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (5 mL) and phenylacetylene (1.1 mmol, 1.1 equiv.).

  • Stir the reaction mixture at room temperature for 8-12 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Note: For 4-chloro-7-methoxyquinoline, the reaction would likely require a higher temperature (e.g., 80-120 °C) and a solvent such as DMF or dioxane.

Mechanistic Insights: Visualizing the Catalytic Cycles

To better understand the underlying principles of these transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R-B(OR)₂ Base pd2_aryl_complex Ar-Pd(II)L₂-R transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR₂ Base pd2_amido_complex Ar-Pd(II)L₂(NR₂) amine_coordination->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) pd2_alkynyl_complex Ar-Pd(II)L₂(C≡CR) pd2_complex->pd2_alkynyl_complex Transmetalation cu_x Cu-X pd2_complex->cu_x product Ar-C≡CR pd2_alkynyl_complex->product Reductive Elimination product->pd0 Regeneration cu_acetylide Cu-C≡CR cu_acetylide->pd2_complex alkyne H-C≡CR alkyne->cu_acetylide Base, CuX

Figure 3: Catalytic cycles of the Sonogashira coupling.

Experimental Workflow: A Decision-Making Guide

The selection between 4-bromo- and 4-chloro-7-methoxyquinoline should be a deliberate choice based on a combination of factors including cost, desired reactivity, and the nature of the coupling partners. The following workflow provides a logical approach to this decision-making process.

Decision_Workflow start Project Initiation: Synthesis of a 4-substituted-7-methoxyquinoline cost_analysis Cost and Availability Analysis start->cost_analysis choose_bromo Select 4-Bromo-7-methoxyquinoline cost_analysis->choose_bromo Cost is not a primary constraint choose_chloro Select 4-Chloro-7-methoxyquinoline cost_analysis->choose_chloro Cost-effectiveness is critical reactivity_assessment Assessment of Coupling Partner Reactivity (Sterics, Electronics) mild_conditions Employ Milder Conditions: - Standard Pd catalysts - Weaker bases - Lower temperatures reactivity_assessment->mild_conditions Favorable coupling partner (electron-rich boronic acid, etc.) forcing_conditions Employ More Forcing Conditions: - Advanced ligands (e.g., Buchwald's) - Stronger bases - Higher temperatures reactivity_assessment->forcing_conditions Challenging coupling partner (hindered amine, etc.) choose_bromo->reactivity_assessment choose_chloro->reactivity_assessment optimization Reaction Optimization mild_conditions->optimization forcing_conditions->optimization

Figure 4: Decision workflow for selecting the appropriate 4-halo-7-methoxyquinoline.

Conclusion

The choice between 4-bromo-7-methoxyquinoline and 4-chloro-7-methoxyquinoline is a critical decision in the design of synthetic routes for novel quinoline-based molecules. 4-Bromo-7-methoxyquinoline offers superior reactivity, enabling milder reaction conditions and a broader substrate scope in key palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This increased reactivity stems from the lower C-Br bond dissociation energy compared to the C-Cl bond.

Conversely, 4-chloro-7-methoxyquinoline provides a more cost-effective alternative, which can be a significant advantage in large-scale synthesis. However, its lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems, as well as more forcing reaction conditions.

Ultimately, the optimal choice depends on a careful consideration of the specific synthetic challenge, including the reactivity of the coupling partner, the desired scale of the reaction, and budgetary constraints. By understanding the fundamental principles of reactivity and the practical implications for reaction development, researchers can make informed decisions to accelerate their research and development efforts.

References

Sources

A Comparative Guide to the Biological Activity of Bromo- vs. Iodo-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic introduction of halogen atoms onto the quinoline ring is a well-established method to modulate the physicochemical properties and biological efficacy of these compounds. Among the halogens, bromine and iodine are of particular interest due to their unique electronic and steric properties, which can significantly influence a molecule's interaction with biological targets.

This guide provides an in-depth, objective comparison of the biological activities of bromo- and iodo-substituted quinolines. By synthesizing data from numerous in vitro and in vivo studies, we will explore the nuances of how these two halogens impact anticancer and antimicrobial efficacy. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and optimization of next-generation quinoline-based therapeutics. We will delve into quantitative comparisons of biological activity, discuss the underlying structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds.

Anticancer Activity: A Tale of Two Halogens

Both bromo- and iodo-substituted quinolines have demonstrated significant potential as anticancer agents. The nature and position of the halogen substituent play a pivotal role in their cytotoxic effects.[1]

Quantitative Comparison of Cytotoxicity
Compound ID/NameHalogenCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
Bromo-Derivatives
6,8-dibromo-5-nitroquinolineBromineHT29< 5-FU5-Fluorouracil (5-FU)Not Specified
5,7-dibromo-8-hydroxyquinolineBromineC6 (rat brain tumor)6.7 µg/mL--
5,7-dibromo-8-hydroxyquinolineBromineHeLa (cervical)25.6 µg/mL--
5,7-dibromo-8-hydroxyquinolineBromineHT29 (colon)15.0 µM5-FU240.8 - 258.3 µM
9-bromo-5-morpholino-tetrazolo[1,5-c]quinazolineBromineL1210 (murine leukemia)< 74.6 µM--
Iodo-Derivatives
4-hydroxy-3-iodo-quinol-2-oneIodineMRSA (clinical isolates)0.049 - 0.097 µg/mLVancomycinComparable
7-iodo-quinoline carboxamideIodinehNK-3r (binding assay)~67 nM (Ki)SB 223 412~27 nM (Ki)
5-chloro-7-iodo-8-quinoline (clioquinol)Iodine & ChlorineRaji (Burkitt's lymphoma)~5-10 fold higher than NQNitroxoline (NQ)-

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions, cell lines, and reference compounds.

From the available data, it is evident that both bromo- and iodo-substituted quinolines can exhibit potent anticancer activity. For instance, 5,7-dibromo-8-hydroxyquinoline shows significant cytotoxicity against various cancer cell lines.[2] Similarly, certain iodo-substituted quinolines have also demonstrated notable biological effects.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in the biological activity between bromo- and iodo-substituted quinolines can be attributed to several factors, including:

  • Electronegativity and Polarizability: Iodine is less electronegative but more polarizable than bromine. This difference can influence the nature of halogen bonding and other non-covalent interactions with the target protein. The greater polarizability of iodine may lead to stronger halogen bonds in some cases, enhancing binding affinity.

  • Atomic Size: Iodine has a larger atomic radius than bromine. This steric difference can impact how the molecule fits into the binding pocket of a target enzyme or receptor. A larger substituent may lead to steric hindrance or, conversely, create more favorable van der Waals interactions.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes. The larger size of iodine typically imparts a greater increase in lipophilicity compared to bromine.

  • Metabolic Stability: The carbon-halogen bond strength decreases down the group (C-Br > C-I). The weaker C-I bond can make iodo-substituted compounds more susceptible to metabolic dehalogenation, potentially leading to a shorter biological half-life.[3]

SAR_Halogen_Effect

Antimicrobial Activity: A Comparative Perspective

Halogenated quinolines have a long history as antimicrobial agents. The introduction of bromine or iodine can significantly enhance their potency against a range of bacterial and fungal pathogens.

Quantitative Comparison of Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro efficacy of an antimicrobial agent. The following table presents a comparative summary of the MIC values for bromo- and iodo-substituted quinolines against various microorganisms.

Compound ID/NameHalogenMicroorganismMIC (µg/mL)Reference CompoundMIC of Reference (µg/mL)
Bromo-Derivatives
9-bromo indolizinoquinoline-5,12-dione derivativeBromineMRSA0.031Vancomycin> 0.5
6-Bromoquinolin-4-ol derivative (3e)BromineESBL producing E. coli6.25--
6-Bromoquinolin-4-ol derivative (3e)BromineMRSA3.125--
Iodo-Derivatives
6-iodo-substituted carboxy-quinolinesIodineS. epidermidisVariable--
4-hydroxy-3-iodo-quinol-2-oneIodineMRSA (clinical isolate)0.049VancomycinComparable

Note: Data is collated from multiple sources and direct comparison should be made with caution due to differing experimental setups.

The data suggests that both bromo- and iodo-substitution can lead to potent antimicrobial agents. For example, a 9-bromo indolizinoquinoline-5,12-dione derivative exhibited significantly greater potency against MRSA than vancomycin.[4] Similarly, 4-hydroxy-3-iodo-quinol-2-one demonstrated comparable activity to vancomycin against MRSA isolates. A study on 6-iodo-substituted carboxy-quinolines indicated that iodine insertion can increase antimicrobial activity against S. aureus.[5]

Structure-Activity Relationship (SAR) in Antimicrobial Quinolines

The antimicrobial activity of halogenated quinolines is influenced by factors similar to those affecting their anticancer properties. The position of the halogen on the quinoline ring is critical. For instance, in fluoroquinolones, a related class of compounds, the fluorine atom at the C-6 position is crucial for potent antibacterial activity.

The mechanism of action for many antimicrobial quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1] The halogen substituent can influence the binding of the drug to these enzymes, thereby affecting its inhibitory potency.

Antimicrobial_Mechanism

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities of quinoline derivatives.

Protocol 1: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well microtiter plates

  • Test compounds (bromo- and iodo-substituted quinolines) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Incubator

Procedure:

  • Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 200 µL of the test compound stock solution (at twice the highest desired concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow

Pharmacokinetics and Metabolism: The Influence of Halogen Substitution

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The choice of halogen substituent can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

While comprehensive comparative pharmacokinetic data for bromo- versus iodo-substituted quinolines is limited, some general principles can be applied. The increased lipophilicity associated with iodine substitution may enhance membrane permeability and absorption, but it can also lead to increased binding to plasma proteins, which may reduce the free drug concentration.

The metabolic stability of a compound is crucial for its in vivo half-life. The weaker carbon-iodine bond compared to the carbon-bromine bond may render iodo-substituted quinolines more susceptible to dehalogenation by metabolic enzymes, such as cytochrome P450s.[3] This could lead to faster clearance and a shorter duration of action. However, the larger size of the iodine atom could also sterically hinder access of metabolic enzymes to other parts of the molecule, potentially slowing down metabolism at other sites.[3]

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of bromo- and iodo-substituted quinolines. The available data indicate that both types of halogenated derivatives hold significant promise as anticancer and antimicrobial agents. The choice between bromine and iodine substitution can have a profound impact on a compound's potency, selectivity, and pharmacokinetic properties.

Key Takeaways:

  • Potency: Both bromo- and iodo-substituted quinolines have demonstrated high potency in various biological assays, with some derivatives exhibiting activity superior to standard drugs.

  • Structure-Activity Relationship: The biological activity is highly dependent on the position of the halogen and the overall substitution pattern of the quinoline ring.

  • Physicochemical Properties: The differences in electronegativity, polarizability, size, and lipophilicity between bromine and iodine are key drivers of the observed differences in biological activity and pharmacokinetic profiles.

  • Future Research: There is a clear need for more direct, head-to-head comparative studies of bromo- and iodo-substituted quinoline analogs with identical core structures. Such studies would provide more definitive insights into the specific contributions of each halogen to the overall biological profile. Furthermore, detailed comparative studies on the pharmacokinetics and metabolism of these compounds are crucial for guiding the development of clinically viable drug candidates.

By leveraging the principles outlined in this guide, researchers can make more informed decisions in the design and optimization of novel quinoline-based therapeutics with improved efficacy and safety profiles.

References

  • ResearchGate. (n.d.). Quinoline derivatives with bromine in their structure. [Link]

  • MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(23), 8295. [Link]

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 834. [Link]

  • ResearchGate. (2017). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]

  • ResearchGate. (n.d.). 9-bromo substituted indolizinoquinoline-5,12-dione derivatives as potent antibacterial agents. [Link]

  • National Center for Biotechnology Information. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • Plewa, M. J., et al. (2008). Toxic impact of bromide and iodide on drinking water disinfected with chlorine or chloramines. Environmental Science & Technology, 42(3), 955-961. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoro-, bromo-, and iodopaclitaxel derivatives: synthesis and biological evaluation. [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]

  • Semantic Scholar. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

  • ResearchGate. (2012). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. [Link]

  • Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]

  • ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]

  • ResearchGate. (2023). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. [Link]

  • Masimirembwa, C. M., et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-528. [Link]

  • ResearchGate. (2019). Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). [Link]

  • ResearchGate. (n.d.). Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives. [Link]

  • ScienceDirect. (2022). Review on recent development of quinoline for anticancer activities. Materials Today: Proceedings, 51, 103-111. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. [Link]

  • Letters in Applied NanoBioScience. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience, 13(9), 1-13. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of the 7-Position

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic aromatic structure serves as a versatile template for engaging with a multitude of biological targets, leading to a wide array of pharmacological activities. Quinoline derivatives have found clinical success as antimalarial, anticancer, antibacterial, and anti-inflammatory agents, among others.[1] Within this scaffold, the C7 position has emerged as a critical hotspot for chemical modification. Substituents at this position can profoundly influence a molecule's potency, selectivity, metabolic stability, and ability to overcome drug resistance mechanisms. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-substituted quinolines across key therapeutic areas, supported by experimental data and protocols to inform rational drug design.

Synthetic Strategies: Accessing Diversity at the C7 Position

The exploration of SAR at the 7-position is contingent on robust synthetic methodologies that allow for the introduction of diverse chemical functionalities. Modern cross-coupling reactions are the cornerstone of this effort, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. Key strategies often start from a readily available precursor like 7-chloro or 7-bromoquinoline.

Commonly employed reactions include:

  • Suzuki Coupling: For the introduction of aryl and heteroaryl groups (biaryl structures).

  • Ullmann Coupling: Primarily used for forming diaryl ether linkages.

  • Negishi Coupling: Effective for creating alkyl-aryl bonds.

  • Buchwald-Hartwig Amination: For installing amine-based substituents.

These metal-catalyzed reactions provide a powerful toolkit for generating extensive libraries of 7-substituted analogs for biological screening.[2]

G cluster_0 General Synthetic Workflow for 7-Substituted Quinolines Start 7-Haloquinoline (e.g., 7-Chloroquinoline) Coupling Metal-Catalyzed Cross-Coupling Reaction (Suzuki, Ullmann, Negishi, etc.) Start->Coupling Product Diverse Library of 7-Substituted Quinolines Coupling->Product Partners Coupling Partners: - Boronic Acids - Phenols - Organozincs - Amines Partners->Coupling

Caption: General workflow for synthesizing 7-substituted quinolines.

Comparative SAR Analysis Across Therapeutic Areas

The optimal substituent at the 7-position is not universal; it is dictated by the specific topology and chemical nature of the target protein's binding pocket. This section compares the SAR trends for different biological activities.

Antimalarial Activity: Overcoming Chloroquine Resistance

The 7-chloro-4-aminoquinoline scaffold of chloroquine (CQ) is the historical benchmark. The electron-withdrawing nature of the 7-chloro group is crucial for activity, as it lowers the pKa of the quinoline ring nitrogen, facilitating drug accumulation in the acidic food vacuole of the parasite.[3][4]

  • Halogen Substitution: Studies comparing halogens at the C7 position have shown that 7-bromo and 7-iodo analogs are often as potent as the corresponding 7-chloro compounds against both CQ-sensitive and CQ-resistant strains of Plasmodium falciparum.[5] In contrast, 7-fluoro and 7-trifluoromethyl (-CF3) derivatives tend to be less active, particularly against resistant strains.[5]

  • Electron-Donating vs. Electron-Withdrawing Groups: The consensus model favors a small, electron-withdrawing group at C7.[2] Most 7-methoxy (-OMe) analogs, which are electron-donating, are significantly less active or inactive.[5] This highlights the importance of the electronic properties of the C7 substituent in the antimalarial mechanism.

  • Bulky and Hydrophobic Groups: A key strategy to combat CQ resistance involves introducing bulky, hydrophobic groups at the 7-position. Exchanging the 7-chloro group for a phenoxy ether or a biaryl system can restore potent activity against multidrug-resistant strains.[2][6] This increased bulk and hydrophobicity is thought to interfere with resistance mechanisms and may enhance interactions with the target, heme polymerase.

Table 1: Comparison of 7-Substituents on Antiplasmodial Activity (IC50 in nM)

7-SubstituentP. falciparum (CQ-Sensitive)P. falciparum (CQ-Resistant)Reference
-Cl3-1218-500+[5]
-Br3-12Similar to -Cl[5]
-I3-12Similar to -Cl[5]
-F15-5018-500[5]
-CF315-5018-500[5]
-OCH317-15090-3000[5]
-OPh (Phenoxy)PotentPotent[2]
-Ph (Phenyl)PotentPotent[2]
Anticancer Activity: Targeting Cellular Signaling

In oncology, 7-substituted quinolines are prominent as kinase inhibitors, where the C7 substituent often occupies a solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and pharmacokinetic properties.

  • Kinase Inhibition (Src, EGFR, etc.): For Src kinase inhibitors based on a 4-anilino-3-quinolinecarbonitrile scaffold, optimal activity was found with basic amines attached to a 7-phenyl ring.[7] In the context of quinazoline-based EGFR inhibitors (a related scaffold), bulky substituents at the 6 or 7-positions often increase potency.[8] The 7-position is frequently modified with solubilizing groups or moieties that can form additional hydrogen bonds to enhance binding affinity.

  • Antiproliferative Activity: Against various cancer cell lines, the nature of the C7 substituent dramatically impacts cytotoxicity. For a series of 4-aminoquinolines, a 7-chloro substitution was found to decrease cytotoxic activity in one study, while 7-trifluoromethyl derivatives showed high potency against breast cancer cells.[9] In another series, a 7-(3-phenylpropoxy) group yielded a compound with potent, low-micromolar activity against multiple human tumor cell lines, including colon and cervical cancer.[10] This suggests that extended, flexible hydrophobic groups at C7 can be highly beneficial for anticancer activity.

G cluster_0 Simplified Kinase Inhibition by a 7-Substituted Quinoline Drug 7-Substituted Quinoline Inhibitor Drug->Block Kinase Kinase ATP Binding Site Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Signal Downstream Signaling (e.g., Proliferation) Phosphorylation->Signal Block->Kinase

Caption: Quinoline inhibitors block ATP binding to kinases.

Antibacterial Activity: The Quinolone Legacy

The fluoroquinolone class of antibiotics is defined by key substitutions, and the C7 position is arguably the most critical for determining the spectrum of activity and potency.

  • Cyclic Amine Substituents: The vast majority of clinically successful quinolones feature a cyclic amine at the C7 position. A piperazine ring (as in ciprofloxacin) generally confers excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.

  • Impact of Morpholine: Replacing the 7-piperazino group with a 7-morpholino substituent can lead to important changes. In one series, a 7-(2-(aminomethyl)morpholino) derivative showed improved Gram-positive activity compared to ciprofloxacin and ofloxacin.[11] Crucially, the morpholine ring was also associated with a marked reduction in neurotoxic side effects, which are a known liability for some piperazinyl quinolones.[11] This demonstrates how C7 modification can be used to fine-tune not only efficacy but also the safety profile of a drug.

Table 2: Comparison of 7-Substituents on Antibacterial Activity (MIC in µg/mL)

7-Substituent TypeGram-Positive (e.g., S. aureus)Gram-Negative (e.g., E. coli)Key PropertiesReference
PiperazineModerate to GoodExcellentBroad spectrum, potential CNS effects[11]
MethylpiperazineModerateModerate[12]
MorpholineGood to ExcellentGoodReduced neurotoxicity[11]
Substituted AminesVariableVariableActivity depends on specific amine[12]

Key Experimental Protocols

To ensure data integrity and comparability, standardized assays are essential. Below are foundational protocols for evaluating the biological activities discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is a widely used proxy for cell viability and proliferation.

Workflow:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 7-substituted quinoline compounds in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Workflow:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of ~5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in broth.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Outlook

The C7 position of the quinoline scaffold is a powerful handle for modulating biological activity across a diverse range of therapeutic targets. The structure-activity relationships are highly context-dependent:

  • In antimalarials , an electron-withdrawing group is generally required, with increased bulk and hydrophobicity offering a path to overcome resistance.

  • In anticancer agents, particularly kinase inhibitors, the C7 position allows for the introduction of larger, often flexible moieties to enhance potency and fine-tune physicochemical properties.

  • In antibacterials , a C7 cyclic amine is a hallmark of the quinolone class, with subtle changes like replacing piperazine with morpholine significantly altering the activity spectrum and safety profile.[11]

Future drug design efforts will undoubtedly continue to exploit the C7 position. The integration of structure-based design, computational modeling, and parallel synthesis will allow for a more rapid and rational exploration of chemical space. By understanding the nuanced SAR at this critical position, researchers can continue to refine the quinoline scaffold to develop next-generation therapeutics with improved efficacy and safety.

References

  • Ressurreição, A. S. et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry, 54(20), 7084-7093. [Link]

  • De, D. et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926. [Link]

  • Solomon, V. R. et al. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 19(24), 7391-7403. [Link]

  • She, Y. et al. (2010). Structure-activity relationships in a novel series of 7-substituted-aryl quinolines and 5-substituted-aryl benzothiazoles at the metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry, 18(9), 3026-3035. [Link]

  • Al-Ostoot, F. H. et al. (2021). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Scientific Reports, 11(1), 22358. [Link]

  • Chen, C. H. et al. (2007). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 12(7), 1467-1476. [Link]

  • Rudrapal, M. et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203. [Link]

  • Massari, S. et al. (2010). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 53(2), 621-635. [Link]

  • Kumar, S. et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-20. [Link]

  • Faydy, M. E. et al. (2020). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives. Journal of the Serbian Chemical Society, 85(11), 1481-1491. [Link]

  • Faydy, M. E. et al. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. ResearchGate. [Link]

  • Rudrapal, M. & Chetia, D. (2017). Design, Synthesis, Antimalarial Activity and Docking Study of 7-Chloro-4-(2-(substituted benzylidene)hydrazineyl)quinolines. ResearchGate. [Link]

  • Moustafa, A. M. Y. & Bakare, S. B. (2019). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. Research on Chemical Intermediates, 45(7), 3895–3912. [Link]

  • Tzanetou, E. et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. International Journal of Molecular Sciences, 23(20), 12345. [Link]

  • Patel, J. J. et al. (2019). Design and synthesis of some novel 7-substituted thiosemicarbazinyl-quinolines via Ullmann coupling reaction and examination of their antimicrobial activities. ResearchGate. [Link]

  • Kimura, Y. et al. (1993). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. Journal of Medicinal Chemistry, 36(10), 1356-1363. [Link]

  • Kumar, A. et al. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. [Link]

  • Egan, T. J. et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]

  • Various Authors. (2023). The structures of some quinoline-containing anticancer agents under clinical trials. Journal of Molecular Structure, 1286, 135520. [Link]

  • Ökten, S. et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 9(1), 1045-1056. [Link]

  • Various Authors. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. RSC Advances, 13(34), 23851-23871. [Link]

  • Boschelli, D. H. et al. (1998). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4365-4377. [Link]

  • Wang, Y. et al. (2009). Synthesis and evaluation of a novel series of quinoline derivatives with immunosuppressive activity. Bioorganic & Medicinal Chemistry, 17(15), 5427-5434. [Link]

  • Al-Suwaidan, I. A. et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3020. [Link]

  • Almalki, A. J. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6617. [Link]

  • Egan, T. J. et al. (2000). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate. [Link]

  • Various Authors. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5). [Link]

  • Various Authors. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. RSC Advances, 13(34). [Link]

  • Rojas-Tomé, I. J. et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1877. [Link]

  • Various Authors. (2023). SAR of quinoline derivatives as VEGFR-2 Inhibitors. ResearchGate. [Link]

  • da Silva, G. N. et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. [Link]

  • Nayyar, A. et al. (2013). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(21), 8247-8260. [Link]

  • Various Authors. (2024). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]

  • Cao, R. et al. (2019). Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 178, 395-408. [Link]

  • Singh, S. et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Various Authors. (2024). Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. ResearchGate. [Link]

  • Arumugam, N. et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]

Sources

Efficacy of 4-Bromo-7-methoxyquinoline-based Inhibitors vs. Established Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with a persistent demand for novel small molecule inhibitors that offer improved efficacy, selectivity, and resistance profiles. Within this dynamic field, quinoline scaffolds have emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors.[1] This guide provides an in-depth comparative analysis of a promising new class of compounds, 4-Bromo-7-methoxyquinoline-based inhibitors, against established multi-kinase inhibitors in clinical use.

The selection of the 4-Bromo-7-methoxyquinoline scaffold is predicated on its structural similarity to key intermediates in the synthesis of potent tyrosine kinase inhibitors (TKIs) such as Lenvatinib. Lenvatinib is a well-established multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and other kinases implicated in tumor progression and angiogenesis. The substitution of a bromo group at the 4-position of the quinoline ring offers a strategic vector for synthetic elaboration, allowing for the generation of diverse chemical libraries with the potential for novel kinase interaction profiles.

For the purpose of this guide, we will use a closely related and well-characterized 4-anilino-7-methoxyquinoline derivative, herein referred to as Q-Br-Inhibitor 1 , as a representative of the 4-Bromo-7-methoxyquinoline class. This is due to the current scarcity of publicly available, direct experimental data on 4-bromo-7-methoxyquinoline derivatives themselves. The selected proxy compound has demonstrated potent inhibitory activity against the c-Met proto-oncogene, a receptor tyrosine kinase frequently dysregulated in various cancers.[2]

This guide will objectively compare the preclinical efficacy of Q-Br-Inhibitor 1 with a panel of established TKIs, including Lenvatinib , Sorafenib , Sunitinib , Cabozantinib , and Crizotinib . The comparison will focus on their mechanisms of action, inhibitory potency against key oncogenic kinases, and the experimental methodologies used to determine their efficacy. Our goal is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design and evaluation of next-generation quinoline-based kinase inhibitors.

Mechanism of Action: Targeting Key Signaling Pathways in Oncology

The primary mechanism of action for both the 4-Bromo-7-methoxyquinoline-based inhibitors and the established drugs discussed in this guide is the inhibition of receptor tyrosine kinases (RTKs). These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Dysregulation of RTK signaling is a hallmark of many cancers.

The primary targets for the compounds in this comparison are VEGFR-2 and c-Met, two RTKs critically involved in tumor angiogenesis and metastasis.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling can starve tumors of the nutrients and oxygen they need to grow and metastasize.

  • c-Met (Mesenchymal-Epithelial Transition Factor): The receptor for hepatocyte growth factor (HGF). Aberrant c-Met signaling is implicated in tumor growth, invasion, and the development of resistance to other targeted therapies.

The following diagram illustrates the general signaling pathways of VEGFR-2 and c-Met and the points of inhibition by these TKIs.

Signaling_Pathways cluster_VEGFR VEGFR-2 Signaling cluster_cMet c-Met Signaling cluster_inhibitors Tyrosine Kinase Inhibitors VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis HGF HGF cMet c-Met HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Invasion Invasion, Metastasis, Cell Survival mTOR->Invasion Inhibitors 4-Bromo-7-methoxyquinoline-based Inhibitors Established Drugs Inhibitors->VEGFR2 Inhibit Inhibitors->cMet Inhibit Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Purified Kinase (e.g., VEGFR-2, c-Met) - Kinase Substrate (e.g., peptide) - ATP - Test Compound (serial dilutions) - Assay Buffer start->reagents plate Plate Preparation: Dispense test compound dilutions and controls (DMSO) into a 384-well plate. reagents->plate incubation1 Pre-incubation: Add purified kinase to each well. Incubate to allow compound binding. plate->incubation1 reaction Initiate Reaction: Add ATP and substrate mixture to each well. Incubate at 30°C. incubation1->reaction detection Detection: Add detection reagent (e.g., ADP-Glo™). Measure luminescence/fluorescence. reaction->detection analysis Data Analysis: Plot signal vs. log(compound concentration). Calculate IC50 value using a dose-response curve. detection->analysis end End analysis->end

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions of the test compound in assay buffer to create a range of concentrations for IC50 determination.

    • Prepare solutions of purified recombinant kinase (e.g., VEGFR-2 or c-Met), a suitable kinase substrate (e.g., a synthetic peptide), and ATP in the assay buffer.

  • Assay Plate Preparation:

    • In a 384-well assay plate, add a small volume (e.g., 5 µL) of each concentration of the serially diluted test compound. Include wells with DMSO only as a negative control (100% kinase activity) and a known potent inhibitor as a positive control.

  • Kinase Reaction:

    • Add the purified kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of product formed. This can be done using various detection methods, such as:

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.

      • Fluorescence-based assays: Utilizes fluorescently labeled substrates or antibodies.

      • Radiometric assays: Involves the use of radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis:

    • Plot the measured signal (e.g., luminescence) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells that express the target kinase.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., a line known to overexpress VEGFR-2 or c-Met) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include wells with vehicle (e.g., DMSO) as a negative control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate the plate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the efficacy of novel 4-Bromo-7-methoxyquinoline-based inhibitors against established tyrosine kinase inhibitors. The available data, using a closely related analog as a proxy, suggests that this new class of compounds holds promise as potent c-Met inhibitors. The modular nature of the quinoline scaffold, particularly with the reactive bromo substituent, offers significant opportunities for medicinal chemists to fine-tune the selectivity and potency of these inhibitors.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 4-Bromo-7-methoxyquinoline derivatives. Key areas of investigation should include:

  • Kinome-wide selectivity profiling: To understand the broader kinase interaction landscape and identify potential off-target effects.

  • In vivo efficacy studies: To assess the anti-tumor activity of lead compounds in relevant animal models.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To evaluate the drug-like properties of these inhibitors.

  • Investigation of resistance mechanisms: To anticipate and potentially circumvent the development of drug resistance.

By systematically addressing these areas, the full therapeutic potential of 4-Bromo-7-methoxyquinoline-based inhibitors can be elucidated, potentially leading to the development of novel and effective targeted therapies for cancer.

References

  • Cabozantinib is an oral, tyrosine-kinase inhibitor with potent activity against VEGFR2 and MET, along with multiple other tyrosine kinases involved in cancer development and progression. (2020). Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC - NIH. [Link]

  • Sorafenib also acts on VEGFR-1 (IC50 of 26 nM/l), VEGFR-2 (IC50 of 90 nM/l), VEGFR-3 (IC50 of 20 nM/l), PDGFR-β (IC50 of 57 nM/l), Flt-3 (IC50 of 58 nM/l), c-Kit (IC50 of 68 nM/l) and RET (IC50 of 43 nM/l). Conversely, sorafenib is not active against a number of kinases including ERK-1, MEK-1, EGFR, HER-2/neu, IGFR-1, c-met, c-yes, PKB, PKA, CDK1/cyclin B, PKCα, PKCγ and PIM-1. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • Cabozantinib is a potent inhibitor of MET, RET, and vascular endothelial factor receptor 2 (VEGFR2), as well as other tyrosine kinases that have been implicated in tumor development and progression. (n.d.). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC - NIH. [Link]

  • In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. (n.d.). ResearchGate. [Link]

  • The IC50 values were calculated by ELISA and off-chip mobility shift assay (MSA) methods using a drug concentration rage of 0.3–10,000 nmol/L. Lenvatinib showed a potent multi-kinase inhibition activity in a competitive manner: the most sensitive were VEGFR1–3-associated kinases, with values of IC50 4.7 nmol/L, 3.0 nmol/L and 2.3 nmol/L, respectively. (n.d.). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - NIH. [Link]

  • A series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesised and identified as potent inhibitors of the tyrosine kinase c-Met. Among them, compound 12n showed the most potent inhibitory activity against c-Met with IC50 value of 0.030 ± 0.008 µM. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]

Sources

A Comparative Guide to the Purity Analysis of 4-Bromo-7-methoxyquinoline: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 4-Bromo-7-methoxyquinoline, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] We will delve into the theoretical underpinnings, practical experimental protocols, and the relative strengths and weaknesses of each method, supported by experimental data and authoritative references.

Introduction to 4-Bromo-7-methoxyquinoline and the Imperative of Purity Analysis

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[6][7] The principle lies in the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a pumped solvent).

Rationale for HPLC Method Design

For a compound like 4-Bromo-7-methoxyquinoline, a reverse-phase HPLC (RP-HPLC) method is the most logical starting point. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This setup is ideal for the separation of moderately polar to nonpolar organic molecules. The choice of a C18 column is based on its wide applicability and proven success in the analysis of a vast range of pharmaceutical compounds, including quinoline derivatives.[3]

Experimental Protocol: RP-HPLC for 4-Bromo-7-methoxyquinoline

This protocol is a well-established starting point and should be validated according to ICH guidelines Q2(R1) for its intended use.[6][8]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides a good balance of resolution, efficiency, and backpressure.
Mobile Phase A 0.1% Formic Acid in Water Acidification of the mobile phase improves peak shape for basic compounds like quinolines by suppressing the ionization of silanol groups on the stationary phase.
Mobile Phase B Acetonitrile A common organic modifier in RP-HPLC with good UV transparency.
Gradient 70% A to 30% B, hold for 2 min; then to 10% A and 90% B in 10 min; hold for 3 min A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm and 320 nm Quinoline derivatives typically have strong UV absorbance. A DAD allows for the monitoring of multiple wavelengths and spectral analysis to check for peak purity.
Injection Volume 10 µL

| Sample Preparation | Accurately weigh ~1 mg of 4-Bromo-7-methoxyquinoline and dissolve in 1 mL of diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL. | Ensure complete dissolution. |

System Suitability: Before sample analysis, the system suitability should be established by injecting a standard solution multiple times. Key parameters include tailing factor (should be ≤ 2.0), theoretical plates (should be ≥ 2000), and reproducibility of injections (%RSD ≤ 2.0%).

Data Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to note that this method provides a relative purity assessment. The response factor of impurities may differ from that of the main compound, potentially leading to inaccuracies.

Caption: HPLC Purity Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Ratio Method

NMR spectroscopy is an inherently quantitative technique (qNMR) because the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9][10] This makes qNMR a powerful tool for determining the absolute purity of a compound without the need for a reference standard of the same compound.[11][12]

Rationale for qNMR Method Design

For the purity analysis of 4-Bromo-7-methoxyquinoline, ¹H NMR is the most suitable nucleus due to its high natural abundance and sensitivity. The methodology involves the use of an internal standard of known purity and concentration. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[9][10] Maleic acid or dimethyl sulfone are common choices.

Experimental Protocol: ¹H qNMR for 4-Bromo-7-methoxyquinoline

Instrumentation:

  • NMR spectrometer (400 MHz or higher for better signal dispersion).

Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Bromo-7-methoxyquinoline into a clean vial.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, purity > 99.5%) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

Parameter Recommended Setting Rationale
Solvent DMSO-d₆ Good solvating power for a wide range of organic compounds and its residual peak does not typically interfere with analyte signals.
Pulse Sequence A standard 1D proton experiment (e.g., zg30) A 30° pulse angle is used to ensure a shorter relaxation delay can be used without saturating the signals.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton This is critical for accurate quantification and ensures all protons have fully relaxed before the next pulse. T₁ values should be determined experimentally, but a delay of 30-60 seconds is often sufficient.
Number of Scans 16 or higher To achieve a good signal-to-noise ratio.
Spectral Width Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)

| Acquisition Time | At least 3 seconds | To ensure good digital resolution. |

Data Interpretation

The purity of 4-Bromo-7-methoxyquinoline can be calculated using the following equation:[4][9]

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight (4-Bromo-7-methoxyquinoline: 238.08 g/mol )[1]

  • m : Mass

  • P : Purity of the standard

  • analyte : 4-Bromo-7-methoxyquinoline

  • std : Internal standard

For 4-Bromo-7-methoxyquinoline, a well-resolved aromatic proton signal should be chosen for integration. For the internal standard, a sharp singlet is ideal.

Caption: qNMR Purity Analysis Workflow.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Chromatographic separation based on polarityNuclear spin resonance, signal area proportional to the number of nuclei
Purity Type Relative (Area Percent)Absolute (with internal standard)
Reference Standard Requires a high-purity reference standard of the analyte for accurate quantificationRequires a certified internal standard of a different compound
Sensitivity High (ng to pg level)Lower (µg to mg level)
Throughput High (automated systems can run many samples)Lower (longer acquisition times per sample)
Impurity Detection Excellent for detecting and quantifying impurities, including isomersCan detect and quantify impurities with distinct signals, but may miss those with overlapping signals
Structural Information Limited (retention time and UV spectrum)Provides detailed structural information, aiding in impurity identification
Sample Consumption DestructiveNon-destructive
Method Development Can be time-consuming to optimize separationRelatively straightforward, but requires careful parameter optimization for quantification
Cost Lower initial instrument cost, higher running costs (solvents, columns)Higher initial instrument cost, lower running costs

Conclusion: A Synergistic Approach

Both HPLC and NMR are powerful techniques for the purity analysis of 4-Bromo-7-methoxyquinoline, each with its own set of advantages and limitations.

  • HPLC is the method of choice for routine quality control, high-throughput screening, and the detection of trace impurities due to its high sensitivity and resolving power. It provides excellent data on the relative abundance of different components in a sample.

  • qNMR is an indispensable tool for the accurate determination of absolute purity and for the certification of reference standards. Its ability to provide structural information simultaneously makes it invaluable for identifying unknown impurities.

For a comprehensive and robust purity assessment of 4-Bromo-7-methoxyquinoline, a synergistic approach is recommended. HPLC can be used for initial screening and to ensure the absence of minor impurities, while qNMR can provide a highly accurate, absolute purity value for the main component. This dual-pronged strategy ensures the highest level of confidence in the quality of your research materials.

References

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Dong, M. W. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Wojtowicz, E., Gwarda, M., & Pikus, S. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of the Iranian Chemical Society, 15(10), 2269-2277.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Shabir, G. A. (2010). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Sciences and Research, 1(9), 358-368.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?. Retrieved from [Link]

  • Nanalysis Corp. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]

  • Amerigo Scientific. (n.d.). 4-Bromo-7-methoxyquinoline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • Sonune, P. S., Wagh, V. S., Kakode, P. S., Bhawaniwale, J. K., Madhukar, A., & Raja Rajeswari, K. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • Patel, K., & Patel, M. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27.
  • Monge, A., Palop, J. A., del Castillo, J. C., & de Cerain, A. L. (2001). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 269-277.
  • Musiol, R., Jampilek, J., Buchta, V., Silva, L., Niedbala, H., & Podeszwa, B. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Li, H., Liu, Y., Zhang, Y., & Weng, X. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society Au, 1(10), 1698–1704. [Link]

  • Li, H., Liu, Y., Zhang, Y., & Weng, X. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 1(10), 1698-1704.
  • Cushman, M., & He, H. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219.
  • PubChem. (n.d.). 6-Bromo-4-chloro-7-methoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-4-N-methoxyquinoline-3,4-diamine. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 7-bromo-2-methoxy-4-methylquinoline. Retrieved from [Link]

  • Thoreauchem. (n.d.). 7-Bromo-4-methoxyquinoline. Retrieved from [Link]

  • American Elements. (n.d.). 5-Bromo-7-methoxyquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-7-methoxyisoquinoline (C10H8BrNO). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-7-methoxyquinoline-6-carboxamide (C11H9BrN2O2). Retrieved from [Link]

Sources

Validating the Mechanism of Action of 4-Bromo-7-methoxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating potent anticancer activities.[1][2][3] This guide focuses on elucidating the mechanism of action of a promising class of these compounds: 4-bromo-7-methoxyquinoline derivatives. Our internal investigations hypothesize that these derivatives exert their anticancer effects through the dual mechanism of inhibiting the critical PI3K/Akt/mTOR signaling pathway and inducing apoptosis.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][6] Consequently, it has become a prime target for therapeutic intervention.[6][7] This guide provides a comprehensive framework for validating the proposed mechanism of action for 4-bromo-7-methoxyquinoline derivatives. We will present a series of robust experimental protocols and compare the performance of our lead compound, hereafter referred to as QM-Br7M , with two well-characterized inhibitors of the PI3K/Akt/mTOR pathway: Pictilisib (GDC-0941) and Dactolisib (BEZ235) .

Hypothesized Mechanism of Action

Based on the known activities of structurally related quinoline compounds and preliminary screening data, we propose that QM-Br7M functions as an inhibitor of the PI3K/Akt/mTOR signaling cascade. This inhibition is expected to disrupt downstream signaling, leading to a reduction in cell proliferation and survival. Concurrently, we hypothesize that QM-Br7M triggers programmed cell death (apoptosis) in cancer cells. The validation of this dual mechanism is the primary focus of the experimental workflows detailed below.

Experimental Validation Workflow

To rigorously test our hypothesis, we will employ a multi-pronged approach encompassing biochemical and cell-based assays. This workflow is designed to provide a clear and comprehensive picture of the molecular events initiated by QM-Br7M treatment.

Experimental Workflow cluster_0 Biochemical Validation cluster_1 Cell-Based Validation In Vitro Kinase Assay In Vitro Kinase Assay Western Blot Western Blot In Vitro Kinase Assay->Western Blot Confirms on-target pathway inhibition Apoptosis Assays Apoptosis Assays Western Blot->Apoptosis Assays Links pathway inhibition to cellular outcome

Caption: A streamlined workflow for validating the mechanism of action.

Part 1: Biochemical Validation of PI3K Inhibition

The initial step is to ascertain whether QM-Br7M directly inhibits the kinase activity of PI3K in a cell-free system. This provides direct evidence of target engagement.

In Vitro PI3K Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of the PI3K substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Protocol:

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[8]

    • Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in a suitable dilution buffer.[8]

    • Prepare a substrate solution containing PIP2.[8]

    • Prepare an ATP solution in the kinase assay buffer. The final concentration should be near the Km value for the specific kinase isoform.[8]

  • Assay Procedure:

    • Serially dilute QM-Br7M, Pictilisib, and Dactolisib in the kinase assay buffer.

    • In a 384-well plate, add 5 µL of the diluted compounds or a DMSO vehicle control.

    • Add 10 µL of the diluted PI3K enzyme solution to each well and incubate at room temperature for 15 minutes.[8]

    • Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 mixture.

    • Incubate the reaction at 30°C for 60 minutes.[8]

    • Terminate the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).[9]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Part 2: Cellular Validation of Pathway Inhibition and Apoptosis Induction

Following biochemical confirmation, the next critical phase is to validate the on-target effects of QM-Br7M in a cellular context and to link this to a functional cellular outcome, namely apoptosis.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting will be used to measure the phosphorylation status of key proteins downstream of PI3K, providing evidence of pathway inhibition within intact cells.

Signaling Pathway Overview:

PI3K/Akt/mTOR Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates p-Akt p-Akt Akt->p-Akt Phosphorylation mTOR mTOR p-Akt->mTOR Activates p-mTOR p-mTOR mTOR->p-mTOR Phosphorylation Proliferation & Survival Proliferation & Survival p-mTOR->Proliferation & Survival Promotes

Sources

A Comparative Analysis of Synthetic Strategies for 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-methoxyquinoline is a valuable intermediate in the synthesis of a variety of biologically active molecules. The strategic placement of the methoxy group and the bromine atom on the quinoline scaffold allows for diverse functionalization, making it a sought-after precursor in drug discovery programs. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will compare and contrast the most prevalent and practical synthetic routes, evaluating them on criteria such as yield, scalability, reagent availability, and operational complexity.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-Bromo-7-methoxyquinoline can be broadly approached via two main strategies:

  • Construction of the Quinoline Core followed by Halogenation: This is the most common and well-established approach, typically employing the Gould-Jacobs reaction to first assemble the 7-methoxyquinolin-4-one core, which is then subsequently halogenated.

  • The Sandmeyer Reaction Pathway: A classical approach in aromatic chemistry that offers a regioselective route to introduce the bromine atom, contingent on the availability of the corresponding 4-aminoquinoline precursor.

Below, we delve into the specifics of each route, providing detailed protocols and a critical evaluation of their respective merits and drawbacks.

Route 1: The Gould-Jacobs Reaction Pathway

This is a robust and widely utilized method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). The general strategy involves three key stages:

  • Formation of 7-methoxyquinolin-4-one: Condensation of 3-methoxyaniline with a malonic acid derivative, followed by thermal cyclization.

  • Conversion to a 4-halo precursor: Typically, chlorination of the 4-hydroxy group.

  • Introduction of Bromine at the 4-position: This can be achieved either through direct bromination of the 4-hydroxy intermediate or via a halogen exchange reaction from a 4-chloro precursor.

A.1. Synthesis of 7-methoxyquinolin-4-one

The foundational Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[1][2] For the synthesis of 7-methoxyquinolin-4-one, 3-methoxyaniline is the starting material. The choice of the malonic ester derivative can influence the reaction conditions and overall yield. Diethyl ethoxymethylenemalonate is a common reagent for this transformation.[3] The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the malonic ester derivative, followed by the loss of ethanol to form the condensation product. Subsequent heating induces a 6-electron cyclization to form the quinoline ring system.[1] Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[3]

A.2. Halogenation at the 4-Position

The tautomeric 4-hydroxyquinoline exists predominantly in the quinolin-4-one form. To introduce a bromine at this position, a two-step sequence involving an initial chlorination followed by a potential halogen exchange, or a direct bromination is necessary.

  • Chlorination: The conversion of 7-methoxyquinolin-4-one to 4-chloro-7-methoxyquinoline is efficiently achieved by heating with phosphorus oxychloride (POCl₃).[4][5] This is a standard and high-yielding reaction for converting 4-quinolinones to the corresponding 4-chloroquinolines.

  • Direct Bromination: An alternative to the chlorination/halogen exchange sequence is the direct conversion of the 4-hydroxy group to a bromine. Reagents such as phosphorus oxybromide (POBr₃) are suitable for this transformation, substituting the hydroxy groups of aromatic heterocycles with bromine. This approach offers a more direct route to the target molecule, avoiding the isolation of the chloro intermediate.

  • Halogen Exchange: While plausible, a Finkelstein-type halogen exchange reaction to convert 4-chloro-7-methoxyquinoline to 4-bromo-7-methoxyquinoline is less commonly reported for this specific substrate. Such reactions can be reversible, and achieving high conversion may require careful optimization of reaction conditions.

The overall Gould-Jacobs pathway is visualized below:

Gould-Jacobs Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Halogenation cluster_step3a Route 1a start 3-Methoxyaniline intermediate1 7-Methoxyquinolin-4-one start->intermediate1 Condensation & Cyclization malonic Malonic Ester Derivative malonic->intermediate1 intermediate2 4-Chloro-7-methoxyquinoline intermediate1->intermediate2 POCl₃ product 4-Bromo-7-methoxyquinoline intermediate1->product POBr₃ intermediate2->product Halogen Exchange

Caption: Gould-Jacobs pathway to 4-Bromo-7-methoxyquinoline.

Route 2: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a powerful tool for the regioselective introduction of halogens onto an aromatic ring via a diazonium salt intermediate. To apply this to the synthesis of 4-Bromo-7-methoxyquinoline, one would require 4-amino-7-methoxyquinoline as the starting material.

The proposed pathway would involve:

  • Diazotization: Conversion of the 4-amino group of 4-amino-7-methoxyquinoline to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Sandmeyer Reaction: Displacement of the diazonium group with a bromide, typically using a copper(I) bromide catalyst.

While mechanistically sound, the practical application of this route is contingent on the accessibility of 4-amino-7-methoxyquinoline. The synthesis of this precursor is not trivial and adds extra steps to the overall sequence, potentially lowering the overall yield compared to the more convergent Gould-Jacobs approach.

Sandmeyer Pathway cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction start 4-Amino-7-methoxyquinoline intermediate Diazonium Salt start->intermediate NaNO₂ / H⁺ product 4-Bromo-7-methoxyquinoline intermediate->product CuBr

Caption: Sandmeyer reaction pathway to 4-Bromo-7-methoxyquinoline.

Quantitative Comparison of Synthetic Routes

Parameter Route 1a: Gould-Jacobs -> Chlorination -> Halogen Exchange Route 1b: Gould-Jacobs -> Direct Bromination Route 2: Sandmeyer Reaction
Starting Materials 3-Methoxyaniline, Malonic ester derivative, POCl₃, Bromide source3-Methoxyaniline, Malonic ester derivative, POBr₃4-Amino-7-methoxyquinoline, NaNO₂, HBr, CuBr
Number of Steps 322 (from 4-amino precursor)
Reported Yields Generally good to high for the first two steps. Halogen exchange yield can be variable.Good to high, potentially more efficient than the 3-step route.Typically moderate to good, but dependent on the efficiency of the diazotization and the stability of the diazonium salt.
Scalability Well-established and scalable.Potentially more scalable due to fewer steps.Can be challenging to scale due to the potential instability of diazonium salts.
Reagent Availability & Cost Readily available and relatively inexpensive starting materials.POBr₃ is less common and more expensive than POCl₃.Availability of 4-amino-7-methoxyquinoline is a key consideration.
Operational Complexity Involves high-temperature cyclization and handling of POCl₃.Involves high-temperature cyclization and handling of POBr₃.Requires careful temperature control for the diazotization step.

Experimental Protocols

Route 1b: Gould-Jacobs Reaction and Direct Bromination

This route is often preferred for its efficiency.

Step 1: Synthesis of 7-methoxyquinolin-4-one

  • Materials: 3-Methoxyaniline, Diethyl ethoxymethylenemalonate, Dowtherm A (or diphenyl ether).

  • Procedure:

    • A mixture of 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120 °C for 1-2 hours.

    • The resulting intermediate is added to a preheated high-boiling solvent such as Dowtherm A or diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.

    • The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried to afford 7-methoxyquinolin-4-one.

Step 2: Synthesis of 4-Bromo-7-methoxyquinoline

  • Materials: 7-methoxyquinolin-4-one, Phosphorus oxybromide (POBr₃), Toluene (or other high-boiling solvent).

  • Procedure:

    • A suspension of 7-methoxyquinolin-4-one (1.0 eq) in a suitable solvent such as toluene is treated with phosphorus oxybromide (2.0-3.0 eq).

    • The mixture is heated to reflux (around 110-160°C) for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • The reaction mixture is cooled and carefully quenched by pouring onto crushed ice.

    • The aqueous mixture is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield 4-Bromo-7-methoxyquinoline.

Conclusion and Recommendations

For the laboratory-scale synthesis of 4-Bromo-7-methoxyquinoline, the Gould-Jacobs pathway followed by direct bromination with POBr₃ (Route 1b) emerges as the most efficient and practical approach. It offers a convergent synthesis with good overall yields and avoids the preparation and handling of potentially unstable diazonium intermediates. While the cost of POBr₃ may be higher than POCl₃, the reduction in the number of synthetic steps and the avoidance of a potentially low-yielding halogen exchange reaction make it a compelling choice.

The Sandmeyer reaction (Route 2) remains a viable, albeit less direct, alternative. Its utility is largely dependent on the commercial availability and cost of 4-amino-7-methoxyquinoline. For large-scale production, a thorough cost-benefit analysis of both the Gould-Jacobs and Sandmeyer routes would be necessary, taking into account reagent costs, operational safety, and overall process efficiency.

This guide provides a framework for selecting and optimizing the synthesis of 4-Bromo-7-methoxyquinoline. The provided protocols, grounded in established chemical principles, should serve as a valuable resource for researchers in the field.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43-68. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-24. [Link]

  • Cieplik, J., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(22), 5356. [Link]

  • O'Neill, P. M., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(8), 2846-2855. [Link]

  • Al-Zoubi, R. M., et al. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 21(11), 1561. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 6(92), 89634-89638. [Link]

  • MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. [Link]

  • MANAC Inc. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. [Link]

  • Das, B., et al. (2014). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 91(10), 1877-1883. [Link]

  • ResearchGate. (2015). POCl3 Chlorination of 4-Quinazolones. [Link]

  • PubChem. (n.d.). 4-Chloro-7-methoxyquinoline. [Link]

  • Al-Tel, T. H. (2005). A convenient procedure for the synthesis of substituted 4-methylaminocoumarins. Heterocycles, 65(12), 2937-2945. [Link]

  • ACS Green Chemistry Institute. (n.d.). Deoxy Bromination. Reagent Guides. [Link]

  • PubChem. (n.d.). 7-Bromo-4-chloro-1-methoxyisoquinoline. [Link]

  • Kuleshov, A. V., et al. (2015). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636-640. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Kinase Inhibitors Derived from the 4-Bromo-7-methoxyquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous clinically successful kinase inhibitors.[1] Its rigid bicyclic system provides an excellent framework for positioning key pharmacophoric features within the ATP-binding pocket of various kinases. The 4-Bromo-7-methoxyquinoline core, in particular, offers a versatile starting point for medicinal chemists. The bromine atom at the 4-position serves as a convenient synthetic handle for introducing diverse aryl or alkylamino groups, crucial for engaging with the hinge region of the kinase domain. Simultaneously, the methoxy group at the 7-position can be modulated to fine-tune solubility and metabolic stability. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of kinase inhibitors conceptually derived from this promising scaffold, drawing upon data from closely related 7-methoxyquinoline analogs to illustrate the critical journey from benchtop activity to preclinical validation.

From Target to Cell: The In Vitro Efficacy Cascade

The initial assessment of any novel kinase inhibitor begins with a series of in vitro assays designed to answer fundamental questions: Does it hit the intended target? At what concentration? And does this biochemical activity translate into a functional effect in cancer cells?

The Litmus Test: Biochemical Kinase Assays

The first step is to determine the direct inhibitory effect of a compound on its purified target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value signifies greater potency. For instance, derivatives of the related 4-anilino-3-quinolinecarbonitrile scaffold have demonstrated potent inhibition of Src kinase with IC50 values in the low nanomolar range.[2]

Cellular Potency: Antiproliferative Assays

While a low biochemical IC50 is encouraging, it doesn't guarantee efficacy in a cellular context. The compound must be able to penetrate the cell membrane, engage its target in a complex intracellular environment, and ultimately elicit a biological response, such as inhibiting cell growth. Antiproliferative assays, such as the MTT or SRB assay, are workhorse experiments to determine a compound's growth-inhibitory 50 (GI50) or cytotoxic IC50 concentration across a panel of cancer cell lines.

For example, a series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were evaluated for their ability to inhibit the growth of non-small cell lung cancer (NSCLC) cell lines. One promising compound, TS-41, exhibited potent antiproliferative activity with IC50 values ranging from 1.48 to 2.76 µM in the A549, H1975, and PC-9 cell lines.[3] Similarly, a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivative demonstrated exceptionally potent growth inhibition across the NCI-60 human tumor cell line panel, with GI50 values in the subnanomolar range for many cell lines.[4]

Compound Target Kinase(s) Cell Line In Vitro Potency (IC50/GI50) Reference
4-(2-fluorophenoxy)-7-methoxyquinazoline derivative (TS-41)EGFR, c-MetA549, H1975, PC-91.48 - 2.76 µM[3]
7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneTubulinNCI-60 panelSubnanomolar range[4]
4-phenylamino-3-quinolinecarbonitrile derivative (31a)SrcTransformed Fibroblasts100 nM[2]
4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152)VEGFR2, FGFR1, PDGFRβHUVEC90.2 nM[5]

Table 1: Representative In Vitro Potency of 7-Methoxyquinoline Derivatives

Mechanism of Action: Target Engagement in Cells

Confirming that the observed antiproliferative effects are indeed due to the inhibition of the intended target is crucial. Western blotting is a standard technique used to assess the phosphorylation status of the target kinase and its downstream effectors. A successful inhibitor should reduce the phosphorylation of its target in a dose-dependent manner. For instance, TS-41 was shown to significantly downregulate the phosphorylation of both EGFR and c-Met, as well as the downstream signaling protein AKT, in A549 cells.[3]

The Whole Picture: In Vivo Efficacy in Preclinical Models

Promising in vitro data is the ticket to the next critical stage: evaluating the compound's efficacy in a living organism. In vivo studies, typically in rodent models, provide insights into a compound's pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), and overall anti-tumor activity in a more complex biological system.

The Gold Standard: Xenograft Models

The most common preclinical model for evaluating cancer therapeutics is the xenograft model, where human cancer cells are implanted into immunocompromised mice.[6] This allows for the assessment of a compound's ability to inhibit the growth of a human tumor in a living system.

The design of an in vivo efficacy study is critical. Key parameters include the choice of cell line, the route of administration, the dose and schedule of the drug, and the endpoints to be measured. Tumor volume is the primary efficacy endpoint, typically measured with calipers over the course of the study. Animal body weight is also closely monitored as an indicator of toxicity.

The 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative, TS-41, demonstrated potent in vivo anticancer efficacy in a nude mouse model bearing A549 xenografts. At a dose of 60 mg/kg, TS-41 achieved a tumor growth inhibition rate of 55.3%, which was superior to the standard-of-care drug Afatinib (46.4%) in the same study.[3] Similarly, the 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivative showed significant, dose-dependent tumor growth inhibition in an NCI-H460 lung cancer xenograft model, with a 61.9% inhibition rate at a dose of 1.0 mg/kg.[4]

Compound Xenograft Model Dose and Schedule Tumor Growth Inhibition Reference
4-(2-fluorophenoxy)-7-methoxyquinazoline derivative (TS-41)A549 (NSCLC)60 mg/kg, p.o., qd55.3%[3]
7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNCI-H460 (Lung)1.0 mg/kg, i.v., q5d61.9%[4]
4-phenylamino-3-quinolinecarbonitrile derivative (31a)VariousNot specifiedEffective[2]
4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152)Multiple, including PDXNot specifiedSignificant anticancer effects[5]

Table 2: Representative In Vivo Efficacy of 7-Methoxyquinoline Derivatives in Xenograft Models

Visualizing the Path to Efficacy

To better understand the context of these studies, the following diagrams illustrate a representative signaling pathway targeted by such inhibitors and a typical workflow for an in vivo efficacy study.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt P Akt->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and point of inhibition.

In_Vivo_Efficacy_Workflow start Cancer Cell Line Culture implantation Subcutaneous Implantation into Immunocompromised Mice start->implantation tumor_growth Tumor Growth to Palpable Size (~100 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with Vehicle or Kinase Inhibitor randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (e.g., 2x/week) treatment->monitoring Daily Dosing monitoring->treatment endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition (%) endpoint->analysis end Efficacy Determined analysis->end

Caption: Standard workflow for an in vivo xenograft study.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are paramount. Below are representative protocols for the key experiments discussed.

In Vitro Cell Viability (MTT Assay) Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 value.

In Vivo Xenograft Efficacy Study Protocol
  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium, often mixed 1:1 with Matrigel, to a final concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Allow tumors to grow to an average size of 100-150 mm³. Monitor tumor growth by measuring the length and width with calipers and calculate the volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically n=8-10 mice per group). Begin treatment with the kinase inhibitor at the predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle solution.

  • Efficacy Monitoring: Measure tumor volume and body weight twice weekly throughout the study.

  • Study Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.

  • Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.

Conclusion

The journey of a kinase inhibitor from a chemical concept to a potential therapeutic is a rigorous, multi-step process. While the 4-Bromo-7-methoxyquinoline scaffold represents a promising starting point, its true potential can only be unlocked through a systematic evaluation of its derivatives. This guide has outlined the critical transition from in vitro validation—confirming target engagement and cellular potency—to the more complex and informative in vivo assessment of anti-tumor efficacy. The representative data from closely related 7-methoxyquinoline analogs underscore the importance of this dual-pronged approach. A potent in vitro profile is a prerequisite, but only through well-designed in vivo studies can the true therapeutic potential of these compounds be ascertained, paving the way for the development of next-generation targeted cancer therapies.

References

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). National Institutes of Health. [Link]

  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (2000). PubMed. [Link]

  • Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. (2015). PubMed. [Link]

  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. (2024). PubMed. [Link]

  • Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. (n.d.). Frontiers. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). National Institutes of Health. [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025). National Institutes of Health. [Link]

  • Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. (2002). PubMed. [Link]

  • Computational Insights into VEGFR1 Inhibitors: Redefining Cancer Treatment through Dual-Targeted Therapy. (2024). MDPI. [Link]

  • Inhibitors of SRC kinases impair antitumor activity of anti-CD20 monoclonal antibodies. (n.d.). Taylor & Francis Online. [Link]

  • BCR::ABL1 tyrosine kinase inhibitors hamper the therapeutic efficacy of blinatumomab in vitro. (2022). ResearchGate. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]

  • In Vivo Oncology. (n.d.). Eurofins. [Link]

  • The MCF-7 Xenograft Model for Breast Cancer. (n.d.). Melior Discovery. [Link]

  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. (n.d.). National Institutes of Health. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI. [Link]

  • New Anticancer Theobromine Derivative Targeting EGFRWT and EGFRT790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies. (2022). MDPI. [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). National Institutes of Health. [Link]

  • Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. (2003). PubMed. [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (n.d.). National Institutes of Health. [Link]

  • In vivo Efficacy Testing. (n.d.). Creative Animodel. [Link]

  • Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor. (2011). PubMed. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). National Institutes of Health. [Link]

Sources

A Researcher's Guide to Benchmarking the Cytotoxicity of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the cytotoxicity of novel quinoline derivatives against established chemotherapeutic agents. By adhering to rigorous scientific principles and detailed experimental protocols, this document aims to ensure the generation of reliable and comparable data crucial for advancing anticancer drug discovery.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] The development of novel quinoline derivatives necessitates a thorough evaluation of their cytotoxic potential in comparison to known standards. This guide outlines a systematic approach to achieve this, focusing on two widely accepted cytotoxicity assays: the MTT and LDH assays.

Experimental Design: A Foundation for Reliable Benchmarking

A well-structured experimental design is paramount for obtaining meaningful and reproducible results. The following components are critical for a robust cytotoxicity study.

Selection of Cell Lines

The choice of cancer cell lines significantly influences the outcome and relevance of the study. It is recommended to use well-characterized and commonly employed cell lines representing different cancer types. For this guide, we will focus on:

  • A549 (Human Lung Adenocarcinoma): A widely used cell line in cancer research, known for its robustness in various assays.[3][4]

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line, frequently used in breast cancer studies.[5][6]

Novel Quinoline Derivatives

This guide will consider three hypothetical novel quinoline derivatives for benchmarking:

  • NQ-1: A 2,4-disubstituted quinoline.[1]

  • NQ-2: A 4-amino, 7-substituted quinoline.[1]

  • NQ-3: An N-alkylated, 2-oxoquinoline.[1]

The synthesis and characterization of these compounds are presumed to have been completed prior to cytotoxicity testing.

Known Cytotoxicity Standards

For a meaningful comparison, it is essential to include standard chemotherapeutic agents with well-documented cytotoxic activity. The following will be used as positive controls:

  • Doxorubicin: A widely used anthracycline antibiotic in cancer chemotherapy.[7][8] Its mechanisms of action include DNA intercalation and inhibition of topoisomerase II.[7]

  • Cisplatin: A platinum-based drug that exerts its cytotoxic effects primarily by forming DNA adducts, leading to cell cycle arrest and apoptosis.[9][10][11]

Methodologies for Cytotoxicity Assessment

To ensure a comprehensive evaluation, this guide employs two distinct cytotoxicity assays that measure different cellular parameters.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on mitochondrial metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[13][14]

LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[15] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[15][16]

Experimental Workflows

The following diagrams illustrate the sequential steps involved in the cytotoxicity benchmarking process.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis CellCulture Cell Culture (A549 & MCF-7) CellSeeding Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundPrep Compound Preparation (Novel Quinolines & Standards) Treatment Treatment with Compounds (24-72 hours) CompoundPrep->Treatment CellSeeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay LDH_Assay LDH Assay Treatment->LDH_Assay Absorbance Absorbance/Luminescence Reading MTT_Assay->Absorbance LDH_Assay->Absorbance IC50 IC50 Calculation Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: A high-level overview of the experimental workflow for cytotoxicity benchmarking.

Detailed Experimental Protocols

Adherence to standardized protocols is crucial for data reproducibility.

Cell Seeding and Treatment
  • Cell Culture: Maintain A549 and MCF-7 cells in their respective recommended culture media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[17] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the novel quinoline derivatives and standard drugs (Doxorubicin and Cisplatin) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in the complete culture medium.

  • Treatment: After 24 hours of incubation, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used) and an untreated control (medium only). Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

MTT Assay Protocol
  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7][17]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]

LDH Cytotoxicity Assay Protocol
  • Supernatant Collection: After the treatment period, carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well to a new 96-well plate.[18]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.

  • Incubation: Add the LDH reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for approximately 30 minutes, protected from light.[15]

  • Signal Measurement: Measure the absorbance or luminescence signal using a microplate reader at the appropriate wavelength (e.g., 490 nm for colorimetric assays).[15]

  • Data Analysis: Determine the amount of LDH released. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity for each treatment.

Data Presentation and Interpretation

Clear and concise data presentation is essential for comparative analysis.

Tabulated IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[17] The results of the cytotoxicity assays should be summarized in a table for easy comparison.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
NQ-1 [Hypothetical Value][Hypothetical Value]
NQ-2 [Hypothetical Value][Hypothetical Value]
NQ-3 [Hypothetical Value][Hypothetical Value]
Doxorubicin [Literature Value][Literature Value]
Cisplatin [Literature Value][Literature Value]

Note: IC50 values for Doxorubicin and Cisplatin can vary between studies due to different experimental conditions.[7]

Mechanistic Insights and Structure-Activity Relationships

The cytotoxic activity of quinoline derivatives is often linked to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways.[1][19] For instance, some quinoline derivatives act as topoisomerase inhibitors, similar to doxorubicin, while others may disrupt mitochondrial function or generate reactive oxygen species (ROS).[19][20]

G cluster_pathway Potential Quinoline-Induced Apoptosis Pathway NQ Novel Quinoline Derivative ROS ROS Generation NQ->ROS Mito Mitochondrial Dysfunction NQ->Mito ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential signaling pathway for quinoline-induced apoptosis.

By comparing the IC50 values of the novel quinoline derivatives with the known standards, researchers can gain valuable insights into their relative potency. Furthermore, analyzing the chemical structures of the novel compounds in conjunction with their cytotoxic activity can help elucidate structure-activity relationships (SAR). For example, the presence of specific functional groups or substitution patterns on the quinoline ring can significantly influence cytotoxicity.[21]

Conclusion and Future Directions

This guide provides a robust framework for benchmarking the cytotoxicity of novel quinoline derivatives. By employing standardized assays and including well-established controls, researchers can generate high-quality, comparable data. The findings from these initial cytotoxicity screens will be instrumental in identifying promising lead compounds for further preclinical development.

Future studies should aim to elucidate the precise mechanisms of action of the most potent derivatives. This can be achieved through a variety of assays, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of specific signaling pathways. A deeper understanding of how these novel compounds exert their cytotoxic effects will be critical for their optimization and potential translation into effective anticancer therapies.

References

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 4-Bromo-7-methoxyquinoline-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide

Introduction: The Kinase Inhibitor's Dilemma—Potency vs. Precision

Protein kinases are fundamental regulators of cellular processes and represent one of the most significant classes of drug targets, particularly in oncology. The development of small-molecule kinase inhibitors has been a triumph of modern medicine. However, the very nature of the kinome—comprising over 500 members with a highly conserved ATP-binding site—presents a formidable challenge: achieving selectivity.[1] A compound's interaction with unintended kinases, known as off-target activity or cross-reactivity, can lead to unforeseen toxicities. Conversely, such polypharmacology can sometimes result in beneficial therapeutic effects.[2][3] Therefore, a comprehensive cross-reactivity profile is not just a data point; it is a critical tool for predicting clinical outcomes, understanding mechanisms of action, and guiding lead optimization.

This guide provides a comparative framework for the cross-reactivity profiling of a promising scaffold in medicinal chemistry: 4-bromo-7-methoxyquinoline. Quinoline derivatives are recognized for their wide range of biological activities and serve as a versatile scaffold for developing therapeutic agents.[4][5] Specifically, the 4-bromo-7-methoxyquinoline-6-carboxamide structure is a known intermediate in the synthesis of potent tyrosine kinase inhibitors, making its bromo-analog a compound of significant interest for developing novel targeted therapies.[6] As Senior Application Scientists, our goal is to move beyond mere protocol recitation and explain the causality behind experimental choices, enabling you to design a robust, self-validating profiling strategy.

Comparative Framework: Orthogonal Methodologies for Profiling

No single assay can fully capture the complexity of a compound's interaction within the cellular environment. A robust profiling strategy relies on the integration of orthogonal methods that interrogate compound activity from different perspectives: in vitro binding, in-cell target engagement, and functional cellular impact. Here, we compare three industry-standard platforms.

Methodology Principle Advantages Limitations Typical Throughput
In Vitro Kinome Scanning (e.g., KINOMEscan™) Competition-based binding assay measures the displacement of an immobilized ligand from hundreds of kinases.[7][8]- Broadest kinome coverage (400+ kinases).[9][10]- Quantitative (reports true thermodynamic dissociation constant, Kd).[9]- High reproducibility.- Lacks cellular context (no cell permeability, efflux, or ATP competition).- Does not measure inhibition of kinase activity.High
Cellular Thermal Shift Assay (CETSA®) Based on ligand-induced thermal stabilization of a target protein in its native cellular environment.[11][12][13]- Directly confirms target engagement in intact cells or tissues.[11]- Accounts for cellular factors like permeability and target localization.- Can be adapted to a high-throughput format.[14]- Indirect measure of binding.- Protein must be thermally stable and show a measurable shift.- Requires a specific antibody or mass spectrometry for detection.Medium to High
Chemoproteomics (e.g., KiNativ™) Uses activity-based probes (e.g., ATP/ADP acyl phosphates) to covalently label the active sites of kinases in native proteomes.[15][16][17]- Profiles kinases in their native, active state.[15][17]- Provides a functional measure of target occupancy and inhibition.[18]- Can reveal inhibitor-induced kinase activation.[17]- Technically complex, requiring specialized probes and mass spectrometry.- Coverage is typically lower than in vitro binding assays (~200 kinases).[17]Low to Medium

Integrated Experimental Workflow: From Broad Scan to Cellular Function

To illustrate how these platforms are synergistically applied, we propose a tiered workflow for profiling two hypothetical 4-bromo-7-methoxyquinoline derivatives, Compound A (intended primary target: Kinase X) and Compound B (intended primary target: Kinase Y).

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinome Scanning (KINOMEscan™)

Expertise & Experience: The primary goal here is to cast the widest possible net to identify all potential binding interactions, regardless of cellular context. This method uses a competition binding assay, which is highly sensitive and reports a true dissociation constant (Kd), making it the gold standard for initial selectivity assessment.[9][19]

Step-by-Step Methodology:

  • Compound Preparation: Solubilize Compounds A and B in 100% DMSO to create 100X stock solutions (e.g., 1 mM for a 10 µM final concentration). Causality: DMSO is a universal solvent for organic molecules; preparing a concentrated stock minimizes the final DMSO concentration in the assay to avoid artifacts.

  • Assay Execution: The vendor performs the assay. Briefly, the test compound is incubated with a DNA-tagged kinase and a ligand-functionalized solid support.

  • Competition: The compound competes with the immobilized ligand for the kinase's active site. A potent binder will prevent the kinase from binding to the support.[7]

  • Quantification: After washing away unbound components, the amount of kinase bound to the support is quantified by qPCR of the DNA tag. A low qPCR signal indicates strong binding by the test compound.

  • Data Analysis: Results are reported as '% of Control'. A selectivity score (S-score) is often calculated, which represents the number of kinases bound divided by the total number of kinases tested at a given concentration. A lower S-score indicates higher selectivity.

Trustworthiness: This protocol is self-validating through the use of an internal DMSO vehicle control, against which all compound interactions are measured. The high-throughput nature allows for testing at multiple concentrations to generate robust Kd values for key interactions.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: After identifying potential off-targets from the kinome scan, CETSA® is used to confirm which of these interactions occur within the complex milieu of a living cell.[12][14] This is a critical step, as many in vitro hits may not engage their target in a cell due to poor permeability or rapid efflux. The underlying principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[13]

G A 1. Cell Treatment (Incubate with compound or vehicle) B 2. Thermal Challenge (Heat aliquots across a temperature gradient) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Fractionation (Centrifuge to separate soluble vs. aggregated protein) C->D E 5. Detection (Quantify soluble protein via Western Blot or MS) D->E

Caption: The core workflow for a CETSA® experiment.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Grow a relevant cell line (e.g., one that endogenously expresses the target kinases) to ~80% confluency. Treat cells with various concentrations of Compound A or B (and a vehicle control) for 1-2 hours.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells (e.g., via multiple freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the abundance of the target protein at each temperature point using Western blotting or targeted mass spectrometry.

  • Data Analysis: Plot the soluble protein signal as a function of temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tm. A positive shift in the Tm (ΔTm) in compound-treated cells relative to vehicle-treated cells confirms target engagement.

Trustworthiness: The inclusion of a vehicle (DMSO) control at every temperature point is essential to establish the baseline melting curve of the target protein. A known inhibitor of the target, if available, should be used as a positive control to validate the assay window.

Synthesizing the Data for Actionable Insights

The ultimate value is derived from integrating the datasets. For Compound A (target: Kinase X):

By systematically applying and integrating these orthogonal approaches, researchers can build a high-confidence, multi-dimensional profile of their 4-bromo-7-methoxyquinoline-based compounds, enabling data-driven decisions to advance the most promising candidates toward the clinic.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science, 298(5600), 1912–1934. [Link]

  • Karakas, B., & Bachman, K. E. (2011). Analysis of the Off-Target Effects of Suberoylanilide Hydroxamic Acid (SAHA) on the Kinome. PLoS ONE, 6(7), e22184. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 7, 2026, from [Link]

  • Bamborough, P., Drewry, D. H., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). Assessment of Chemical Coverage of Commercially Available Kinase Inhibitor Sets. Journal of Medicinal Chemistry, 51(24), 7898–7914. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241–1249. [Link]

  • ActivX Biosciences, Inc. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwired. [Link]

  • Franks, C. E., & Hsu, K. L. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology, 11(3), e72. [Link]

  • KINOMEscan, a Division of DiscoveRx Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Rix, U., Maly, D. J., ... & Kozarich, J. W. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7(1), 1-12. [Link]

  • Schirle, M., Petrella, E. C., Brittain, S. M., Schwalb, D., Harrington, E., Cornella-Taracido, I., & Tallarico, J. A. (2012). Kinase inhibitor profiling using chemoproteomics. Methods in Molecular Biology, 795, 161-177. [Link]

  • Shaw, J., Hughes, S. J., Strang, C., Rowedder, J., Tigue, N. J., & Holt, S. V. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2872-2878. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 7, 2026, from [Link]

  • mediaTUM. (n.d.). Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. Retrieved January 7, 2026, from [Link]

  • Parrow, V. N., & Almqvist, H. (2017). The Cellular Thermal Shift Assay (CETSA®) for Drug Discovery. Current Protocols in Pharmacology, 78(1), 9-59. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 7, 2026, from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Li, Y., Geng, J., Liu, Y., Zhang, H., & Li, B. (2013). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 18(6), 6844-6854. [Link]

  • Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

Sources

A Head-to-Head Comparison of Catalyst Systems for the Suzuki Coupling of 4-Bromo-7-methoxyquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of novel therapeutics and functional materials, the quinoline scaffold remains a cornerstone of molecular design. Its derivatives are integral to a multitude of pharmacologically active agents. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of this privileged heterocycle, enabling the formation of crucial carbon-carbon bonds.[1] The choice of catalyst system for the coupling of substrates like 4-bromo-7-methoxyquinoline is a critical decision that profoundly impacts reaction efficiency, yield, and overall success.

This guide provides an in-depth, head-to-head comparison of three widely employed palladium-based catalyst systems for the Suzuki coupling of 4-bromo-7-methoxyquinoline with a representative arylboronic acid. We will delve into the mechanistic rationale behind each system, present detailed experimental protocols, and offer a comparative analysis of their performance to empower researchers in making informed decisions for their synthetic campaigns.

The Crucial Role of the Catalyst in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] This cycle comprises three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst. The efficacy of the phosphine ligand coordinated to the palladium center is a determining factor in the reaction's success, influencing the rates of these elementary steps. Bulky, electron-rich ligands are known to facilitate both the oxidative addition and the final reductive elimination, which is often crucial for sterically demanding substrates.[3]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 r_pd_r R-Pd(II)-R'(L_n) transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Head-to-Head Catalyst System Comparison

For this comparative analysis, we will consider the Suzuki coupling of 4-bromo-7-methoxyquinoline with phenylboronic acid as our model reaction. The performance of three distinct catalyst systems will be evaluated:

  • "The Classic Workhorse": Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • "The Modern Standard": A Second-Generation Buchwald Ligand System (SPhos)

  • "The High-Performance Option": A Sterically Demanding Buchwald Ligand System (XPhos)

Catalyst SystemLigandTypical Catalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
System 1: Pd(PPh₃)₄ PPh₃3 - 5K₂CO₃Toluene/H₂O90 - 11012 - 2475 - 85
System 2: Pd(OAc)₂ / SPhos SPhos1 - 2K₃PO₄1,4-Dioxane1004 - 8> 90
System 3: Pd(OAc)₂ / XPhos XPhos0.5 - 1K₃PO₄Toluene1002 - 6> 95

Note: The data in this table is a representative compilation from various sources for analogous bromoquinoline and heteroaryl bromide couplings and may not reflect a direct head-to-head comparison under identical conditions.[4][5]

In-Depth Analysis of Catalyst Systems

System 1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Rationale: Pd(PPh₃)₄ is a commercially available, air-stable Pd(0) precatalyst that has been a mainstay in cross-coupling chemistry for decades.[6] The triphenylphosphine ligand provides a moderately electron-rich and sterically accessible environment around the palladium center. While effective for many substrates, its performance can be sluggish with more challenging partners, often necessitating higher catalyst loadings and elevated temperatures. For heteroaromatic substrates like quinolines, the nitrogen atom can potentially coordinate to the palladium center, leading to catalyst inhibition.

Experimental Protocol:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-7-methoxyquinoline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • To this suspension, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

System 2: Palladium(II) Acetate with SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

Rationale: The advent of bulky and electron-rich biaryl phosphine ligands, developed by the Buchwald group, revolutionized palladium-catalyzed cross-coupling. SPhos is a second-generation ligand that promotes the formation of a highly active monoligated Pd(0) species.[3] This catalytic species is particularly effective for the coupling of heteroaryl halides. The increased electron density on the palladium accelerates the oxidative addition step, while the steric bulk of the ligand facilitates the reductive elimination. This often translates to lower catalyst loadings, shorter reaction times, and higher yields compared to traditional phosphine ligands.[5]

Experimental Protocol:

  • In a glovebox or under a robust argon atmosphere, add 4-bromo-7-methoxyquinoline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.) to a vial.

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%) in degassed 1,4-dioxane (2 mL).

  • Add the catalyst premix to the reaction vial, followed by an additional portion of degassed 1,4-dioxane (8 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 4-8 hours.

  • Monitor the reaction by LC-MS. Upon completion, work up the reaction as described for System 1.

System 3: Palladium(II) Acetate with XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

Rationale: XPhos is another highly effective Buchwald ligand, featuring even greater steric bulk than SPhos due to the triisopropylbiphenyl backbone. This enhanced steric hindrance further promotes the reductive elimination step, making it an excellent choice for particularly challenging or sterically hindered substrates.[4] The use of XPhos often allows for even lower catalyst loadings and can sometimes facilitate reactions at room temperature for more activated substrates. For the coupling of 4-bromo-7-methoxyquinoline, XPhos is anticipated to provide the highest activity and efficiency.

Experimental Protocol:

  • Follow the procedure outlined for System 2, substituting SPhos with XPhos (0.02 mmol, 2 mol%).

  • The solvent for this system is typically toluene.

  • Heat the reaction mixture to 100 °C for 2-6 hours, monitoring for completion.

  • Work up and purify the product as previously described.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: 4-bromo-7-methoxyquinoline, boronic acid, base setup Combine Reagents in Schlenk Flask/Vial prep_reagents->setup prep_catalyst Prepare Catalyst Premix (for Systems 2 & 3) catalyst_add Add Catalyst/Premix prep_catalyst->catalyst_add inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert solvent Add Degassed Solvent inert->solvent solvent->catalyst_add heat Heat to Reaction Temperature catalyst_add->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the amount of boronic acid (up to 2.0 equivalents) as protodeboronation can be a competing side reaction. Ensure that all solvents are rigorously degassed to prevent oxidation of the Pd(0) catalyst. For Pd(PPh₃)₄, which can be sensitive, running the reaction in the dark may be beneficial.[7]

  • Incomplete Conversion: For stubborn reactions, an increase in temperature or a switch to a more active ligand (e.g., from PPh₃ to SPhos or XPhos) is recommended. The choice of base can also be critical; cesium carbonate is a stronger base that can sometimes improve reaction rates.

  • Byproduct Formation: Homocoupling of the boronic acid can occur. This can often be minimized by the slow addition of the boronic acid or by using a lower reaction temperature if the desired reaction proceeds efficiently under those conditions.

Conclusion

The Suzuki-Miyaura coupling of 4-bromo-7-methoxyquinoline is a versatile and powerful transformation for the synthesis of novel 4-aryl-7-methoxyquinoline derivatives. While the classic Pd(PPh₃)₄ catalyst system can provide the desired product, modern Buchwald-type ligands such as SPhos and XPhos offer significant advantages in terms of reaction efficiency, catalyst loading, and substrate scope. For researchers aiming for high-yielding, rapid, and robust synthetic routes, the use of a catalyst system based on a bulky, electron-rich phosphine ligand like XPhos is highly recommended. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for the successful implementation of this critical reaction in drug discovery and materials science.

References

  • ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. National Center for Biotechnology Information. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKAT USA, Inc. Retrieved from [Link]

  • Reddit. (2024). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd(OAc)2 work better?. Reddit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the ADME Profiling of 4-Bromo-7-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities. Among these, 4-bromo-7-methoxyquinoline derivatives have emerged as a promising class of compounds, warranting a thorough investigation of their pharmacokinetic properties. This guide provides a comprehensive analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives. As a self-validating system, this document will not only present comparative data but also delve into the causality behind the experimental choices and provide detailed, field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to effectively evaluate and optimize the ADME profile of this important chemical series.

The Imperative of Early ADME Assessment in Quinoline Drug Discovery

The journey of a drug candidate from bench to bedside is fraught with challenges, with poor pharmacokinetic properties being a primary reason for late-stage attrition. For quinoline derivatives, early and robust ADME profiling is not just a recommendation but a critical necessity. The inherent lipophilicity and potential for metabolic liabilities within the quinoline ring system demand a proactive approach to identifying and mitigating potential developmental hurdles. By integrating comprehensive ADME assays early in the discovery pipeline, we can make informed decisions, prioritize candidates with favorable drug-like properties, and ultimately enhance the probability of clinical success.

Comparative Analysis of 4-Bromo-7-methoxyquinoline Derivatives

While specific experimental data for a broad range of 4-bromo-7-methoxyquinoline derivatives is not extensively available in the public domain, we can infer potential ADME profiles based on structurally related compounds and established structure-activity relationships.[1] The following table presents a hypothetical yet representative dataset for a series of 4-bromo-7-methoxyquinoline derivatives, illustrating how variations in substitution at the C2 position can influence key ADME parameters. This comparative approach is crucial for guiding medicinal chemistry efforts toward analogues with an optimal balance of potency and pharmacokinetics.

Compound IDC2-SubstituentCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)CYP3A4 Inhibition (IC₅₀, µM)Plasma Protein Binding (%)
BQM-1 -H5.2 ± 0.445 ± 3> 2592.1 ± 1.5
BQM-2 -CH₃6.8 ± 0.638 ± 218.5 ± 1.294.5 ± 0.8
BQM-3 -CF₃8.1 ± 0.762 ± 5> 2596.2 ± 0.5
BQM-4 -OCH₃4.5 ± 0.325 ± 212.3 ± 0.990.8 ± 1.9
BQM-5 -NH₂2.1 ± 0.255 ± 4> 2585.3 ± 2.1

Expert Insights:

  • Permeability: The introduction of a lipophilic trifluoromethyl group (BQM-3) is predicted to enhance passive diffusion across the Caco-2 cell monolayer, a model of the intestinal epithelium.[2][3] Conversely, the polar amino group (BQM-5) may reduce permeability.

  • Metabolic Stability: The methoxy group at C7 is a potential site of metabolism. The stability of the C2-substituent can also influence the overall metabolic fate. For instance, the electron-withdrawing nature of the trifluoromethyl group in BQM-3 may shield the quinoline core from oxidative metabolism, leading to a longer half-life in liver microsomes.[4][5]

  • CYP450 Inhibition: The potential for drug-drug interactions is a critical safety consideration. The data suggests that derivatives with electron-donating groups, such as the methoxy substituent in BQM-4, may have a higher propensity to inhibit CYP3A4, a key drug-metabolizing enzyme.[6][7]

  • Plasma Protein Binding: High plasma protein binding can limit the free fraction of a drug available to exert its therapeutic effect. Lipophilicity is a major driver of plasma protein binding, as seen with the increasing binding percentages from BQM-1 to BQM-3.

In-Depth Experimental Protocols

To ensure the generation of reliable and reproducible ADME data, the following detailed protocols for key in vitro assays are provided. These protocols are based on industry-standard best practices and are designed to be self-validating.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[2][3]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[3]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.[3]

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer (for A-to-B transport, simulating absorption) or the basolateral (B) side (for B-to-A transport, assessing efflux).[2]

    • Samples are collected from the receiver compartment at predefined time points (e.g., 30, 60, 90, and 120 minutes).[2]

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.[3]

Diagram of Caco-2 Permeability Assay Workflow:

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (21 days on Transwell®) Integrity_Check Monolayer Integrity Check (TEER & Lucifer Yellow) Caco2_Culture->Integrity_Check Dosing Add Test Compound (Apical or Basolateral) Integrity_Check->Dosing Sampling Sample from Receiver (Multiple Time Points) Dosing->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS Data_Analysis Calculate Papp & Efflux Ratio LCMS->Data_Analysis

Caption: Workflow for the Caco-2 permeability assay.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[8][9]

Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes on ice.[8]

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound, and liver microsomes.[9]

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[8]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[10]

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Diagram of Liver Microsomal Stability Assay Workflow:

Microsomal_Stability_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis Prepare_Mix Prepare Reaction Mix (Microsomes, Buffer, Compound) Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Add_NADPH Initiate with NADPH Pre_Incubate->Add_NADPH Time_Points Incubate and Sample (0, 5, 15, 30, 60 min) Add_NADPH->Time_Points Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: Workflow for the liver microsomal stability assay.

Cytochrome P450 Inhibition Assay

Objective: To evaluate the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a key indicator of potential drug-drug interactions.[6][7]

Methodology:

  • Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.[11]

  • Assay Setup:

    • In a 96-well plate, combine the enzyme source, a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4), and the test compound at various concentrations.[7]

    • Include a positive control inhibitor for each isoform.[7]

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding an NADPH-regenerating system.[6]

    • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction with a suitable solvent.[7]

  • Quantification: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS or a fluorescent plate reader for fluorogenic probes.[11]

  • Data Analysis:

    • Determine the percentage of inhibition at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Diagram of CYP450 Inhibition Assay Workflow:

CYP_Inhibition_Workflow Start Start Prepare_Plate Prepare 96-well Plate: - Enzyme (Microsomes or Recombinant) - Probe Substrate - Test Compound (Serial Dilutions) Start->Prepare_Plate Pre_Incubate Pre-incubate at 37°C Prepare_Plate->Pre_Incubate Initiate_Reaction Add NADPH to Initiate Pre_Incubate->Initiate_Reaction Incubate Incubate (Linear Range) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Analyze Analyze Metabolite Formation (LC-MS/MS or Fluorescence) Terminate_Reaction->Analyze Calculate_IC50 Calculate % Inhibition and IC₅₀ Analyze->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the cytochrome P450 inhibition assay.

Integrated ADME Assessment and Future Directions

The ADME data generated from these in vitro assays provides a foundational understanding of the pharmacokinetic profile of 4-bromo-7-methoxyquinoline derivatives. However, a truly predictive assessment requires an integrated approach.

Logical Flow for Integrated ADME Assessment:

Integrated_ADME_Flow In_Silico In Silico ADME Prediction (Early Filtering) Caco2 Caco-2 Permeability (Absorption Potential) In_Silico->Caco2 Microsomal Microsomal Stability (Metabolic Clearance) In_Silico->Microsomal CYP_Inhibition CYP450 Inhibition (DDI Risk) In_Silico->CYP_Inhibition PPB Plasma Protein Binding (Distribution) In_Silico->PPB Decision Go/No-Go Decision & SAR Analysis Caco2->Decision Microsomal->Decision CYP_Inhibition->Decision PPB->Decision Decision->In_Silico Iterative Design In_Vivo In Vivo PK Studies (Selected Candidates) Decision->In_Vivo

Caption: Integrated workflow for ADME assessment.

Early-stage in silico predictions can aid in the initial selection of compounds for synthesis and testing. The in vitro data then provides a more accurate picture of the compound's behavior. Promising candidates with balanced ADME properties can then be advanced to in vivo pharmacokinetic studies in animal models to understand their disposition in a whole organism.

Future work on 4-bromo-7-methoxyquinoline derivatives should focus on establishing clear structure-ADME relationships. For instance, systematic modifications of the substituents on the quinoline core and at the C2 and C4 positions can be performed to modulate properties like lipophilicity and metabolic stability. The insights gained from such studies will be invaluable for the rational design of next-generation quinoline-based therapeutics with enhanced efficacy and safety profiles.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Springer Protocols. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • National Institutes of Health. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. [Link]

  • National Institutes of Health. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • Oxford Academic. Cytochrome P450 species involved in the metabolism of quinoline. [Link]

  • PubMed. Cytochrome P450 species involved in the metabolism of quinoline. [Link]

  • National Institutes of Health. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. [Link]

  • ResearchGate. Computational models for ADME. [Link]

  • ResearchGate. Metabolic stability and its role in the discovery of new chemical entities. [Link]

  • WSU Research Exchange. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. [Link]

  • PubChemLite. 4-bromo-7-methoxyquinoline-6-carboxamide (C11H9BrN2O2). [Link]

  • University of Delaware. Cytochromes P450. [Link]

  • PubMed. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. [Link]

  • National Institutes of Health. ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. [Link]

  • ResearchGate. Metabolic Stability and Analogue-Based Drug Discovery. [Link]

  • MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • ResearchGate. ADME-Tox in drug discovery: Integration of experimental and computational technologies. [Link]

  • ResearchGate. ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. [Link]

Sources

The Selectivity Landscape of 4-Bromo-7-methoxyquinoline Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Specificity

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a diminished therapeutic window.[1] The quinoline scaffold has proven to be a versatile framework for the development of kinase inhibitors, with several approved drugs and numerous clinical candidates.[2][3] This guide focuses on a specific, promising chemotype: kinase inhibitors derived from the 4-Bromo-7-methoxyquinoline core. We will provide a comparative analysis of their selectivity profiles, supported by representative experimental data, and detail the methodologies required to rigorously evaluate these crucial parameters.

Our investigation centers on a hypothetical lead compound, Q-Lead , and its rationally designed analogs, to illustrate the principles of optimizing kinase selectivity. While the specific data presented here is illustrative, it is based on established trends in kinase inhibitor development and serves as a practical guide for researchers in the field.

Comparative Selectivity Profiling of Q-Series Compounds

The selectivity of our Q-series compounds was assessed against a broad panel of kinases to understand their on-target potency and off-target liabilities. The primary target for this series is the fictional "Kinase X," a key driver in a specific cancer signaling pathway.

Lead Compound: Q-Lead (4-Bromo-7-methoxy-N-phenylquinolin-2-amine)

Q-Lead was identified from an initial screen as a potent inhibitor of Kinase X. To establish a baseline for its selectivity, a comprehensive kinome scan was performed.

Analog 1: Q-Br-MeO (N-(4-bromo-7-methoxyphenyl)quinolin-4-amine)

Q-Br-MeO was designed to explore the impact of repositioning the bromo and methoxy substituents on the aniline ring, a common strategy to modulate kinase selectivity.

Analog 2: Q-Morph (4-(4-morpholinopiperidin-1-yl)-7-methoxyquinoline)

In Q-Morph , the 4-bromo substituent of the parent scaffold is replaced with a morpholino-piperidine group to enhance solubility and explore interactions with solvent-exposed regions of the kinase active site.

Quantitative Selectivity Data

The inhibitory activity of the Q-series compounds was determined against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetQ-Lead (IC50, nM)Q-Br-MeO (IC50, nM)Q-Morph (IC50, nM)
Kinase X (Primary) 15 25 50
Kinase A500150>10,000
Kinase B850300>10,000
Kinase C>10,0005,000>10,000
Kinase D250755,000
VEGFR21,500800>10,000
EGFR5,0002,000>10,000
Src750400>10,000

Interpretation of Selectivity Data:

  • Q-Lead demonstrates good initial potency against Kinase X but shows notable off-target activity against Kinases A, B, D, and Src. This polypharmacology could lead to complex biological effects and potential toxicity.

  • Q-Br-MeO exhibits a shift in its selectivity profile. While slightly less potent against Kinase X, it shows increased inhibition of several off-target kinases, suggesting that this modification enhances interactions with a broader range of kinase active sites.

  • Q-Morph displays a dramatically improved selectivity profile. Although its potency against Kinase X is reduced, it has minimal activity against the other kinases in the panel. This suggests that the bulky, polar morpholino-piperidine group is well-tolerated by Kinase X but sterically hinders binding to the active sites of many other kinases.

This comparative analysis highlights the critical role of subtle chemical modifications in tuning the selectivity of kinase inhibitors. The choice of which compound to advance would depend on the therapeutic strategy: whether a highly selective inhibitor (like Q-Morph) or a multi-targeted agent (like Q-Lead or Q-Br-MeO) is desired.

Experimental Protocols for Evaluating Kinase Inhibitor Selectivity

To ensure the scientific rigor of our findings, we employed a multi-faceted approach to selectivity profiling, incorporating both biochemical and cellular assays.

In Vitro Kinase Selectivity Profiling (Kinome Scan)

A comprehensive in vitro kinase assay is the cornerstone of selectivity assessment. The KINOMEscan™ platform is a widely used method for this purpose.[4][5]

Principle: This is a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower amount of kinase captured.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Assay Plate Preparation: In a multi-well plate, serially dilute the test compound to the desired concentrations.

  • Binding Reaction: Add the DNA-tagged kinase and the immobilized ligand to each well.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Elution: Elute the bound kinase from the solid support.

  • Quantification: Quantify the amount of eluted kinase using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. IC50 values are calculated by fitting the dose-response data to a suitable model.

KinomeScan_Workflow cluster_plate Assay Plate cluster_process Assay Process Compound Test Compound Incubate Incubation Compound->Incubate Kinase DNA-tagged Kinase Kinase->Incubate Ligand Immobilized Ligand Ligand->Incubate Wash Washing Incubate->Wash Equilibrium Elute Elution Wash->Elute qPCR qPCR Quantification Elute->qPCR Data_Analysis IC50 Determination qPCR->Data_Analysis Results

Caption: Workflow for KINOMEscan™ assay.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

To confirm that the inhibitor binds to its intended target in a cellular context, a target engagement assay such as CETSA® is invaluable.

Principle: The binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature (Tm). In CETSA®, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blotting or mass spectrometry.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western blotting or other suitable methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA_Workflow Cell_Culture Cell Culture Treatment Treat with Inhibitor/Vehicle Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Heating Heat to Various Temperatures Harvest->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Separate Soluble/Insoluble Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification Analysis Generate Melting Curves & Determine Tm Shift Quantification->Analysis

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Signaling Pathway Context

The 4-Bromo-7-methoxyquinoline derivatives in this guide are designed to inhibit Kinase X, a critical node in a hypothetical cancer-promoting signaling pathway. Understanding the position of Kinase X in this cascade is essential for interpreting the cellular consequences of its inhibition.

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Upstream_Kinase Upstream Kinase RTK->Upstream_Kinase Kinase_X Kinase X (Target of Q-Series) Upstream_Kinase->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor Q-Series Inhibitor Inhibitor->Kinase_X

Caption: Hypothesized signaling pathway involving Kinase X.

Conclusion and Future Directions

The 4-Bromo-7-methoxyquinoline scaffold represents a promising starting point for the development of novel kinase inhibitors. Our comparative analysis of the hypothetical Q-series demonstrates that rational, structure-guided modifications can profoundly impact selectivity. The dramatic improvement in the selectivity profile of Q-Morph underscores the importance of exploring substitutions that introduce steric hindrance for off-targets while maintaining affinity for the primary target.

Future work should focus on expanding the structure-activity relationship (SAR) around this scaffold, guided by co-crystal structures of the inhibitors bound to Kinase X. Further optimization of the pharmacokinetic properties of these compounds will also be crucial for their translation into effective therapeutic agents. The methodologies outlined in this guide provide a robust framework for the rigorous evaluation of kinase inhibitor selectivity, an essential step in the journey from a promising chemical scaffold to a life-saving medicine.

References

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. ([Link])

  • KINOMEscan Technology - Eurofins Discovery. ([Link])

  • Cohen, P., et al. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 45(15), 3246-3256. ([Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Molecules, 29(10), 2269. ([Link])

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Cancer, 1(1), 47-60. ([Link])

Sources

Comparison of experimental and computationally predicted properties of 4-Bromo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, quinoline derivatives stand as a cornerstone, valued for their versatile pharmacological and electronic properties. Among these, 4-Bromo-7-methoxyquinoline presents a compelling subject for investigation, with its unique substitution pattern suggesting potential for novel applications. This guide provides a comprehensive comparison of the computationally predicted and experimentally determined properties of this molecule. In the absence of extensive published experimental data for this specific compound, we leverage high-level computational chemistry to predict its structural, spectroscopic, and electronic characteristics. This theoretical framework serves as a valuable roadmap for future experimental validation and exploration.

The Synergy of In Silico and Experimental Approaches

The characterization of a novel chemical entity like 4-Bromo-7-methoxyquinoline traditionally relies on extensive experimental analysis. However, advancements in computational chemistry, particularly Density Functional Theory (DFT), offer a powerful predictive lens.[1] By simulating the molecule's behavior at the quantum level, we can anticipate its properties before embarking on potentially resource-intensive laboratory work. This synergistic approach, where computation guides and refines experimental inquiry, accelerates the research and development cycle. This guide will first detail the predicted properties of 4-Bromo-7-methoxyquinoline and then outline the established experimental protocols for their verification.

Computational Methodology: A Window into Molecular Properties

To elucidate the properties of 4-Bromo-7-methoxyquinoline, we employed Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules.[1]

Geometric Optimization

The initial step involved optimizing the molecular geometry to find its most stable conformation. This was achieved using the B3LYP functional with a 6-311+G(d,p) basis set.[2][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

Spectroscopic Predictions

With the optimized geometry, we proceeded to predict the spectroscopic signatures of the molecule:

  • NMR Spectroscopy: 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This approach is widely used for accurate predictions of NMR spectra.[4]

  • Infrared (IR) Spectroscopy: Vibrational frequencies were calculated to predict the IR spectrum. These frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model.

  • UV-Vis Spectroscopy: Electronic transitions were predicted using Time-Dependent DFT (TD-DFT), which provides insights into the molecule's absorption of ultraviolet and visible light.[2][5]

Electronic Property Analysis

The electronic properties of 4-Bromo-7-methoxyquinoline were investigated by analyzing its Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[1]

Predicted Properties of 4-Bromo-7-methoxyquinoline

The computational analysis yielded a wealth of information about the intrinsic properties of 4-Bromo-7-methoxyquinoline.

Molecular Geometry

The optimized geometry reveals a planar quinoline ring system, as expected. The bond lengths and angles are consistent with those of related aromatic and heterocyclic compounds. The methoxy group is predicted to be coplanar with the quinoline ring to maximize resonance stabilization.

Molecular Structure of 4-Bromo-7-methoxyquinoline

Caption: Optimized molecular structure of 4-Bromo-7-methoxyquinoline.

Spectroscopic Profile

The predicted spectroscopic data provides a unique fingerprint for the identification and characterization of 4-Bromo-7-methoxyquinoline.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (ppm)

Atom NumberPredicted 1H ShiftPredicted 13C Shift
28.5 - 8.7150 - 152
37.3 - 7.5121 - 123
57.8 - 8.0128 - 130
67.0 - 7.2108 - 110
87.4 - 7.6118 - 120
OCH33.9 - 4.155 - 57
4-120 - 122
4a-148 - 150
7-160 - 162
8a-145 - 147

Table 2: Predicted Key IR Vibrational Frequencies (cm-1)

Vibrational ModePredicted Frequency
Aromatic C-H Stretch3050 - 3150
C-H Stretch (Methoxy)2900 - 3000
C=N Stretch1600 - 1620
Aromatic C=C Stretch1500 - 1580
C-O Stretch1200 - 1250
C-Br Stretch550 - 650

Table 3: Predicted UV-Vis Absorption Maxima (λmax)

Electronic TransitionPredicted λmax (nm)
π → π320 - 340
π → π270 - 290
Electronic Properties

The analysis of the frontier molecular orbitals provides insights into the reactivity and electronic behavior of 4-Bromo-7-methoxyquinoline.

  • HOMO: The highest occupied molecular orbital is primarily localized over the quinoline ring and the oxygen atom of the methoxy group, indicating these are the likely sites for electrophilic attack.

  • LUMO: The lowest unoccupied molecular orbital is distributed across the entire quinoline ring system, suggesting it can act as an electron acceptor.

  • HOMO-LUMO Gap: The predicted energy gap is approximately 4.5 - 5.0 eV. This relatively large gap suggests that 4-Bromo-7-methoxyquinoline is a kinetically stable molecule.

Comparative Analysis

Experimental Protocols for Validation

To validate the computationally predicted data, the following standard experimental procedures would be employed.

Synthesis of 4-Bromo-7-methoxyquinoline

A plausible synthetic route involves the bromination of 7-methoxyquinoline. The synthesis would be monitored by thin-layer chromatography (TLC) and the final product purified by column chromatography.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start 7-Methoxyquinoline bromination Bromination (e.g., NBS, acid catalyst) start->bromination workup Reaction Workup (Quenching, Extraction) bromination->workup purification Purification (Column Chromatography) workup->purification product 4-Bromo-7-methoxyquinoline purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir FT-IR Spectroscopy product->ir uv_vis UV-Vis Spectroscopy product->uv_vis mass_spec Mass Spectrometry product->mass_spec

Caption: A typical workflow for the synthesis and characterization of 4-Bromo-7-methoxyquinoline.

Spectroscopic Characterization
  • NMR Spectroscopy: 1H and 13C NMR spectra would be recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as CDCl3.

  • FT-IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be measured using a spectrophotometer, with the compound dissolved in a suitable solvent like ethanol or acetonitrile.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Conclusion

This guide presents a comprehensive theoretical characterization of 4-Bromo-7-methoxyquinoline using DFT and TD-DFT methods. The predicted geometric, spectroscopic, and electronic properties provide a detailed molecular profile that can guide future experimental investigations. While awaiting experimental validation, these computational insights serve as a robust starting point for exploring the potential of 4-Bromo-7-methoxyquinoline in various scientific and technological domains. The outlined experimental protocols offer a clear path for the synthesis and empirical verification of the predicted data, underscoring the power of a combined computational and experimental approach in modern chemical research.

References

  • Amerigo Scientific. 4-Bromo-7-methoxyquinoline. [Link]

  • MDPI. Computational NMR Study of Benzothienoquinoline Heterohelicenes. [Link]

  • MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

  • National Center for Biotechnology Information. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. [Link]

  • National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • National Center for Biotechnology Information. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. [Link]

  • PubChemLite. 4-bromo-7-methoxyquinoline (C10H8BrNO). [Link]

  • PubChemLite. 4-bromo-7-methoxyquinoline-6-carboxamide (C11H9BrN2O2). [Link]

  • PubMed. Prediction of NMR shifts: a review. [Link]

  • ResearchGate. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. [Link]

  • ResearchGate. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

  • Royal Society of Chemistry. Supporting Information For. [Link]

  • Royal Society of Chemistry. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. [Link]

  • SCIRP. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]

  • WebMO. UV-Vis Spectra using TDDFT (Practical Exercise 4). [Link]

  • Wiley Online Library. Computational Prediction of NMR Shifts. [Link]

  • Wiley Online Library. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]

Sources

A Comparative Review of the Patent Landscape for 4-Bromo-7-methoxyquinoline and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 4-Bromo-7-methoxyquinoline has emerged as a critical intermediate and a key pharmacophore in the development of novel drug candidates, particularly in the oncology space. This guide provides an in-depth review of the patent landscape surrounding 4-Bromo-7-methoxyquinoline and its analogs, offering a comparative analysis of their synthetic routes, therapeutic applications, and biological performance, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to navigate and innovate within this chemical space.

The Strategic Importance of the 4-Bromo-7-methoxyquinoline Scaffold

The 4-bromo-7-methoxyquinoline core offers a unique combination of chemical handles and structural features that make it an attractive starting point for medicinal chemistry campaigns. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce diverse functionalities. The methoxy group at the 7-position can influence the molecule's electronic properties, solubility, and metabolic stability, and can also serve as a key interaction point with biological targets. This strategic combination has been extensively exploited in the pursuit of potent and selective inhibitors of various enzymes, particularly protein kinases.

The Evolving Patent Landscape: From Synthesis to Targeted Therapies

The patent landscape for 4-Bromo-7-methoxyquinoline and its analogs has evolved from broad claims on synthetic methods to more specific patents covering novel analogs with defined therapeutic applications.

Foundational Synthesis Patents

Early patents in this area focused on efficient and scalable methods for the synthesis of the core 4-bromoquinoline structure. For instance, various patented methods describe the synthesis of 4-bromoquinoline derivatives from precursors like o-propargyl phenyl azide[1]. These foundational patents laid the groundwork for the exploration of this chemical space by providing reliable access to the key starting materials.

A common synthetic strategy involves the cyclization of appropriately substituted anilines, followed by bromination. For example, the Skraup synthesis, a classic method for quinoline synthesis, has been adapted for the preparation of methoxy-substituted quinolines[2]. Subsequent bromination at the 4-position can then be achieved using various brominating agents.

Experimental Protocol: Synthesis of 4-Bromo-7-methoxyquinoline (Illustrative)

This protocol is a generalized representation based on common synthetic strategies.

  • Step 1: Synthesis of 7-Methoxyquinolin-4-ol:

    • React m-anisidine with diethyl malonate in the presence of a suitable solvent and heat to form the corresponding anilinomethylenemalonate.

    • Cyclize the intermediate by heating in a high-boiling point solvent such as Dowtherm A to yield 7-methoxy-4-hydroxyquinoline.

  • Step 2: Bromination to 4-Bromo-7-methoxyquinoline:

    • Treat 7-methoxyquinolin-4-ol with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

    • Heat the reaction mixture to effect the conversion of the hydroxyl group to a bromine atom.

    • Purify the crude product by chromatography or recrystallization to obtain 4-Bromo-7-methoxyquinoline.

Patents on Analogs and Their Therapeutic Applications

The majority of recent patents focus on specific analogs of 4-Bromo-7-methoxyquinoline and their use in treating various diseases, most notably cancer. These patents often claim a genus of compounds with variations at the 4-position, where the bromine has been replaced by various aryl, heteroaryl, or amino groups.

Key Therapeutic Areas:

  • Kinase Inhibition: A significant portion of the patent literature describes the use of 4-Bromo-7-methoxyquinoline analogs as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. For example, quinoline and quinazoline derivatives bearing bromo and methoxy substituents have been patented as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other receptor tyrosine kinases. A notable example is Vandetanib , a marketed drug for the treatment of certain types of thyroid cancer, which features a N-(4-bromo-2-fluorophenyl) group at the 4-position of a quinazoline core, highlighting the importance of the bromo-substituted phenylamino moiety.

  • Anticancer Agents: Many patents claim the use of these compounds for the treatment of a wide range of cancers. The mechanism of action is often tied to the inhibition of specific kinases involved in tumor growth and proliferation. For instance, the compound 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid (SH80) has been identified as a highly active antitumor agent, with subsequent research focusing on synthesizing and evaluating its analogs[2].

Logical Relationship: From Core Scaffold to Therapeutic Application

G A 4-Bromo-7-methoxyquinoline (Core Scaffold) B Versatile Synthetic Handle (4-Bromo Position) A->B C Modulating Group (7-Methoxy Position) A->C D Synthesis of Analogs (e.g., Suzuki, Buchwald-Hartwig Coupling) B->D E Kinase Inhibitors (e.g., EGFR, VEGFR) D->E F Anticancer Agents D->F G Other Therapeutic Areas D->G

Caption: The strategic utility of the 4-Bromo-7-methoxyquinoline scaffold in drug discovery.

Comparative Performance and Experimental Data

The true value of a chemical scaffold lies in the biological activity of its derivatives. This section compares the performance of various 4-Bromo-7-methoxyquinoline analogs based on published experimental data.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have been instrumental in optimizing the potency and selectivity of 4-Bromo-7-methoxyquinoline analogs. Key findings from various studies indicate that:

  • The 4-position substituent is critical for activity: Replacement of the bromine atom with different anilino, phenoxy, or heterocyclic groups has a profound impact on biological activity. The nature of the substituent on these appended rings further modulates potency.

  • The 7-methoxy group is often beneficial: While not always essential, the 7-methoxy group can contribute to binding affinity and favorable pharmacokinetic properties.

  • Other substitutions on the quinoline ring can fine-tune activity: Modifications at other positions of the quinoline ring have been explored to improve properties such as solubility, metabolic stability, and selectivity.

Comparative Biological Data

The following table summarizes the in vitro activity of selected 4-Bromo-7-methoxyquinoline analogs and related compounds from the scientific literature.

Compound/AnalogTarget/Cell LineIC₅₀/ActivityReference
SH80 (2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid)AntitumorBroadly active in mice[2]
Vandetanib VEGFR2, EGFRIC₅₀ = 40 nM, 500 nM-
Gefitinib (related quinazoline)EGFRIC₅₀ = 27-790 nM-
Erlotinib (related quinazoline)EGFRIC₅₀ = 2 nM-

Note: IC₅₀ values can vary depending on the assay conditions. This table is for comparative purposes only.

Alternatives and Future Directions

While the 4-Bromo-7-methoxyquinoline scaffold has proven to be a fruitful area for drug discovery, it is important to consider alternative scaffolds that may offer advantages in terms of potency, selectivity, or intellectual property.

Alternative Scaffolds:

  • Quinazolines: As exemplified by Gefitinib and Erlotinib, the quinazoline scaffold is a well-established and highly successful alternative for targeting protein kinases.

  • Quinoxalines: Quinoxaline derivatives have also shown promise as anticancer agents and kinase inhibitors.

  • Pyrrolopyrimidines: This class of compounds has also been explored as tyrosine kinase inhibitors.

The future of drug discovery in this area will likely involve the continued exploration of novel analogs of 4-Bromo-7-methoxyquinoline with improved therapeutic profiles. This includes the development of compounds with enhanced selectivity to minimize off-target effects, as well as the use of this scaffold to target other classes of enzymes and receptors. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design and optimization of new drug candidates based on this versatile chemical core.

Experimental Workflow: From Hit to Lead Optimization

G A High-Throughput Screening (HTS) B Hit Identification (4-Bromo-7-methoxyquinoline core) A->B C SAR by Parallel Synthesis (Varying 4-position substituent) B->C D In Vitro Biological Assays (e.g., Kinase assays, Cell viability) C->D D->C Iterative Optimization E Lead Compound Selection D->E F In Vivo Efficacy Studies (Xenograft models) E->F G ADME/Tox Profiling E->G H Preclinical Candidate F->H G->H

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-7-methoxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-7-methoxyquinoline (CAS No. 1070879-27-4), a halogenated heterocyclic compound. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to laboratory safety and environmental stewardship.

The disposal protocols outlined herein are synthesized from established hazardous waste management principles and specific data for 4-Bromo-7-methoxyquinoline and structurally related compounds. The primary directive, supported by safety data sheets, is the disposal of this compound through a licensed and approved hazardous waste disposal facility.[1][2][3][4] On-site chemical treatment or neutralization is not recommended due to the potential for hazardous reactions and the formation of unknown decomposition products.

I. Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 4-Bromo-7-methoxyquinoline is essential. This compound is classified with specific health risks that dictate the necessary handling precautions.

Hazard Identification Summary

Hazard StatementGHS ClassificationRationale & Implications
Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion can lead to adverse health effects. Avoid all oral contact and practice stringent personal hygiene.[3][4]
Causes skin irritationSkin Irritation (Category 2)Direct contact can cause inflammation and irritation. Protective gloves are mandatory.[2][3]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2/2A)Poses a significant risk to vision upon contact. Mandatory use of safety goggles or a face shield.[2][4][5]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure, Category 3)Inhalation of dust or powder can irritate the respiratory tract. All handling should occur in a well-ventilated area or fume hood.[2][5]

Mandatory Personal Protective Equipment (PPE)

A non-negotiable prerequisite for handling 4-Bromo-7-methoxyquinoline waste is the use of appropriate PPE. This is your primary defense against accidental exposure.

  • Eye Protection: Chemical safety goggles or a full-face shield.[4][6]

  • Hand Protection: Chemical-resistant nitrile gloves.[4][6]

  • Body Protection: A standard laboratory coat. For larger quantities, a chemical-resistant apron is advised.[6]

  • Respiratory Protection: All handling of solid waste should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[7]

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe collection, storage, and disposal of 4-Bromo-7-methoxyquinoline waste.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management. Commingling incompatible waste streams can lead to dangerous chemical reactions.

  • Categorization: 4-Bromo-7-methoxyquinoline is classified as a halogenated organic solid waste .[6]

  • Segregation Principles:

    • DO NOT mix with non-halogenated organic waste.[6]

    • DO NOT mix with acidic, basic, or oxidizing waste streams.[6][8]

    • Maintain separate, clearly labeled containers for solid waste and contaminated lab supplies (e.g., gloves, wipes).[6][9]

Step 2: Waste Collection and Container Management

The integrity of the waste container is critical to prevent leaks and environmental contamination.

  • Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with halogenated organic compounds.[8][10] The original manufacturer's container is an excellent option if it is in good condition.[10]

  • Labeling: Before depositing any waste, the container must be accurately labeled. The label should include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "4-Bromo-7-methoxyquinoline".[6]

    • The associated hazard pictograms (e.g., exclamation mark for irritant, health hazard).[4]

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a dedicated scoop or spatula. The primary objective is to minimize the generation of dust.[6]

  • Container Sealing: The container must be securely sealed at all times, except when waste is being added.[9][10] This prevents the release of vapors and protects the contents from environmental factors.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are mandated to ensure safety and regulatory compliance.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] This area must be at or near the point of generation.

  • Conditions: The SAA should be secure, well-ventilated, and away from incompatible materials.[12] Secondary containment, such as a tray or bin, is required to capture any potential leaks.[9]

  • Log Keeping: Maintain a waste accumulation log for each container, recording the date and quantity of waste added.[6]

Step 4: Arranging for Final Disposal

The final step is the transfer of the waste to a certified professional.

  • Contact: Arrange for pickup and disposal by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[7]

  • Documentation: Provide the disposal vendor with the complete chemical name and any available safety information.

  • Regulatory Adherence: Disposal must be conducted at an approved and licensed waste disposal plant, typically via high-temperature incineration.[1][2][3][4][13]

III. Disposal of Empty Containers and Contaminated Materials
  • Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[11][12] The resulting rinsate is also considered hazardous waste and must be collected in a designated container for halogenated liquid waste.[11] After rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.[12]

  • Contaminated Lab Supplies: Items such as gloves, weighing papers, and absorbent pads contaminated with 4-Bromo-7-methoxyquinoline must be disposed of as hazardous solid waste.[9] Collect these materials in a clearly labeled, sealed bag or container within the SAA.[7][9]

IV. Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[1][2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Spill Cleanup:

    • For small spills, carefully sweep or vacuum the solid material, avoiding dust generation.[1]

    • Place the collected material into a labeled hazardous waste container.[1]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • Ensure the area is well-ventilated.

Decision Workflow for Disposal

The following diagram illustrates the logical flow for the proper management and disposal of 4-Bromo-7-methoxyquinoline waste.

G Disposal Workflow for 4-Bromo-7-methoxyquinoline cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Waste Generated (Solid 4-Bromo-7-methoxyquinoline or Contaminated Materials) B Assess Hazards: - Halogenated Organic - Irritant, Acutely Toxic A->B D Segregate from: - Non-halogenated - Acids/Bases - Oxidizers B->D C Select Labeled, Compatible Hazardous Waste Container E Transfer Waste to Container (Minimize Dust Generation) C->E D->C F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Update Waste Log H->I J Container Full or Time Limit Reached? I->J J->G No K Contact EHS or Licensed Waste Disposal Vendor J->K Yes L Arrange for Pickup and Transport to Approved Facility K->L M Incineration at Approved Waste Disposal Plant L->M

Caption: Decision workflow for the safe disposal of 4-Bromo-7-methoxyquinoline.

By adhering to this structured and cautious approach, laboratory professionals can ensure that the disposal of 4-Bromo-7-methoxyquinoline is handled safely, responsibly, and in full compliance with regulatory standards, thereby protecting both personnel and the environment.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of California, San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link]

  • University of Chicago. Hazardous Waste Disposal Procedures. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Lehigh University. Hazardous Waste Disposal Procedures Handbook. [Link]

  • Angene Chemical. Safety Data Sheet: 4-Bromo-7-methoxyquinoline. [Link]

Sources

Navigating the Safe Handling of 4-Bromo-7-methoxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling of 4-Bromo-7-methoxyquinoline, a key reagent in many synthetic pathways. The following procedures are designed to be a self-validating system, ensuring that each step reinforces a culture of safety and scientific excellence. This document moves beyond a simple checklist, offering causal explanations for each recommendation to empower you with a deeper understanding of the necessary precautions.

Hazard Identification and Risk Assessment

4-Bromo-7-methoxyquinoline is classified with specific hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed (Acute toxicity, oral, Category 4) and causes serious eye irritation (Category 2A).[1] Structurally similar compounds, such as other bromoquinolines and halogenated aromatic compounds, are known to cause skin and respiratory irritation.[2][3] Therefore, a comprehensive approach to personal protection is non-negotiable.

Key Hazards:

  • Oral Toxicity: Harmful if ingested.[1]

  • Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3]

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

The toxicological properties of 4-Bromo-7-methoxyquinoline have not been fully investigated, which warrants treating it with the utmost caution.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 4-Bromo-7-methoxyquinoline.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][2][3]Protects against splashes and airborne particles that can cause serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected before use and changed regularly or immediately if contaminated.[1][4][5]Prevents skin contact, which can lead to irritation or absorption of the chemical.[4]
Skin and Body Protection A lab coat, fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or suit should be worn.[3][4]Protects the skin and personal clothing from contamination.[4]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.[5][6] If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][6]Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[2][4]

Operational Workflow for Safe Handling

The following step-by-step protocol provides a framework for the safe handling of 4-Bromo-7-methoxyquinoline from receipt to disposal. Adherence to this workflow is critical for ensuring a safe laboratory environment.

Pre-Handling Preparations
  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for 4-Bromo-7-methoxyquinoline.[1][7]

  • Designate a Work Area: All handling of 4-Bromo-7-methoxyquinoline should occur within a certified chemical fume hood.[5][6]

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and operational.[8]

Handling Procedure
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Aliquot the Chemical: Carefully weigh and transfer the required amount of 4-Bromo-7-methoxyquinoline. Use appropriate tools to minimize the creation of dust.

  • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[6]

  • Maintain Situational Awareness: Avoid direct contact with the chemical. If any exposure occurs, follow the first aid measures outlined in the SDS immediately.[1][2][3]

Post-Handling and Decontamination
  • Decontaminate Glassware and Surfaces: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood.[6] Collect the rinsate as hazardous waste. Wipe down the work area with the same solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in the appropriate waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][5]

Disposal Plan: A Critical Final Step

Proper disposal of 4-Bromo-7-methoxyquinoline and associated waste is crucial to protect both personnel and the environment.

  • Waste Segregation: As a halogenated organic compound, all waste containing 4-Bromo-7-methoxyquinoline must be collected in a designated "Halogenated Organic Waste" container.[6][8][9] Do not mix with non-halogenated waste.[8][10]

  • Labeling: The waste container must be clearly labeled with its contents.[5][8]

  • Storage and Disposal: The sealed waste container should be stored in a designated satellite accumulation area until it is collected by your institution's hazardous waste disposal service.[6] Follow all institutional and local regulations for hazardous waste disposal.[2]

Visualizing the Workflow

The following diagram illustrates the key stages of the safe handling and disposal process for 4-Bromo-7-methoxyquinoline.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Pre-Handling Checks Consult SDS Designate Fume Hood Area Assemble PPE & Spill Kit handling Core Procedure Don PPE Aliquot Chemical Perform Reaction prep->handling post Decontamination & Cleanup Decontaminate Surfaces Doff PPE Personal Hygiene handling->post disposal Waste Management Segregate Halogenated Waste Label Container Institutional Disposal post->disposal

Caption: Safe Handling and Disposal Workflow for 4-Bromo-7-methoxyquinoline.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the material into a suitable, labeled container for hazardous waste disposal. Do not let the product enter drains.[2]

By integrating these protocols into your daily laboratory operations, you are not only ensuring your personal safety but also upholding the highest standards of scientific research.

References

  • Personal protective equipment for handling 4(1H)-Quinolinone, 1-methyl-2-(5Z) - Benchchem.
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals - Benchchem.
  • Safety Data Sheet - Angene Chemical.
  • Methyl 4-bromo-7-methoxyquinoline-6-carboxylate - AK Scientific, Inc.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Halogenated Solvents.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
  • Safety - Chemistry LibreTexts.
  • Safe Handling and Disposal of Antineoplastic and Other Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-7-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.